molecular formula C10H15FN5O13P3 B075282 2-Fluoro-ATP CAS No. 1492-62-2

2-Fluoro-ATP

Katalognummer: B075282
CAS-Nummer: 1492-62-2
Molekulargewicht: 525.17 g/mol
InChI-Schlüssel: PIOKUWLZUXUBCO-UUOKFMHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Fluoro-ATP is a vital nucleotide analog extensively utilized in biochemical and virological research. Its primary mechanism of action stems from its role as an adenosine triphosphate (ATP) analog where a fluorine atom substitutes the 2'-hydroxyl group on the ribose sugar. This modification confers resistance to hydrolysis by certain ATP-dependent enzymes and, most critically, acts as a chain terminator in nucleic acid synthesis. When incorporated by DNA or RNA polymerases, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting strand elongation. This property makes this compound an indispensable tool for studying the mechanisms of viral polymerases (e.g., from Hepatitis C Virus or SARS-CoV-2), profiling kinase activity and ATPase function, and developing assays for high-throughput drug screening. Researchers value this compound for its ability to probe enzyme kinetics, identify inhibitor mechanisms, and elucidate pathways of nucleotide metabolism. Our product is supplied with guaranteed high purity and stability to ensure reliable and reproducible experimental results in your investigative work.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOKUWLZUXUBCO-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164197
Record name 2-Fluoro-ATP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1492-62-2
Record name 2-Fluoro-ATP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-ATP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Fluoro-ATP: Synthesis, Chemical Properties, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) is a critical nucleotide analog where the hydrogen at the C2 position of the adenine base is substituted with a fluorine atom. Unlike sugar-modified analogs (e.g., 2'-F-ATP) used primarily for RNA stability, 2-F-ATP retains the ribose hydroxyls required for polymerase recognition while altering the electronic properties of the purine ring.

This modification confers three distinct advantages:

  • 19F NMR Probing: The fluorine atom serves as a sensitive, background-free NMR label for studying protein-nucleotide dynamics.

  • Receptor Selectivity: It acts as a highly potent agonist for P2X receptors, often exceeding the potency of native ATP due to resistance against ecto-nucleotidases.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the N1 nitrogen, altering hydrogen bonding capabilities without disrupting the overall steric footprint.

This guide details the chemical synthesis, physiochemical properties, and experimental protocols for utilizing 2-F-ATP in drug discovery and structural biology.

Part 1: Chemical Identity & Physiochemical Properties[1]

Structural Analysis

The substitution of Hydrogen (Van der Waals radius ~1.20 Å) with Fluorine (~1.47 Å) at the C2 position is sterically conservative, allowing 2-F-ATP to fit into most ATP-binding pockets. However, the high electronegativity of fluorine (3.98 Pauling scale) drastically alters the electronic landscape of the adenine ring.

PropertyATP (Native)2-Fluoro-ATPImpact
Substituent (C2) HydrogenFluorineSterically similar; electronically distinct.
pKa (N1) ~3.8~2.3 - 2.5Reduced basicity at N1 due to electron withdrawal by F2.
Glycosidic Bond StableEnhanced StabilityInductive effect strengthens the N9-C1' bond.
ADA Resistance SusceptibleResistant2-F substitution prevents deamination by Adenosine Deaminase (ADA).
19F NMR Shift N/A~ -52 ppm (typical)Highly sensitive to local protein environment.
The Fluorine Effect on pKa

The electron-withdrawing inductive effect (-I effect) of the fluorine atom reduces the electron density of the purine ring. Specifically, it lowers the pKa of the N1 nitrogen from approximately 3.8 (in ATP) to below 2.5. This makes 2-F-ATP a poorer proton acceptor at physiological pH, which can be exploited to probe pH-dependent enzyme mechanisms or specific hydrogen bond donor/acceptor requirements in kinase active sites.

Part 2: Synthetic Pathways[2]

Synthesis of 2-F-ATP is non-trivial due to the reactivity of the triphosphate chain. Two primary routes exist: Chemical Phosphorylation (preferred for scale) and Enzymatic Biosynthesis (preferred for purity/radiolabeling).

Chemical Synthesis (Modified Yoshikawa Protocol)

The standard industrial route utilizes the Yoshikawa procedure, which involves the selective phosphorylation of the 5'-hydroxyl group of unprotected 2-fluoroadenosine using phosphorus oxychloride (


) in a trialkyl phosphate solvent.
Reaction Logic
  • Solvation: Trimethyl phosphate acts as a solvent that promotes the formation of the reactive phosphorylating intermediate.

  • Selectivity: At 0°C,

    
     selectively attacks the primary 5'-OH over the secondary 2'/3'-OH groups.
    
  • Scavenging: A "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) is often added to neutralize HCl generated during the reaction, preventing acid-catalyzed depurination (though 2-F-Ad is relatively stable).

ChemicalSynthesis Start 2-Fluoro-Adenosine Step1 Phosphorylation (POCl3, (MeO)3PO, 0°C) Start->Step1 Selective 5'-activation Inter 5'-Dichlorophosphate Intermediate Step1->Inter Step2 Pyrophosphate Attack (TBPP, Bu3N) Inter->Step2 Cyclic Triphosphate formation Step3 Hydrolysis & Purification (TEAB) Step2->Step3 Ring opening End This compound Step3->End

Figure 1: The modified Yoshikawa synthesis route for this compound.

Enzymatic Synthesis (Kinase Cascade)

For applications requiring ultra-high purity or isotopic labeling (e.g.,


-32P), an enzymatic cascade is superior. This method mimics cellular salvage pathways.

Mechanism:

  • Adenosine Kinase (AK): Phosphorylates 2-F-Adenosine to 2-F-AMP.

  • Adenylate Kinase (Myokinase): Converts 2-F-AMP + ATP

    
     2-F-ADP + ADP.
    
  • Pyruvate Kinase (PK): Converts 2-F-ADP + PEP

    
     2-F-ATP + Pyruvate.
    

Part 3: Biological Mechanism & Pharmacology[3][4][5]

P2X Receptor Agonism

2-F-ATP is a "super-agonist" for P2X receptors, particularly P2X1 and P2X3.

  • Potency: Often equipotent or more potent than ATP (

    
     in low nanomolar range).
    
  • Mechanism: The high potency is partly due to its resistance to breakdown by ecto-ATPases (NTPDases) present on cell surfaces, which rapidly degrade native ATP. This allows 2-F-ATP to maintain receptor occupancy longer.

19F NMR Probe for Kinases

Because fluorine is absent in biological systems, 2-F-ATP provides a background-free NMR signal.

  • Chemical Shift Anisotropy: The 19F signal is exquisitely sensitive to the conformation of the adenine ring (anti vs. syn) and the electrostatic environment of the binding pocket.

  • Application: It is used to screen fragment libraries.[1] If a fragment binds to the kinase ATP-pocket, it displaces 2-F-ATP, causing a shift or disappearance of the specific 19F bound-state signal.

P2X_Activation cluster_0 Extracellular Space cluster_1 Cell Membrane Ligand This compound EctoEnzyme Ecto-NTPDase Ligand->EctoEnzyme Resistant to Hydrolysis Receptor P2X Receptor (Closed) Ligand->Receptor High Affinity Binding ReceptorOpen P2X Receptor (Open Pore) Receptor->ReceptorOpen Conf. Change (Cation Influx) Signal Ca2+ / Na+ Influx Depolarization ReceptorOpen->Signal

Figure 2: Pharmacological logic of 2-F-ATP at P2X receptors. Note the resistance to Ecto-NTPDase (dashed red line) enhancing effective concentration.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Yoshikawa Method)

Target Scale: 100 mg

Reagents:

  • 2-Fluoroadenosine (dried in vacuo over

    
    )
    
  • Phosphorus oxychloride (

    
    )[2]
    
  • Trimethyl phosphate (

    
    )
    
  • Tributylammonium pyrophosphate (

    
    )
    
  • Triethylamine (

    
    ) / TEAB buffer
    

Step-by-Step:

  • Dissolution: Dissolve 0.35 mmol 2-Fluoroadenosine in 2.0 mL dry Trimethyl phosphate under Argon.

  • Cooling: Cool the solution to 0°C in an ice bath. Stir for 15 minutes.

  • Phosphorylation: Add 55

    
    
    
    
    
    (1.5 eq) dropwise. Stir at 0°C for 2-3 hours.
    • QC Check: Take a 5

      
       aliquot, hydrolyze, and check by HPLC. 2-F-Adenosine peak should disappear; 2-F-AMP peak appears.
      
  • Pyrophosphate Addition: Prepare a solution of TBPP (2.0 eq) and Tributylamine in dry DMF. Add this mixture rapidly to the reaction vessel. Stir vigorously for 10 minutes at 0°C.

  • Quenching: Quench the reaction with 10 mL of 1.0 M Triethylammonium bicarbonate (TEAB) buffer (pH 7.5).

  • Purification:

    • Load onto DEAE-Sephadex A-25 anion exchange column.

    • Elute with a linear gradient of TEAB (0.1 M to 1.0 M).

    • 2-F-ATP typically elutes between 0.6 - 0.8 M.

  • Isolation: Pool fractions, evaporate, and convert to Sodium salt via cation exchange (Dowex Na+ form) if necessary for biological assays.

Protocol B: 19F NMR Binding Assay

System: Bruker 600 MHz with CryoProbe.

  • Sample Prep: Prepare 500

    
     sample containing:
    
    • Protein (Kinase): 10-50

      
      
      
    • This compound: 50-100

      
      
      
    • Buffer: 50 mM Tris (pH 7.5), 10 mM

      
      , 10% 
      
      
      
      .
  • Acquisition:

    • Pulse program: zgf19 (19F one-pulse with proton decoupling).

    • Reference: Trichlorofluoromethane (

      
      ) at 0 ppm or Trifluoroacetic acid (
      
      
      
      ) external standard.
  • Analysis:

    • Free State: Sharp singlet at ~ -52 ppm.

    • Bound State: Broadened peak, often shifted downfield (deshielded) by 1-3 ppm depending on the pocket environment.

    • Competition: Add competitor ligand. If the broad peak sharpens back to the "Free State" chemical shift, the ligand has displaced 2-F-ATP.

References

  • Synthesis & NMR Properties: Baldo, J. H., et al. (1983). "this compound, a fluorinated ATP analog.[1][3][4][5][6][7] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP.myosin subfragment-1 complex." Canadian Journal of Biochemistry and Cell Biology.[5]

  • Kinase Screening Utility: Stockman, B. J. (2008).[3][7] "this compound as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society.[7]

  • P2X Receptor Pharmacology: Burnstock, G., & Kennedy, C. (1985).[8] "Is there a basis for distinguishing two types of P2-purinoceptor?" General Pharmacology.

  • Yoshikawa Phosphorylation Protocol: Yoshikawa, M., Kato, T., & Takenishi, T. (1967).[9] "A novel method for phosphorylation of nucleosides to 5'-nucleotides."[9] Tetrahedron Letters.

  • Structural Biology Applications: Scott, L. G., et al. (2004).[10] "Enzymatic synthesis of 19F-labeled RNA and application to NMR studies of RNA structure." Journal of the American Chemical Society.[7]

Sources

Discovery and Initial Applications of 2-Fluoro-ATP: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Rationale[1]

2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) is a synthetic analogue of Adenosine Triphosphate (ATP) where the hydrogen atom at the C2 position of the adenine ring is replaced by a fluorine atom.[1][2]

This specific modification was not designed for therapeutic signaling (unlike the P2X agonist 2-Methylthio-ATP), but rather as a high-fidelity structural and mechanistic probe . The discovery and initial application of 2-F-ATP were driven by the need to study large enzyme complexes—specifically Myosin ATPase and Kinases —using 19F-NMR spectroscopy .

The "Why" of Fluorine Substitution

The C2 position of the adenine ring is electronically critical but sterically permissive.

  • Steric Isostere: The van der Waals radius of Fluorine (1.47 Å) is very close to that of Hydrogen (1.20 Å). Unlike bulky substitutions (e.g., methylthio or chloro), the 2-Fluoro modification does not significantly perturb the binding of the nucleotide to the active site of most ATPases.

  • Electronic Probe: Fluorine is the most electronegative element, significantly altering the electronic distribution of the purine ring without disrupting Watson-Crick base pairing (in RNA/DNA contexts).

  • NMR Visibility: 19F has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio (83% of 1H), making it an exceptionally sensitive NMR probe with no background noise in biological systems.

Part 2: Chemical Synthesis & Production

The synthesis of 2-F-ATP is challenging due to the instability of the C-F bond under standard phosphorylation conditions. The "Gold Standard" protocol established in the early 1980s (and refined for modern applications) utilizes a Chemo-Enzymatic Cascade .

Chemo-Enzymatic Synthesis Protocol

Concept: Chemical synthesis is used to create the nucleobase (2-Fluoroadenine), followed by a biological "salvage pathway" reconstruction to form the triphosphate.

Step 1: Chemical Synthesis of 2-Fluoroadenine
  • Precursor: 2,6-Diaminopurine.

  • Reagents: Hydrofluoric acid (HF) / Pyridine / Sodium Nitrite (

    
    ).
    
  • Mechanism: Schiemann-like reaction where the C2-amino group is diazotized and displaced by fluoride.

Step 2: Enzymatic Cascade (The "One-Pot" Synthesis)

This stage converts the base to the triphosphate using three coupled enzymes.

Reagents:

  • 2-Fluoroadenine (Substrate)[3][1]

  • PRPP (5-Phosphoribosyl-1-pyrophosphate)

  • Enzyme 1: Adenine Phosphoribosyltransferase (APRT)

  • Enzyme 2: Adenylate Kinase (Myokinase)

  • Enzyme 3: Pyruvate Kinase (or Creatine Kinase)

  • Phosphoenolpyruvate (PEP) as the phosphate donor.

Workflow:

  • Glycosylation: APRT catalyzes the transfer of ribose-5-phosphate from PRPP to 2-Fluoroadenine, yielding 2-Fluoro-AMP .

  • First Phosphorylation: Adenylate Kinase transfers a phosphate to form 2-Fluoro-ADP .

  • Second Phosphorylation: Pyruvate Kinase (using PEP) completes the synthesis to 2-Fluoro-ATP .

DOT Diagram: Chemo-Enzymatic Synthesis Pathway

SynthesisCascade Diaminopurine 2,6-Diaminopurine Fluoroadenine 2-Fluoroadenine Diaminopurine->Fluoroadenine HF / Pyridine / NaNO2 (Schiemann Reaction) F_AMP 2-Fluoro-AMP Fluoroadenine->F_AMP PRPP F_ADP 2-Fluoro-ADP F_AMP->F_ADP ATP -> ADP F_ATP This compound (Final Product) F_ADP->F_ATP PEP -> Pyruvate APRT Enzyme 1: APRT APRT->Fluoroadenine Myokinase Enzyme 2: Adenylate Kinase Myokinase->F_AMP PK Enzyme 3: Pyruvate Kinase PK->F_ADP

Caption: Chemo-enzymatic cascade converting 2,6-diaminopurine to this compound via sequential phosphorylation.

Part 3: Initial Applications & Mechanistic Utility

The primary initial application of 2-F-ATP was not as a drug, but as a molecular spy to visualize the internal mechanics of the Myosin ATPase cycle.

Application 1: 19F-NMR of Myosin Subfragment-1 (S1)

Researchers (Baldo et al., 1983) utilized 2-F-ATP to resolve a long-standing debate regarding the conformation of ATP bound to Myosin.

  • The Problem: Standard 1H-NMR signals of ATP are obscured by the thousands of protons in the Myosin protein.

  • The Solution: 2-F-ATP provides a single, sharp resonance peak that shifts depending on the environment of the adenine ring.

  • Key Finding: The 19F chemical shift tensor revealed that the adenine ring of 2-F-ATP is immobilized within the Myosin active site, indistinguishable from the "trapped" state of naturally occurring ADP.[1] This confirmed the "induced fit" model where the protein closes around the nucleotide.

Application 2: Substrate for Kinases (PDK1)

Later studies validated 2-F-ATP as a universal tool for screening kinase activity.[4] Unlike fluorescently labeled ATP (which often has bulky fluorophores attached to the gamma-phosphate or ribose that interfere with catalysis), 2-F-ATP is accepted by enzymes like 3-Phosphoinositide Dependent Kinase-1 (PDK1) with kinetics nearly identical to native ATP.

Experimental Protocol: 19F-NMR Kinase Assay

  • Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

  • Substrate Mix: 2 mM this compound + Peptide Substrate.

  • Initiation: Add Kinase (10-50 nM).

  • Detection: Monitor the appearance of the 2-Fluoro-ADP signal in the 19F-NMR spectrum. The fluorine on the adenine ring acts as a reporter for the phosphorylation state of the nucleotide (triphosphate vs diphosphate) due to slight changes in the electronic environment upon hydrolysis.

Part 4: Technical Data Summary

The following table summarizes the key physicochemical properties of this compound compared to native ATP, highlighting its suitability as a non-perturbing probe.

PropertyATP (Native)This compound (Probe)Significance
Molecular Weight 507.18 g/mol 525.17 g/mol Minimal mass increase.
Van der Waals Radius (C2) 1.20 Å (Hydrogen)1.47 Å (Fluorine)Steric Isostere: Fits in active sites.
pKa (N1 of Adenine) ~3.5< 2.0Fluorine reduces basicity; alters H-bonding.
Myosin ATPase Activity 100% (Reference)~90-100%Valid functional substrate.
19F-NMR Chemical Shift N/A

-51.3 ppm (vs TFA)
Distinct signal for ATP vs ADP states.
P2X Receptor Agonism High PotencyLow/ModerateNot a selective P2X agonist (unlike 2-MeS-ATP).
Mechanism of Action: Myosin ATPase Cycle

The diagram below illustrates where 2-F-ATP mimics ATP in the force-generating cycle of muscle contraction.

MyosinCycle cluster_NMR 19F-NMR Observation Window Rigor Rigor State (Actin-Myosin) Release Dissociation (Myosin-2-F-ATP) Rigor->Release + 2-F-ATP Hydrolysis Hydrolysis (Myosin-2-F-ADP-Pi) Release->Hydrolysis Fast Hydrolysis PowerStroke Power Stroke (Force Generation) Hydrolysis->PowerStroke + Actin - Pi PowerStroke->Rigor - 2-F-ADP

Caption: The Myosin ATPase cycle. 2-F-ATP replaces ATP, allowing NMR observation of the 'Dissociation' and 'Hydrolysis' states.

References

  • Baldo, J. H., et al. (1983). "this compound, a fluorinated ATP analog.[1][2] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP-myosin subfragment-1 complex." Canadian Journal of Biochemistry and Cell Biology.[2] Link

  • Stockman, B. J. (2008). "this compound as a versatile tool for 19F NMR-based activity screening."[4] Journal of the American Chemical Society. Link

  • Scott, L. G., et al. (2004). "Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA." Journal of the American Chemical Society. Link

  • Jena Bioscience. "this compound: Nucleotides for Structure Determination by NMR." Technical Note. Link

Sources

Mechanistic Profiling and High-Throughput Screening using 2-Fluoro-ATP

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the application of 2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) in enzymology and drug discovery. It prioritizes mechanistic utility and experimental rigor over general description.

Technical Guide for Enzyme Kinetics and Ligand Interrogation

Executive Summary

2-Fluoro-ATP (2-F-ATP) is a functional analog of ATP where the hydrogen at the C2 position of the adenine ring is replaced by a fluorine atom.[1][2] This substitution is nearly isosteric but highly electronegative, creating a unique probe for ATP-requiring enzymes. It serves two distinct high-value functions:

  • Mechanistic Probe: The electron-withdrawing fluorine alters the pKa of the N1 nitrogen, destabilizing specific hydrogen bond networks in the active site without abolishing binding, allowing for the dissection of rate-limiting steps (e.g., in Myosin ATPases).

  • Universal Screening Tool: The 100% natural abundance and high sensitivity of the

    
    F nucleus allow for direct, "universal" monitoring of kinase/ATPase activity via NMR, bypassing the need for radiolabels or coupled enzyme assays.
    

Part 1: Chemical & Structural Basis

The utility of 2-F-ATP stems from the specific perturbation introduced by the fluorine atom. Unlike bulky analogs (e.g.,


-benzyl-ATP) used for "bump-and-hole" genetics, 2-F-ATP fits into native wild-type pockets.
Electronic vs. Steric Effects
  • Sterics: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å). This allows 2-F-ATP to bind to most ATP-binding pockets with affinities (

    
    ) comparable to ATP.
    
  • Electronics (The Critical Difference): Fluorine is highly electronegative. It pulls electron density from the purine ring, significantly lowering the pKa of the N1 nitrogen (from ~4.0 in ATP to < 2.0 in 2-F-ATP).

    • Consequence: If an enzyme requires N1 to accept a proton (H-bond acceptor) for optimal transition state stabilization, 2-F-ATP will act as a "slow" substrate, revealing that specific mechanistic step.

Comparative Properties Table
PropertyATP (Native)This compound (Analog)Experimental Implication
C2 Substituent Hydrogen (-H)Fluorine (-F)Minimal steric clash; fits WT pockets.
N1 pKa ~4.0 - 4.2< 2.0Drastically reduced H-bond accepting capacity at N1.
P2X Potency Baseline (Agonist)High (Agonist)Often equipotent or more potent at P2X1/P2X3.
NMR Active?

P,

H

F,

P,

H

F offers zero biological background and wide chemical shift dispersion.
Hydrolysis Product ADP2-F-ADPDistinct

F shift allows real-time reaction monitoring.

Part 2: Application in Motor Proteins (Myosin)

In actomyosin research, 2-F-ATP is not just a fuel; it is a "time-stretching" agent. It is used to distinguish the cleavage step (hydrolysis of ATP to ADP.Pi) from the product release step .

The Mechanism

In Myosin II, the fluorescence of a tryptophan residue (Trp-510 in Dictyostelium) is sensitive to the nucleotide state.

  • ATP: The hydrolysis step (

    
    ) is fast and favorable (
    
    
    
    ).
  • 2-F-ATP: The electron-withdrawing effect destabilizes the cleavage transition state. This slows down the hydrolysis step specifically, often making it the rate-limiting step or shifting the equilibrium constant (

    
    ).
    

This allows researchers to "trap" the pre-hydrolysis state or measure the rate of cleavage directly using stopped-flow fluorometry.

MyosinCycle cluster_effect 2-F-ATP Kinetic Effect M_ATP M.ATP (Pre-Hydrolysis) M_ADP_Pi M.ADP.Pi (Post-Hydrolysis) M_ATP->M_ADP_Pi Hydrolysis Step (Target of 2-F-ATP) Actin_Bound Actin-M.ADP (Force Gen) M_ADP_Pi->Actin_Bound Pi Release Actin_Bound->M_ATP ATP Binding (Dissociation)

Figure 1: The Myosin ATPase cycle.[2][3][4] 2-F-ATP specifically modulates the Hydrolysis Step, allowing kinetic dissection of the pre- and post-hydrolysis states.

Part 3: Universal Kinase Screening ( F NMR)

The most robust industrial application of 2-F-ATP is in activity-based screening using


F NMR (The Stockman Method).
Why it works

Most kinase assays require a specific antibody, a radiolabel, or a coupled luciferase system (e.g., ADP-Glo). These are prone to interference (false positives).

  • Direct Detection: 2-F-ATP converts to 2-F-ADP.

  • Chemical Shift: The

    
    F signal of the starting material (2-F-ATP) is chemically distinct from the product (2-F-ADP) by approximately 1-2 ppm.
    
  • Universality: Because the fluorine is on the ATP, any enzyme that consumes ATP (Kinase, Synthetase, Helicase) can be assayed without modifying the peptide substrate.

Validated Enzyme Classes

2-F-ATP has been proven as a valid substrate for:

  • Protein Kinases: CDK2, PKA, AKT1.

  • Metabolic Enzymes: Hexokinase, Acetyl-CoA carboxylase.

  • Ligases: DNA Ligase.

Part 4: Experimental Protocols

Protocol A: F-NMR Kinase Activity Assay

Objective: Determine


 of a potential inhibitor using 2-F-ATP.

Reagents:

  • This compound (10 mM stock in reaction buffer).

  • Target Kinase (e.g., CDK2/CyclinA).[5]

  • Peptide Substrate (specific to kinase).[6]

  • NMR Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 10% 
    
    
    
    (for lock).

Workflow:

  • Preparation: In a 3mm or 5mm NMR tube, mix Kinase (10-50 nM), Peptide Substrate (

    
     concentration), and Test Inhibitor.
    
  • Initiation: Add 2-F-ATP to a final concentration of 100-500

    
    .
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR with a fluorine-capable probe.

    • Sequence: Standard 1D

      
      F with proton decoupling (optional but sharpens peaks).
      
    • Time: Collect spectra every 2-5 minutes (kinetic mode) or at a fixed endpoint (e.g., 60 mins).

  • Analysis:

    • Integrate the 2-F-ATP peak (approx -52.0 ppm, doublet) and the 2-F-ADP peak (shifted downfield).

    • Calculate % conversion:

      
      .
      
Protocol B: Stopped-Flow ATPase Monitoring (Myosin)

Objective: Measure the rate of ATP cleavage (


).

Reagents:

  • Myosin Subfragment-1 (S1).[1]

  • This compound.[1][2][7][8]

  • Buffer: 20 mM MOPS (pH 7.0), 5 mM

    
    , 100 mM KCl.
    

Workflow:

  • Setup: Load Syringe A with Myosin S1 (2

    
     final). Load Syringe B with 2-F-ATP (20 
    
    
    
    final, pseudo-first-order conditions).
  • Optics: Set excitation to 295 nm (Tryptophan excitation). Use a 320 nm long-pass filter for emission.

  • Shot: Rapidly mix (dead time < 2ms) at 20°C.

  • Observation:

    • Observe the rapid rise in fluorescence. With native ATP, this is often too fast to resolve or blends with the release step.

    • With 2-F-ATP, fit the rising phase to a single exponential to extract

      
      .
      
  • Interpretation: The amplitude of the fluorescence change correlates to the population of the

    
     state.
    

Part 5: Workflow Visualization

NMR_Workflow Start Mix Enzyme + Substrate + Test Compound Add_Probe Add this compound (Start Reaction) Start->Add_Probe Incubate Incubate (30-60 min @ 25°C) Add_Probe->Incubate NMR Acquire 19F-NMR Spectrum Incubate->NMR Analyze Integrate Peaks: 2-F-ATP vs 2-F-ADP NMR->Analyze Result Calculate % Inhibition Analyze->Result

Figure 2: The "Universal" Kinase Screening Workflow. This method relies on the chemical shift difference between the substrate (2-F-ATP) and product (2-F-ADP).

References

  • Stockman, B. J., et al. (2008).[7][8] "this compound as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society.[8]

  • Eccleston, J. F., et al. (1981). "The equilibrium of the cleavage of the terminal phosphate of 2-fluoro-adenosine triphosphate by myosin subfragment 1." FEBS Letters.

  • Maruta, S., et al. (1998). "Mechanism of the myosin ATPase: II. Relationship between the fluorescence enhancement induced by ATP and the initial Pi burst."[9] Journal of Biological Chemistry.

  • Jacobson, K. A., et al. (2002).[10] "Adenosine and Adenine Nucleotides: From Basics to Applications." Springer. (Reference for P2X agonist potency).

  • O'Reilly, M., et al. (2010). "Use of fluorinated functionality in enzyme inhibitor development: Mechanistic and analytical advantages." Future Medicinal Chemistry.

Sources

Advanced Technical Guide: 2-Fluoro-ATP in 19F-NMR Kinase Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase drug discovery, high-throughput screening (HTS) often relies on fluorescence-based readouts (TR-FRET, FP) or luminescence (Glo-assays). While effective, these modalities suffer from optical interference—autofluorescence, quenching, or light scattering caused by library compounds.

2-Fluoro-ATP (2-Fl-ATP) represents a paradigm shift. It functions not merely as a substrate analog but as a fidelity-enhancing reporter probe for Fluorine-19 Nuclear Magnetic Resonance (19F-NMR) spectroscopy. By substituting the hydrogen at the C2 position of the adenine ring with fluorine, researchers gain a highly sensitive NMR handle that tracks ATP-to-ADP conversion without requiring radiolabels or bulky fluorophores that might perturb kinase kinetics.

This guide details the mechanistic basis, experimental workflow, and data interpretation of using 2-Fl-ATP to screen kinase inhibitors with superior resistance to false positives.

Mechanistic Basis: The "Universal Reporter" Principle

Chemical Architecture

Native ATP is "silent" in 19F-NMR. To render the kinase reaction visible, we utilize 2-Fluoro-adenosine-5'-triphosphate .

  • Modification Site: C2 position of the adenine base.

  • Structural Integrity: The C2-fluorine modification is sterically small (Van der Waals radius similar to Hydrogen) and located away from the

    
    -phosphate transfer site. Consequently, 2-Fl-ATP is accepted as a valid substrate by a vast majority of kinases (Ser/Thr and Tyr) and other ATP-requiring enzymes (ligases, synthetases).
    
The NMR Switch

The core principle relies on the sensitivity of the


F nucleus to its local electronic environment.
  • Substrate State (2-Fl-ATP): The fluorine atom exhibits a specific chemical shift (

    
    ).
    
  • Catalysis: The kinase transfers the

    
    -phosphate to the peptide substrate.[1]
    
  • Product State (2-Fl-ADP): The loss of the phosphate group alters the electronic shielding of the adenine ring slightly but distinctively. This results in a chemical shift change (

    
    ) to a new position (
    
    
    
    ).

Because the 2-Fl-ATP acts as the phosphate donor, one substrate serves all kinases . You do not need to synthesize specific fluorinated peptides for every new target.

Pathway Visualization

The following diagram illustrates the universal applicability of 2-Fl-ATP across different enzyme classes and the detection logic.

G Substrate This compound (Universal Probe) KinaseA Kinase Target A (e.g., PDK1) Substrate->KinaseA KinaseB Kinase Target B (e.g., MAPK) Substrate->KinaseB Synthetase Synthetase/Ligase Substrate->Synthetase Product 2-Fluoro-ADP (Product) KinaseA->Product Phosphotransfer KinaseB->Product Phosphotransfer Synthetase->Product Hydrolysis NMR_Readout 19F-NMR Spectrum Distinct Chemical Shift Product->NMR_Readout Signal Detection (~0.4 ppm shift)

Caption: this compound serves as a universal donor.[2] The 19F-NMR readout tracks the accumulation of 2-Fluoro-ADP, providing a direct measure of enzymatic turnover independent of the peptide substrate.

Experimental Protocol: 19F-NMR Kinase Assay

Objective: Determine the IC50 of a potential inhibitor using 2-Fl-ATP turnover.

Reagents & Equipment
  • Probe: this compound (100 mM stock in Tris buffer, pH 7.5).

  • Enzyme: Recombinant Kinase (e.g., PDK1, AKT1).

  • Substrate: Specific peptide/protein substrate for the kinase of interest.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Lock Agent: 10% D2O (added to assay mix).

  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a 19F-capable probe (e.g., cryoprobe for higher sensitivity).

Assay Setup (Self-Validating Workflow)

This protocol uses a "Mix-and-Read" format.

  • Compound Preparation:

    • Dispense test compounds (in DMSO) into 96-well plates or 3mm NMR tubes.

    • Control 1 (0% Inhibition): DMSO only + Kinase + Substrates.

    • Control 2 (100% Inhibition): DMSO + Substrates (No Kinase) OR known saturating inhibitor.

  • Master Mix Assembly:

    • Prepare a 2X Master Mix containing:

      • Kinase (concentration optimized to yield ~30-50% conversion in 1 hour).

      • Peptide Substrate (at

        
         or saturation).
        
      • Buffer components.[1]

  • Reaction Initiation:

    • Add this compound to the Master Mix (Final concentration typically 50-200

      
      ). Note: Keeping ATP near 
      
      
      
      enhances sensitivity to ATP-competitive inhibitors.
    • Aliquot Master Mix into tubes containing test compounds.

  • Incubation:

    • Incubate at 25°C for 60–90 minutes.

  • Quenching (Optional but Recommended):

    • Add EDTA (final 50 mM) to chelate

      
       and stop the reaction. This allows for batch processing of NMR tubes without signal drift.
      
Data Acquisition
  • Pulse Sequence: Standard 1D

    
    F with proton decoupling (to simplify multiplets into singlets).
    
  • Scans: 64–128 scans (depending on probe sensitivity and 2-Fl-ATP concentration).

  • Reference: Calibrate chemical shifts relative to an internal standard (like trifluoroacetic acid) or set the 2-Fl-ATP peak to a reference value (e.g., -51.2 ppm, though relative shift is what matters).

Data Analysis & Interpretation

Signal Processing

In the resulting spectrum, you will observe two distinct peaks (or sets of peaks depending on decoupling):

  • Substrate Peak (

    
    ):  this compound.
    
  • Product Peak (

    
    ):  2-Fluoro-ADP.
    

The chemical shift difference (


) is typically 0.3 – 0.5 ppm , sufficient for baseline resolution on standard magnets.
Calculation of Activity

Calculate the Percent Conversion for each sample:



Inhibition Calculation


Data Summary Table
ParameterThis compound AssayTraditional ATP-Glo / FRET
Detection Mode Direct Chemical Shift (19F)Indirect (Coupled Enzyme or Antibody)
Interference Extremely Low (No optical artifacts)High (Fluorescence/Color quenching)
Substrate Universal (2-Fl-ATP)Universal (ATP)
Sensitivity Moderate (

range)
High (

range)
Throughput Low/Medium (Tube/Flow-NMR)High (384/1536 well plates)
Primary Use Hit Validation / Fragment Screening Primary HTS

Strategic Advantages in Drug Discovery

Artifact Elimination (The "Truth" Serum)

The primary utility of the 2-Fl-ATP assay is hit validation . In primary HTS (using fluorescence), "aggregators" or colored compounds often appear as hits.

  • Scenario: A compound absorbs light at the emission wavelength of your FRET acceptor.

  • Result: False Positive in FRET.

  • Solution: Re-test in 2-Fl-ATP NMR. The compound's color does not affect the radio-frequency detection of the fluorine nucleus. If the 2-Fl-ADP peak does not diminish, the compound is a false positive.

Fragment-Based Drug Discovery (FBDD)

Because 19F-NMR provides structural resolution, 2-Fl-ATP allows for the detection of weak binders (fragments) that might be missed in "all-or-nothing" biochemical assays. The method can also distinguish between inhibitors (blocking conversion) and activators (accelerating conversion).

Simultaneous Binding Studies

Advanced users can utilize saturation transfer difference (STD) NMR in conjunction with 2-Fl-ATP to observe not just the turnover, but the physical binding of the inhibitor to the kinase, providing thermodynamic data in the same experiment.

Troubleshooting & Optimization

  • Peak Overlap: If the ATP and ADP signals overlap (rare with 2-Fl, but possible with poor shimming), ensure pH is strictly controlled. The chemical shift of phosphate groups is pH-dependent.

  • Magnesium Effects:

    
     binding shifts the ATP peaks. Ensure 
    
    
    
    is in excess (e.g., 10 mM) to maintain a constant [Mg-ATP] complex species.
  • Enzyme Purity: Contaminating ATPases will hydrolyze 2-Fl-ATP, creating high background. Always run a "No-Substrate" control to check for intrinsic ATPase activity of the prep.

References

  • Stockman, B. J., et al. (2008).[2][3] "this compound as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society.

  • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Combinatorial Chemistry & High Throughput Screening.

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today.

Sources

Preliminary Investigation of 2-Fluoro-ATP with Hydrolases

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for investigating the interaction between 2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) and hydrolase enzymes (specifically ATPases and nucleotidases).[1]

Technical Guide & Experimental Framework

Executive Summary & Rationale

2-Fluoro-ATP (2-F-ATP) is a nucleoside triphosphate analog where the hydrogen at the C2 position of the adenine ring is substituted by fluorine.[1][2] Unlike bulky substitutions (e.g., chlorine or methyl groups), fluorine is isosteric with hydrogen (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å), minimizing steric clashes.[1] However, fluorine is highly electronegative, significantly altering the electronic properties of the purine ring.

Why use 2-F-ATP?

  • 19F NMR Probe: It serves as a sensitive, background-free NMR probe to monitor conformational states and binding kinetics.[1]

  • Electronic Perturbation: The electron-withdrawing fluorine lowers the pKa of the N1 and N3 nitrogens, reducing their basicity. This allows researchers to probe the necessity of hydrogen bond acceptance at the N1 position for hydrolase recognition.

  • Metabolic Stability: The C-F bond is metabolically stable, preventing specific degradation pathways that attack the C2 position.

Mechanistic Basis: Chemical & Structural Logic[1]

To design valid experiments, one must understand how 2-F-ATP differs from ATP in the active site.[1]

  • Hydrogen Bonding: In many ATPases (e.g., P-loop kinases/hydrolases), the N1 of adenine acts as a hydrogen bond acceptor for backbone amides (often the "hinge" region).[1] The 2-Fluoro substitution reduces the electron density at N1, weakening this interaction. If

    
     increases significantly for 2-F-ATP compared to ATP, the N1 interaction is critical for binding.[1]
    
  • Base Stacking: Fluorine’s lipophilicity can alter

    
    -stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.[1]
    
Visualization: Structural Interaction Logic

The following diagram illustrates the decision logic for interpreting 2-F-ATP kinetic data relative to ATP.

G Start Compare Kinetics (ATP vs. 2-F-ATP) Km_Check Is Km(2-F-ATP) >> Km(ATP)? Start->Km_Check Vmax_Check Is Vmax(2-F-ATP) << Vmax(ATP)? Km_Check->Vmax_Check No (Affinity Intact) Result_Hbond Mechanism: N1 H-Bond Critical for Binding Km_Check->Result_Hbond Yes (Affinity Loss) Result_Chem Mechanism: Rate-Limiting Step is Chemical (Hydrolysis) Vmax_Check->Result_Chem No (Similar Turnover) Result_Conf Mechanism: Product Release or Conf. Change Impaired Vmax_Check->Result_Conf Yes (Slow Turnover) Result_Steric Mechanism: Steric/Stacking Interference

Figure 1: Decision tree for interpreting kinetic discrepancies between ATP and 2-F-ATP.

Experimental Protocols

Phase A: Quality Control & Stability (The "Go/No-Go" Step)

Before kinetic assessment, the integrity of the 2-F-ATP must be verified. Commercial analogs can degrade into 2-F-ADP or 2-F-Adenosine.[1]

Protocol: HPLC Purity Check

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.0 (prevents hydrolysis during run).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 20% B over 15 minutes.

  • Detection: UV at 254 nm (Adenine max) and 260 nm.

  • Acceptance Criteria: >95% purity. If 2-F-ADP > 5%, purify via FPLC (Mono Q column) before use.[1]

Phase B: Hydrolysis Kinetics (Malachite Green Assay)

Rationale: We prioritize a discontinuous (endpoint) phosphate release assay over coupled enzyme assays (e.g., NADH/PK/LDH). Coupled assays rely on Pyruvate Kinase (PK) accepting 2-F-ADP as a substrate.[1] While often true, this adds an unverified variable. The Malachite Green assay directly measures inorganic phosphate (Pi) release and is substrate-agnostic.[1]

Materials:

  • Hydrolase Enzyme (e.g., Myosin, Apyrase, or specific ATPase).[1][3]

  • Substrates: ATP (Control) and 2-F-ATP.[1][4][5]

  • Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.[1] (Avoid Phosphate buffers!).[1]

  • Malachite Green Reagent (Commercial or prepared: Ammonium molybdate + Malachite green in HCl).[1]

Step-by-Step Workflow:

  • Preparation: Prepare a 2X Enzyme mix and a 2X Substrate dilution series (0, 5, 10, 25, 50, 100, 250, 500 µM).

  • Initiation: In a 96-well clear plate, mix 25 µL Enzyme + 25 µL Substrate.

  • Incubation: Incubate at 25°C or 37°C for a fixed time (e.g., 10 min). Crucial: Ensure <10% substrate consumption to maintain initial velocity (

    
    ) conditions.
    
  • Termination: Add 100 µL Malachite Green Reagent. This acidifies the reaction, quenching the enzyme and developing the color.

  • Development: Incubate 15 min at room temperature.

  • Readout: Measure Absorbance at 620–650 nm.

  • Standard Curve: Run a Pi standard curve (0–50 µM KH₂PO₄) in parallel to convert Absorbance to µM Pi.

Phase C: Data Analysis & Visualization

Fit the initial velocity data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism or Python/SciPy).


[1]

Comparison Table Template:

ParameterATP (Reference)2-F-ATP (Analog)Interpretation

(µM)


If

, N1-H-bonding is critical.[1]

(s⁻¹)


If

, 2-F alters transition state or release.[1]



Catalytic Efficiency comparison.

Advanced Application: 19F NMR Binding Assay

If the enzyme hydrolyzes 2-F-ATP slowly (or if using a non-hydrolyzable analog like 2-F-ATP


S), use 19F NMR to determine binding affinity (

).[1]

Workflow:

  • Probe: 2-F-ATP exhibits a singlet at ~ -50 to -52 ppm (relative to TFA) or specific shifts depending on referencing.[1]

  • Titration: Keep 2-F-ATP constant (e.g., 50 µM) and titrate protein (0 to 100 µM).

  • Observation: Look for chemical shift perturbation (fast exchange) or peak broadening/new peak appearance (slow exchange).[1]

  • Control: Add Mg²⁺. The shift of 2-F-ATP is sensitive to Mg²⁺ coordination to the phosphate tail, which indirectly affects the base electronics.

Visualization: Experimental Workflow

Experiment Substrate 2-F-ATP Stock QC HPLC QC (Purity >95%) Substrate->QC Assay_Choice Select Assay QC->Assay_Choice Pass MG_Assay Malachite Green (Direct Pi Detection) Assay_Choice->MG_Assay Kinetics NMR_Assay 19F NMR (Binding/Structural) Assay_Choice->NMR_Assay Structure/Kd Analysis Kinetic Fit (Michaelis-Menten) MG_Assay->Analysis

Figure 2: Experimental workflow for validating and testing 2-F-ATP.

References

  • Stockman, B. J. (2008).[1] "this compound as a versatile tool for 19F NMR-based activity screening." Journal of the American Chemical Society, 130(18), 5870-5871.[1][5] Link

  • Baldo, J. H., et al. (1983).[1][2] "this compound, a fluorinated ATP analog.[1][2][5][6][7] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex."[1][2][8] Canadian Journal of Biochemistry and Cell Biology, 61(2-3), 115-119.[1][2] Link

  • Scott, L. G., et al. (2004).[1] "Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA." Journal of the American Chemical Society, 126(38), 11776-11777.[1] Link[1]

  • Jena Bioscience. "this compound: Nucleotides as 19F-NMR probes."[1] Application Note. Link

Sources

Technical Guide: Exploring 2-Fluoro-ATP as a High-Fidelity Probe for Ligase Activity

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The accurate monitoring of ligase activity—whether DNA ligases, RNA ligases, or Ubiquitin-activating enzymes (E1)—is critical for dissecting DNA repair pathways and proteostatic regulation. Traditional assays often rely on coupled enzymatic systems (e.g., Luciferase/Pyruvate Kinase) or radioactive isotopes (


P). While effective for endpoint measurements, these methods suffer from signal interference, lack of real-time kinetic resolution, or safety constraints.

2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) represents a superior, non-radioactive alternative, functioning primarily as a


F-NMR probe . By substituting the hydrogen at the C2 position of the adenine ring with fluorine, researchers gain a sensitive NMR reporter that does not significantly perturb the steric footprint of the nucleotide.

This guide details the mechanistic basis and experimental protocol for utilizing 2-F-ATP to monitor ligase adenylation and strand-joining/transfer events with high structural fidelity.

Part 2: Mechanistic Basis of the Probe

Chemical Properties of 2-Fluoro-ATP

The substitution of Hydrogen with Fluorine at the C2 position of adenine is a "stealth" modification.

  • Sterics: The van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing 2-F-ATP to fit into most ATP-binding pockets without steric clash.

  • Electronics: Fluorine is highly electronegative. This lowers the pKa of the adenine ring N1 and N3, potentially affecting hydrogen bonding networks that rely on N1 as an acceptor. However, for most ligases that primarily recognize the phosphate tail and the sugar-edge of the base, 2-F-ATP remains a competent substrate [1].

  • NMR Reporter:

    
    F has 100% natural abundance and zero biological background. The chemical shift of the fluorine atom is highly sensitive to the phosphorylation state of the nucleotide (ATP vs. AMP), providing a direct readout of bond cleavage.
    
The Ligase Reaction & 2-F-ATP

Most ATP-dependent ligases (e.g., T4 DNA Ligase, Human DNA Ligase I, Ubiquitin E1) follow a sequential nucleotidyl-transfer mechanism. 2-F-ATP traces this pathway by converting from a triphosphate species to a monophosphate species (2-F-AMP).

The Pathway:

  • Adenylation: Enzyme attacks the

    
    -phosphate of 2-F-ATP, releasing PPi and forming a covalent Enzyme-(2-F-AMP)  intermediate.
    
  • Transfer: The 2-F-AMP moiety is transferred to the substrate (e.g., 5'-PO4 of DNA or C-term of Ubiquitin).

  • Ligation/Release: The final phosphodiester or isopeptide bond is formed, releasing free 2-F-AMP .

Visualization of the Mechanism

The following diagram illustrates the kinetic pathway of a generic DNA ligase utilizing 2-F-ATP.

LigaseMechanism Figure 1: Mechanism of Ligase Adenylation using 2-F-ATP as a substrate. Ligase Free Ligase Complex1 Ligase • 2-F-ATP Ligase->Complex1 + 2-F-ATP TwoF_ATP 2-F-ATP TwoF_ATP->Complex1 Adenylated Ligase-2-F-AMP (Covalent Intermediate) Complex1->Adenylated Catalysis PPi PPi (Released) Adenylated->PPi Release Dead Sealed DNA + 2-F-AMP Adenylated->Dead + DNA Nick Transfer & Seal DNA_Nick Nicked DNA DNA_Nick->Dead

Caption: Step-wise adenylation mechanism where 2-F-ATP serves as the AMP donor, releasing PPi and sealing the substrate.[1][2]

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a


F-NMR Activity Assay . Unlike fluorescence assays, this method requires no secondary enzymes, eliminating false positives caused by inhibitor interactions with coupling reagents.
Reagents & Equipment
  • Probe: this compound (100 mM stock in Tris buffer, pH 7.5). Note: Ensure purity >95% by HPLC to avoid background AMP signals.

  • Enzyme: Purified Ligase (e.g., T4 DNA Ligase, 1-10 µM final concentration).

  • Substrate: Nicked dsDNA oligo (model substrate) or Ubiquitin (for E1 assays).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT. Critical: Mg
    
    
    
    is an essential cofactor for adenylation.
  • Instrument: NMR Spectrometer (min. 400 MHz) equipped with a fluorine-capable probe (e.g., QNP or cryoprobe).

Assay Workflow

The following workflow ensures data integrity through internal referencing.

  • Baseline Acquisition (T=0):

    • Mix Buffer + 2-F-ATP (1 mM) + Substrate.

    • Acquire a 1D

      
      F spectrum.
      
    • Validation: You should see a doublet/triplet characteristic of the triphosphate. This defines the "Substrate" chemical shift (

      
       ppm for 
      
      
      
      -F, varies by reference).
  • Reaction Initiation:

    • Add Ligase enzyme to the NMR tube.

    • Mix gently by inversion (do not vortex vigorously to avoid protein denaturation).

  • Kinetic Monitoring:

    • Acquire sequential 1D

      
      F spectra every 2-5 minutes for 60 minutes.
      
    • Temperature: Maintain 25°C or 37°C (enzyme dependent).

  • Endpoint Verification:

    • Add EDTA (20 mM) to chelate Mg

      
       and stop the reaction.
      
    • Acquire final spectrum.

Data Visualization: The Assay Workflow

AssayWorkflow Figure 2: 19F-NMR Kinetic Assay Workflow for Ligase Activity Profiling. Step1 1. Prepare Master Mix (Buffer + Mg2+ + 2-F-ATP) Step2 2. Baseline NMR Scan (Confirm Purity) Step1->Step2 Step3 3. Initiate Reaction (Add Ligase) Step2->Step3 Step4 4. Kinetic Loop (Acquire Spectra every 2 min) Step3->Step4 Step4->Step4 Time Course Step5 5. Data Processing (Integrate 2-F-ATP vs 2-F-AMP peaks) Step4->Step5 Completion

Caption: Operational workflow for real-time monitoring of ligase activity using this compound.

Part 4: Data Analysis & Interpretation

Quantitative analysis relies on the integration of distinct fluorine peaks.

Chemical Shift Assignments

The


F signal is sensitive to the phosphate chain length attached to the adenosine.
SpeciesApproximate Shift (

ppm)*
Signal CharacteristicsInterpretation
2-F-ATP -51.5 ppmDoublet/MultipletUnreacted Substrate
2-F-ADP -51.8 ppmMultipletHydrolysis Product (Background)
2-F-AMP -52.3 ppmSingletProduct of Ligation

*Note: Shifts are relative to CFCl


 (0 ppm) or TFA. Exact values depend on pH and Mg

concentration. Always run a standard.
Calculating Conversion

The percent conversion is calculated by integrating the area under the product peak (


) relative to the total fluorine signal (

).


This method is self-validating because the total integral of the fluorine signal should remain constant throughout the experiment (mass balance). A loss of total signal indicates precipitation or instrument drift.

Part 5: Advantages Over Competitor Probes

FeatureThis compound (NMR)Fluorescent Analogs (e.g., 2-AP, MANT-ATP)Coupled Enzyme Assays (Luciferase)
Direct Measurement Yes (Directly sees ATP/AMP)No (Relies on environmental fluorescence change)No (Relies on secondary reaction)
Interference None (No biological background)High (Quenching by screening compounds)High (Inhibitors of coupling enzymes)
Steric Perturbation Minimal (F

H)
Significant (Bulky fluorophores)None (Uses native ATP)
Throughput Low/Medium (Requires NMR)High (Plate reader)High (Plate reader)

Expert Insight: While lower in throughput, the 2-F-ATP assay is the "Gold Standard" for validating hits from high-throughput screens. It definitively proves that a compound inhibits the ligase and not a coupling enzyme (like Luciferase) [2].

References

  • Stockman, B. J., et al. (2008).[3] "this compound as a versatile tool for 19F NMR-based activity screening." Journal of the American Chemical Society, 130(18), 5870-5871. Link

  • Dalvit, C., & Vulpetti, A. (2012). "Technical and practical aspects of 19F NMR-based screening." Magnetic Resonance in Chemistry, 50(9).[4] Link

  • Scott, L. G., et al. (2004). "Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA." Journal of the American Chemical Society, 126(38), 11776-11777. Link

  • Jena Bioscience. "this compound Product Information & Spectral Data." Link

Sources

Advanced Technical Guide: 19F NMR Principles with 2-Fluoro-ATP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the biophysical principles and experimental protocols for utilizing 2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) as a mechanistically faithful probe in


F Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Designed for drug discovery professionals and structural biologists, this document moves beyond basic spectral acquisition to explore the causality of chemical shift anisotropy, relaxation dynamics, and the precise monitoring of enzymatic kinetics.

Unlike traditional


P NMR, which suffers from line broadening due to chemical exchange and paramagnetic impurities, or 

H NMR, which is plagued by solvent background,

F NMR with 2-F-ATP offers a background-free, high-sensitivity window into ATPase and kinase activity.

Part 1: Fundamental Principles of the 2-F-ATP Probe

The Physics of the Probe

The utility of 2-F-ATP relies on the unique nuclear properties of the fluorine-19 isotope:

  • Spin Physics:

    
    F is a spin-1/2 nucleus with 100% natural abundance, eliminating the need for isotopic enrichment.
    
  • Gyromagnetic Ratio (

    
    ):  At 
    
    
    
    of proton sensitivity (
    
    
    MHz/T), it allows for rapid acquisition of high signal-to-noise (SNR) data on standard broadband probes.
  • Chemical Shift Anisotropy (CSA): The fluorine atom's electron cloud is highly polarizable. In 2-F-ATP, the fluorine is substituted at the C2 position of the adenine ring. This aromatic position is exquisitely sensitive to

    
    -stacking interactions, local pH changes, and the coordination state of the phosphate tail (mediated through the ribose ring puckering and base stacking).
    
Structural Fidelity: H vs. F

A critical requirement for any analog is that it must mimic the native substrate.

  • Van der Waals Radius: Fluorine (

    
     Å) is sterically similar to Hydrogen (
    
    
    
    Å), ensuring that 2-F-ATP fits into the ATP-binding pockets of most kinases without steric clash.
  • Electronegativity: The high electronegativity of fluorine alters the pKa of the adenine ring slightly but typically does not disrupt the hydrogen bonding network required for base recognition in the active site.

The Observable: Chemical Shift Perturbation

The core principle of the assay is the Chemical Shift (


) .


When 2-F-ATP is hydrolyzed to 2-F-ADP, the loss of the

-phosphate induces a conformational change in the nucleotide. Although the fluorine is on the base (distant from the phosphate), the change in the glycosidic bond angle and base-stacking propensity results in a distinct chemical shift change (

ppm). This separation allows for the simultaneous quantification of substrate (ATP) and product (ADP).

Part 2: Experimental Protocol & Workflow

Materials and Buffer Composition

Critical Factor: Magnesium (


) is essential not only for kinase activity but also for the NMR spectral quality. 

chelates the phosphate groups, stabilizing the nucleotide conformation and reducing line broadening.

Standard Kinase Buffer (Optimized for 19F NMR):

Component Concentration Function
Tris-HCl (pH 7.5) 50 mM Maintains physiological pH; prevents shift drift.

| MgCl


  | 10 mM | Essential cofactor; sharpens nucleotide resonances. |
| DTT  | 1 mM | Reduces disulfide bonds; maintains enzyme stability. |
| D

O
| 10% (v/v) | Lock signal for the spectrometer. | | 2-F-ATP | 100

M - 2 mM | The probe. Concentration depends on enzyme

. | | NaTFA | 50

M | Internal reference standard (

ppm). |
Sample Preparation Workflow
  • Stock Solution: Dissolve 2-F-ATP (typically supplied as a lithium or sodium salt) in D

    
    O to create a 50 mM stock. Verify pH is neutral.
    
  • Master Mix: Combine Buffer, D

    
    O, and Substrate (peptide/protein) in a 1.5 mL tube.
    
  • Enzyme Addition: Add the kinase/ATPase last to initiate the reaction (for real-time kinetics) or incubate and quench (for endpoint assays).

  • Transfer: Move 500

    
    L to a 5mm NMR tube. Ensure no air bubbles are trapped in the active volume.
    
Instrument Parameters (Bruker/Varian)
  • Pulse Sequence: zgfig (Inverse gated decoupling) is recommended to decouple protons (if significant coupling exists) and minimize NOE enhancement for quantitative integration. However, for 2-F-ATP, a standard zg (1D pulse) is often sufficient as F-H coupling at the C2 position is minimal/broad.

  • Spectral Width (SW): 50-100 ppm is sufficient if centered around the adenine region, but 200 ppm is safer to include the TFA reference.

  • Relaxation Delay (D1): The

    
     of 2-F-ATP is typically 0.2–0.5 seconds. Set D1 
    
    
    
    (approx. 2-3 seconds) for quantitative accuracy. For rapid kinetics, D1 can be reduced to 1s with appropriate correction factors.
  • Scans (NS): 64–128 scans (approx. 2-5 mins) provide sufficient SNR for >100

    
    M concentrations.
    

Part 3: Data Analysis & Visualization

Spectral Interpretation

The


F spectrum of a reaction mixture will typically show:
  • Reference Peak: NaTFA at -76.5 ppm (sharp singlet).

  • Substrate Peak (2-F-ATP): A resonance in the aromatic region (approx. -51 to -53 ppm relative to CFCl

    
    ).
    
  • Product Peak (2-F-ADP): A new peak appearing slightly downfield or upfield (system dependent,

    
     ppm) as the reaction progresses.
    
Calculating Conversion

The percent conversion is calculated directly from the integrals (


) of the peaks:


This ratiometric method is self-validating and independent of probe concentration errors.
Visualizing the Kinase Cycle

The following diagram illustrates the kinetic monitoring of the phosphorylation cycle using 2-F-ATP.

KinaseCycle Substrate Substrate (Peptide/Protein) Complex Enzyme-Substrate Complex Substrate->Complex Probe Probe (2-Fluoro-ATP) Probe->Complex Reaction Phosphoryl Transfer Complex->Reaction Mg2+ Product1 Phosphorylated Substrate Reaction->Product1 Product2 2-Fluoro-ADP (NMR Distinct) Reaction->Product2 Delta ppm Legend Blue: Biological Target | Red: NMR Reporter

Caption: Schematic of the kinase reaction cycle utilizing this compound. The 19F probe tracks the dephosphorylation event via chemical shift change.

Experimental Workflow Diagram

Workflow Start Start: Experimental Design Prep Sample Preparation (Buffer: 50mM Tris, 10mM MgCl2, pH 7.5) Add 2-F-ATP (1mM) + Target Start->Prep Shimming Spectrometer Setup Lock (D2O), Tune/Match 19F Shim (Z1, Z2, X, Y) Prep->Shimming Acquisition Data Acquisition Pulse: zg/zgfig NS: 128, D1: 2s Shimming->Acquisition Processing Processing LB: 1-3 Hz, Phase Corr. Baseline Correction Acquisition->Processing Analysis Integration & Kinetics Calculate % Conversion Plot vs Time Processing->Analysis

Caption: Step-by-step experimental workflow for a standard 19F NMR kinase assay.

References

  • Stockman, B. J. (2008). this compound as a Versatile Tool for 19F NMR-Based Activity Screening.[2][3] Journal of the American Chemical Society.[3] Link

  • Scott, L. G., et al. (2004). Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA.[4] Journal of the American Chemical Society.[3] Link

  • Jena Bioscience. this compound: Nucleotides for Structure Determination by NMR. Application Note. Link

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. Link

Sources

Strategic Integration of 2-Fluoro-ATP in RNA Labeling and Drug Development

[1]

Executive Summary

In the landscape of RNA therapeutics and structural biology, the term "2-Fluoro-ATP" often bridges two distinct but critical methodologies. For the drug development professional, distinguishing between This compound (Base-modified, C2 position) and 2'-Fluoro-ATP (Sugar-modified, 2' position) is the first step toward experimental success.

This guide serves as a definitive technical manual for utilizing This compound (2F-ATP) as a high-fidelity 19F-NMR probe for structural dynamics, while also addressing the parallel utility of 2'-Fluoro-ATP (2'-F-ATP) in engineering nuclease-resistant aptamers.[1] By leveraging the unique spin physics of Fluorine-19 and the enzymatic versatility of T7 RNA Polymerase, researchers can map RNA folding pathways and ligand interactions with atomic resolution.

Part 1: The Chemical Dichotomy

Before initiating any protocol, the specific analog must be selected based on the experimental endpoint.

Table 1: Comparative Utility of Fluoro-ATP Analogs
FeatureThis compound (2F-ATP) 2'-Fluoro-ATP (2'-F-ATP)
Modification Site Base: C2 position of AdenineSugar: 2' position of Ribose
Primary Application Structural Labeling: 19F-NMR, conformational dynamics.[1][2]Therapeutic Stability: Aptamer/siRNA nuclease resistance.[1]
Detection Method 19F-NMR (High sensitivity, no background).[1]Functional Assays (Gel shift, Cell culture).[3]
T7 Incorporation Efficient with WT or P266L mutant T7.[1]Requires Y639F mutant T7 (to tolerate 2'-mod).[1]
Perturbation Minimal (maintains Watson-Crick pairing).[1]Significant (favors C3'-endo / A-form helix).[1]

Part 2: this compound (Base) as a 19F-NMR Probe

Mechanism of Action

The incorporation of this compound replaces the H2 proton of adenine with a fluorine atom.[2][4] This substitution is structurally conservative but magnetically transformative.

  • Zero Background: Biological systems lack endogenous fluorine, rendering the 19F signal background-free.

  • Chemical Shift Sensitivity: The 19F nucleus is highly sensitive to the local electronic environment, making it an exceptional reporter for base stacking, hydrogen bonding changes, and ligand binding events.

  • Base Pairing: 2F-Adenine retains the ability to base pair with Uracil.[5] The fluorine atom at the C2 position resides in the minor groove, providing a probe for minor groove interactions without disrupting the helix.

Experimental Workflow: 19F-Labeling via In Vitro Transcription

The following protocol outlines the enzymatic synthesis of 19F-labeled RNA using this compound.

Phase 1: Template Preparation
  • Design: The DNA template must contain a T7 promoter sequence (5'-TAATACGACTCACTATA-3') upstream of the target RNA sequence.

  • Optimization: Ensure the first two nucleotides of the transcript are Guanosines (GG) to maximize T7 initiation efficiency.

Phase 2: In Vitro Transcription (IVT) Protocol

Reagents:

  • T7 RNA Polymerase (High concentration, ~100 U/µL). Note: While WT T7 works, P266L mutants improve 5' homogeneity.

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 20 mM Spermidine, 100 mM DTT).

  • NTP Mix:

    • ATP (Replace 100% with This compound for full labeling, or use a ratio for sparse labeling).

    • GTP, CTP, UTP (Standard).[3][6]

  • DNA Template (Linearized plasmid or PCR product).

Step-by-Step Methodology:

  • Assembly: Thaw all reagents on ice. Assemble the reaction at room temperature to prevent DNA precipitation by spermidine.

  • Reaction Mix (50 µL scale):

    • Water: to 50 µL

    • 10x Buffer: 5 µL

    • rGTP, rCTP, rUTP (100 mM each): 2 µL each (Final 4 mM)

    • This compound (100 mM): 2 µL (Final 4 mM)

    • Template DNA: 1 µg[6]

    • RNase Inhibitor: 40 U

    • T7 RNA Polymerase: 2 µL

  • Incubation: Incubate at 37°C for 3-4 hours .

    • Tip: For long transcripts (>100 nt), add inorganic pyrophosphatase (0.1 U) to prevent magnesium precipitation.

  • DNase Treatment: Add 2 U DNase I, incubate 15 min at 37°C to degrade the DNA template.

  • Purification:

    • Phenol:Chloroform Extraction: Remove proteins.

    • Ethanol Precipitation: Recover RNA.

    • Size Exclusion Chromatography (SEC): Essential for NMR to remove unincorporated nucleotides which generate interfering signals.

Phase 3: Validation (QC)
  • Mass Spectrometry (ESI-MS): Confirm the mass shift. This compound adds +17.99 Da per adenosine residue compared to standard ATP (F = 19, H = 1).

  • Denaturing PAGE: Verify transcript length and integrity.

Part 3: Visualization of the Labeling Logic

The following diagram illustrates the decision process and workflow for utilizing this compound in structural studies versus therapeutic development.

RNA_Labeling_WorkflowStartRNA Labeling ObjectiveDecisionSelect ApplicationStart->DecisionPath_NMRStructural Dynamics(Ligand Binding/Folding)Decision->Path_NMRMechanismPath_DrugTherapeutic Stability(Aptamers/siRNA)Decision->Path_DrugStabilitySubstrate_NMRSubstrate: this compound(Base Modification C2)Path_NMR->Substrate_NMRSubstrate_DrugSubstrate: 2'-Fluoro-ATP(Sugar Modification 2')Path_Drug->Substrate_DrugEnzyme_NMREnzyme: WT T7 RNAPor P266L MutantSubstrate_NMR->Enzyme_NMRProcess_NMRIn Vitro Transcription(Replace ATP with 2F-ATP)Enzyme_NMR->Process_NMROutput_NMROutput: 19F-Labeled RNA(NMR Active)Process_NMR->Output_NMREnzyme_DrugEnzyme: Mutant T7 RNAP(Y639F Required)Substrate_Drug->Enzyme_DrugProcess_DrugSELEX / Transcription(Co-transcriptional Incorporation)Enzyme_Drug->Process_DrugOutput_DrugOutput: Nuclease Resistant RNA(Therapeutic Lead)Process_Drug->Output_Drug

Caption: Decision matrix for selecting the correct Fluoro-ATP analog based on experimental goals (Structural Biology vs. Therapeutic Engineering).

Part 4: 2'-Fluoro-ATP in Drug Development (The Stability Factor)

While the "labeling" aspect often refers to detection, in drug development, "labeling" an RNA with 2'-Fluoro chemistry is a functional upgrade.

The Problem: Nuclease Degradation

Unmodified RNA is rapidly degraded by serum nucleases (e.g., RNase A), which attack the 2'-OH group.

The Solution: 2'-Fluoro Modification

Replacing the 2'-OH with 2'-F renders the RNA resistant to nucleolytic cleavage.[3]

  • Protocol Shift: Unlike base-modified 2F-ATP, the sugar-modified 2'-F-ATP is poorly recognized by wild-type T7 RNA polymerase.[1]

  • Required Enzyme: You must use the T7 Y639F mutant (or commercially available "High Yield Aptamer" polymerases). The Y639F mutation alters the active site to accommodate the fluorine at the 2' position.

  • SELEX Application: In aptamer selection, 2'-F-ATP (along with 2'-F-CTP and 2'-F-UTP) is used in the transcription step of every SELEX round to ensure the final evolved aptamer is inherently stable for in vivo use.

References

  • Scott, L. G., et al. (2004). Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA.[4][5] Journal of the American Chemical Society.[2][5] Link

  • Stockman, B. J. (2008). this compound as a versatile tool for 19F NMR-based activity screening.[7] Journal of the American Chemical Society.[2][5] Link

  • Jena Bioscience. HighYield T7 P&L RNA NMR Kit (2F-ATP) Technical Data. Link

  • Roboklon. Apt-Get T7 Transcription Kit — 2'-Fluoro-Pyrimidine Set. Link

  • Sochor, F., et al. (2016). 19F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy. Journal of Biomolecular NMR. Link

Technical Guide: Physical and Chemical Characteristics of 2-Fluoro-ATP

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Fluoro-Adenosine-5'-Triphosphate (2-Fluoro-ATP) , a critical nucleotide analogue used in purinergic signaling research and structural biology.

Executive Summary

This compound (2-F-ATP) is a synthetic analogue of adenosine-5'-triphosphate (ATP) modified by the substitution of a hydrogen atom with a fluorine atom at the C2 position of the adenine ring.[1][2][3] This modification imparts unique physicochemical properties—specifically a distinct


F NMR signature  and altered electronic distribution—while retaining the biological capacity to act as a substrate for many ATP-dependent enzymes and a potent agonist for P2X receptors .

Unlike sugar-modified analogues (e.g., 2'-Fluoro-ATP), this compound modifies the nucleobase, preserving the ribose conformation essential for polymerase recognition and kinase activity. This guide details its structural identity, synthesis, spectral properties, and application as a dual-purpose biophysical probe and pharmacological agent.

Chemical Identity & Structural Analysis

The defining feature of this compound is the electron-withdrawing fluorine atom at the C2 position. This substitution lowers the pKa of the N1 nitrogen and provides a sensitive NMR reporter without significantly perturbing the steric bulk of the adenine base (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).

Property Technical Specification
IUPAC Name 2-Fluoro-adenosine 5'-(tetrahydrogen triphosphate)
CAS Number 1492-62-2
Molecular Formula

Molecular Weight 525.15 g/mol (Free Acid)
Solubility Water (> 50 mM), PBS (pH 7.2)
Appearance White to off-white lyophilized powder (typically Na+ salt)
Structural Diagram: this compound

The following diagram illustrates the chemical structure and the functional impact of the C2-Fluorine substitution.

This compound Structure ATP_Core Adenosine Triphosphate (Scaffold) F_Sub Fluorine Substitution (C2) (Electron Withdrawing) ATP_Core->F_Sub Modification Ribose Ribose Sugar (Unmodified) ATP_Core->Ribose Phosphate Triphosphate Chain (Energy Transfer) ATP_Core->Phosphate P2X_Prop P2X Receptor Agonist (High Potency) ATP_Core->P2X_Prop Retains Activity NMR_Prop 19F NMR Probe (High Sensitivity) F_Sub->NMR_Prop Imparts pKa_Prop Lowered pKa (N1) (Reduced Basicity) F_Sub->pKa_Prop Induces

Figure 1: Structural dissection of this compound highlighting the functional consequences of the C2-fluorine modification.

Physicochemical Properties

Spectral Characteristics (UV & NMR)

The fluorine atom acts as an auxochrome, causing a slight shift in the UV absorption maximum compared to ATP. More importantly, it serves as a sensitive reporter for


F NMR spectroscopy.
  • UV Absorbance:

    • 
      :  ~261 nm (pH 7.0)
      
    • 
      :  ~15,400 
      
      
      
    • Note: The electron-withdrawing nature of fluorine slightly alters the

      
       transition energy of the purine ring.
      
  • 
    F NMR Parameters: 
    
    • Isotropic Shift: Typically observed in the range of -50 to -55 ppm (relative to

      
      ), though specific solvent conditions can shift this.
      
    • Chemical Shift Tensor: Principal elements reported as

      
       ppm, 
      
      
      
      ppm,
      
      
      ppm.[1][2]
    • Utility: The large chemical shift anisotropy (CSA) and sensitivity of the

      
      F nucleus make 2-F-ATP an excellent probe for monitoring nucleotide binding to large proteins (e.g., myosin, kinases) where proton NMR signals would be broadened beyond detection.
      
Acid-Base Properties (pKa)

The electronegativity of fluorine (3.98 Pauling scale) withdraws electron density from the purine ring, specifically affecting the N1 and N3 nitrogens.

  • pKa (N1-H): < 3.5 (Estimated). Normal Adenine has a pKa of ~4.1 at N1. The fluorine substitution makes the ring less basic, meaning 2-F-ATP is more likely to exist in the unprotonated form at physiological pH compared to unmodified ATP.

Synthesis & Purification Protocols

Synthesis of this compound is non-trivial due to the instability of the C-F bond under harsh conditions. The most robust method involves the chemical synthesis of the nucleoside (2-fluoroadenosine) followed by enzymatic or chemical phosphorylation.

Chemical Synthesis Workflow (Schiemann-Type Reaction)

This protocol utilizes the Balz-Schiemann reaction adapted for purines, converting 2-aminoadenosine to 2-fluoroadenosine.

  • Starting Material: 2,6-Diaminopurine riboside (2-Aminoadenosine).

  • Fluorination:

    • Reagents: HF/Pyridine (70%) and Sodium Nitrite (

      
      ) or tert-butyl nitrite.
      
    • Mechanism:[4][5] Diazotization of the C2-amino group forms an unstable diazonium salt, which undergoes nucleophilic displacement by fluoride.

    • Conditions: -20°C to -10°C to prevent depurination.

  • Phosphorylation:

    • Conversion of 2-fluoroadenosine to the triphosphate form using

      
        and tributylammonium pyrophosphate  (Yoshikawa method) or enzymatic phosphorylation.
      

Synthesis Protocol Start Start: 2,6-Diaminopurine Riboside Step1 Diazotization & Fluorination (HF/Pyridine, NaNO2, -20°C) Start->Step1 Inter Intermediate: 2-Fluoroadenosine Step1->Inter Nucleophilic Subst. Step2 Phosphorylation (POCl3, Pyrophosphate) Inter->Step2 Final Product: this compound Step2->Final Yoshikawa Method

Figure 2: Synthetic pathway from diaminopurine precursor to this compound.

Biological Mechanism & Applications

P2X Receptor Agonism

This compound is a potent, full agonist at P2X receptors (ligand-gated ion channels). It is often used to distinguish P2X-mediated responses from P2Y-mediated ones, although selectivity is relative.

  • Mechanism: Binds to the inter-subunit ATP-binding pocket of the trimeric P2X receptor. The fluorine atom does not sterically hinder the closure of the binding jaw, allowing channel gating and

    
     influx.
    
  • Selectivity: this compound is generally more potent at P2X receptors than P2Y receptors. P2Y1 receptors, for instance, prefer ADP or 2-MeS-ADP, while P2Y2/4/6 have specific preferences for UTP or ATP.

F NMR Screening (Kinase Assays)

Because 2-F-ATP is a valid substrate for many kinases (e.g., Hexokinase, PKA), it is used in activity-based screening .

  • Workflow:

    • Incubate Kinase + 2-F-ATP + Substrate.

    • Monitor the appearance of 2-Fluoro-ADP signal in the

      
      F NMR spectrum.
      
    • The chemical shift difference between 2-F-ATP and 2-F-ADP allows for real-time monitoring of enzyme kinetics without radioactive tracers.

Handling, Stability & Storage

To ensure experimental reproducibility, strict adherence to handling protocols is required.

  • Stability:

    • pH: Stable between pH 6.0 and 8.0. Rapid hydrolysis of the triphosphate chain occurs at pH < 4.0 or > 10.0.

    • Thermal: Unstable in solution at room temperature for extended periods (> 24 hours).

  • Storage Protocol:

    • Solid State: Store at -20°C under desiccant. Stable for > 2 years.[6]

    • Solution: Prepare aliquots in buffered water (e.g., 10 mM Tris, pH 7.5). Store at -80°C. Avoid repeated freeze-thaw cycles (limit to max 2).

  • Safety: 2-Fluoroadenine (the metabolic byproduct) is cytotoxic (inhibits protein synthesis). Handle with PPE.

References

  • Baldo, J. H., et al. (1983).[2] "this compound, a fluorinated ATP analog.[1][2] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex."[1][2] Canadian Journal of Biochemistry and Cell Biology.[2]

  • Stockman, B. J., et al. (2008). "this compound as a versatile tool for 19F NMR-based activity screening." Journal of the American Chemical Society.[3][4][7]

  • Scott, L. G., et al. (2004). "Enzymatic Synthesis of 19F-Labeled RNA and Application to NMR Studies of RNA Structure." Journal of the American Chemical Society.[3][4][7]

  • Krolikiewicz, K., et al. (1994). "The Synthesis of 2-Fluoropurine Nucleosides." Nucleosides and Nucleotides.

  • Burnstock, G. (2007). "Physiology and Pathophysiology of Purinergic Neurotransmission." Physiological Reviews.

Sources

Technical Deep Dive: Stability and Storage of 2-Fluoro-ATP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-Adenosine-5'-Triphosphate (2-Fluoro-ATP or 2-F-ATP) is a high-potency purinergic receptor agonist and a versatile 19F-NMR probe.[1] Its structural modification—a fluorine atom substituting the hydrogen at the C2 position of the adenine ring—imparts unique electronic properties without significantly altering the steric bulk compared to native ATP.

However, like all triphosphate nucleotides, this compound is thermodynamically unstable and kinetically labile. Improper storage leads to rapid hydrolysis of the phosphoanhydride bonds, resulting in the formation of 2-Fluoro-ADP, 2-Fluoro-AMP, and inorganic phosphate. This degradation compromises experimental reproducibility, particularly in quantitative P2X receptor assays and NMR structural studies.

This guide provides a scientifically grounded protocol for the handling, storage, and quality control of this compound, ensuring maximum integrity for drug development and structural biology applications.

Part 1: Chemical Identity & Disambiguation

Before establishing storage protocols, it is critical to distinguish between the two common fluorinated ATP analogs used in research. This guide focuses on This compound (Base-modified) .

FeatureThis compound (2-F-ATP) 2'-Fluoro-ATP (2'-F-ATP)
Modification Site C2 position of Adenine Base C2' position of Ribose Sugar
Primary Application P2X Receptor Agonist , 19F-NMR ReporterAptamer Engineering, RNase Stability
Chemical Stability Similar to ATP (Hydrolysis prone)Enhanced (Resistant to nuclease/hydrolysis)
Key Risk Triphosphate hydrolysis (loss of potency)Sugar pucker changes (structural shift)

Note: If your vial is labeled "2'-Fluoro-ATP" (Ribose modified), the storage conditions below still apply, but the molecule is inherently more resistant to enzymatic degradation.

Part 2: Stability Profile and Degradation Mechanics

The Hydrolysis Cascade

The primary instability mechanism for this compound is the hydrolysis of the


 and 

phosphate groups. This reaction is:
  • Acid-Catalyzed: Rapid degradation occurs at pH < 6.0.

  • Temperature-Dependent: Rate of hydrolysis doubles approximately every 10°C increase.

  • Metal-Ion Mediated: Divalent cations (Mg2+, Ca2+) stabilize the triphosphate tail in solution but can accelerate hydrolysis if the pH drifts away from neutral.

The fluorine substitution at the C2 position exerts an electron-withdrawing effect on the adenine ring. While this lowers the pKa of the N1 nitrogen (altering hydrogen bonding capacity), it does not significantly stabilize the phosphoanhydride bonds of the triphosphate tail. Therefore, this compound must be treated with the same rigorous cold-chain discipline as native ATP.

Visualization: Degradation Pathway

The following diagram illustrates the sequential hydrolysis pathway that researchers must prevent.

degradation_pathway cluster_conditions Accelerating Factors F_ATP This compound (Active Agonist) F_ADP 2-Fluoro-ADP (Partial Activity/Inhibitor) F_ATP->F_ADP Hydrolysis (Fast at >4°C) Pi Pi (Inorganic Phosphate) F_ATP->Pi F_AMP 2-Fluoro-AMP (Inactive) F_ADP->F_AMP Hydrolysis (Slow) F_ADP->Pi Factors • pH < 6.0 • Temp > 4°C • Freeze-Thaw Cycles

Caption: Sequential hydrolysis of this compound. The conversion to ADP is the critical failure mode, as ADP can act as a competitive antagonist or partial agonist in P2X assays.

Part 3: Storage Best Practices

The "Golden Rules" of Nucleotide Storage

To maintain >95% purity over 12 months:

  • Lyophilized Powder: Store at -20°C with desiccation. Stable for >2 years.[2]

  • Aqueous Solution: Store at -80°C or -20°C . Stable for 6-12 months.

  • Avoid Freeze-Thaw: Aliquot immediately upon first thaw.

Buffer Selection

Never store this compound in unbuffered water for long periods. Water absorbs atmospheric CO2, becoming acidic (pH ~5.5), which accelerates hydrolysis.

Buffer SystemSuitabilityNotes
Water (Unbuffered) Poor Acidic drift causes rapid hydrolysis. Use only for immediate dilution.
Tris-HCl (pH 7.5) Excellent Standard storage buffer.[3] Maintains optimal stability window.
HEPES (pH 7.5) Good Suitable for biological assays; minimal temperature-dependent pH shift.
PBS Moderate Phosphate can interfere with some kinase/ATPase assays.
Handling Workflow (Decision Tree)

Use this logic flow to determine the correct handling procedure for your sample.

storage_workflow Start Received this compound Form Is it Lyophilized or Solution? Start->Form Lyo Lyophilized Powder Form->Lyo Powder Sol Solution (e.g., 100mM) Form->Sol Liquid Reconstitute Reconstitute in Tris-HCl (pH 7.5) to 10-100 mM Stock Lyo->Reconstitute Aliquot Aliquot into single-use vials (e.g., 10-50 µL) Sol->Aliquot Reconstitute->Aliquot Freeze Flash Freeze in Liquid N2 Store at -80°C (Preferred) or -20°C Aliquot->Freeze Use Thaw on Ice Discard unused portion Freeze->Use Experiment Day

Caption: Decision tree for maximizing shelf-life. Aliquoting is the single most effective step to prevent degradation.

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable stock solution from lyophilized powder.

Materials:

  • This compound (Lyophilized)

  • Buffer: 50 mM Tris-HCl, pH 7.5 (0.2 µm filtered)

  • Sterile microcentrifuge tubes (low-binding preferred)

Steps:

  • Equilibration: Allow the lyophilized vial to warm to room temperature (approx. 15 mins) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Centrifugation: Briefly centrifuge the vial (2,000 x g, 10 sec) to collect powder at the bottom.

  • Calculations: Calculate the volume of buffer required.

    • Formula:

      
      
      
    • Note: MW of this compound (free acid) is ~525.17 g/mol .[4][5] Check if your sample is a sodium salt (MW will be higher, e.g., ~569 g/mol for disodium).

  • Dissolution: Add the calculated volume of Tris-HCl buffer. Vortex gently until fully dissolved.

  • Aliquoting: Immediately dispense into volumes suitable for single experiments (e.g., 20 µL).

  • Freezing: Flash freeze in liquid nitrogen or dry ice/ethanol bath. Store at -80°C.

Protocol B: Quality Control (UV-Vis)

Objective: Verify concentration and integrity using the Beer-Lambert Law. Note: this compound has a slightly different absorption maximum than ATP due to the fluorine substitution.

  • Blank: Use the same buffer (Tris-HCl) as the blank.

  • Measurement: Measure Absorbance at 261 nm (

    
    ).
    
  • Calculation:

    
    
    
    • 
       (Extinction Coefficient) 
      
      
      
      14.3 L mmol
      
      
      cm
      
      
      (at pH 7.5).[4][5]
  • Purity Check: Calculate the

    
     ratio. Significant deviation from ~0.8 may indicate contamination or degradation products, although HPLC is required for definitive hydrolysis quantification.
    

Part 5: Troubleshooting & FAQs

ObservationProbable CauseCorrective Action
Precipitate in Stock "Salting out" or low pHWarm to RT and vortex. Check pH. If persistent, discard (degradation products like Pi are less soluble).
Loss of Potency (Assay) Hydrolysis (ATP

ADP)
ADP is often an antagonist or weak agonist. Prepare fresh stock from powder. Verify storage temp.
Shift in NMR Signal pH Drift19F chemical shift is pH sensitive. Ensure strong buffering (e.g., 50mM Tris).
Yellow Discoloration Oxidation/ContaminationDiscard immediately. Pure nucleotide solutions should be colorless.

References

  • Jena Bioscience. (n.d.).[6] this compound Data Sheet. Retrieved from [Link][1][3][5][7]

  • Stockman, B. J. (2008). This compound as a versatile tool for 19F NMR-based activity screening.[4][8] Journal of the American Chemical Society, 130(18), 5870-5871.[8]

  • Fischer, W., et al. (2009). Agonist binding to the P2X receptor.[1][9][10] Proceedings of the National Academy of Sciences. (Contextual grounding for P2X agonist stability).

  • Ono, T., et al. (1997).[3][6][8] 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability.[3][6][8] Nucleic Acids Research, 25(22), 4581–4588.[3][6] (Reference for comparative stability of ribose-modified analogs).

Sources

Technical Guide: Off-Target Effects and Specificity Challenges of 2-Fluoro-ATP

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile and off-target landscape of 2-Fluoro-ATP.

Executive Summary

This compound (2-F-ATP) is a synthetic adenosine triphosphate analog modified at the C-2 position of the adenine base.[1] While utilized as a probe for P2X receptor kinetics and


-NMR structural studies of ATP-binding proteins, its utility is severely compromised by a "Trojan Horse" pharmacological profile.

Unlike non-hydrolyzable analogs (e.g.,


-meATP), 2-F-ATP is metabolically active. Its rapid hydrolysis by ectonucleotidases generates 2-Fluoro-ADP  (a potent P2Y agonist) and 2-Fluoro-adenosine  (a highly cytotoxic adenosine receptor agonist). This guide delineates the cascade of off-target effects that confound P2X data and provides a rigorous experimental framework to validate specificity.

Mechanistic Profile & Intended Utility

Structural Distinction

Researchers must distinguish between two common fluorinated analogs:

  • This compound (Base-modified): The subject of this guide. Modified at the adenine C2 position.[2] Retains high affinity for P2X receptors and kinases.

  • 2'-Fluoro-ATP (Sugar-modified): Modified at the ribose 2' position. Primarily used to increase RNA stability (nuclease resistance) in aptamer development; rarely used for purinergic signaling.

Primary Target: P2X Receptors

2-F-ATP acts as an orthosteric agonist at P2X ligand-gated ion channels (P2X1–7). The electron-withdrawing fluorine atom at the C2 position modulates the pKa of the adenine ring but generally preserves the hydrogen-bonding network required for the ATP-binding pocket (Lys70, Lys72, Arg298).

  • Utility: It is often used in

    
    -NMR to monitor conformational changes in ATPases and kinases due to the sensitivity of the fluorine nucleus to the chemical environment.
    

The Off-Target Landscape

The off-target effects of 2-F-ATP are not merely "side effects"; they are sequential biological events driven by extracellular metabolism.

The Ectonucleotidase Cascade (The "Metabolic Sink")

Upon addition to the media, 2-F-ATP is immediately degraded by Ecto-NTPDases (CD39) and Ecto-5'-nucleotidase (CD73). This creates a dynamic mixture of three active ligands, each hitting different receptor families.

Phase I: P2Y Receptor Activation (via 2-F-ADP)
  • Mechanism: Hydrolysis of the

    
    -phosphate yields 2-Fluoro-ADP .
    
  • Off-Target: P2Y1, P2Y12, and P2Y13 receptors.

  • Consequence: Unlike P2X (ionotropic), P2Y receptors are G-protein coupled.[3][4]

    • Gq-coupled (P2Y1): Triggers intracellular

      
       release from the ER, which is easily mistaken for P2X-mediated 
      
      
      
      influx in FLIPR assays.
    • Gi-coupled (P2Y12): Inhibits adenylate cyclase, altering cAMP levels.

Phase II: Adenosinergic Signaling (via 2-F-Adenosine)
  • Mechanism: Further hydrolysis yields 2-Fluoro-adenosine .

  • Off-Target: Adenosine Receptors (

    
    ).[5]
    
  • Consequence: 2-substituted adenosines often exhibit higher affinity for the

    
     receptor than native adenosine.[6] This leads to potent vasodilation and immunosuppression, confounding studies on P2X-mediated inflammation.
    
Intracellular Cytotoxicity (The "Lethal Synthesis")

If 2-F-Adenosine is generated, it is transported into the cell via Equilibrative Nucleoside Transporters (ENT1/2).

  • Re-phosphorylation: Intracellular adenosine kinase converts it back to 2-F-AMP

    
     2-F-ADP 
    
    
    
    2-F-dATP.
  • Inhibition: 2-F-dATP is a potent inhibitor of Ribonucleotide Reductase and DNA Polymerase

    
     .
    
  • Result: This mechanism mimics the chemotherapy drug Fludarabine. Prolonged exposure (>4 hours) leads to apoptosis, which may be misinterpreted as P2X7-mediated cell death (pore formation).

Visualization: The Off-Target Cascade

G F_ATP This compound (Exogenous Input) P2X Target: P2X Receptors (Ion Influx) F_ATP->P2X Direct Activation NTPDase Ecto-NTPDase (CD39) F_ATP->NTPDase Hydrolysis F_ADP Metabolite: 2-Fluoro-ADP P2Y Off-Target: P2Y Receptors (Ca2+ Release / cAMP p) F_ADP->P2Y Agonist (High Potency) CD73 Ecto-5'-Nucleotidase (CD73) F_ADP->CD73 Hydrolysis F_ADO Metabolite: 2-Fluoro-Adenosine AR Off-Target: Adenosine Receptors (A1/A2A Activation) F_ADO->AR Agonist (High Affinity) ENT Nucleoside Transporter (ENT1) F_ADO->ENT Uptake DNA Off-Target: DNA Polymerase (Cytotoxicity / Apoptosis) NTPDase->F_ADP CD73->F_ADO ENT->DNA Intracellular Metabolism (Lethal Synthesis)

Figure 1: The metabolic cascade of this compound. Note that the "intended" pathway (blue) competes with three distinct off-target pathways (red/yellow) driven by hydrolysis.

Experimental Validation Protocols

To validate that an observed effect is P2X-mediated and not due to 2-F-ATP metabolites, you must employ a "Block-and-Replace" strategy.

Protocol: The Hydrolysis Control Check

Objective: Determine if the response is driven by 2-F-ATP or its breakdown products.

  • Preparation: Prepare 2-F-ATP stock (10 mM) in physiological buffer.

  • Incubation: Incubate 2-F-ATP (100 µM) with cells expressing CD39/CD73 (e.g., HUVECs or Macrophages) for 30 minutes at 37°C.

  • Transfer: Take the supernatant (now containing metabolites) and apply it to naïve reporter cells.

  • Readout:

    • Immediate Signal: Likely P2X or P2Y.[3]

    • Signal from Supernatant: If the supernatant triggers a response (e.g., cAMP change) similar to fresh 2-F-ATP, the effect is likely mediated by stable metabolites (2-F-Adenosine).

Protocol: Receptor Isolation Strategy

Use this matrix to isolate the specific receptor contribution:

ComponentReagent to AddExpected Outcome (If P2X Specific)
Metabolism POM-1 (NTPDase Inhibitor)Potentiation. Preventing hydrolysis keeps 2-F-ATP concentration high.
P2Y Crosstalk MRS2179 (P2Y1 Antagonist)No Change. If signal drops, 2-F-ADP is driving the effect.
Adenosine CGS 15943 (Pan-AR Antagonist)No Change. If signal drops, 2-F-Adenosine is driving the effect.
P2X Control TNP-ATP (P2X Antagonist)Abolition. Signal must disappear completely.
Quantitative Data Summary: Affinity vs. Stability
CompoundP2X Potency (

)
P2Y Potency (Off-Target)Hydrolysis Rate (Relative to ATP)Primary Risk
ATP 1–10 µMHigh (P2Y2, P2Y11)1.0 (Reference)Rapid degradation
This compound 0.5–5 µM High (via 2-F-ADP) 0.8–1.2 Cytotoxicity + Adenosine Agonism

-meATP
1–10 µM (P2X1/3)Negligible< 0.01P2X1/P2X3 selective only
ATP

S
1–10 µMHigh (P2Y)~0.1P2Y activation

References

  • Burnstock, G., & Kennedy, C. (1985).[7] Is there a basis for distinguishing two types of P2-purinoceptor? General Pharmacology: The Vascular System. Link

  • Jacobson, K. A., et al. (2012). Adenosine A1 and A2 Receptors: Structure-Function Relationships. Nucleic Acids & Molecular Biology. Link

  • Zimmermann, H. (2000). Ecto-nucleotidases: Some recent developments and a note on nomenclature. Drug Development Research. Link

  • Fischer, B. (1999). 2-Thioether-5'-O-(1-thiotriphosphate)adenosine derivatives as new insulin secretagogues acting through P2Y receptors. Journal of Medicinal Chemistry. Link

  • Gendron, F. P., et al. (2002). Purine signaling and potential new therapeutic approach: The role of purine receptors in cancer. Purinergic Signalling.[7] Link

  • Secrist, J. A., et al. (1988). Synthesis and biological activity of this compound. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Safety, Handling, and Pharmacological Integrity of 2-Fluoro-ATP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-Adenosine-5'-Triphosphate (2-Fluoro-ATP) is a highly potent, synthetic nucleotide analog primarily utilized as a selective agonist for P2X purinergic receptors . Unlike native ATP, the introduction of a fluorine atom at the C-2 position of the adenine ring confers resistance to specific ecto-nucleotidases, prolonging its half-life in biological assays.

However, this compound presents a dual challenge:

  • Chemical Instability: Like all high-energy phosphates, it is prone to spontaneous hydrolysis, degrading into 2-Fluoro-ADP and eventually 2-Fluoro-adenosine , a highly toxic metabolic poison.

  • Biological Potency: Inadvertent exposure or improper dosing can trigger supraphysiological calcium influx via P2X channels.

This guide provides a rigorous, self-validating framework for the storage, reconstitution, and experimental application of this compound, ensuring both operator safety and data integrity.

Chemical Identity & Pharmacological Profile[1]

To handle this compound effectively, one must understand its mechanism of action and the risks associated with its degradation products.

Physicochemical Properties
PropertySpecification
IUPAC Name 2-Fluoro-adenosine-5'-triphosphate
CAS Number 14907-27-8 (Generic) / 1492-62-2 (Free Acid)
Molecular Weight ~525.17 g/mol (Free Acid)
Solubility Water (≥ 50 mM); Insoluble in ethanol
Appearance Colorless solution or white lyophilized powder
Extinction Coefficient ε₂₆₁ = 14.3 L[1][2][3][4]·mmol⁻¹·cm⁻¹ (pH 7.5)
Storage -20°C (Desiccated)
Mechanism of Action: P2X Activation

This compound binds to the extracellular loop of P2X receptors (ligand-gated ion channels). Upon binding, it induces a conformational change that opens the channel pore, allowing non-selective cation entry (


, 

) and

efflux.

Key Insight: this compound is frequently selected over ATP for P2X7 receptor studies because it exhibits higher potency and is less susceptible to breakdown by cell-surface enzymes, reducing the "noise" caused by adenosine production [1].

P2X_Pathway Agonist This compound Receptor P2X Receptor (Ligand-Gated Channel) Agonist->Receptor Binding Pore Channel Opening (Conformational Change) Receptor->Pore Activation Flux Ca2+ / Na+ Influx K+ Efflux Pore->Flux Permeation Response Depolarization & Downstream Signaling Flux->Response Signaling

Figure 1: Signal transduction pathway of this compound acting on P2X receptors.

Stability & Degradation Risks

The primary handling error with this compound is assuming it is stable in solution. The phosphoanhydride bonds are labile.

The Degradation Cascade
  • Hydrolysis: In aqueous solution (especially acidic pH), the

    
    -phosphate is cleaved, forming 2-Fluoro-ADP .
    
    • Impact: 2-Fluoro-ADP is a potent agonist for P2Y receptors (specifically P2Y1, P2Y12, P2Y13). If your stock degrades, your P2X experiment may become contaminated with P2Y-mediated artifacts.

  • Complete Breakdown: Further degradation yields 2-Fluoro-adenosine .

    • Impact: This is a toxic antimetabolite that inhibits DNA synthesis. It is significantly more cytotoxic than the parent triphosphate [2].

Comprehensive Handling & Reconstitution Protocol

This protocol is designed to be self-validating . By including a UV quantification step, you confirm the integrity of the reagent before every experiment.

Reagent Preparation Workflow

Handling_Workflow Arrival 1. Arrival (Gel Packs) Spin 2. Centrifugation (1000xg, 1 min) Arrival->Spin Settle Powder Solvent 3. Add Buffer (PCR-grade Water or TE) Spin->Solvent Reconstitute QC 4. QC Check (UV Absorbance @ 261nm) Solvent->QC Validate Conc. Aliquot 5. Aliquot (Single-use volumes) QC->Aliquot Prevent Freeze-Thaw Freeze 6. Storage (-20°C or -80°C) Aliquot->Freeze Long-term

Figure 2: Step-by-step workflow for maximizing this compound stability.

Detailed Protocol

Materials Required:

  • Nuclease-free water (pH 7.0–8.0) or TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

  • UV Spectrophotometer (NanoDrop or Cuvette).

  • Black, light-tight microcentrifuge tubes.

Step 1: Equilibration & Centrifugation

  • Allow the vial to warm to room temperature inside a desiccator to prevent condensation.

  • Critical: Centrifuge the vial at 1,000 x g for 1 minute. Lyophilized powder often adheres to the cap during shipping; opening without spinning results in mass loss.

Step 2: Reconstitution

  • Dissolve to a stock concentration of 10 mM to 50 mM .

  • Note on pH: this compound dissolved in pure water is acidic (pH ~3.5).[5] This acidity accelerates hydrolysis. Always use a buffered solvent (TE Buffer pH 8.0) or immediately adjust the pH to 7.5 using NaOH if dissolving in water [3].

Step 3: Self-Validation (Concentration Check)

  • Do not rely solely on the weight printed on the label.

  • Dilute a small aliquot (1:100) and measure absorbance at 261 nm .

  • Calculate actual concentration using Beer-Lambert Law:

    
    
    (Where 
    
    
    
    and
    
    
    cm)

Step 4: Aliquoting

  • Divide the stock into single-use aliquots (e.g., 10–50 µL).

  • Rule: Never refreeze an aliquot. Freeze-thaw cycles shear the phosphate bonds.

Safety & Waste Disposal

Toxicological Hazards

While this compound itself is often classified as an irritant (Category 4), its metabolic byproduct, 2-Fluoro-adenosine , is highly toxic (LD50 oral in mice is extremely low). It acts as a suicide inhibitor of S-adenosylhomocysteine hydrolase.

  • Inhalation: Avoid dust formation.[6][7] Use a fume hood when handling the lyophilized powder.

  • Skin Contact: Wear nitrile gloves. This compound can penetrate skin and activate peripheral nociceptors (P2X3), causing pain or irritation.

Disposal
  • Do not pour down the sink.

  • Dispose of as Hazardous Chemical Waste .

  • Deactivate spills with 10% bleach (sodium hypochlorite) to degrade the nucleotide structure before cleanup, though professional chemical disposal is preferred.

References

  • Jena Bioscience. (n.d.). This compound Product Information and Spectral Data. Retrieved from [Link]

  • North, R. A. (2002).[4] Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013-1067.

Sources

Methodological & Application

Application Note: 2-Fluoro-ATP as a 19F-NMR Probe for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The "Universal" NMR Substrate

2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) is a nucleoside triphosphate analog where the hydrogen at the C2 position of the adenine base is substituted with a fluorine-19 (


F) atom.

Unlike traditional radiometric (


P) or coupled-enzyme fluorescence assays, the 2-F-ATP assay  relies on 

F-NMR spectroscopy
.[1] This method solves a critical bottleneck in drug discovery: measuring the activity of "dark" enzymes—kinases and synthetases for which no specific fluorogenic substrate exists or where coupled assays are prone to interference (false positives from fluorescent compounds).
Mechanism of Action

The fluorine atom at the C2 position is highly sensitive to the electronic environment of the adenine ring. When an enzyme (e.g., a kinase or ATPase) hydrolyzes the


-phosphate (converting ATP to ADP), the subtle conformational and electronic changes propagate to the adenine ring, causing a distinct chemical shift (

)
in the

F-NMR spectrum.
  • 2-F-ATP Signal: Distinct chemical shift (Reference

    
     ppm vs. TFA, varies by buffer).
    
  • 2-F-ADP Signal: Shifted downfield/upfield by

    
     0.1–0.3 ppm relative to the ATP peak.
    

Because


F has 100% natural abundance and zero background in biological systems (no endogenous fluorine), this assay offers high signal-to-noise ratio  and allows for direct, real-time monitoring of substrate depletion and product formation without radioactive waste.
Suitability[2][3]
  • Kinases (Ser/Thr/Tyr): Many kinases accept 2-F-ATP with

    
     and 
    
    
    
    values comparable to natural ATP due to the small van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å).
  • ATPases/Synthetases: Validated for enzymes like PDK1, NAD+ synthetase, and various HSP90 isoforms.

Assay Principle & Workflow

The following diagram illustrates the core logic of the 2-F-ATP assay. The transition from Triphosphate to Diphosphate alters the local magnetic environment of the


F nucleus.

TwoFluoroATP_Mechanism Substrate 2-Fluoro-ATP (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding Signal_ATP 19F Signal A (e.g., -52.1 ppm) Substrate->Signal_ATP NMR Readout Enzyme Enzyme (Kinase/ATPase) Enzyme->Complex Catalysis Product 2-Fluoro-ADP (Product) Complex->Product Hydrolysis Phosphate Pi / Phosphorylated Target Complex->Phosphate Signal_ADP 19F Signal B (e.g., -52.3 ppm) Product->Signal_ADP NMR Readout

Figure 1: Mechanism of 19F-NMR detection. Hydrolysis of the gamma-phosphate induces a resolvable chemical shift in the fluorine signal attached to the adenine base.

Detailed Protocol

Materials & Reagents
ComponentSpecificationNotes
This compound >95% Purity, 100 mM StockStore at -80°C. Avoid freeze-thaw cycles.
Reaction Buffer 50 mM Tris-HCl or HEPES, pH 7.5Avoid phosphate buffers if possible (can affect kinase activity).
Cofactors MgCl

(10 mM), MnCl

(if req.)
Mg

is critical for ATP-enzyme coordination.
Lock Solvent D

O (Deuterium Oxide)
Added at 5-10% v/v for NMR field locking.
Internal Standard Trifluoroacetic Acid (TFA) or KFOptional: For chemical shift referencing (usually external capillary).
Enzyme Target Kinase/ATPasePurity >90% recommended to avoid background hydrolysis.
Experimental Setup (Standard 500 µL Volume)

Step 1: Substrate Preparation Dilute the 100 mM 2-F-ATP stock to a working concentration (typically 0.1 mM to 1.0 mM) in the Reaction Buffer.

  • Note: The concentration should be

    
     of the enzyme for 2-F-ATP (if known). If unknown, start with 500 µM.
    

Step 2: Master Mix Assembly Prepare the reaction mix in a microcentrifuge tube on ice:

  • Buffer: 400 µL (containing MgCl

    
    , DTT/TCEP if needed).
    
  • D

    
    O:  50 µL (10% final volume).
    
  • 2-F-ATP: 5 µL of 100 mM stock (Final: 1 mM).

  • Substrate Peptide/Protein: (If measuring Kinase activity) Saturating concentration.

  • Test Compound: (If screening inhibitors) Add DMSO stock (keep DMSO < 5%).

Step 3: Baseline Acquisition (t=0) Transfer the mix to a 5 mm NMR tube. Acquire a "Time 0" spectrum to confirm purity of 2-F-ATP and absence of spontaneous hydrolysis.

  • Check: You should see a doublet (or singlet depending on decoupling) for 2-F-ATP. Ensure no 2-F-ADP peak is present.

Step 4: Reaction Initiation Add the Enzyme to the NMR tube.

  • Concentration: Typically 10–100 nM enzyme final concentration.

  • Mix by inverting the tube gently 3–4 times. Do not vortex (denatures enzyme).

Step 5: Kinetic Acquisition Place the tube immediately into the NMR spectrometer (pre-shimmed and temperature-equilibrated at 25°C or 37°C).

NMR Acquisition Parameters
  • Nucleus:

    
    F (Frequency ~470 MHz on a 500 MHz magnet).
    
  • Pulse Sequence: Standard 1D pulse-acquire (e.g., zg on Bruker).

  • Proton Decoupling:

    
    H-decoupling (WALTZ-16) is recommended to sharpen peaks (removes H2-F couplings), though not strictly necessary if resolution is sufficient.
    
  • Spectral Width: 50–100 ppm (centered around -50 ppm).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (T1 for fluorinated nucleotides is typically short, allowing rapid pulsing).

  • Scans (NS): 64 – 256 scans per time point (approx. 2–10 mins per spectrum).

  • Total Time: Run arrayed experiments for 60–120 minutes.

Data Analysis & Interpretation

Processing
  • Fourier Transform: Apply exponential line broadening (LB = 1–3 Hz) to improve S/N.

  • Phasing: Automatic or manual phasing to ensure flat baseline.

  • Referencing: Set the 2-F-ATP peak (or internal standard) to a fixed chemical shift (e.g., -52.0 ppm).

Calculation of Conversion

The hydrolysis rate is calculated by integrating the area under the curve (AUC) for the substrate (ATP) and product (ADP) peaks.



Plot % Conversion vs. Time . The initial linear slope represents the initial velocity (


).
Inhibition Analysis (IC50)

If testing inhibitors:

  • Calculate

    
     for the "No Inhibitor" control.
    
  • Calculate

    
     for increasing concentrations of inhibitor.
    
  • Fit data to the standard IC50 equation:

    
    
    

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
No Product Peak Enzyme does not accept 2-F-ATP.Verify enzyme activity with standard ATP (e.g., luciferase assay). 2-F-ATP is bulky; some tight-pocket kinases may reject it.
Broad Peaks Paramagnetic ions (Mn

) or aggregation.
Reduce Mn

concentration or switch to Mg

. Ensure protein is not precipitating.
Peak Overlap pH effects or insufficient resolution.Adjust pH slightly (0.2 units). The chemical shift difference (

) is pH-dependent. Run at higher field strength.
Spontaneous Hydrolysis Contaminated buffer or unstable pH.Check buffer sterility. 2-F-ATP is generally stable, but extreme pH can cause hydrolysis.

Workflow Diagram

Workflow Prep Prepare Master Mix (Buffer, Mg2+, D2O, 2-F-ATP) Baseline Acquire Baseline NMR (Confirm Purity) Prep->Baseline AddEnzyme Add Enzyme (Initiate Reaction) Baseline->AddEnzyme Acquire Kinetic Loop (Acquire 19F Spectrum every 5 min) AddEnzyme->Acquire Acquire->Acquire Repeat until endpoint Process Process Spectra (Integrate ATP vs ADP peaks) Acquire->Process Calc Calculate Kinetic Rates (% Conversion / min) Process->Calc

Figure 2: Step-by-step experimental workflow for the this compound NMR assay.

References

  • Stockman, B. J., et al. (2008).[1] "this compound as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society, 130(18), 5870-5871.[2] Link

  • Scott, L. G., et al. (2004).[3] "Enzymatic Synthesis and 19F NMR Studies of 2-Fluoroadenine-Substituted RNA." Journal of the American Chemical Society, 126(38), 11776-11777. Link

  • O'Hagan, D., et al. (2015). "Fluorine in the Life Sciences." Chemical Reviews, 115(2), 634-677.

Sources

Application Note: High-Fidelity Continuous Kinase Assays Using 2-Fluoro-ATP and 19F-NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 2-Fluoro-Adenosine-5'-Triphosphate (2-Fl-ATP) as a universal, direct-detection probe for continuous kinase activity monitoring. Unlike traditional optical assays (e.g., Luciferase, NADH-coupled) that rely on secondary reporter enzymes and are prone to false positives/negatives due to compound interference (quenching/autofluorescence), the 2-Fl-ATP method utilizes 19F-NMR spectroscopy .

This approach offers a "self-validating" system where the depletion of the substrate (2-Fl-ATP) and the formation of the product (2-Fl-ADP) are observed simultaneously in real-time, providing unambiguous kinetic data without the need for radioactive labels or complex antibody reagents.

Scientific Principle: The Fluorine Reporter

The core of this assay lies in the sensitivity of the Fluorine-19 nucleus to its local electronic environment. 2-Fl-ATP is an ATP analog where the hydrogen at the C2 position of the adenine ring is replaced by a fluorine atom.[1][2]

Mechanism of Action[3]
  • Substrate Mimicry: 2-Fl-ATP is structurally similar enough to ATP that it is accepted as a phosphate donor by a vast majority of kinases (Ser/Thr and Tyr kinases) and ATPases.

  • The Chemical Shift: Upon phosphorylation of the substrate, the gamma-phosphate is cleaved, converting 2-Fl-ATP to 2-Fl-ADP.

  • Detection: This removal of the phosphate group alters the electronic shielding of the adenine ring. Although the fluorine is on the base (distant from the gamma-phosphate), the conformational change and electrostatic environment shift the 19F resonance frequency.

  • Result: Distinct, resolvable peaks for 2-Fl-ATP and 2-Fl-ADP appear in the NMR spectrum, allowing for ratiometric quantification.

Pathway Visualization

ReactionPathway Substrate Protein/Peptide Substrate Complex Kinase-Substrate Complex Substrate->Complex F_ATP 2-Fluoro-ATP (Substrate) F_ATP->Complex + Mg2+ Product Phosphorylated Product Complex->Product F_ADP 2-Fluoro-ADP (Detected Product) Complex->F_ADP Gamma-PO4 Transfer

Caption: The this compound kinase reaction pathway. The fluorine tag remains on the adenosine moiety, reporting the state change from Tri- to Di-phosphate.

Experimental Design & Reagents

Critical Reagents
  • This compound (2-Fl-ATP): Typically supplied as a lithium or sodium salt. Purity >95% is required to minimize background ADP signals.

  • Kinase of Interest: Purified recombinant protein.

  • Peptide/Protein Substrate: The specific acceptor for the kinase.

  • D2O (Deuterium Oxide): Required (5-10% v/v) for the NMR spectrometer lock signal.

  • Buffer System: Tris or HEPES (pH 7.0–8.0). Note: Avoid phosphate buffers if possible, as they can complicate downstream analysis, though they do not interfere with the 19F signal itself.

Buffer Optimization (The "Lock" & "Shim")

Unlike optical assays, NMR requires magnetic field homogeneity.

  • Viscosity: Keep glycerol concentration <5% to prevent line broadening (which reduces signal-to-noise).

  • Magnesium: Essential for kinase activity (Mg-ATP complex). Ensure [Mg2+] is 5–10 mM in excess of the total nucleotide concentration.

Detailed Protocol: Continuous 19F-NMR Assay

Step 1: Substrate Preparation

Prepare a 10x stock of 2-Fl-ATP.

  • Concentration: 5 mM stock (final assay concentration will be 500 µM).

  • Verification: Run a quick 1D 19F spectrum of the stock to ensure no significant hydrolysis (2-Fl-ADP contamination) has occurred during storage.

Step 2: Reaction Assembly

In a 1.5 mL microcentrifuge tube, combine the following (for a 500 µL reaction volume in a 5mm NMR tube):

ComponentFinal Conc.Volume (µL)Notes
Assay Buffer (10x)1x50HEPES/Tris + MgCl2 + DTT
D2O10%50Frequency Lock
Peptide Substrate100-500 µMVariableSaturating conditions (

)
This compound500 µM50The reporter probe
H2ON/Ato 490Balance volume
Kinase 10-100 nM10ADD LAST to initiate
Step 3: Instrument Setup (Pre-Acquisition)
  • Probe: 19F-capable probe (e.g., H/F/C triple resonance).

  • Temperature: Set to 25°C (or physiological 37°C if protein stability allows).

  • Shimming: Insert a "dummy" sample (buffer + D2O) to shim the magnet. This minimizes the "dead time" between adding the enzyme and starting data collection.

  • Pulse Sequence: Standard 1D 19F with proton decoupling (optional, but decoupling simplifies the multiplets).

    • Sweep Width: ~100 ppm (centered around -116 ppm, or wherever the specific 2-Fl-ATP signal resonates).

    • Relaxation Delay (D1): 1-2 seconds (sufficient for T1 relaxation of small molecules).

Step 4: Kinetic Acquisition (The "Continuous" Phase)
  • Add the Kinase to the reaction mix.[3]

  • Rapidly mix (do not vortex vigorously) and transfer to the NMR tube.

  • Insert into the magnet.

  • Lock (on D2O) and Shim (Z1/Z2 only) quickly (<2 mins).

  • Run Array: Execute a "pseudo-continuous" array of experiments.

    • Scans per point: 16 to 64 (depending on sensitivity/concentration).

    • Time per point: 1–3 minutes.

    • Total Duration: 60–120 minutes.

Workflow Diagram

Workflow Step1 Prepare Master Mix (Buffer, Mg2+, Peptide, D2O) Step2 Add this compound (Substrate) Step1->Step2 Step3 Add Kinase (Initiate Reaction) Step2->Step3 Step4 Transfer to NMR Tube & Insert Step3->Step4 Step5 Rapid Shim & Lock Step4->Step5 Step6 Acquire Arrayed Spectra (t=0 to t=End) Step5->Step6

Caption: Operational workflow for initiating and monitoring the continuous 19F-NMR kinase assay.

Data Analysis & Interpretation

Spectral Processing
  • Phasing: Apply automatic or manual phasing to the first spectrum (t=0). Apply the same phase correction to the entire array.

  • Baseline Correction: Critical for accurate integration. Use a polynomial baseline correction.

  • Peak Identification:

    • 2-Fl-ATP: Typically appears upfield.

    • 2-Fl-ADP: Appears downfield relative to the ATP peak (shift difference

      
       is typically small but distinct).
      
    • Note: The exact ppm depends on pH and Mg2+ concentration.

Rate Calculation

Calculate the conversion percentage for each time point (


):


Plot % Conversion vs. Time . The slope of the linear portion of this curve represents the initial velocity (


).
Self-Validation (Trustworthiness)
  • Linearity Check: If the curve is not linear initially, check for "burst phase" kinetics or rapid enzyme inactivation.

  • Mass Balance: The sum of the integrals (ATP + ADP) should remain constant throughout the experiment. If the total signal decreases, you may have precipitation or paramagnetic impurities.

Advantages over Optical Assays

FeatureThis compound (NMR)Coupled Optical Assay (e.g., NADH)
Interference None (Compounds are "invisible" to 19F)High (Compounds absorb/fluoresce)
Coupling Enzymes None (Direct measurement)Required (PK/LDH) - risk of inhibition
Turbidity Tolerant (NMR is not light-based)Intolerant (Scatters light)
Substrate Universal (ATP analog)Universal (ATP)
Throughput Low/Medium (1-5 mins/sample)High (Plate based)

Strategic Insight: Use this assay as a secondary orthogonal screen to validate hits from high-throughput optical screens. If a compound inhibits in the optical assay but not in the NMR assay, it is likely a false positive (e.g., a luciferase inhibitor or a fluorescence quencher).

References

  • Stockman, B. J., et al. (2008). "this compound as a versatile tool for 19F NMR-based activity screening."[4][5] Journal of the American Chemical Society.[6]

  • Baldo, J. H., et al. (1983). "this compound, a fluorinated ATP analog.[1][2][4] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP myosin subfragment-1 complex." Canadian Journal of Biochemistry and Cell Biology.[1] [1]

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today.

  • O'Connell, T. M., et al. (2020). "Kinase Activity by 19F NMR." ACS Chemical Biology.[6]

Sources

High-Throughput 19F NMR Activity Screening: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-19F-001

Abstract

Fluorine-19 (


F) NMR has emerged as the "gold standard" for fragment-based drug discovery (FBDD) and activity screening due to its unique combination of 100% natural abundance, high sensitivity (83% of 

H), and total absence of background signals in biological media. This guide outlines a rigorous, field-proven protocol for conducting

F NMR screening. It covers two distinct modes of "activity": Binding Affinity (via T

relaxation/FAXS) and Functional Enzymatic Turnover (via n-FABS).

Phase 1: The Physics of Detection

Understanding the causality of the signal is prerequisite to experimental design.


F screening relies on the dramatic change in transverse relaxation time (T

) that occurs when a small, fast-tumbling ligand binds to a large, slow-tumbling macromolecule.
The Mechanism: T Relaxation Filtering
  • Free State: Small molecules tumble rapidly in solution. Their T

    
     is long, resulting in sharp, high-intensity NMR signals.
    
  • Bound State: Upon binding to a protein, the ligand adopts the rotational correlation time (

    
    ) of the protein. T
    
    
    
    decreases significantly, causing the signal to broaden and disappear (the "vanishing peak" effect).
Diagram 1: The Physics of F Screening

This diagram illustrates the relaxation filter mechanism that differentiates binders from non-binders.

19F_Physics Ligand Free Ligand (Fast Tumbling) Complex Ligand-Protein Complex (Slow Tumbling) Ligand->Complex + Protein Signal_Free Signal: Sharp, High Intensity (Long T2) Ligand->Signal_Free Observe Protein Target Protein (>20 kDa) Protein->Complex Signal_Bound Signal: Broad, Low Intensity (Short T2) Complex->Signal_Bound Observe Signal_Free->Signal_Bound CPMG Filter Attenuates Signal

Caption: The CPMG pulse sequence filters out signals from bound ligands due to their rapid T2 relaxation, leaving non-binders unaffected.

Phase 2: Library Design & Quality Control

A screening campaign is only as good as its library. Unlike


H libraries, 

F libraries require specific architectural considerations.
The "Rule of 3" & Fluorine Diversity

Construct your library based on the Rule of Three (MW < 300, cLogP < 3). Ensure diversity in the fluorine motif:

  • Aromatic F / CF

    
    :  Most common, broad chemical shift dispersion (-60 to -180 ppm).
    
  • Aliphatic F: Often useful but can have complex J-coupling patterns; ensure decoupling is available.

  • Solubility: Compounds must be soluble at 50-100 µM in aqueous buffer (max 2-5% DMSO).

Protocol: Library QC (Mandatory)

Before exposing protein, every cocktail must be QC'd to eliminate aggregates.

  • Preparation: Pool compounds into cocktails of 10-20 mixtures. Ensure no chemical shift overlap (maintain >0.2 ppm separation).

  • Reference: Add an internal standard (e.g., Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine) at a known concentration.

  • Acquisition: Run a standard 1D

    
    F spectrum.
    
  • Criteria:

    • Sharpness: Linewidths > 5 Hz indicate aggregation or poor solubility. Discard.

    • Stoichiometry: Integration must match the internal standard. <80% intensity indicates precipitation. Discard.

Phase 3: The Binding Screen (T -Relaxation / FAXS)

This is the workhorse assay for identifying hits that physically bind to the target.

Sample Preparation (The "Cocktail" Method)

To maximize throughput, screen in mixtures.

  • Ligand Concentration: 20–50 µM per ligand.

  • Protein Concentration: 5–10 µM (Targeting a Ligand:Protein ratio of ~5:1 to 10:1).

  • Buffer: Phosphate or HEPES (pH 7.4), 10% D

    
    O, 1-2% DMSO. Avoid fluorinated buffers.
    
Experimental Protocol: CPMG Pulse Sequence

The Carr-Purcell-Meiboom-Gill (CPMG) sequence is used to filter out the bound state.

ParameterValueRationale
Pulse Sequence cpmg1d (Bruker) / CPMG (Varian)Filters signals based on T

relaxation times.
Relaxation Delay (D1) 1.5 – 2.0 sSufficient for T

recovery of small molecules.
Total Echo Time (T

Filter)
200 ms - 400 ms The critical filter. Long enough to kill protein-bound signals, short enough to keep free ligands.
Inter-pulse Delay (

)
1 ms (Total loop: 2ms)Keeps the spin-lock effective.
Excitation Pulse 90° (Hard pulse)Uniform excitation across the spectral width.
Spectral Width 200 ppm (-50 to -250 ppm)Covers standard aromatic F and CF

range.
Scans (NS) 128 – 512Depends on cryoprobe sensitivity. Aim for S/N > 20.
Workflow Logic
  • Reference Scan (R): Cocktail without protein.

  • Screening Scan (S): Cocktail with protein.

  • Analysis: Calculate Signal Attenuation (

    
    ).
    
    
    
    
    • Hit Criteria:

      
       (indicates binding).
      

Phase 4: The Functional Screen (n-FABS)

For enzymes, binding does not equal inhibition. The n-fluorine atoms for biochemical screening (n-FABS) method monitors the conversion of a fluorinated substrate to a product in real-time.

Principle

The substrate is labeled with


F. As the enzyme processes it, the chemical environment of the fluorine changes, shifting the peak position.
Protocol: Real-Time Kinetics
  • Substrate: Use a fluorinated substrate (e.g., F-peptide for proteases).

  • Reaction Mix: Buffer + Enzyme + Library Compound (Potential Inhibitor).

  • Initiation: Add F-Substrate.

  • Acquisition: Acquire pseudo-2D kinetics (series of 1D spectra every 2-5 minutes).

  • Readout:

    • No Inhibitor: F-Substrate peak decreases; F-Product peak appears.

    • Hit (Inhibitor): F-Substrate peak remains constant (or conversion slows).

Phase 5: Data Analysis & Validation

Automated analysis is essential for high-throughput campaigns.

Diagram 2: The Screening Workflow

From library construction to hit validation.

Screening_Workflow cluster_Screen 3. NMR Acquisition Library 1. Library Design (Rule of 3, Solubility QC) Cocktail 2. Cocktailing (10-20 cmpds/tube) Library->Cocktail RefScan Reference Scan (No Protein) Cocktail->RefScan ProtScan Screening Scan (+ Protein, CPMG Filter) Cocktail->ProtScan Analysis 4. Data Analysis (Compare Integrals) RefScan->Analysis ProtScan->Analysis Deconv 5. Deconvolution (Test Single Compounds) Analysis->Deconv Hit (>30% red.) Kd 6. Kd Determination (Titration) Deconv->Kd Confirmed Binder

Caption: The stepwise progression from library QC to Kd determination ensures only valid hits proceed to medicinal chemistry.

Deconvolution

If a cocktail shows a hit:

  • Return to the library plate.

  • Pick the single compound corresponding to the reduced signal.

  • Retest individually with the protein to confirm binding and rule out cocktail interference.

Validation: Kd Determination

For confirmed hits, perform a titration to determine affinity.

  • Keep Ligand concentration constant (e.g., 50 µM).

  • Titrate Protein (0 µM

    
     200 µM).
    
  • Plot

    
     (transverse relaxation rate) or Chemical Shift Perturbation (
    
    
    
    ) vs. Protein Concentration.
  • Fit to the standard binding isotherm equation:

    
    
    

References

  • Dalvit, C. et al. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society. Link

  • Dalvit, C. & Vulpetti, A. (2019).

    
    F NMR screening: Principles and applications to drug discovery. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
    
  • Norton, R.S. et al. (2016).

    
    F NMR in Fragment-Based Drug Discovery. Topics in Current Chemistry. Link
    
  • Motta, A. et al. (2021).[1] NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. JoVE (Journal of Visualized Experiments). Link

Sources

Application Note: Enzymatic Incorporation of 2-Fluoro-ATP Analogs into RNA Transcripts

[1]

Executive Summary & Technical Distinction

In the context of RNA drug development, "this compound" is a term often used to describe two distinct chemical entities. Precision is paramount, as their applications and enzymatic requirements differ fundamentally.

Feature2'-Fluoro-ATP (2'-F-ATP) This compound (2-F-ATP)
Modification Site Ribose Sugar (2' position) Nucleobase (Adenine C2 position)
Primary Application Therapeutics (Aptamers/siRNA): Confers extreme nuclease resistance (T1/2 extension) and enhances thermodynamic stability.Structural Biology (NMR): Acts as a sensitive 19F NMR reporter; used as a mutagenic probe for H-bonding studies.
Enzyme Requirement Strictly Mutant T7 RNAP: Requires Y639F (or Y639F/H784A) mutation to overcome the steric gate. Wild-type T7 efficiently rejects 2'-F.Wild-Type or P266L T7 RNAP: The base modification is nearly isosteric with Adenine; WT T7 tolerates it, though P266L improves homogeneity.
Therapeutic Relevance High: Standard for SELEX (Aptamers) and stabilized mRNA.Low/Specialized: Used primarily in discovery/screening phases.

This guide prioritizes the incorporation of 2'-Fluoro-ATP (Sugar) due to its dominance in therapeutic development, but includes specific adaptations for the base-modified analog.

Mechanistic Insight: Overcoming the Steric Gate

Standard T7 RNA Polymerase (WT) evolved to discriminate against non-canonical sugars. The discrimination occurs at Tyrosine 639 (Y639) .[1] In the WT enzyme, Y639 acts as a "steric gate," clashing with the 2' group of the incoming nucleotide if it is not a hydroxyl (-OH).

  • The Solution: The Y639F mutation (Tyrosine to Phenylalanine) removes the hydroxyl group from the amino acid side chain, creating a larger cavity that accommodates the 2'-Fluoro (or 2'-amino/2'-deoxy) group.

  • The Consequence: Without this mutant, yields for 2'-F-ATP incorporation are <5% of control. With Y639F, incorporation approaches 80-90% of WT efficiency.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for synthesizing fluorinated RNA.

GStartSelect Fluorinated AnalogSub_Sugar2'-Fluoro-ATP (Sugar)(Therapeutic Stability)Start->Sub_SugarTarget: Nuclease ResistanceSub_BaseThis compound (Base)(NMR/Probe)Start->Sub_BaseTarget: Structural ProbeEnzyme_MutantEnzyme: T7 Y639F Mutant(Essential)Sub_Sugar->Enzyme_MutantRequires Steric Gate OpeningEnzyme_WTEnzyme: T7 WT or P266L(Standard)Sub_Base->Enzyme_WTIsosteric AcceptanceReactionIVT Reaction(High Mg2+, 4-6 hrs)Enzyme_Mutant->ReactionEnzyme_WT->ReactionPurificationPurification(DNase I + PAGE/HPLC)Reaction->PurificationValidationValidation(Mass Spec / Digestion Assay)Purification->Validation

Caption: Decision tree for enzyme selection based on the specific fluorinated ATP analog required.

Detailed Protocol: Incorporation of 2'-Fluoro-ATP (Sugar)

Objective: Synthesize nuclease-resistant RNA transcripts using 2'-Fluoro-ATP and T7 Y639F.

A. Materials & Reagents[2][3][4][5][6][7]
  • Enzyme: T7 RNA Polymerase Y639F Mutant (200 U/µL). Note: Do not use WT T7.

  • Template: Linearized plasmid or PCR product with T7 promoter (Class II/III promoters preferred).

  • Nucleotides:

    • 2'-Fluoro-ATP (100 mM).

    • ATP, GTP, CTP, UTP (100 mM) – Use 2'-F variants for CTP/UTP/GTP if full substitution is desired.

    • Note on Hybrid Mixes: For partial stability, mix 2'-F-ATP and OH-ATP at a 1:1 or 3:1 ratio.

  • Buffer (10X): 400 mM Tris-HCl (pH 8.0), 250 mM MgCl2 (Higher Mg2+ is critical for fluoride leaving groups), 20 mM Spermidine, 100 mM DTT.

  • Additives: Inorganic Pyrophosphatase (IPP) (prevents Mg2+ precipitation).

B. Reaction Setup (20 µL Scale)

Perform at Room Temperature to prevent precipitation of Spermidine-DNA complexes.

ComponentVolumeFinal Conc.Notes
Nuclease-Free Waterto 20 µL--
10X Transcription Buffer2 µL1XEnsure MgCl2 is ~25 mM final.
DTT (100 mM)2 µL10 mMEssential for enzyme stability.
2'-Fluoro-ATP (100 mM)0.8 µL4 mMExcess over GTP is often required.
GTP, CTP, UTP (100 mM)0.8 µL ea4 mMUse 2'-F variants if required.
DNA TemplateX µL1 µg totalClean, linear template is vital.
IPP (0.1 U/µL)0.5 µL0.05 UIncreases yield by 30%.
T7 Y639F Polymerase 2 µL~400 UHigh enzyme concentration drives reaction.
C. Execution
  • Assembly: Add components in the order listed. Add enzyme last.

  • Incubation: Incubate at 37°C for 4 to 6 hours .

    • Insight: 2'-F incorporation is kinetically slower than 2'-OH. Extended incubation (up to 16h) may increase yield but risks hydrolysis if RNase contamination is present.

  • DNase Treatment: Add 1 µL RNase-free DNase I. Incubate 15 min at 37°C.

  • Quench: Add 1 µL 0.5 M EDTA (pH 8.0).

D. Purification (Critical for Drug Dev)

For therapeutic applications, removing unincorporated fluorinated NTPs is mandatory as they can be cytotoxic.

  • Phenol:Chloroform Extraction: Remove protein.

  • Desalting: Use G-25 spin columns or Ethanol Precipitation.

  • PAGE Purification (Recommended): Run on denaturing Urea-PAGE. 2'-F RNA often migrates slightly faster or sharper than OH-RNA due to secondary structure tightening. Excise band and elute.

Protocol Adaptation: Incorporation of this compound (Base)[6]

Objective: Synthesize RNA with 2-Fluoro-Adenine for NMR studies.

  • Enzyme: Standard Wild-Type T7 RNAP or P266L Mutant (P266L offers better 5' homogeneity).

  • Buffer: Standard T7 Buffer (Mg2+ can be standard 15-20 mM).

  • Ratio: 2-F-ATP competes well with ATP.

    • For 100% labeling: Use 2-F-ATP (4 mM) and 0 mM ATP.

    • For Sparse labeling (NMR): Use 10% 2-F-ATP / 90% ATP.

Key Difference: You do not need the Y639F mutant for the base modification, as the ribose sugar remains a native 2'-OH.

Quality Control & Validation

Trustworthiness in data (E-E-A-T) requires validating that the modification was actually incorporated.

A. RNase A Resistance Assay (For 2'-F Sugar)
  • Incubate 500 ng of transcript with 0.1 ng RNase A for 30 mins at 37°C.

  • Run on PAGE.

  • Result: Unmodified RNA will degrade completely. 2'-F RNA will remain largely intact (or show specific cleavage patterns if only partial substitution was used).

B. Mass Spectrometry (ESI-MS)
  • 2'-Fluoro-ATP: Mass shift of +2 Da per adenosine (OH=17 Da vs F=19 Da).

  • This compound (Base): Mass shift of +18 Da (H=1 Da replaced by F=19 Da).

  • Note: This confirms the identity and incorporation efficiency.

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield (2'-F) Using WT EnzymeSwitch to T7 Y639F immediately.
Precipitation Mg2+ / PPi complexEnsure IPP is fresh; Assemble reaction at Room Temp.
Smearing on Gel Incomplete termination2'-F modifications can stabilize secondary structures, causing polymerase pausing. Increase incubation time or add SSB proteins.
Toxicity in Cells Free NucleotidesUnincorporated 2'-F-NTPs are toxic. Ensure rigorous purification (HPLC or dual spin columns).

References

  • Padilla, R., & Sousa, R. (1999). Efficient synthesis of nucleic acids heavily modified with non-canonical ribose groups. Nucleic Acids Research.[2][3]

    • Core cit
  • Jena Bioscience. (n.d.). 2'-Fluoro-dATP and HighYield T7 Systems.

    • Source for commercial availability of 2-F-
  • Matsumura, K., et al. (2016). 2'-Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. Nucleic Acids Research.[2][3]

    • Validation of biological impact of 2'-F modific
  • Sousa, R., & Padilla, R. (1995). A mutant T7 RNA polymerase that facilitates incorporation of 2'-F-NTPs.[4] EMBO Journal.

    • Foundational paper for the Y639F mut
  • Scott, W.G., et al. (2008). this compound as a versatile tool for 19F NMR-based activity screening.[5] Journal of the American Chemical Society.

    • Reference for the base-modified applic

2-Fluoro-ATP: A Mechanistic Probe for Enzyme Kinetics and 19F-NMR Structural Biology

[1][2][3]

Executive Summary

2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) is a specialized nucleotide analog widely utilized in enzymology and structural biology.[1][2][3][4] Unlike sugar-modified analogs (e.g., 2'-deoxy or 2'-fluoro-ribose) that primarily address stability, 2-F-ATP carries a modification on the adenine base (C2 position).[1][2][3][5] This modification serves a dual purpose: it introduces a sensitive 19F-NMR reporter into the active site of ATP-utilizing enzymes and electronically perturbs the adenine ring (specifically the N1/N3 positions) without creating significant steric clashes.[1]

This guide details the application of 2-F-ATP for monitoring real-time enzyme kinetics via 19F-NMR and for dissecting the mechanistic requirements of hydrogen bonding in kinase and ATPase active sites.[1][2][3]

Part 1: Chemical & Mechanistic Basis[1][3][5]

Structural and Electronic Properties

The utility of 2-F-ATP rests on the unique properties of the fluorine atom:

  • Isosteric Replacement: The van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å).[1][5] Consequently, 2-F-ATP fits into most ATP-binding pockets with minimal steric perturbation, allowing it to function as a valid substrate for a wide range of enzymes, including PKA, CDK2, and Myosin.[1][2][3]

  • Electronic Perturbation (The "pKa Effect"): Fluorine is highly electronegative.[1][2][5] Its presence at the C2 position withdraws electron density from the purine ring. This significantly lowers the pKa of the N1 position (normally pKa ~3.8 in Adenosine).[5]

    • Mechanistic Implication: If an enzyme requires protonation of N1 or uses N1 as a strong hydrogen bond acceptor, 2-F-ATP will display reduced affinity (

      
       increase) or turnover (
      
      
      decrease), thereby identifying the role of N1 in the catalytic cycle.[1][2][3][5]
  • 19F-NMR Visibility: 19F has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio (83% of 1H).[1][3][5] It is highly sensitive to changes in the local chemical environment (e.g., shielding upon protein binding or phosphate hydrolysis), making it a background-free probe in biological mixtures.[1][3][5]

Structural Interaction Map

The following diagram illustrates the chemical difference and the specific interaction nodes probed by 2-F-ATP.

Gcluster_0Adenine Base (Wild Type)cluster_12-Fluoro-Adenine BaseATP_N1N1 Position(H-Bond Acceptor)pKa ~3.8EnzymeEnzyme Active Site(Kinase/ATPase)ATP_N1->EnzymeCritical H-Bond?ATP_C2C2 Position(H-Atom)F_C2C2 Position(F-Atom)19F NMR ReporterATP_C2->F_C2SubstitutionF_N1N1 Position(Reduced Basicity)pKa << 3.8F_N1->EnzymeWeakened H-Bond(Mechanistic Probe)F_C2->EnzymeChemical ShiftPerturbation (CSP)

Figure 1: Mechanistic comparison of ATP and this compound. The Fluorine substitution converts C2 into an NMR reporter and modulates the H-bonding capability of N1.

Part 2: Application Protocols

Application A: Real-Time 19F-NMR Enzyme Kinetics

This method allows for the direct observation of substrate (ATP) to product (ADP/AMP) conversion without the need for coupled enzyme systems (e.g., Pyruvate Kinase/LDH) or radioactive tracers.[1][2][3][5] It is particularly robust for screening inhibitors in complex buffers where optical assays fail.[2][3]

Materials
  • Substrate: this compound (Sodium salt), >95% purity.[1][2][3][5]

  • Buffer: 50 mM Tris-HCl or HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10% D2O (for NMR lock).

  • Internal Standard: 50 µM Trifluoroacetic acid (TFA) or KF (optional, for chemical shift referencing).

  • Instrument: NMR Spectrometer (minimum 400 MHz recommended) equipped with a 19F-tunable probe.

Protocol Steps
  • Substrate Preparation: Prepare a 100 mM stock of 2-F-ATP in water.[1][2][3] Adjust pH to 7.0 using NaOH.[1][2][3] Note: Acidic pH can cause hydrolysis.[2][3][5]

  • Reaction Mixture Assembly: In a standard 5 mm NMR tube, combine:

    • Buffer (to final volume 500 µL)

    • Substrate: 1.0 mM 2-F-ATP[1][2][3]

    • Target Enzyme: 10–100 nM (Optimization required based on turnover rate)

    • D2O: 50 µL

  • Data Acquisition (Kinetic Mode):

    • Insert sample into the magnet.[2]

    • Tune and match the probe to 19F.

    • Shim the sample (gradient shimming on 2H).

    • Pulse Sequence: Standard 19F one-pulse experiment (e.g., zgf19 on Bruker).

    • Parameters:

      • Spectral Width: ~200 ppm (sufficient to cover -50 ppm to -200 ppm).[1][2][3][5]

      • Relaxation Delay (D1): 1–2 seconds (T1 for 2-F-ATP is typically short).[1][2][3][5]

      • Scans: 16–64 scans per time point (approx. 1–4 mins per spectrum).[1][2][3][5]

    • Run a "pseudo-2D" experiment (arrayed time series) for 60–120 minutes.

  • Data Processing:

    • Process the arrayed spectra with 10–20 Hz line broadening.

    • Peak Assignment:

      • 2-F-ATP: Typically ~ -51.0 ppm (referenced to TFA at -76.5 ppm).[1][2][3]

      • 2-F-ADP: Shifted upfield/downfield by ~0.2–0.5 ppm depending on pH and Mg2+.[1][2][3]

    • Integrate the ATP and ADP peaks at each time point.[2]

Data Analysis

Calculate the reaction velocity (

ParameterFormula/Method
Conversion %

Initial Rate (

)
Slope of the linear portion of the [ADP] vs. Time curve.

/

Repeat assay at varying [2-F-ATP] (e.g., 0.1 mM to 5 mM) and fit to Michaelis-Menten equation.
Application B: Probing Binding Mechanisms (Substrate vs. Inhibitor)

Researchers often use 2-F-ATP to determine if a kinase requires a specific tautomeric state or H-bond at the N1 position.[1][2][3]

Experimental Logic
  • Baseline: Measure

    
     and 
    
    
    for ATP (using a standard optical assay) and 2-F-ATP.[1][2][3][5]
  • Interpretation:

    • Scenario A (Valid Substrate):

      
       and 
      
      
      is comparable.[1][2][3][5]
    • Scenario B (Poor Substrate):

      
       or 
      
      
      is drastically reduced.[1][2][3][5]
Workflow Diagram

KineticWorkflowStartStart: Define Enzyme Mechanism QuestionStep1Measure Kinetics with ATP (Control)(Optical/Radiometric Assay)Start->Step1Step2Measure Kinetics with 2-F-ATP(19F NMR or Coupled Assay)Start->Step2CompareCompare Km and VmaxStep1->CompareStep2->CompareResultAKm(2-F) ≈ Km(ATP)Vmax UnchangedCompare->ResultASimilarResultBKm(2-F) >> Km(ATP)High Km / Low VmaxCompare->ResultBDifferentConclAConclusion: N1 H-bond NOT critical2-F-ATP is a valid reporter substrateResultA->ConclAConclBConclusion: N1 H-bond IS criticalF-substitution disrupts recognitionResultB->ConclB

Figure 2: Decision tree for interpreting 2-F-ATP kinetic data relative to native ATP.

Part 3: Advantages and Limitations

Advantages[1][2][5][6]
  • Background Suppression: Biological samples (cell lysates, crude preps) have no background 19F signal, unlike optical assays which suffer from absorbance/fluorescence interference.[1][2][3][5]

  • Direct Detection: Measures the physical conversion of substrate to product, avoiding artifacts from coupled enzymes (e.g., inhibition of LDH by test compounds).[3][5]

  • Simultaneous Binding: Can detect binding of the nucleotide and a fluorinated inhibitor simultaneously in the same tube (multiplexing).[5]

Limitations
  • Sensitivity: NMR is less sensitive than fluorescence.[1][2][3] Requires substrate concentrations in the µM to mM range.

  • Cost: 2-F-ATP is more expensive than standard ATP.[1][2][3]

  • Hydrolysis: The C2-F bond is stable, but the triphosphate chain is subject to standard hydrolysis.[2][3] Samples cannot be stored for long periods at room temperature.[1][2][3]

References

  • Stockman, B. J., et al. (2008).[1][2][3][5] "this compound as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society.[4]

  • Scott, L. G., et al. (2004).[1][2][3][4][5] "Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA." Journal of the American Chemical Society.[4]

  • Baldo, J. H., et al. (1983).[1][2][3][5] "this compound, a fluorinated ATP analog.[1][2][3] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP.myosin subfragment-1 complex." Canadian Journal of Biochemistry and Cell Biology.[2] [1][2][3][5]

  • Jena Bioscience. "this compound Application Note: RNA Structure Determination by NMR."

practical guide to using 2-Fluoro-ATP in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Selectivity Paradox

In purinergic receptor drug discovery, Adenosine 5'-triphosphate (ATP) is the physiological agonist but a flawed pharmacological tool.[1] Its rapid hydrolysis by ecto-nucleotidases (NTPDases) creates a "moving target" in assay conditions, degrading ATP into ADP, AMP, and Adenosine.[1] This degradation generates false positives and complex signaling noise by activating P2Y (ADP-sensitive) and P1 (Adenosine-sensitive) receptors alongside the intended P2X targets.[1]

2-Fluoro-ATP (2-Fl-ATP) addresses this critical bottleneck.[1] By substituting the hydrogen at the C-2 position of the adenine ring with fluorine, this analog retains high affinity for P2X receptors while exhibiting significant resistance to hydrolysis.

This guide details the practical application of 2-Fl-ATP to isolate P2X receptor signaling (specifically P2X7) from P2Y/P1 background noise, ensuring data integrity in high-throughput screening (HTS) and lead optimization.[1]

Pharmacological Profile & Mechanism[1][2]

Why this compound?

While BzATP is often cited as the "super-agonist" for P2X7, it suffers from high hydrophobicity (causing "sticky" compound issues in plasticware) and significant off-target effects.[1] 2-Fl-ATP offers a balanced profile:

  • Metabolic Stability: Resists cleavage by ecto-ATPases, preventing the accumulation of ADP (a potent P2Y1, P2Y12, P2Y13 agonist).[1]

  • Solubility: Maintains water solubility comparable to ATP, unlike the hydrophobic BzATP.

  • Functional Selectivity: By not degrading into P2Y agonists, it functionally isolates the P2X response in complex biological systems (e.g., whole blood assays or primary microglia).[1]

Signaling Pathway & Selectivity Diagram

The following diagram illustrates the "clean" signaling pathway of 2-Fl-ATP compared to the "noisy" degradation cascade of native ATP.

PurinergicSignaling ATP Native ATP ADP ADP (Degradation Product) ATP->ADP Hydrolysis by NTPDases P2X P2X Receptors (Ion Channels) ATP->P2X Activates TwoFlATP This compound TwoFlATP->ADP Resistant to Hydrolysis TwoFlATP->P2X Selectively Activates ADO Adenosine (Degradation Product) ADP->ADO Hydrolysis by CD73/5'-NT P2Y P2Y Receptors (GPCRs) ADP->P2Y Activates P1 P1 Receptors (Adenosine) ADO->P1 Activates

Figure 1: Comparative signaling pathways. Native ATP degrades into agonists for P2Y and P1 receptors, creating background noise. This compound resists hydrolysis, selectively driving P2X signaling.[1]

Comparative Data: Agonist Profiles

FeatureATPBzATPThis compound
Primary Target P2X & P2Y (Non-selective)P2X7 (Super-agonist)P2X (Broad), P2X7
Metabolic Stability Low (Minutes)ModerateHigh
P2Y Activation High (Direct & via ADP)ModerateNegligible (Functionally)
Solubility HighLow (Hydrophobic)High
Assay Artifacts High (Degradation products)High (Stickiness/Fluorescence)Low
Primary Use Case Physiological BaselineMax Signal GenerationMechanism of Action Studies

Experimental Protocols

Protocol A: P2X7 Pore Formation Assay (YO-PRO-1 Uptake)

Objective: Quantify P2X7 receptor activation by measuring the uptake of the membrane-impermeable fluorescent dye YO-PRO-1.[1] Why 2-Fl-ATP? Long incubation times (15-60 mins) in this assay allow native ATP to degrade, shifting the EC50. 2-Fl-ATP provides a stable baseline for antagonist screening.[1]

Materials
  • Cell Line: HEK293-hP2X7 or primary macrophages (e.g., J774A.1).[1]

  • Agonist: this compound (Stock: 100 mM in PCR-grade water).[1]

  • Dye: YO-PRO-1 Iodide (Stock: 1 mM in DMSO).[1]

  • Buffer: Low-divalent PBS (PBS without Ca²⁺/Mg²⁺) or standard physiological saline (Note: Low divalents enhance P2X7 pore opening).[1]

Step-by-Step Workflow
  • Cell Plating:

    • Seed cells at

      
       cells/well in a black-walled, clear-bottom 96-well plate.
      
    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove culture media and wash cells once with assay buffer.

    • Add 100 µL assay buffer containing 2 µM YO-PRO-1 .[1]

    • Critical: Do not use higher dye concentrations to avoid high background fluorescence.[1]

  • Baseline Reading:

    • Place plate in a fluorescence reader (Ex: 490 nm / Em: 530 nm).[1]

    • Record baseline fluorescence for 2 minutes to ensure monolayer integrity.[1]

  • Agonist Addition:

    • Prepare 2-Fl-ATP as a 5X concentrate in assay buffer.[1]

    • Add 25 µL of agonist to wells.

    • Recommended Concentration Range: 10 µM – 500 µM (Cell line dependent).[1]

  • Kinetic Measurement:

    • Immediately read fluorescence every 30-60 seconds for 30-60 minutes at 37°C.[1]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) or Slope (RFU/min) from the linear phase of uptake.

    • Plot dose-response curves to determine EC50.

Protocol B: Calcium Mobilization Assay (FLIPR/FlexStation)

Objective: Measure rapid intracellular calcium flux (


) mediated by P2X channels.[1]
Why 2-Fl-ATP?  Eliminates the secondary "calcium wave" caused by ADP acting on Gq-coupled P2Y receptors (e.g., P2Y2, P2Y4), yielding a clean ionotropic trace.[1]
Materials
  • Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Include 2 mM CaCl₂).[1]

  • Agonist: this compound.[1][2][3]

Step-by-Step Workflow
  • Dye Loading:

    • Incubate cells with 2-4 µM Fluo-4 AM + 0.02% Pluronic F-127 for 45 minutes at 37°C.

    • Wash plates

      
       with assay buffer to remove extracellular dye.[1]
      
    • Add 180 µL of assay buffer per well.

  • Compound Pre-incubation (Optional):

    • If testing antagonists, add them 15 minutes prior to the agonist.

  • Agonist Injection & Read:

    • Program the liquid handler (e.g., FLIPR) to inject 20 µL of 10X 2-Fl-ATP.[1]

    • Read Parameters:

      • Baseline: 10 seconds (1 Hz).[1]

      • Injection: At T=10s.

      • Response: 120 seconds (1 Hz).[1][4]

  • Interpretation:

    • P2X responses are typically fast-onset (milliseconds to seconds) and transient.[1]

    • Validation: The signal should be insensitive to P2Y antagonists (e.g., MRS2179) if 2-Fl-ATP is working correctly.[1]

Workflow Visualization

The following diagram outlines the decision logic for selecting this compound in a screening campaign.

WorkflowLogic Start Start: P2X Screen Design Q1 Is the target P2X7? Start->Q1 Q2 Is Ecto-ATPase activity high in the cell line? Q1->Q2 Yes/No UseBzATP Use BzATP (High Potency required) Q1->UseBzATP Need Super-Agonist UseATP Use Native ATP (Physiological relevance) Q2->UseATP Low Use2Fl Use this compound (Stability & Selectivity) Q2->Use2Fl High (Prevents P2Y noise) UseBzATP->Use2Fl If hydrophobicity is an issue

Figure 2: Decision matrix for agonist selection. 2-Fl-ATP is the optimal choice when enzymatic degradation of ATP compromises assay data quality.[1]

Troubleshooting & Best Practices

IssueProbable CauseSolution
Low Signal Amplitude 2-Fl-ATP has lower potency than BzATP.[1]Increase concentration (typically 2-5x higher than ATP/BzATP EC50).[1]
High Background (YO-PRO) Dye concentration too high or cell health poor.[1]Reduce dye to 1-2 µM; ensure cell viability >95% before assay.[1]
Inconsistent EC50 Buffer pH drift.P2X7 is highly pH sensitive.[1] Buffer with 20mM HEPES to maintain pH 7.4 exactly.
Precipitation Mg²⁺ chelation.[1]Unlike ATP, 2-Fl-ATP does not require equimolar Mg²⁺, but high Mg²⁺ can inhibit P2X7.[1] Keep Mg²⁺ low (<1 mM) for pore assays.[1]

References

  • Jena Bioscience. this compound (2F-ATP) Product Data & NMR Applications. [Link]

  • Surprenant, A., et al. (2007). Discrete regions of the P2X7 receptor confer differential sensitivity to ATP and BzATP. The Journal of Physiology. [Link][1]

  • Bartlett, R., et al. (2014). The P2X7 Receptor Channel: Recent Developments and New Therapeutic Approaches.[1] Pharmacological Reviews.[1][3] [Link]

Sources

monitoring transferase activity with 2-Fluoro-ATP

Application Note: Precision Monitoring of Transferase Activity via F-NMR Spectroscopy using 2-Fluoro-ATP

Executive Summary

This guide details the methodology for monitoring transferase activity—specifically kinases—using 2-Fluoro-Adenosine-5'-Triphosphate (2-Fl-ATP) as a functional probe.[1][2] Unlike traditional radiometric (



F-NMR spectroscopy

Key Advantages:

  • Direct Measurement: Quantifies the conversion of ATP to ADP directly, eliminating false positives common in coupled luciferase or NADH-based assays.

  • Interference-Free: The

    
    F nucleus has 100% natural abundance but zero biological background, ensuring infinite contrast.
    
  • Universal Applicability: Validated as a substrate for a broad spectrum of kinases (e.g., PDK1) and other transferases.[1]

Scientific Principle

The Mechanism of Action

The core principle relies on the sensitivity of the fluorine nucleus to its local electronic environment. In 2-Fl-ATP, a fluorine atom replaces the hydrogen at the C-2 position of the adenine ring.[3][4]

When a transferase (kinase) hydrolyzes the

2-Fl-ADP


Signal Discrimination
  • Substrate (2-Fl-ATP): Distinct

    
    F resonance.[1][5][6]
    
  • Product (2-Fl-ADP): Shifted

    
    F resonance (typically 
    
    
    ppm depending on pH and Mg
    
    
    concentration).
  • Quantification: The reaction progress is monitored by integrating the area under the product peak relative to the total fluorine signal.

Reaction Pathway Diagram

Gsub_atpThis compound(Substrate)complexEnzyme-SubstrateComplexsub_atp->complexBindingtargetPeptide/ProteinSubstratetarget->complexBindingenzymeKinase/Transferase(Catalyst)enzyme->complexCatalysissub_adp2-Fluoro-ADP(Product)complex->sub_adpPhosphorylTransferphos_targetPhosphorylatedTargetcomplex->phos_targetPhosphorylTransfer

Figure 1: The enzymatic transfer of the


Experimental Protocol

Reagents and Equipment
ComponentSpecificationPurpose
This compound >95% Purity, 100 mM Stock (pH 7.5)Fluorinated phosphoryl donor.[3][4]
Kinase Enzyme Recombinant (e.g., PDK1, PKA)Target transferase.
Substrate Peptide or Protein (specific to kinase)Phosphoryl acceptor.
Assay Buffer 50 mM Tris-HCl or HEPES, pH 7.5Maintains physiological pH.
Cofactors 10 mM MgCl

, 1 mM DTT
Essential for kinase activity.
NMR Solvent 10% D

O (v/v) added to buffer
Spectrometer lock signal.
Reference Trifluoroacetic acid (TFA) or internal standardOptional chemical shift reference.
Assay Setup (Standard 500 L Volume)

This protocol is designed for a "real-time" kinetic assay in a 5 mm NMR tube.

  • Buffer Preparation: Prepare a 1.1x Master Mix containing:

    • 55 mM HEPES (pH 7.5)

    • 11 mM MgCl

      
      
      
    • 1.1 mM DTT

    • 11% D

      
      O
      
  • Substrate Addition: Add the peptide/protein substrate to the Master Mix (Final conc:

    
     depending on 
    
    
    ).
  • Probe Addition: Add this compound to the Master Mix (Final conc:

    
    ).
    
    • Note: Ensure [ATP] is near or above the

      
       for the specific kinase to ensure linear kinetics initially.
      
  • Baseline Scan (Control): Transfer 490

    
    L to the NMR tube. Acquire a baseline 
    
    
    F spectrum to confirm purity of 2-Fl-ATP (single major peak).
  • Initiation: Add 10

    
    L of Kinase enzyme (concentration optimized for turnover rate, typically 10-100 nM final). Invert tube gently to mix.
    
  • Acquisition: Immediately insert into the spectrometer and begin a kinetic loop (e.g., 128 scans per time point, every 5-10 minutes).

NMR Acquisition Parameters
  • Nucleus:

    
    F (approx. 376 MHz on a 400 MHz instrument).
    
  • Temperature: 25°C or 37°C (must be constant).

  • Pulse Sequence: Standard 1D with proton decoupling (optional, but decoupling sharpens peaks).

  • Spectral Width: 50-100 ppm is sufficient (signals are typically around -50 to -52 ppm relative to CFCl

    
    ).
    
  • Delay (D1):

    
     seconds to allow relaxation (T1 of fluorine can be 1-3s).
    
Workflow Diagram

Workflowstep11. Prepare Master Mix(Buffer, MgCl2, DTT, D2O)step22. Add Substrates(Peptide + this compound)step1->step2step33. Acquire Baseline Spectrum(Verify 2-Fl-ATP purity)step2->step3step44. Initiate Reaction(Add Kinase Enzyme)step3->step4step55. Kinetic Loop(Acquire spectra every 5-10 min)step4->step5step66. Data Analysis(Integrate ATP vs ADP peaks)step5->step6

Figure 2: Step-by-step experimental workflow for real-time NMR monitoring.

Data Analysis & Interpretation

Spectrum Characteristics

Upon reaction initiation, the single peak of 2-Fl-ATP will decrease in intensity, while a new peak corresponding to 2-Fl-ADP will appear.

  • Chemical Shift Difference (

    
    ):  The 2-Fl-ADP peak typically appears downfield  (higher ppm value) or upfield relative to ATP depending on the specific buffer conditions, but they are resolved by 
    
    
    ppm.
  • Quantification:

    
    
    
Calculating Kinetic Parameters

By plotting % Conversion vs. Time, you obtain the initial velocity (

  • Inhibition Studies (

    
    ):  Run the assay in the presence of varying concentrations of a test inhibitor. Plot 
    
    
    vs. [Inhibitor].
  • Fragment Screening: 2-Fl-ATP is ideal for "cocktail" screening of fragments. If a fragment binds the kinase and inhibits the reaction, the production of 2-Fl-ADP is halted or slowed compared to the control.

Troubleshooting & Optimization

IssueProbable CauseSolution
Broad Peaks Paramagnetic impurities or aggregation.Add 0.01% Triton X-100; ensure Mg

is not in huge excess (though required).
No Signal Change Enzyme inactive or 2-Fl-ATP not a substrate.Verify enzyme activity with control substrate. Confirm 2-Fl-ATP acceptance (rarely an issue for kinases).
Overlapping Peaks pH sensitivity.Adjust pH slightly (e.g., 7.2 vs 7.8). The chemical shift of phosphate groups is pH-dependent.
Low Sensitivity Concentration too low.Increase 2-Fl-ATP to >100

M. Increase number of scans (NS).

References

  • Stockman, B. J., et al. (2008).

    
    F NMR-Based Activity Screening."[1][2][4] Journal of the American Chemical Society.[4] 
    
  • Scott, L. G., et al. (2004).

    
    F NMR Studies of 2-Fluoroadenine-Substituted RNA."[4][6] Journal of the American Chemical Society.[4] 
    
  • Jena Bioscience. "this compound Application Note: Nucleotides for Structure Determination by NMR."

  • AAT Bioquest. "ADP and ATP: Biochemical Roles and Differences."[7]

High-Fidelity Labeling of RNA with 2-Fluoro-ATP for 19F-NMR Structural Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Labeling RNA with 2-Fluoro-ATP for Structural Analysis Content Type: Application Note & Protocol Audience: Structural Biologists, NMR Spectroscopists, and RNA Biochemists.

Abstract

This application note details the protocol for the site-specific or global incorporation of 2-fluoroadenosine-5'-triphosphate (2-F-ATP) into RNA transcripts using T7 RNA polymerase. Unlike sugar-modified analogs (e.g., 2'-fluoro), 2-F-ATP modifies the nucleobase at the C2 position. This modification serves as a sensitive 19F-NMR probe for monitoring base pairing, stacking interactions, and ligand binding without significantly perturbing the native RNA fold.[1] The protocol covers template design, optimized in vitro transcription (IVT), purification, and quality control.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Power of 19F-NMR in RNA

Fluorine-19 (19F) is an exceptional nucleus for structural biology due to its 100% natural abundance, high sensitivity (83% of 1H), and lack of background signal in biological systems.[1][2][3]

  • The Probe: this compound replaces the H2 proton of adenine with fluorine.

  • Structural Context: The C2 position of adenine is located in the minor groove of A-form RNA helices. It is sensitive to Watson-Crick base pairing (A-U) and solvent accessibility.

  • Chemical Shift Anisotropy (CSA): The 19F signal is highly responsive to the local electronic environment, making it ideal for detecting conformational switching (e.g., riboswitches) and ligand interactions.

Enzymatic Compatibility

Unlike 2'-fluoro-2'-deoxy analogs (which modify the sugar and often require mutant T7 polymerases like Y639F), 2-F-ATP retains the native ribose sugar .[4] Consequently, wild-type (WT) T7 RNA polymerase accepts 2-F-ATP as a substrate with high efficiency, although kinetic parameters (


) may differ slightly from natural ATP.

Experimental Workflow Diagram

IVT_Workflow Template DNA Template (dsDNA with T7 Promoter) Transcription In Vitro Transcription (IVT) 37°C, 4-12 Hours (Mg2+ Optimization Critical) Template->Transcription Reagents Reagents Preparation (2-F-ATP, GTP, CTP, UTP, T7 RNAP) Reagents->Transcription DNase DNase I Treatment Remove Template Transcription->DNase Quench Purification PAGE Purification (Denaturing Urea-PAGE) DNase->Purification Desalting Electroelution & Desalting (Amicon Ultra) Purification->Desalting QC QC: ESI-MS & Native PAGE Confirm Mass & Folding Desalting->QC NMR 19F-NMR Data Acquisition QC->NMR Validated Sample

Figure 1: Workflow for the enzymatic synthesis and purification of 2-F-ATP labeled RNA.

Materials & Reagents

Essential Chemicals
  • Nucleotides:

    • This compound (Sodium salt, >95% purity).

    • GTP, CTP, UTP (100 mM solutions, pH 8.0).

    • Note: Do not mix 2-F-ATP with standard ATP unless partial labeling is desired.

  • Enzyme: T7 RNA Polymerase (High concentration: ~50 U/µL or homemade stocks ~1 mg/mL).

  • Buffer Components: Tris-HCl (pH 8.0), MgCl₂, DTT, Spermidine, Triton X-100.

  • Template: Linearized plasmid or annealed synthetic DNA oligonucleotides containing the T7 promoter sequence (TAATACGACTCACTATA).

Equipment
  • Thermal cycler or water bath (37°C).

  • Vertical Electrophoresis System (PAGE).

  • UV Shadowing plates (TLC plates) or UV lamp (254 nm).

  • Amicon Ultra Centrifugal Filters (Millipore).

Detailed Protocol

Phase 1: Template Design & Preparation

Critical Step: T7 RNAP prefers Guanosine (G) at positions +1 and +2 for efficient initiation.[5]

  • Design: Ensure your RNA sequence starts with 5'-GG.... If the native sequence does not, add a G-leader or use a hammerhead ribozyme construct to cleave the leader co-transcriptionally (though ribozyme cleavage kinetics may be affected by 2-F-Ade).

  • Concentration: Use 200–500 nM final concentration of dsDNA template.

Phase 2: In Vitro Transcription (IVT)

This protocol scales to a 1 mL preparative reaction.

  • Thaw & Vortex: Thaw all NTPs and buffer components. Vortex 2-F-ATP briefly to ensure homogeneity; keep on ice.

  • Mg2+ Optimization: 2-F-ATP may chelate Mg2+ differently or require higher ionic strength. A titration (15–30 mM MgCl₂) is recommended for new sequences.

  • Assembly (Add in order):

ComponentStock Conc.Final Conc.Volume (1 mL Rxn)
RNase-free Water--to 1000 µL
Transcription Buffer10X1X100 µL
MgCl₂1 M25 mM*25 µL
DTT1 M10 mM10 µL
Spermidine100 mM2 mM20 µL
Triton X-1001%0.01%10 µL
GTP, CTP, UTP 100 mM4 mM each40 µL each
This compound 100 mM4 mM40 µL
DNA Template10 µM200–500 nMVariable
T7 RNA Polymerase~1 mg/mL0.05–0.1 mg/mL50–100 µL
IPP (Inorganic Pyrophosphatase)1 U/µL0.005 U/µL5 µL
  • Note: Standard ATP is omitted entirely for 100% labeling.

  • Optimization: If precipitation occurs (Mg-Pyrophosphate), the IPP prevents this and drives the reaction forward.

  • Incubation: Incubate at 37°C for 4–12 hours .

    • Tip: For 2-F-ATP, longer incubation times (up to 16h) may be beneficial as incorporation kinetics can be slower than WT ATP.

  • DNase Treatment: Add 50 U of DNase I; incubate 15 min at 37°C to degrade the DNA template.

Phase 3: Purification (Denaturing PAGE)
  • Precipitation: Add 0.1 vol 3M NaOAc (pH 5.2) and 2.5 vol Ethanol. Freeze (-20°C, 1h), spin (15k x g, 30 min), wash with 70% EtOH, and resuspend in Loading Buffer (8M Urea).

  • Electrophoresis: Load onto a 10–15% Polyacrylamide/8M Urea gel. Run at 25–30 W until tracking dyes indicate separation.

  • Excision: Use UV shadowing (place gel on TLC plate, shine UV). The RNA band containing 2-F-Ade will absorb UV. Cut the band.

    • Caution: Minimize UV exposure to prevent photodamage.

  • Elution: Crush gel slice; soak in "Crush & Soak" buffer (0.3 M NaOAc, 1 mM EDTA, pH 5.2) overnight at 4°C with shaking.

  • Desalting: Filter supernatant and concentrate using Amicon Ultra (3K or 10K MWCO). Exchange buffer into NMR buffer (e.g., 15 mM NaPi, 25 mM NaCl, pH 6.5) at least 3 times.

Phase 4: Quality Control (QC)
  • ESI-MS: Analyze the intact mass.

    • Calculation: this compound (MW ~525.1) replaces ATP (MW ~507.2).

    • Mass Shift:

      
       per Adenine residue.
      
    • Example: For a 20-mer with 5 Adenines, the total mass increase should be ~90 Da.

  • Native PAGE: Verify the RNA folds into a single conformer. 2-F substitution generally stabilizes A-form helices but check for aggregation.

19F-NMR Data Acquisition Setup

  • Sample Concentration: 0.1 – 1.0 mM RNA is typically required.

  • D2O: Add 10% D₂O for the lock signal.

  • Reference: Use an internal or external standard (e.g., TFA or NaF) referenced to CFCl₃ (0 ppm).

  • Chemical Shift Range: 2-Fluoro-Adenine signals typically appear around -50 to -55 ppm (relative to CFCl₃).

  • Pulse Sequence: 1D 19F spectra with proton decoupling (1H-decoupled) to simplify multiplets caused by 19F-1H couplings.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Mg2+ imbalance.Titrate MgCl₂ (20–40 mM). 2-F-NTPs may require higher Mg2+.
Smearing on Gel Degradation or incomplete transcription.Use RNase inhibitors; check T7 quality; ensure clean glass plates.
Precipitation in Tube Mg-Pyrophosphate accumulation.Increase IPP (Pyrophosphatase) concentration.
Multiple NMR Peaks Conformational heterogeneity.Anneal RNA (heat to 90°C, cool slowly); check Native PAGE.
Mass Spec Mismatch Incomplete labeling (if ATP trace present).Ensure 100% replacement of ATP; check purity of 2-F-ATP stock.

References

  • Scott, L. G., et al. (2004). Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA.[2] Journal of the American Chemical Society, 126(38), 11776–11777. Link

  • Sochor, F. & Schwalbe, H. (Jena Bioscience Application Note). RNA Structure Determination by NMR with 2F-ATP. Jena Bioscience.[6] Link

  • Gronenborn, A. M., et al. (1992). 2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase.[7] Biochemistry, 31(40), 9636–9641. Link

  • Fauster, K., et al. (2014). 2'-Fluoro-RNA: a tool for the analysis of RNA structure and function. Nucleic Acids Research.[8][9] (Contextual grounding for 2'-F vs 2-F distinction). Link

Sources

quantitative analysis of enzyme activity using 2-Fluoro-ATP

Application Note: Quantitative Profiling of Kinase and ATPase Activity Using 2-Fluoro-ATP and F-NMR

Introduction & Mechanistic Basis[1]

The Challenge of Traditional Kinase Assays

Conventional kinase and ATPase assays often rely on coupled enzyme systems (e.g., pyruvate kinase/lactate dehydrogenase), radioactive tracers (



  • Coupled Assays: Susceptible to false positives if test compounds inhibit the coupling enzymes rather than the target.

  • Radioactivity: Safety hazards and waste disposal costs.

  • Optical Interference: Fluorescent compounds in library screens can cause inner-filter effects or quenching artifacts.

The Solution: this compound and F-NMR

2-Fluoro-Adenosine Triphosphate (2-Fl-ATP) is a bio-isosteric analog of ATP where the hydrogen at the C2 position of the adenine ring is replaced by a fluorine atom.[1][2][3][4][5][6][7] This modification renders the molecule "visible" to

Mechanism of Action: The

7

  • Substrate: 2-Fl-ATP (Resonance

    
    )
    
  • Product: 2-Fl-ADP (Resonance

    
    )
    
  • Chemical Shift Difference (

    
    ):  Typically ~0.2 – 0.5 ppm depending on pH and [Mg
    
    
    ].

Because

Experimental Workflow

The following diagram illustrates the complete workflow for a kinetic assay, from sample preparation to data extraction.

Gcluster_prepPhase 1: Preparationcluster_acqPhase 2: Acquisitioncluster_dataPhase 3: AnalysisReagentsReagents:Enzyme, 2-Fl-ATP,Buffer (Mg2+), D2OMixMaster MixAssemblyReagents->MixNMR_TubeNMR Tube(3mm or 5mm)Mix->NMR_Tube InitiateMagnet600 MHz NMR(Probe tuning)NMR_Tube->MagnetPulsePulse Sequence(zg / 19F_1pulse)Magnet->Pulse ArrayedExptFIDFID Processing(LB = 1-3 Hz)Pulse->FID Real-timeDataSpectrumSpectrumDeconvolutionFID->SpectrumRateKinetic RateCalculationSpectrum->RateRate->Reagents Optimize[E] or [S]

Figure 1: End-to-end workflow for

Detailed Protocol

Reagents and Equipment
  • Substrate: this compound (Sodium salt). Stock solution: 100 mM in 50 mM Tris (pH 7.5). Store at -80°C.

  • Enzyme: Target Kinase (e.g., PDK1, PKA) or ATPase.

  • Buffer: 50 mM Tris-HCl or HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT, 0.01% Triton X-100.
    
    • Critical: Mg

      
       is required for ATP biology and significantly enhances the chemical shift separation between ATP and ADP species.
      
  • NMR Lock: D

    
    O (10% v/v final concentration).
    
  • Internal Standard (Optional): Trifluoroacetic acid (TFA) or Na-TFA (capillary insert) for chemical shift referencing, though relative referencing (ATP peak) is usually sufficient.

Instrument Setup ( F-NMR)
  • Frequency: Minimum 400 MHz (proton frequency); 600 MHz recommended for optimal separation of the ~0.2 ppm shift.

  • Probe:

    
    F-tunable probe (e.g., QNP, BBFO, or CryoProbe).
    
  • Temperature: 25°C or 37°C (Must be stable to prevent drift).

  • Pulse Sequence: Standard 1-pulse sequence with proton decoupling (inverse gated decoupling zgig or similar) to remove

    
    F-
    
    
    H coupling and simplify peaks.
    • Spectral Width: ~50 ppm (centered around -52 ppm).

    • Relaxation Delay (D1):

      
       3 seconds (Ensure 
      
      
      for quantitative accuracy).
    • Scans (NS): 64–128 scans per time point (approx. 2-5 mins per spectrum).

Experimental Procedure (Kinetic Mode)
  • Baseline Spectrum: Prepare a "No Enzyme" control: 450

    
    L Buffer + 50 
    
    
    L D
    
    
    O + 2-Fl-ATP (final conc. 100
    
    
    M – 1 mM).
    • Action: Acquire a spectrum.[1][2][6][7][8][9] Verify a single sharp peak (or doublet if coupled) at ~ -52.0 ppm.

    • QC: If multiple peaks appear, the ATP stock may be degraded.

  • Reaction Initiation:

    • Add test compound (inhibitor) or vehicle (DMSO) to the buffer mix.

    • Add Enzyme (concentration optimized to yield 20-30% conversion in 1 hour).

    • Rapidly mix and transfer to the NMR tube.

  • Time-Course Acquisition:

    • Set up a "pseudo-2D" experiment (arrayed acquisition).

    • Acquire spectra continuously for 60–120 minutes.

    • Note: The "dead time" (mixing to first spectrum) is usually 3–5 minutes.

  • Data Processing:

    • Apply Exponential Line Broadening (LB = 1.0 – 3.0 Hz) to improve S/N.

    • Phase and baseline correct manually.

    • Crucial Step: The 2-Fl-ATP peak will decrease, and a new peak (2-Fl-ADP) will appear approximately 0.2–0.5 ppm downfield (deshielded).

Data Analysis & Quantification

Peak Integration

Because the chemical shift difference is small, peak deconvolution software (e.g., Mnova, TopSpin) is often required to accurately integrate the overlapping tails of the ATP and ADP signals.

Formula for Percent Conversion:

Kinetic Parameters Table

The following table summarizes how to interpret the quantitative data generated.

ParameterObservation in

F-NMR
Calculation / Output
Reaction Velocity (

)
Slope of [ADP] vs. Time plot (linear region)

M/min
Inhibition (

)
Reduction in slope (

) at varying [Inhibitor]
Plot

vs. log[I]
Substrate Affinity (

)
Rate dependence on [2-Fl-ATP]Michaelis-Menten Curve
Allosteric Mode Line broadening without hydrolysisBinding detected, catalysis blocked
Troubleshooting Guide (Self-Validating Systems)
  • Issue: Peaks are overlapping.

    • Cause: Poor shimming or low field strength.

    • Fix: Increase temperature (sharpens lines), check Mg

      
       concentration (Mg-ATP shifts differently than free ATP), or use deconvolution software.
      
  • Issue: No signal change.

    • Cause: Enzyme inactive or does not accept 2-Fl-ATP.

    • Validation: Run a positive control with a known generic kinase (e.g., PKA) to validate the substrate quality.

  • Issue: Broad Lines.

    • Cause: Protein binding.[1][2][7][8][9]

    • Insight: If the ATP peak broadens significantly upon enzyme addition, it indicates the substrate is in "intermediate exchange" between free and bound states. This is actually useful data for binding affinity (

      
      ) determination.
      

References

  • Stockman, B. J., et al. (2008). "this compound as a versatile tool for 19F NMR-based activity screening."[3][4] Journal of the American Chemical Society, 130(18), 5870-5871.

    • Dalvit, C., et al. (2019). "Fluorine NMR for biochemical screening and drug discovery." Progress in Nuclear Magnetic Resonance Spectroscopy, 112, 1-30.

      • Jena Bioscience.

        • Norton, R. S., et al. (2017). "NMR approaches for fragment-based lead discovery." Drug Discovery Today: Technologies, 24, 9-16.

          experimental setup for 2-Fluoro-ATP NMR experiments

          High-Fidelity 2-Fluoro-ATP F NMR: Experimental Setup for Kinase & ATPase Activity Screening

          Abstract

          This application note details the experimental architecture for utilizing 2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) as a sensitive, background-free NMR probe for monitoring enzymatic activity.[1] Unlike traditional

          
          

          The Biophysical Basis: Why this compound?

          The substitution of the hydrogen at the C2 position of the adenine ring with a fluorine-19 atom (

          Mechanism of Detection

          The

          
          
          
          
          • Sensitivity:

            
            F has a gyromagnetic ratio (
            
            
            ) of 40.05 MHz/T, providing ~83% of the sensitivity of
            
            
            .
          • Background Silence: Biological matrices (proteins, buffers, cell lysates) lack endogenous fluorine, resulting in spectra with zero background noise.

          • The Observable: The assay monitors the integral ratio between the 2-F-ATP substrate peak and the emerging 2-F-ADP product peak.

          Chemical Shift Characteristics
          ParameterValue / CharacteristicNotes
          Isotope
          
          
          F (100% natural abundance)
          Spin 1/2, no quadrupolar broadening.
          Typical Shift
          
          
          -52 to -54 ppm
          Referenced to CFCl
          
          
          (0 ppm). Exact position depends on pH and Mg
          
          
          .
          
          
          (ATP
          
          
          ADP)
          
          
          0.2 – 0.5 ppm
          Sufficient for baseline resolution at
          
          
          400 MHz.
          T
          
          
          Relaxation
          
          
          0.5 – 2.0 s
          Fast relaxation allows for rapid signal averaging.[2]

          Instrument & Hardware Setup

          Spectrometer Configuration
          • Field Strength: Minimum 400 MHz (9.4 T) recommended. Higher fields (600 MHz+) improve separation of ATP/ADP signals but are not strictly necessary due to the spectral simplicity.

          • Probe Selection:

            • Optimal: Cryogenically cooled

              
              F probe (e.g., Bruker Prodigy or TCI CryoProbe with 
              
              
              F channel). This reduces experimental time by factor of 4-16x.
            • Standard: Room temperature BBFO (Broadband Fluorine Observe) or QNP probe.

          • Temperature Control: Essential.[2] Chemical shifts of

            
            F are temperature-dependent (
            
            
            0.01 ppm/K). Maintain sample at 298 K
            
            
            0.1 K.[2]
          Tuning and Matching

          Since the Larmor frequency of

          
          
          
          
          
          

          Sample Preparation & Buffer Optimization[2]

          The chemical integrity of 2-F-ATP and the stability of the enzyme are paramount.

          Reagents
          • Substrate: this compound (Sodium salt).[1][2] Purity

            
            .[2]
            
          • Buffer: HEPES (50 mM) or Tris-HCl (50 mM).

            • Note: Avoid phosphate buffers if you plan to run complementary

              
              P experiments.
              
          • Cofactor: MgCl

            
             (5–10 mM). Magnesium is required for most kinase activities and stabilizes the ATP phosphate chain, sharpening the NMR signals.
            
          • Lock Solvent: D

            
            O (10% v/v).[2]
            
          • Reference: Internal Trifluoroacetic acid (TFA) or calibrate relative to the initial 2-F-ATP peak (set to arbitrary 0 or known shift).

          Optimized Assay Mix (Total Vol: 500 L)
          ComponentConcentrationPurpose
          2-F-ATP 100
          
          
          M – 1 mM
          Substrate (Reporter).
          Peptide/Protein Substrate Variable (
          
          
          dependent)
          Phosphorylation target.
          MgCl
          
          
          5 mMCatalytic cofactor.[2]
          HEPES (pH 7.4) 50 mMpH stability (Critical for shift reproducibility).
          D
          
          
          O
          10%Field frequency lock.
          BSA (Optional) 0.01%Prevents enzyme adsorption to tube walls.

          Pulse Sequence & Acquisition Strategy

          Pulse Sequence: zg or zgig

          For kinetic assays, a simple 1D pulse-acquire sequence is sufficient.

          • Pulse: 90° hard pulse.

          • Decoupling: Inverse gated

            
            H decoupling (zgig) is recommended to collapse 
            
            
            F-
            
            
            H couplings (if any protons are near the C2 position in the binding pocket) and sharpen lines, though 2-F-ATP is often a singlet or doublet depending on resolution.
          • Relaxation Delay (D1): Set D1

            
             5 
            
            
            T
            
            
            . For 2-F-ATP, a D1 of 3–5 seconds is usually sufficient for quantitative integration (99% magnetization recovery).
          Acquisition Parameters[2][3]
          • Spectral Width (SW): 50–100 ppm (centered around -53 ppm).

          • Transmitter Offset (O1P): Center of the fluorine region.

          • Scans (NS): 16–64 scans per time point (dependent on concentration).[2]

          • Time Resolution: Each spectrum should take 1–3 minutes to acquire for real-time kinetics.

          Protocol: Real-Time Kinase Activity Assay

          This protocol describes a "Mix-and-Measure" workflow for determining the IC

          Step-by-Step Methodology
          • Baseline Acquisition (t=0):

            • Prepare the NMR tube with Buffer, D

              
              O, MgCl
              
              
              , and 2-F-ATP.
            • Insert into magnet, lock, tune, and shim.

            • Acquire a reference spectrum (Substrate Only). Confirm a single dominant peak for 2-F-ATP.

          • Enzyme Initiation:

            • Eject the sample.

            • Rapidly add the Kinase (and inhibitor if testing) to the tube.

            • Invert 3 times to mix (do not vortex vigorously to avoid bubble formation).

            • Re-insert immediately.[2]

          • Kinetic Loop Setup:

            • Set up a "pseudo-2D" or a looped experiment (e.g., multizg in Bruker TopSpin).

            • Define VD (variable delay) list or simply loop the acquisition of 64 scans

              
               30 experiments.
              
            • Total experimental time: 60 minutes.

          • Processing:

            • Apply exponential line broadening (LB = 1–3 Hz).

            • Phase and baseline correct the first spectrum.

            • Apply the same phase/baseline parameters to the full series.

          Workflow Visualization

          Gcluster_0Sample Prepcluster_1NMR Acquisitioncluster_2Data AnalysisReagentsBuffer, Mg2+, D2O2-F-ATP SubstrateEnzymeAdd Kinase(Initiation)Reagents->EnzymeMixMagnetSpectrometer(19F Tuned)Enzyme->MagnetInsert TubePulsePulse Sequence(zgig / 1D)Magnet->PulseArrayKinetic Loop(t=0 to t=60 min)Pulse->ArrayRepeatSpectrumSpectra SeriesArray->SpectrumFIDIntegrateIntegrate Peaks(ATP vs ADP)Spectrum->IntegrateFT & PhaseCurveIC50 / Rate CalculationIntegrate->CurveRatio Calculation

          Figure 1: End-to-end workflow for this compound kinetic experiments, from sample initiation to data extraction.

          Data Analysis & Interpretation

          Spectral Features

          As the reaction proceeds, the 2-F-ATP peak (Substrate) will decrease, and a new peak, 2-F-ADP (Product), will appear slightly upfield or downfield (typically

          Calculation of Conversion

          Calculate the percent conversion at each time point (

          
          
          2
          Reaction Pathway Diagram[2]

          Reactioncluster_shiftNMR ObservableATPThis compound(Substrate)ComplexEnzyme-SubstrateComplexATP->Complex + KinaseADP2-Fluoro-ADP(Product)Complex->ADP Hydrolysis(Rate Limiting)PiPhosphate (Pi)Complex->PiShiftChemical Shift Change (Δδ)Due to loss of gamma-phosphateand electronic shielding changeADP->Shift

          Figure 2: The enzymatic hydrolysis pathway monitored by NMR. The transition from ATP to ADP alters the electronic shielding of the

          References

          • This compound as a Versatile Tool for 19F NMR-Based Activity Screening. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

          • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Source: ACS Omega URL:[2][Link][2]

          • New Frontiers and Developing Applications in 19F NMR. Source: National Institutes of Health (PMC) URL:[Link]

          • 19F NMR Relaxation Studies of Fluorosubstituted Tryptophans. (Relevant for understanding relaxation parameters in fluorinated biochemical systems) Source: Journal of Biomolecular NMR URL:[Link]

          High-Efficiency Synthesis of Nuclease-Resistant 2'-Fluoro-RNA via In Vitro Transcription

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          This application note details a robust protocol for the enzymatic synthesis of RNA containing 2'-Fluoro-adenosine-5'-triphosphate (2'-F-ATP) using a mutant T7 RNA polymerase.[1][2][3] While standard RNA is susceptible to rapid degradation by nucleases in biological fluids, 2'-Fluoro modifications confer significant nuclease resistance and enhance thermodynamic stability, making them ideal for aptamer development (SELEX), siRNA therapeutics, and structural biology applications. This guide addresses the critical kinetic barriers of wild-type T7 polymerase and provides an optimized workflow using the Y639F mutant enzyme to ensure high-yield incorporation of 2'-F-ATP.

          Introduction & Mechanistic Insight

          The Stability Challenge

          Natural RNA possesses a 2'-hydroxyl (2'-OH) group on the ribose sugar.[4] This group is the primary nucleophile responsible for RNA hydrolysis (cleavage) and is the target of ubiquitous ribonucleases (RNases). Replacing the 2'-OH with a fluorine atom (2'-F) eliminates this nucleophilic attack vector, rendering the backbone highly resistant to degradation while maintaining the C3'-endo sugar pucker characteristic of the A-form RNA helix.

          The Enzyme Barrier: Why Wild-Type T7 Fails

          Standard T7 RNA polymerase (WT-T7) evolved to discriminate strictly against non-canonical nucleotides to prevent the incorporation of dNTPs (DNA).

          • The Gatekeeper: The residue Tyrosine 639 (Y639) in the active site acts as a "steric gate." Its hydroxyl group forms a hydrogen bond with the 2'-OH of the incoming rNTP.

          • The Conflict: When a 2'-F or 2'-H (deoxy) nucleotide enters the active site of WT-T7, it lacks the 2'-OH to satisfy this bond, and the slightly different geometry causes a steric clash or lack of stabilization, reducing catalytic efficiency by orders of magnitude.

          • The Solution (Y639F): Mutating Tyrosine 639 to Phenylalanine (Y639F) removes the hydroxyl group, eliminating the steric gate. This allows the enzyme to accept 2'-F, 2'-H, and 2'-OH nucleotides with nearly equal efficiency.

          T7_Mechanism cluster_0 Wild-Type T7 Active Site cluster_1 Mutant Y639F Active Site WT_Enzyme WT T7 Polymerase (Tyr639 Gatekeeper) rNTP Natural rNTP (2'-OH) WT_Enzyme->rNTP H-Bond Stabilized (High Efficiency) fNTP 2'-Fluoro NTP (2'-F) WT_Enzyme->fNTP Steric/Electronic Clash (Rejected) Mutant_Enzyme Mutant T7 Y639F (Phe639 - No Gate) fNTP_2 2'-Fluoro NTP (2'-F) Mutant_Enzyme->fNTP_2 No Steric Clash (High Efficiency Incorporation) Result Nuclease-Resistant 2'-F-RNA Transcript fNTP_2->Result

          Figure 1: Mechanistic difference between Wild-Type and Y639F T7 Polymerase regarding 2'-F-NTP incorporation.

          Materials & Reagents

          Essential Components
          ComponentSpecificationNotes
          Enzyme T7 RNA Polymerase (Y639F Mutant) Often sold as "DuraScribe" (Lucigen) or "T7 R&DNA Polymerase" (Epicentre/Illumina). Do not use standard T7.
          Modified NTP 2'-Fluoro-ATP (100 mM) High purity (>95%) is critical. Store at -80°C.
          Co-NTPs GTP, CTP, UTP (Natural or 2'-F)If making fully modified RNA, use 2'-F versions.[5] If only modifying A, use natural G/C/U.
          Template Linearized Plasmid or PCR ProductMust contain T7 promoter: TAATACGACTCACTATAG.
          DTT 100 mM (Freshly prepared)Essential for enzyme stability.
          Magnesium 1 M MgCl₂ (RNase-free)Critical: Concentration must be optimized (see Protocol).
          Additives Spermidine (20 mM), Inorganic Pyrophosphatase (IPP)Spermidine condenses DNA; IPP prevents pyrophosphate precipitate inhibition.
          The "High-Yield" 2'-F Buffer (10X)

          Prepare this buffer fresh or store in small aliquots at -20°C.

          • 400 mM Tris-HCl (pH 8.0)

          • Optimization Required: MgCl₂ (See Section 3.2)

          • 20 mM Spermidine[6]

          • 100 mM DTT (Add fresh to 1X reaction, do not store in 10X stock if possible)

          Experimental Protocol

          Template Preparation

          Design your template with a double G (GG) start sequence immediately after the T7 promoter (TATAGGG ...). T7 polymerase initiates transcription most efficiently with Guanosine.[7]

          • PCR Templates: Purify using a silica spin column or phenol:chloroform. Elute in nuclease-free water.

          • Concentration: Aim for high concentration (200–500 ng/µL) to minimize volume usage in the reaction.

          Magnesium Optimization (The "Stoichiometric Rule")

          Unlike standard IVT, reactions with modified nucleotides often require higher nucleotide concentrations (to drive kinetics) and consequently higher Mg²⁺.

          • Rule: Free Mg²⁺ is required for catalysis. NTPs chelate Mg²⁺ in a 1:1 ratio.

          • Calculation: [Total Mg²⁺] = [Total NTPs] + [Excess Mg²⁺]

          • Recommendation: For 2'-F-ATP reactions, use a 1.5x excess of Magnesium relative to total NTP concentration.

            • Example: If using 5 mM of each NTP (A, G, C, U) = 20 mM Total NTP.

            • Target Mg²⁺: 20 mM + 10 mM (excess) = 30 mM MgCl₂ .

          Reaction Setup (20 µL Scale)

          Thaw all reagents on ice. Assemble in the order listed at room temperature (spermidine can precipitate DNA on ice).

          ReagentVolume (µL)Final Conc.
          Nuclease-Free Waterto 20 µL-
          10X Transcription Buffer (minus Mg)2 µL1X
          MgCl₂ (1 M)0.6 µL 30 mM (Assuming 5mM each NTP)
          DTT (100 mM)2 µL10 mM
          ATP Source (2'-F-ATP ) (100 mM)1 µL5 mM
          GTP, CTP, UTP (100 mM each)1 µL each5 mM each
          Template DNA (0.5 - 1 µg)X µL~25-50 ng/µL
          Inorganic Pyrophosphatase (IPP)0.5 µL0.1 U
          T7 Y639F Polymerase 2 µL~50-100 U
          Incubation
          • Mix gently by pipetting (do not vortex enzyme).

          • Incubate at 37°C for 4 to 6 hours .

            • Note: Modified NTP incorporation is slower than natural NTPs. Overnight incubation (up to 12h) can increase yield but increases risk of hydrolysis if any RNase is present (though 2'-F is resistant, the template is not).

          DNA Template Removal
          • Add 1 µL DNase I (RNase-free) .

          • Incubate at 37°C for 15 minutes.

          • Why? Removes the DNA template which would otherwise contaminate downstream concentration measurements and applications.

          Purification

          2'-F-RNA behaves differently than standard RNA on some columns due to altered hydrophobicity and structure.

          • Method A: Spin Column (Recommended for >50 nt)

            • Use standard RNA Clean & Concentrator kits (e.g., Zymo, Qiagen).

            • Crucial: 2'-F RNA binds silica tightly. Elute with hot water (65°C) and let the buffer sit on the column for 2 minutes before spinning.

          • Method B: Phenol:Chloroform (Recommended for <50 nt or bulk)

            • Add volume to 200 µL with water.

            • Add 200 µL Acid-Phenol:Chloroform (pH 4.5). Vortex, spin max speed 5 min.

            • Recover aqueous phase.[8] Ethanol precipitate (add 0.1 vol 3M NaOAc, 2.5 vol 100% EtOH).

            • Note: 2'-F RNA pellets may be transparent.

          Quality Control & Validation

          Verification of Synthesis

          Run 200 ng of purified transcript on a Denaturing Urea-PAGE gel .

          • Observation: 2'-F RNA often migrates slightly faster than equivalent unmodified RNA due to compact structure, or slower depending on the specific sequence secondary structure. Always include a size marker.

          • Success: A single, sharp band of the expected size.

          Nuclease Resistance Assay (The "Acid Test")

          To prove the 2'-F incorporation was successful and functional:

          • Incubate 500 ng of 2'-F-RNA and 500 ng of Unmodified RNA (control) with 0.1 ng RNase A in 10 µL buffer at 37°C.

          • Take aliquots at 0, 15, 30, and 60 minutes.

          • Run on a gel.[7][8]

          • Result: Unmodified RNA should degrade instantly. 2'-F-RNA should remain intact.

          Workflow Start Template DNA (T7 Promoter) Mix Reaction Assembly (Y639F + 2'-F-ATP + Mg++) Start->Mix 30mM MgCl2 Incubate Incubation 37°C, 4-6 hrs Mix->Incubate DNase DNase I Treatment Remove Template Incubate->DNase Purify Purification (Silica or Phenol) DNase->Purify QC QC: Urea-PAGE & RNase Challenge Purify->QC

          Figure 2: Step-by-step experimental workflow for 2'-Fluoro-RNA synthesis.

          Troubleshooting Guide

          IssuePossible CauseSolution
          Low Yield Insufficient Mg²⁺Increase MgCl₂. Ensure [Mg] > [Total NTP].
          Enzyme SpecificityConfirm use of Y639F mutant. WT T7 will not work.
          Incomplete InitiationEnsure template starts with GG. If using 2'-F-GTP, spike in 1 mM natural GTP to aid initiation.
          Smearing on Gel Template ContaminationIncomplete DNase treatment. Increase DNase time.
          DegradationWhile 2'-F is resistant to RNase A, it is not immune to all degradation or metal-ion hydrolysis. Use nuclease-free water.
          Precipitate in Tube Mg-PyrophosphateInsoluble white precipitate inhibits reaction. Ensure IPP (Pyrophosphatase) is added.

          References

          • Padilla, R., & Sousa, R. (1999). Efficient synthesis of nucleic acids heavily modified with non-canonical ribose 2'-groups using a mutant T7 RNA polymerase (Y639F). Nucleic Acids Research, 27(6), 1561–1563. Link

          • Sousa, R., & Padilla, R. (1995). A mutant T7 RNA polymerase as a DNA polymerase. The EMBO Journal, 14(18), 4609–4621. Link

          • Chelliserrykattil, J., & Ellington, A. D. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. Nature Biotechnology, 22(9), 1155–1160. Link

          • Burmeister, P. E., et al. (2005). Direct in vitro selection of a 2'-O-methyl aptamer to VEGF. Chemistry & Biology, 12(1), 25-33. Link

          • Sefah, K., et al. (2014). In vitro selection with artificial expanded genetic information systems. Proceedings of the National Academy of Sciences, 111(4), 1449-1454. Link

          Sources

          measuring inhibitor potency with 2-Fluoro-ATP assays

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: High-Fidelity Kinase Inhibitor Potency Profiling via ¹⁹F-NMR using 2-Fluoro-ATP

          Executive Summary

          In the landscape of kinase inhibitor discovery, traditional optical assays (fluorescence polarization, TR-FRET) often suffer from interference by autofluorescent compounds or aggregation-based false positives. This guide details the This compound (2-Fl-ATP) Functional Assay , a rigorous biophysical method utilizing ¹⁹F-NMR.[1]

          Unlike surrogate assays, this protocol directly monitors the catalytic conversion of 2-Fl-ATP to 2-Fl-ADP. Because the fluorine atom provides a distinct chemical shift sensitive to the phosphate ester hydrolysis, this method offers a "background-free" window into enzyme kinetics and inhibitor potency (IC₅₀), independent of optical artifacts.

          Scientific Basis & Mechanism

          Why this compound? this compound is an isosteric analog of ATP where the hydrogen at the C2 position of the adenine ring is replaced by a fluorine atom. This modification is subtle enough that most kinases accept it as a substrate (often with similar

          
           to ATP), yet the fluorine nucleus (
          
          
          
          ) acts as a highly sensitive NMR reporter.

          The NMR "Spy" Mechanism:

          • Substrate State: In 2-Fl-ATP, the fluorine environment generates a specific chemical shift (typically around -52 to -54 ppm depending on referencing).

          • Catalysis: The kinase transfers the

            
            -phosphate to the peptide/protein substrate.
            
          • Product State: The resulting 2-Fl-ADP has a distinct electronic environment, causing a chemical shift change (

            
            ) of approximately 0.5 – 2.0 ppm relative to the triphosphate.
            
          • Inhibition: A potent inhibitor blocks this conversion. The NMR spectrum reveals a preservation of the 2-Fl-ATP peak and a suppression of the 2-Fl-ADP peak.

          Pathway Visualization

          G Kinase Kinase Enzyme Complex Enzyme-Substrate Complex Kinase->Complex Inhibitor Small Molecule Inhibitor Inhibitor->Kinase  Competes   Substrate This compound (Substrate) Substrate->Complex NMR_Readout ¹⁹F-NMR Spectrum (Distinct Peaks) Substrate->NMR_Readout  Peak A (-53.0 ppm)   Peptide Peptide/Protein Substrate Peptide->Complex Product_ADP 2-Fluoro-ADP (Product) Complex->Product_ADP  Catalysis   Product_Phos Phosphorylated Peptide Complex->Product_Phos Product_ADP->NMR_Readout  Peak B (-53.8 ppm)  

          Figure 1: The mechanistic flow of the this compound assay. The inhibitor competes for the active site, preventing the formation of 2-Fluoro-ADP, which is quantitatively detected by the ¹⁹F-NMR readout.

          Experimental Protocol

          Prerequisites:

          • Instrument: NMR Spectrometer (400 MHz to 600 MHz preferred) equipped with a fluorine-capable probe (e.g., QNP, BBFO, or CryoProbe).

          • Reagents:

            • This compound (Commercial sources: Jena Bioscience, Thermo, or custom synthesis).

            • Kinase of interest.[2][3][4][5][6][7]

            • Peptide/Protein Substrate.[1][3][4][5][8]

            • Assay Buffer (typically Tris or HEPES, pH 7.5).

            • D₂O (Deuterium Oxide) for lock.

          Step 1: Assay Buffer Preparation

          Prepare a 2X Assay Buffer. A standard composition is:

          • 50 mM Tris-HCl (pH 7.5)

          • 20 mM MgCl₂ (Critical: Mg²⁺ must be in excess of ATP)

          • 2 mM DTT (Freshly added)

          • 0.01% Triton X-100 (to prevent compound aggregation)[9]

          • 10% D₂O (v/v)[10]

          Step 2: Determination of (Optional but Recommended)

          Before inhibitor testing, ensure the 2-Fl-ATP concentration is near the

          
           of the kinase for 2-Fl-ATP.
          
          • Run a titration of 2-Fl-ATP (e.g., 10 µM to 500 µM) with fixed enzyme.

          • Monitor initial velocity (

            
            ) via 2-Fl-ADP formation over 30 mins.
            
          • Fit to Michaelis-Menten kinetics. Note: 2-Fl-ATP

            
             is often similar to ATP 
            
            
            
            .
          Step 3: Inhibitor IC₅₀ Workflow

          This protocol describes a "stop-time" assay, which is robust for screening multiple compounds.

          • Compound Prep: Prepare 10-point serial dilutions of the inhibitor in DMSO (typically 50x final concentration).

          • Master Mix: Combine Kinase, Peptide Substrate, and 2-Fl-ATP in 1X Assay Buffer.

            • Target Concentrations: [2-Fl-ATP] =

              
               (typically 50-200 µM); [Kinase] = 10-50 nM (optimized for <20% conversion).
              
          • Incubation:

            • Aliquot 196 µL of Master Mix into reaction tubes.

            • Add 4 µL of Inhibitor/DMSO.

            • Incubate at 25°C for a fixed time (e.g., 60 minutes).

          • Quenching: Stop the reaction by adding EDTA (final conc. 50 mM) or heating (if protein precipitates do not interfere with shimming). EDTA is preferred as it chelates the Mg²⁺ required for catalysis.

          • Transfer: Move samples to 3 mm or 5 mm NMR tubes.

          Step 4: NMR Acquisition Parameters
          • Nucleus: ¹⁹F (Fluorine).[1][3][8][9][11][12]

          • Decoupling: ¹H-decoupling (WALTZ-16) is recommended to simplify multiplets into singlets, increasing signal-to-noise (S/N).

          • Spectral Width: 50-100 ppm (centered around -50 ppm).

          • Relaxation Delay (D1): 1.0 – 2.0 seconds (T1 for 2-Fl-ATP is relatively short, but verify).

          • Scans (NS): 128 – 512 scans (dependent on concentration; 200 µM usually requires ~15 mins/sample).

          • Temperature: 298 K (25°C).

          Data Analysis & Potency Calculation

          Unlike fluorescence, raw data here is a frequency spectrum.

          • Processing: Apply exponential line broadening (LB = 1-3 Hz) and Fourier Transform. Phase and baseline correct.

          • Integration:

            • Identify the Substrate Peak (2-Fl-ATP) at

              
              .
              
            • Identify the Product Peak (2-Fl-ADP) at

              
              .
              
            • Integrate the area under both peaks (

              
               and 
              
              
              
              ).
          • Conversion Calculation:

            
            
            
          • Inhibition Calculation:

            
            
            
          • IC₅₀ Fitting: Plot % Inhibition vs. log[Inhibitor] and fit to a 4-parameter logistic equation.

          Data Presentation: Comparison of Methods
          FeatureThis compound (¹⁹F-NMR)Radiometric (³³P-ATP)Fluorescence (ADP-Glo/Transcreener)
          Directness Direct (Substrate to Product)Direct (Phosphate transfer)Indirect (Coupled antibody/enzyme)
          Interference None (No biological background)LowHigh (Autofluorescence/Quenching)
          Sensitivity Moderate (Requires >10 µM ATP)High (<1 µM ATP)High
          Cost High (Instrument time)High (Waste disposal)Moderate
          Artifacts Minimal (Aggregators don't shift peaks)Binding artifactsOptical artifacts

          Troubleshooting & Optimization

          Problem: Broad Peaks / Poor Resolution

          • Cause: Paramagnetic ions (Mn²⁺, Fe³⁺) or high protein concentration causing viscosity.

          • Solution: Ensure high-quality MgCl₂. Use 3 mm tubes to reduce salt effects. Increase temperature to 300K if protein stability allows.

          Problem: No Product Signal

          • Cause: Enzyme inactive or 2-Fl-ATP not accepted.

          • Solution: Run a "No Inhibitor" control with extended time (overnight). If still no signal, the specific kinase may not tolerate the C2-fluorine modification (rare, but possible).

          Problem: Chemical Shift Drift

          • Cause: pH fluctuations.

          • Solution: Fluorine shifts are pH sensitive. Ensure strong buffering (50 mM HEPES/Tris) and check pH of stock inhibitor solutions.

          References

          • Stockman, B. J. (2008).[3][5][10][11] "this compound as a Versatile Tool for ¹⁹F NMR-Based Activity Screening." Journal of the American Chemical Society.[5][9][10][11] Link

          • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society.[5][9][10][11] Link

          • Norton, R. S., et al. (2016). "NMR Approaches for Fragment-Based Lead Discovery." Drug Discovery Today: Technologies. Link

          • Jena Bioscience. "this compound Product Information & Spectral Data." Link

          • Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for Biochemical Screening and Drug Discovery." Drug Discovery Today. Link

          Sources

          Troubleshooting & Optimization

          🔬 2-Fluoro-ATP 19F NMR Technical Support Center

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide functions as a specialized Technical Support Center for researchers optimizing 2-Fluoro-ATP (2-F-ATP) 19F NMR experiments. It is structured to troubleshoot, explain, and resolve Signal-to-Noise Ratio (SNR) challenges using field-proven methodologies.

          Current Status: Online | Specialist: Senior Application Scientist Topic: Signal-to-Noise Optimization & Artifact Elimination[1]

          📋 Executive Summary: The Physics of 2-F-ATP

          Before troubleshooting, you must understand the unique magnetic behavior of this compound. Unlike standard 1H NMR, 19F at the C2 position of the adenine ring exhibits significant Chemical Shift Anisotropy (CSA) .

          • The Consequence: At ultra-high magnetic fields (>600 MHz), the CSA mechanism dominates relaxation, potentially broadening your linewidths and negating the sensitivity gains expected from higher fields.

          • The Strategy: Optimization is not just about "more scans." It requires balancing field strength, relaxation delays, and chemical environment.

          🔹 Part 1: Sample Preparation & Environment (The Foundation)

          Q: My signal is weak even at 5 mM. What is the optimal buffer/pH environment?

          A: The chemical environment of the phosphate tail and the adenine ring dictates exchange broadening.

          • pH Stability: 2-F-ATP is prone to hydrolysis, generating 2-F-ADP and inorganic phosphate. Maintain pH 7.4 – 7.8 .

          • Buffer Choice: Use Tris-d11 or HEPES (deuterated if possible, though not strictly necessary for 19F observe). Avoid phosphate buffers, as they complicate 31P referencing if you are running dual-nuclei experiments.

          • The Magnesium Effect: ATP biology requires Mg²⁺. However, free Mg²⁺ in fast exchange can broaden 31P signals significantly. For 19F (on the base), the effect is less direct but still present due to conformational flux.

            • Recommendation: If biological activity is not required for the specific NMR run (e.g., ligand binding screening), use EDTA to strip divalent cations. This often sharpens the lines. If Mg²⁺ is required, ensure a 1:1 stoichiometric ratio (or slight Mg²⁺ excess) to push the equilibrium to the bound state, reducing exchange broadening.

          Q: Can I use Paramagnetic Relaxation Enhancement (PRE) to speed up scanning?

          A: Yes, this is a high-impact strategy for 2-F-ATP. The T1 relaxation time of the 19F nucleus on the adenine ring can be long (1–3 seconds), forcing you to wait ~5–15 seconds between scans for quantitative results.

          • The Fix: Doping with a paramagnetic agent reduces T1, allowing faster repetition rates (more scans per minute).

          • Protocol: Add 10–50 µM Gd-DTPA (Gadolinium-diethylenetriaminepentaacetic acid).[1]

            • Warning: Do not use free Gd³⁺ or Mn²⁺; they bind the phosphate tail and will broaden the line excessively. The chelated DTPA form stays in solution, interacting transiently to relax the spin without binding.

          🔹 Part 2: Hardware & Acquisition Parameters (The Instrument)

          Q: Should I move my sample to the 800 MHz magnet for better SNR?

          A: Proceed with caution. While signal intensity scales with

          
          , the Chemical Shift Anisotropy (CSA)  of the fluorine at the 2-position scales with 
          
          
          
          .
          • The Trade-off: At 800 MHz, the CSA broadening might widen your peak enough that the height (SNR) does not improve as predicted.

          • Recommendation: 500 MHz or 600 MHz with a 19F CryoProbe is often the "sweet spot" for 2-F-ATP. If you only have room temperature probes, the 800 MHz is likely better, but check linewidths.

          Q: Is Proton Decoupling ({1H}) necessary?

          A: Yes, but not for the reason you think. The Fluorine at position 2 (F2) has very weak J-coupling to the ribose protons (H1') and the H8 proton (4-5 bonds away). You will not see a large multiplet collapse.

          • Why do it? Decoupling removes the dipolar broadening from the solvent and nearby protons.

          • The Setting: Use WALTZ-16 or GARP decoupling centered on the ribose/aromatic proton region (~6–8 ppm).

          • NOE Warning: The Nuclear Overhauser Effect (NOE) for 19F can be erratic (positive, null, or negative) depending on the molecular tumbling rate.

            • Test: Run a quick comparison of zg (no decoupling) vs. zgpg (power-gated decoupling). If the signal decreases with decoupling, you have a negative NOE. In that case, use Inverse Gated Decoupling (decoupler on only during acquisition) to get the line-narrowing benefit without the NOE penalty.

          🔹 Part 3: Workflow Visualization

          Troubleshooting Low SNR: The Decision Matrix

          Use this logic flow to identify the bottleneck in your experiment.

          SNR_Optimization Start Start: Low SNR in 2-F-ATP CheckLW Check Linewidth (LW) Start->CheckLW Broad LW > 10 Hz (Broad) CheckLW->Broad Sharp LW < 5 Hz (Sharp) CheckLW->Sharp Shimming Step 1: Shim on 19F directly (Do not rely on 1H map) Broad->Shimming T1_Check Step 1: Measure T1 Sharp->T1_Check Exchange Step 2: Check Mg2+ / pH (Add EDTA or buffer) Shimming->Exchange CSA Step 3: Move to LOWER Field (Test 400/500 MHz) Exchange->CSA LongT1 T1 > 1.5s T1_Check->LongT1 ShortT1 T1 < 1.0s T1_Check->ShortT1 PRE_Dope Action: Add 20 µM Gd-DTPA (Reduce d1) LongT1->PRE_Dope MoreScans Action: Increase NS (Use CryoProbe) ShortT1->MoreScans

          Caption: Diagnostic logic for identifying whether SNR loss is due to broadening (chemistry/physics) or acquisition parameters.

          🔹 Part 4: Quantitative Optimization Data

          T1 Relaxation & Acquisition Table

          The following table provides starting parameters based on typical 2-F-ATP behavior in aqueous buffer (pH 7.5, 25°C).

          ParameterStandard ValueOptimized (with PRE Agent)Why?
          T1 (Relaxation Time) 2.5 – 3.5 s0.5 – 0.8 sPRE agent (Gd-DTPA) facilitates faster spin relaxation.[1]
          Excitation Pulse 90°60° (Ernst Angle)For faster repetition, a shorter pulse yields higher steady-state signal.[1]
          Acquisition Time (aq) 0.5 s0.3 sTruncating noise at the end of the FID improves SNR if the signal has decayed.[1]
          Relaxation Delay (d1) 10 – 15 s1.0 – 1.5 sAllows 5x–10x more scans in the same total experimental time.[1]
          Line Broadening (LB) 1.0 Hz3.0 – 5.0 HzMatched filter: LB should roughly equal the natural linewidth for max SNR.[1]

          🔹 Part 5: Step-by-Step Protocol: T1 Optimization

          Do not guess your repetition rate. Measuring T1 is the only way to mathematically guarantee maximum SNR per unit time.

          • Prepare Sample: 2-F-ATP (1–5 mM) in Buffer + 10% D₂O.

          • Pulse Sequence: Load t1ir (Inversion Recovery).

          • Array Variable: Set vd (variable delay) list: 0.01, 0.05, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 seconds.

          • Acquire: Run the array (8 points is sufficient).

          • Process: Phasing must be precise. The peaks will go from negative (inverted) to null to positive.

          • Calculate: Plot Intensity vs. Time. The "Null Point" (

            
            ) is where the signal crosses zero.
            
            • Formula:

              
              
              
          • Apply: Set your Relaxation Delay (d1) + Acquisition Time (aq)

            
             for maximum sensitivity (Ernst Angle conditions).
            

          🔹 Part 6: References & Grounding[1]

          • Chemical Shift Anisotropy in Fluorinated Nucleotides

            • Source: Baldo, J. H., et al. (1983). "this compound, a fluorinated ATP analog.[2][3][4][5][6][7][8][9] 19F nuclear magnetic resonance studies." Canadian Journal of Biochemistry and Cell Biology.

            • Relevance: Establishes the CSA tensor (104, 12, -116 ppm) proving why high-field broadening occurs.

          • Paramagnetic Relaxation Enhancement (PRE) in 19F NMR

            • Source: Wickline, S. A., et al. (2011). "New Frontiers and Developing Applications in 19F NMR." NIH / PMC.

            • Relevance: Details the use of Gd-based agents to shorten T1 and enhance SNR in fluorinated reporters.

          • This compound in Kinase Screening

            • Source: Stockman, B. J., et al. (2008).[2] "this compound as a versatile tool for 19F NMR-based activity screening." Journal of the American Chemical Society.[8]

            • Relevance: Validates the stability and utility of 2-F-ATP in enzymatic assays.

          Sources

          overcoming low sensitivity in 2-Fluoro-ATP experiments

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Optimizing Sensitivity in 2-Fluoro-ATP Experiments

          Current Status: Online Agent: Senior Application Scientist Topic: Overcoming Low Sensitivity in this compound (2-Fl-ATP) Applications[1][2]

          Executive Summary

          This compound (2-Fl-ATP) is a high-fidelity adenosine triphosphate analog primarily utilized in ^19F NMR-based ligand screening and mechanistic enzymology .[1][2][3][4][5][6] While ^19F offers a wide chemical shift range and zero biological background, researchers frequently encounter sensitivity bottlenecks due to exchange broadening, relaxation mechanisms, or altered kinetic parameters (

          
          , 
          
          
          
          ) compared to native ATP.[1][2] This guide provides root-cause analysis and validated protocols to recover sensitivity.

          Part 1: Diagnostic & Troubleshooting (Q&A)

          Category A: ^19F NMR Spectroscopy Issues

          Q1: My 2-Fl-ATP signal is broad or indistinguishable from the baseline when bound to the protein. How do I recover signal intensity? Diagnosis: This is likely due to Chemical Exchange Broadening or Chemical Shift Anisotropy (CSA) .[1][2]

          • The Mechanism: If the exchange rate (

            
            ) between the free and bound states of 2-Fl-ATP is intermediate on the NMR timescale, the signal broadens significantly, often disappearing (the "coalescence" trap).[1][2] Additionally, at high magnetic fields (>600 MHz), ^19F relaxation is dominated by CSA, which increases linewidths (
            
            
            
            ).[1][2]
          • Solution:

            • Alter Temperature: Change the temperature by ±5–10°C to shift the exchange regime away from coalescence (towards fast or slow exchange).

            • Use Transverse Relaxation Filter (CPMG): If the protein signals are interfering, use a

              
              -filter (CPMG pulse train) to suppress the broad protein resonances, leaving the sharp, free ligand signals (or weakly bound populations) visible.[1][2]
              
            • Field Strength Optimization: Counter-intuitively, lower magnetic fields (e.g., 400-500 MHz) may yield sharper ^19F lines for large complexes by reducing CSA-induced broadening.[1][2]

          Q2: I see the substrate (2-Fl-ATP) but cannot detect the product (2-Fl-ADP) despite long acquisition times. Diagnosis: This indicates either Kinetic Stalling or Relaxation Sinks .[1][2]

          • The Mechanism: 2-Fl-ATP is a substrate, but its turnover rate (

            
            ) is often lower than native ATP.[1][2] Furthermore, the product (2-Fl-ADP) might have a higher affinity for the enzyme, remaining bound and invisible due to the broadening described in Q1.[1][2]
            
          • Solution:

            • Spike with Native ATP: Run a competition assay with 10% native ATP to "chase" the fluorinated product off the active site.[1][2]

            • Magnesium Optimization: 2-Fl-ATP often requires different

              
               optimization.[1][2] Ensure 
              
              
              
              .[1][2] Excess free
              
              
              can broaden ^19F signals via non-specific exchange.[1][2]
            • Acquisition Strategy: Switch to ^19F{^1H}-decoupled acquisition. The ^19F-^1H coupling (J-coupling) splits the signal, reducing height.[1][2] Decoupling collapses multiplets into singlets, boosting Signal-to-Noise (S/N) by up to 2-3x.[1][2]

          Q3: The chemical shift of my 2-Fl-ATP standard drifts between experiments. Diagnosis: pH Sensitivity .

          • The Mechanism: The fluorine atom at the C2 position is electronically coupled to the adenine ring's protonation state.[1][2] Small pH fluctuations significantly shift the ^19F resonance.[1][2]

          • Solution:

            • Buffer capacity must be >50 mM (e.g., HEPES, Tris).[1][2]

            • Internal Standard: Do NOT rely on spectrometer referencing. Use an internal standard like Trifluoroacetic acid (TFA) (in a capillary insert to avoid pH effects) or 6-Fluoro-DL-tryptophan (if non-interacting).[1][2]

          Category B: Functional/Kinetic Assay Issues

          Q4: In my luminescence/fluorescence coupled assay, 2-Fl-ATP shows <10% activity of ATP. Is the reagent degraded? Diagnosis: Likely Substrate Specificity Mismatch , not degradation.

          • The Mechanism: Coupled assays (e.g., Luciferase or Pyruvate Kinase/LDH systems) rely on secondary enzymes to generate light or NADH changes.[1][2] These coupling enzymes are evolved for ATP, not 2-Fl-ATP.[1][2] The "low sensitivity" is the bottleneck of the reporter enzyme, not your target kinase.[1][2]

          • Solution:

            • Validate with Direct Detection: Use HPLC or NMR to confirm product formation directly before trusting a coupled assay.[1][2]

            • Increase Coupling Enzyme: Double or triple the concentration of the coupling enzymes (e.g., Pyruvate Kinase) to compensate for the lower

              
               with the fluorinated analog.[1][2]
              

          Part 2: Experimental Protocols

          Protocol 1: High-Sensitivity ^19F NMR Setup for Kinase Screening

          Objective: Detect conversion of 2-Fl-ATP to 2-Fl-ADP with maximum S/N.

          • Sample Preparation:

            • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT. Crucial: Use D₂O (10% v/v) for lock.[1][2]

            • Ligand: 100 µM 2-Fl-ATP.[1][2]

            • Protein: 1–5 µM Enzyme (Keep Ligand:Protein ratio > 20:1 to ensure a sharp "free" ligand population is visible).

          • Instrument Parameters:

            • Probe: ^19F Cryoprobe (essential for <50 µM detection).

            • Temp: 298 K (Calibrate carefully).

            • Pulse Sequence: zgpg30 (Standard 30° pulse) or invrec (Inversion recovery if T1 filtering is needed).

            • Decoupling: WALTZ-16 composite pulse on ^1H channel during acquisition.

          • Acquisition Loop:

            • Set relaxation delay (

              
              ) = 1.5s (approx 
              
              
              
              ).[1][2]
            • Scans (

              
              ): 512 (approx 15 mins).[1][2]
              
            • Process with 5–10 Hz Exponential Line Broadening (LB).[1][2]

          Protocol 2: Determining and for 2-Fl-ATP

          Objective: Quantify the "kinetic penalty" of the fluorine substitution.[1][2]

          • Reaction Mix: Prepare 5 tubes with 2-Fl-ATP concentrations:

            
            , 
            
            
            
            ,
            
            
            ,
            
            
            ,
            
            
            .
          • Initiation: Add Enzyme (final 10 nM).

          • Quenching: At

            
             min, quench aliquots with 50 mM EDTA (stops 
            
            
            
            catalysis).
          • Detection: HPLC (C18 column) or ^19F NMR.

            • Note: 2-Fl-ATP elutes slightly later than ATP on Reverse Phase due to increased hydrophobicity of the Fluorine.[1][2]

          • Calculation: Plot Initial Velocity (

            
            ) vs. [Substrate]. Fit to Michaelis-Menten. Expect 
            
            
            
            to be similar to ATP, but
            
            
            to be 20–50% lower.[1][2]

          Part 3: Data Visualization & Logic

          Workflow: Optimizing ^19F Signal Sensitivity

          G Start Start: Low Sensitivity in 2-Fl-ATP Experiment CheckConc Check Conc: Is [2-Fl-ATP] > 50 µM? Start->CheckConc CheckExchange Check Line Shape: Is signal broad? CheckConc->CheckExchange Yes ActionProbe Action: Switch to Cryoprobe or Increase NS CheckConc->ActionProbe No Broad Yes: Exchange Broadening or CSA CheckExchange->Broad Yes Sharp No: Signal Sharp but Weak CheckExchange->Sharp No ActionTemp Action: Vary Temp +/- 10°C Broad->ActionTemp ActionField Action: Lower B0 Field (Reduce CSA) Broad->ActionField ActionDecouple Action: Enable 1H Decoupling (Collapse J-splitting) Sharp->ActionDecouple Sharp->ActionProbe

          Caption: Decision tree for troubleshooting low sensitivity in 2-Fl-ATP NMR experiments. Blue: Start; Red: Broadening issues; Green: Intensity issues; Yellow: Corrective Actions.[1][2]

          Table 1: Comparative Properties of ATP vs. This compound
          FeatureNative ATPThis compoundImpact on Sensitivity
          NMR Active Nuclei ^31P, ^1H^19F , ^31P, ^1H^19F has 83% sensitivity of ^1H; Zero background.[1][2]
          Chemical Shift Range Narrow (~5 ppm for ^1H)Wide (~300 ppm) Excellent resolution; sensitive to binding events.[1][2]
          P-O Bond Stability StandardHigh 2-Fl-ATP is more resistant to non-enzymatic hydrolysis.[1][2]
          Electronic Effect Electron-rich AdenineElectron-withdrawing F Lowers pKa of N1; may weaken H-bonds in active site.[1][2]
          Typical
          
          
          1–50 µMSimilar or 2x Higher Need higher concentration to saturate enzyme.[1][2]
          Typical
          
          
          100% (Reference)20–80% Slower turnover requires longer assay times.[1][2]

          References

          • Stockman, B. J., et al. (2008).[1][2][6][7] "this compound as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society.[1][2][6]

          • Dalvit, C., & Vulpetti, A. (2019).[1][2] "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects." Journal of Medicinal Chemistry. [1][2]

          • Perform, P., et al. (2022).[1][2] "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening." ACS Omega.[1][2] [1][2]

          • Scott, L. G., et al. (2004).[1][2][3] "Enzymatic Synthesis and 19F NMR Studies of 2-Fluoroadenine-Substituted RNA." Journal of the American Chemical Society.[1][2][6] [1][2]

          Sources

          resolving overlapping 2F-ATP and 2F-ADP NMR signals

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The resolution of 2-fluoro-ATP (2F-ATP) and 2-fluoro-ADP (2F-ADP) is a known challenge in 19F-NMR kinase screening. Unlike 31P-NMR, where the

          
          -phosphate signal is distinct, the 2-fluoro modification on the adenine ring is structurally distal (~9 Å) from the cleavage site. Consequently, the loss of the 
          
          
          
          -phosphate induces only a minute perturbation in the fluorine chemical shift (
          
          
          ppm), often resulting in signal coalescence.

          This guide details the troubleshooting steps to maximize this separation through chemical environment tuning (Mg²⁺/pH) and acquisition refinement (decoupling).

          Part 1: The Physics of the Overlap (Root Cause)

          Before troubleshooting, understand the variables governing the shift difference (

          
          ). The fluorine nucleus at the 2-position is sensitive to the electron density of the adenine ring. The conversion of ATP to ADP alters this density via two mechanisms:
          
          • Conformational Puckering: The ribose sugar puckering changes upon hydrolysis, slightly altering the adenine ring orientation.

          • Electric Field Effects: The removal of the highly charged

            
            -phosphate changes the local electrostatic field, though this effect is dampened by distance.
            

          The Problem: In the absence of Magnesium (Mg²⁺), the structural difference between free ATP and free ADP is insufficient to resolve the 2F signals at standard field strengths (<600 MHz).

          Part 2: Troubleshooting & Optimization Protocols

          FAQ 1: My 2F-ATP and 2F-ADP signals appear as a single broad peak. How do I separate them?

          Diagnosis: You likely have "Intermediate Exchange" broadening or insufficient chemical shift dispersion due to suboptimal Magnesium levels.

          The Solution: The Magnesium Titration Mg²⁺ is the critical discriminator. It binds ATP and ADP with different affinities and geometries. The complexed forms (Mg-ATP vs. Mg-ADP) exhibit a larger

          
           than their free forms.
          

          Protocol:

          • Prepare a Test Sample: 50 µM 2F-ATP in your assay buffer (e.g., 50 mM Tris/HEPES, pH 7.5).

          • Stepwise Titration: Add MgCl₂ in increments: 0 mM, 1 mM, 2 mM, 5 mM, 10 mM.

          • Observation:

            • At 0 mM Mg²⁺: Signals likely overlap.

            • At saturation (typically >2 mM free Mg²⁺): The 2F-ATP signal usually shifts upfield (shielded) more significantly than ADP, maximizing separation.

          • Requirement: Ensure your assay buffer contains excess MgCl₂ (at least 5-10 mM above the total nucleotide concentration) to drive the population entirely to the Mg-bound state.

          FAQ 2: I added Magnesium, but the lines are still too broad to resolve. What now?

          Diagnosis: The broadening is likely due to Scalar Coupling (J-coupling) or Chemical Shift Anisotropy (CSA) .

          • J-Coupling: The 2F nucleus couples to the adenine protons (H2/H8), splitting the signal and reducing effective height.

          • CSA: At very high fields (>600 MHz), CSA broadens the fluorine signal, potentially counteracting the benefit of higher dispersion.

          The Solution: 1H-Decoupling and Field Choice

          • Activate Decoupling: Use {1H} inverse gated decoupling during acquisition. This collapses the J-coupled multiplet into a singlet, significantly increasing signal-to-noise (S/N) and resolution.

            • Pulse Sequence Note: Ensure the decoupler is OFF during the relaxation delay (d1) to avoid Nuclear Overhauser Effect (NOE) complications if you are quantifying rigorously, although for 19F, NOE is often negligible or negative.

          • Field Strength:

            • 400-500 MHz: Ideal balance. CSA broadening is low, and decoupling is efficient.

            • >700 MHz: CSA broadening may require specialized probes (CryoProbes) to maintain resolution.

          FAQ 3: I cannot achieve baseline resolution. How do I calculate % conversion?

          Diagnosis: If

          
           is < 0.1 ppm, baseline resolution is physically impossible without ultra-high fields.
          

          The Solution: Mathematical Deconvolution Do not rely on integration limits. Use line-fitting software (MestReNova, TopSpin, or Python scripts).

          • Model: Fit the starting material (2F-ATP) as a Lorentzian/Gaussian mix.

          • Fix Parameters: Lock the linewidth and shape of the ATP signal.

          • Fit Product: Introduce a second curve for 2F-ADP. Allow the software to optimize the position and amplitude of the second peak.

          • Validation: The sum of the integrals (ATP + ADP) should remain constant relative to an internal reference (e.g., TFL-Tryptophan or a separate capillary insert).

          Part 3: Quantitative Data Summary

          Table 1: Chemical Shift Response of 2F-Nucleotides Note: Values are approximate and buffer-dependent (pH 7.5).

          SpeciesShift (no Mg²⁺)Shift (+ 10 mM Mg²⁺)
          
          
          (Separation)
          2F-ATP -52.10 ppm-52.25 ppmReference
          2F-ADP -52.12 ppm-52.18 ppm~0.07 ppm
          2F-AMP -52.30 ppm-52.30 ppm> 0.15 ppm

          Key Insight: The separation between ATP and ADP is the hardest. AMP (if produced) is easily resolved.

          Part 4: Workflow Visualization

          The following diagram outlines the decision process for optimizing the 2F-ATP/ADP assay.

          G Start Start: 2F-ATP Kinase Assay CheckOverlap Check Signal Overlap (ATP vs ADP) Start->CheckOverlap Resolution Is Resolution > 0.1 ppm? CheckOverlap->Resolution OptimizeMg Step 1: Saturate Mg2+ (>5mM excess) Resolution->OptimizeMg No Deconvolution Use Line-Fitting / Deconvolution (Do not use integration) Resolution->Deconvolution Yes (or Best Effort) OptimizepH Step 2: pH Titration (Test pH 7.2 - 7.8) OptimizeMg->OptimizepH Decouple Step 3: Enable {1H} Decoupling OptimizepH->Decouple Decouple->Resolution Re-evaluate Reference Use Internal Standard (Normalize Total Integral) Deconvolution->Reference End Calculate % Conversion Reference->End

          Figure 1: Decision tree for optimizing spectral resolution in 19F-ATP kinase assays.

          References

          • Stockman, B. J. (2008). "this compound as a Versatile Tool for 19F NMR-Based Activity Screening."[1][2] Journal of the American Chemical Society, 130(18), 5870–5871.[1]

          • Dalvit, C., et al. (2019). "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects."[3] Journal of Medicinal Chemistry, 62(5), 2218–2244.[3]

          • Norton, R. S., et al. (2016). "NMR Approaches for Fragment-Based Lead Discovery." Topics in Current Chemistry, 374, 1-36.

          Sources

          Technical Support Center: 2'-Fluoro-ATP Incorporation in RNA

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Troubleshooting Poor Incorporation of 2'-Fluoro-ATP (2'-F-ATP)

          Audience: Researchers, Scientists, and Drug Development Professionals

          Introduction: The Chemistry of the Challenge

          Welcome to the Advanced RNA Synthesis Support Center. If you are experiencing low yields, truncated products, or complete reaction failure when attempting to incorporate 2'-Fluoro-ATP (2'-F-ATP) into your RNA, you are encountering a well-documented kinetic barrier in enzymology.

          The Core Conflict: T7 RNA Polymerase (T7 RNAP) has evolved a "steric gate" to strictly discriminate between ribonucleotides (2'-OH) and deoxyribonucleotides (2'-H). The 2'-Fluoro group, while mimicking the electronegativity and C3'-endo sugar pucker of RNA, presents a steric clash with the wild-type enzyme's active site, specifically at residue Tyrosine 639 (Y639) .

          This guide moves beyond basic "check your buffers" advice to address the molecular mechanics of modified nucleotide incorporation.

          Part 1: Diagnostic Logic Flow

          Before altering your protocol, identify the failure mode using this logic tree.

          TroubleshootingLogic Start Problem: Poor 2'-F-ATP Incorporation CheckEnzyme Check Enzyme Variant Start->CheckEnzyme IsWT Is it Wild-Type T7? CheckEnzyme->IsWT SwitchMutant CRITICAL ACTION: Switch to Y639F Mutant (e.g., T7 R&DNA Pol) IsWT->SwitchMutant Yes (Primary Cause) CheckBuffer Check Buffer Chemistry IsWT->CheckBuffer No (Using Mutant) YieldCheck Low Yield vs. Truncation SwitchMutant->YieldCheck CheckBuffer->YieldCheck MnIon Add Mn2+ (Manganese) (Only if WT is mandatory) CheckTemplate Check Template Design MnIon->CheckTemplate Promoter Modify Promoter (+1/+2 Gs required) YieldCheck->MnIon Low Yield (WT) YieldCheck->CheckTemplate Truncated/Smear

          Figure 1: Decision matrix for troubleshooting 2'-F-ATP incorporation failures. The primary checkpoint is the enzyme variant.

          Part 2: Critical Troubleshooting Guides
          Issue 1: "My reaction yields are <10% of a standard RNA synthesis."

          The Cause: Steric Gating at Y639. In wild-type T7 RNAP, the hydroxyl group of Tyrosine 639 forms a hydrogen bond with the 2'-OH of the incoming nucleotide.[1] A 2'-Fluoro modification lacks the hydrogen bond donor capability and is slightly bulkier than a proton (though smaller than -OH), causing the enzyme to reject the substrate or stall during the transition from initiation to elongation [1].

          The Solution:

          • Switch to a Y639F Mutant: You must use a T7 variant where Tyrosine 639 is mutated to Phenylalanine (Y639F).[2][3] This mutation removes the hydroxyl group that enforces RNA specificity, opening the active site for 2'-F or 2'-H (DNA) incorporation without sacrificing promoter specificity [2].

            • Commercial Names: T7 R&DNA Polymerase, DuraScribe, or custom Y639F preparations.

          • Manganese Supplementation (The "Loose" Alternative): If you must use wild-type T7, you can force incorporation by adding Manganese (Mn2+) to the reaction. Mn2+ relaxes the geometric constraints of the active site.

            • Warning: Mn2+ increases the error rate (fidelity loss) significantly.

          Data Comparison: Enzyme Efficiency

          ConditionRelative Yield (2'-F-ATP)FidelityRecommendation
          Wild-Type T7 + Mg2+ < 5% (Fail)HighDo Not Use
          Wild-Type T7 + Mn2+ ~40-60%LowEmergency Only
          Y639F Mutant + Mg2+ 90-100% High Standard of Care
          Issue 2: "I see a 'ladder' of truncated products on my gel."

          The Cause: Abortive Cycling & conformation changes. 2'-Fluoro modifications lock the ribose sugar into a C3'-endo (North) conformation (A-form helix), unlike DNA (B-form) [3].[4] While this is desirable for the final product, a high density of 2'-F atoms can alter the rigidity of the nascent RNA:DNA hybrid in the transcription bubble, causing the polymerase to fall off early (abortive cycling).

          The Solution:

          • Initiation Strategy: T7 RNAP prefers Guanosines (G) at the +1, +2, and +3 positions. Do not attempt to start a transcript with 2'-F-ATP. Ensure your template encodes 5'-GGG... and include natural GTP in the reaction mix to facilitate strong initiation.

          • Pyrophosphatase: Accumulation of pyrophosphate (PPi) can inhibit the mutant enzymes more severely than WT. Ensure fresh Inorganic Pyrophosphatase (IPP) is added to degrade PPi.

          • Temperature Modulation: Lowering the reaction temperature to 30°C or 37°C (instead of 42°C) can stabilize the elongation complex for difficult modified templates.

          Part 3: The "Gold Standard" Protocol

          This protocol assumes the use of a Y639F mutant polymerase .[2][5][6] Do not attempt this with standard T7 RNAP.

          Reagents:

          • Enzyme: Y639F T7 RNA Polymerase (High Concentration, ~50 U/µL).

          • Buffer: 40 mM Tris-HCl (pH 8.0), 20 mM MgCl2 (Higher Mg2+ is crucial for modified NTPs), 2 mM Spermidine, 10 mM DTT.

          • NTPs: 2'-F-ATP, 2'-F-CTP, 2'-F-UTP, and Natural GTP (or 2'-F-GTP if 100% modification is required, but yield will drop).

          • Template: Linearized DNA (1 µg).

          Workflow Visualization:

          ProtocolWorkflow Template Linear DNA (Promoter + GGG start) Mix Master Mix Assembly (Keep on Ice) Template->Mix Incubate Incubation 37°C for 4-6 Hours Mix->Incubate Add Enzyme Last DNase DNase I Treatment 15 mins @ 37°C Incubate->DNase Purify Purification (Spin Column or LiCl) DNase->Purify QC QC: PAGE-Urea Gel + Mass Spec Purify->QC

          Figure 2: Optimized workflow for 2'-Fluoro-ATP incorporation.

          Step-by-Step Instructions:

          • Template Prep: Ensure your DNA template is fully linearized and purified (phenol:chloroform or silica column). Avoid plasmid contaminants.

          • Reaction Assembly (20 µL volume):

            • ATP Source: Add 2'-F-ATP to a final concentration of 3-4 mM . (Note: This is higher than standard IVT).

            • Other NTPs: Add 2'-F-CTP/UTP and Natural GTP (3-4 mM each).

            • Mg2+: Ensure final Mg2+ is at least 5-10 mM higher than the total NTP concentration. (e.g., if total NTPs = 16 mM, use ~25-30 mM MgCl2).

          • Initiation: Add the Y639F Polymerase.[5]

          • Incubation: Incubate at 37°C for 4 to 6 hours . Modified nucleotides incorporate slower than natural ones; patience is required.

          • Cleanup: Treat with DNase I (RNase-free) to remove the template.

          • Purification: Use a column compatible with small RNAs or Lithium Chloride (LiCl) precipitation. Note: Ethanol precipitation can sometimes coprecipitate unincorporated fluorinated nucleotides.

          Part 4: Quality Control & FAQs

          Q: How do I verify that the Fluorine is actually in the RNA? A: Standard agarose gels only show size, not composition.

          • Method A (Mass Spec): LC-MS of the intact transcript or a nucleoside digest is the definitive proof. You will see a mass shift of +2 Da (F vs OH) per adenosine, but practically, the retention time shift is more diagnostic.

          • Method B (RNase A Resistance): 2'-F modifications render RNA highly resistant to RNase A (which requires a 2'-OH for cleavage). Incubate your product with RNase A. If it degrades instantly, you have natural RNA (contamination). If it remains intact, incorporation was successful [4].

          Q: Can I use 100% 2'-F-NTPs (A, C, G, U)? A: Yes, but it is difficult. The "all-fluoro" transcript is extremely rigid. It is highly recommended to keep at least one nucleotide natural (usually GTP for initiation efficiency) or use a "2'-F Pyrimidines / Natural Purines" strategy if your application allows.

          Q: My RNA is sticking in the well of the gel. A: 2'-F RNA is more hydrophobic than natural RNA. Ensure you are using a denaturing Urea-PAGE gel and heating the sample to 70°C in formamide buffer before loading to break secondary structures.

          References
          • Sousa, R., & Padilla, R. (1995). A mutant T7 RNA polymerase as a DNA polymerase.[5][7] The EMBO Journal, 14(18), 4609–4621. Link

          • Padilla, R., & Sousa, R. (1999). Efficient synthesis of nucleic acids heavily modified with non-canonical ribose 2'-groups using a mutant T7 RNA polymerase (RNAP).[5][6] Nucleic Acids Research, 27(6), 1561–1563.[6] Link

          • Pallan, P. S., et al. (2011). Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA. Nucleic Acids Research, 39(8), 3482–3495. Link

          • Ono, T., et al. (2017). 2'-Fluoro-modified nucleic acids: properties, synthesis, and applications. Chemical Biology & Drug Design. (General reference for stability properties).

          Sources

          Technical Guide: Optimizing 2-Fluoro-ATP in Kinase Assays

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Role of 2-Fluoro-ATP

          Welcome to the Technical Support Center. You are likely using This compound (2-F-ATP) as a surrogate substrate for ¹⁹F-NMR-based activity screening .[1][2][3][4]

          Unlike traditional radiometric or fluorescence-based assays, 2-F-ATP allows for the direct monitoring of substrate-to-product conversion (2-F-ATP

          
           2-F-ADP) without the need for coupling enzymes or antibodies. Because biological systems lack background fluorine signals, this method offers an exceptional signal-to-noise ratio.
          

          However, 2-F-ATP is not identical to natural ATP. The fluorine substitution at the adenine 2-position alters the electron density of the purine ring, which can affect:

          • Binding Affinity (

            
            ):  It often differs from natural ATP.[5]
            
          • Catalytic Rate (

            
            ):  The turnover number may be lower.
            
          • Inhibitor Potency (

            
            ):  Competitive dynamics change if the 
            
            
            
            shifts.

          This guide details how to optimize the concentration of 2-F-ATP to ensure robust data and accurate inhibitor ranking.

          Core Protocol: Determination of for 2-F-ATP

          Objective: To determine the Michaelis constant (

          
          ) of 2-F-ATP for your specific kinase. This value is critical for setting the optimal screening concentration (typically 
          
          
          
          ).
          Experimental Workflow

          Do not assume the

          
           of 2-F-ATP is the same as ATP. You must empirically determine it.
          

          Reagents Required:

          • Target Kinase (purified)

          • This compound (Stock typically 10–100 mM)

          • Peptide/Protein Substrate (Saturating concentration)

          • Assay Buffer (D2O/H2O mix if doing direct NMR, or standard buffer if quenching)

          Step-by-Step Methodology:

          • Fix Kinase & Peptide: Set kinase concentration to a level that yields ~10-20% conversion in 30-60 minutes (typically 10–50 nM). Fix the peptide substrate at saturation (

            
            ).
            
          • Titrate 2-F-ATP: Prepare a dilution series of 2-F-ATP. Recommended range: 0, 10, 25, 50, 100, 250, 500, 1000

            
            M.
            
          • Incubate: Run the reaction for a fixed time (within the linear velocity phase).

          • Quench & Detect: Stop the reaction (e.g., EDTA addition). Measure the ratio of 2-F-ATP to 2-F-ADP using ¹⁹F-NMR.

          • Calculate Velocity (

            
            ):  Convert % conversion to 
            
            
            
            M/min.
          • Curve Fit: Plot

            
             vs. 
            
            
            
            and fit to the Michaelis-Menten equation.
          Visualization: Optimization Workflow

          Km_Optimization Figure 1: Workflow for determining optimal this compound concentration. Start Start Optimization Prep Prepare 2-F-ATP Dilution Series (0 - 1000 µM) Start->Prep Rxn Incubate with Saturating Peptide & Fixed Kinase Prep->Rxn Detect Measure 19F-NMR (ATP vs ADP integral) Rxn->Detect Fit Fit Michaelis-Menten Extract Km,app Detect->Fit Decision Set Screening Conc. [S] = Km Fit->Decision

          Troubleshooting & FAQs

          This section addresses specific issues observed when switching from ATP to 2-F-ATP.

          Issue 1: "My inhibitor values are different with 2-F-ATP."

          Root Cause: This is usually due to the Cheng-Prusoff shift . Inhibitor potency (

          
          ) is dependent on the substrate concentration relative to its 
          
          
          
          . If the
          
          
          of 2-F-ATP is different from ATP, and you didn't adjust the concentration, the competitive pressure changes.
          • The Science:

            
            
            If 2-F-ATP has a higher 
            
            
            
            (weaker binding) than ATP, but you use the same concentration, the term
            
            
            decreases. This makes the inhibitor appear more potent (lower
            
            
            ) because it is easier to compete off the weaker substrate.
          • Solution: Always screen at

            
             to obtain 
            
            
            
            values that approximate
            
            
            , ensuring data is comparable across different assays.
          Issue 2: "Low conversion rates (weak signal) even at high concentrations."

          Root Cause: The fluorine atom is electron-withdrawing. This can reduce the nucleophilicity of the phosphate chain or alter the "closed" conformation of the kinase, reducing the catalytic rate constant (

          
          ).
          
          • Solution:

            • Increase Enzyme Concentration: You may need 2-5x more enzyme than a standard ADP-Glo™ or radiometric assay.

            • Check Solubility: Ensure 2-F-ATP hasn't precipitated (see Technical Data below).

            • Verify Detection Window: Ensure your NMR acquisition time is sufficient to resolve the ADP peak, which is chemically shifted relative to the ATP peak.

          Troubleshooting Logic Tree

          Troubleshooting Figure 2: Decision tree for troubleshooting low signal in 2-F-ATP assays. Problem Problem: Low Activity / Signal Check_Km Did you determine Km for 2-F-ATP? Problem->Check_Km Check_Conc Is [2-F-ATP] > Km? Check_Km->Check_Conc Yes Check_Enz Increase Enzyme Conc. (2-5x) Check_Km->Check_Enz No (Do it!) Check_Conc->Check_Enz No Check_NMR Check NMR Parameters (Shimming, D1 relaxation) Check_Conc->Check_NMR Yes

          Technical Data & Reference Values

          Comparison: ATP vs. This compound
          PropertyATP (Natural)This compoundImpact on Assay
          Molecular Weight 507.18 g/mol ~525.17 g/mol Slight mass difference.
          pKa (Adenine N1) ~4.1< 2.0 (More Acidic)The F-atom reduces basicity of N1. Can affect H-bonding in the hinge region.
          Typical
          
          
          10 - 100
          
          
          M
          Often 2-5x HigherCRITICAL: You must re-optimize concentration.
          NMR Shift (¹⁹F) N/A~ -52 ppm (vs CFCl3)Distinct peaks for ATP (
          
          
          ) and ADP (
          
          
          ).
          Storage & Handling[6][7]
          • Stability: 2-F-ATP is sensitive to hydrolysis.

          • Storage: Store stock solutions (100 mM) at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot immediately).

          • Buffer Compatibility: Compatible with standard kinase buffers (Tris, HEPES, MgCl2). Avoid buffers with high background fluorine (rare, but possible in some surfactants).

          References

          • Stockman, B. J., et al. (2008). "this compound as a Versatile Tool for ¹⁹F NMR-Based Activity Screening."[1][2][3] Journal of the American Chemical Society.[3]

            • Context: Establishes 2-F-ATP as a universal substrate for kinases and ligases in NMR screening.
          • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Combinatorial Chemistry & High Throughput Screening.

            • Context: foundational theory on using Fluorine shifts for ligand binding and enzym
          • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley.

            • Context: Authoritative source on the Cheng-Prusoff equation and optimiz

          Sources

          Technical Support Center: 2-Fluoro-ATP Assay Optimization

          Author: BenchChem Technical Support Team. Date: February 2026

          This is a technical support guide designed for researchers utilizing 2-Fluoro-ATP (2-Fl-ATP), primarily in the context of

          
          -NMR screening  and mechanistic enzymology .
          
          
          Topic: Minimizing Background Signal & Interference

          Status: Operational | Lead Scientist: Dr. A. Vance, Senior Applications Specialist

          Introduction: The Signal-to-Noise Challenge

          This compound (2-Fl-ATP) is a powerful biophysical probe. Unlike bulky fluorophores (e.g., TNP-ATP), the fluorine substitution at the C2 position of the adenine ring causes minimal steric perturbation, allowing it to act as a functional substrate for a wide range of kinases and synthetases.

          However, "background signal" in 2-Fl-ATP assays typically manifests in two distinct forms depending on your readout:

          • In

            
            -NMR:  Broad resonances from protein-bound states or sharp impurity peaks (free fluoride/hydrolysis products) obscuring the ADP/ATP shift.
            
          • In Biochemical Assays (e.g., coupled enzyme/fluorescence): High baseline activity in "No Enzyme" controls due to chemical impurities (ADP/Pi) in the nucleotide stock.

          This guide addresses both, with a focus on rigorous purification and experimental design.

          Part 1: Diagnostic & Troubleshooting (Q&A)

          Q1: I see a persistent "product" peak (ADP or Pi) in my NMR spectra. Is my kinase active during prep?

          Diagnosis: Likely Chemical Hydrolysis , not enzymatic activity. Root Cause: 2-Fl-ATP, like native ATP, undergoes spontaneous hydrolysis of the

          
          -phosphate bond, especially during freeze-thaw cycles or storage at pH < 6.0. Commercial preparations often contain 2–5% 2-Fl-ADP or free phosphate.
          The Fix: 
          
          • Immediate Action: Run a "No Enzyme" control. If the peak persists, it is intrinsic to the stock.

          • Protocol Adjustment:

            • Aliquot immediately: Never re-freeze the master stock. Store single-use aliquots at -80°C.

            • Enzymatic Cleanup (Optional): For phosphate-sensitive assays, treat stock with a Phosphate Binding Protein (PBP) scavenger if using fluorescence detection, though this is rare for NMR.

            • Buffer pH: Maintain storage buffer at pH 7.5–8.0. Acidic conditions accelerate depurination and hydrolysis.

          Q2: In -NMR, the protein background is rolling/broad, making it hard to integrate the 2-Fl-ATP peaks. How do I flatten the baseline?

          Diagnosis: Fast relaxation of protein-bound species. Root Cause: The fluorine nucleus on the bound nucleotide relaxes much faster (

          
           is short) than the free nucleotide. Large proteins (>30 kDa) generate broad, rolling signals that distort the baseline.
          The Fix:  Implement a 
          
          
          
          Relaxation Filter (CPMG Sequence)
          .
          • Mechanism: By introducing a spin-echo delay (typically 20–100 ms) before acquisition, you allow the rapidly relaxing signals (protein-bound) to decay to zero, leaving only the sharp signals from the free, small-molecule ligand (2-Fl-ATP/ADP) visible.

          • Parameter Setup: Set the total echo time (

            
            ) to ~40–60 ms.
            
          Q3: My fluorescence polarization (FP) or coupled-enzyme assay shows high background in the presence of 2-Fl-ATP. Does the fluorine atom quench/interfere?

          Diagnosis: Optical Interference or Cross-Reactivity. Root Cause:

          • Optical: 2-Fl-ATP is not fluorescent, but yellowing of aged solutions (oxidation) can absorb at UV/Blue wavelengths (340–400 nm), interfering with NADH-coupled readouts.

          • Coupling Enzyme Specificity: If using a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled system, note that these enzymes may process 2-Fl-ADP slower than native ADP, leading to a "lag" that looks like inhibition, or if impurities are present, false activity. The Fix:

          • Blanking: Always subtract a "Compound Only" blank (Buffer + 2-Fl-ATP + Coupling Enzymes).

          • Wavelength Check: Scan the absorbance of your 2-Fl-ATP stock from 300–600 nm. If significant absorbance exists >340 nm, repurify via HPLC or buy fresh stock.

          Part 2: Experimental Workflows

          Workflow A: -NMR Assay Optimization

          Objective: Isolate specific enzymatic conversion signals from background noise.

          Step-by-Step Protocol:

          • Probe Preparation: Dilute 2-Fl-ATP to 50–100

            
            M in assay buffer (containing 10% 
            
            
            
            for lock).
          • Shimming: Do not skip this. Poor shimming broadens the 2-Fl-ATP peak, making it indistinguishable from background noise. Shim on the water proton signal until linewidth is <8 Hz.

          • Reference Scan (

            
            ):  Acquire a spectrum of 2-Fl-ATP alone. Note the chemical shift (
            
            
            
            ).
            • Note: 2-Fl-ATP typically resonates around -51 to -53 ppm (relative to TFA) depending on pH and Mg

              
               concentration.
              
          • T2 Filter Setup: Apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

            • Loop: 40–80 cycles.

            • Delay: 1 ms.

            • Goal: Eliminate broad protein signals.

          • Kinase Addition: Add enzyme and monitor the appearance of the 2-Fl-ADP peak, which typically shifts by ~1.5–2.0 ppm upfield (or downfield depending on referencing) relative to the triphosphate.

          Workflow B: Removing Inorganic Phosphate (Pi) Background

          Objective: Clean 2-Fl-ATP stocks for sensitive ATPase assays (e.g., Malachite Green).

          • Dissolve: Resuspend 2-Fl-ATP in DDW.

          • MOP Cleanup: Incubate with MOP (7-methylguanosine) and Purine Nucleoside Phosphorylase (PNP) if the assay detects Pi. Wait—standard Pi mops (like PBP) are safer.

            • Better Method: Use a Desalting Column (Sephadex G-10) equilibrated with Pi-free buffer. This physically separates free Pi (MW ~98) from 2-Fl-ATP (MW ~525).

          • Validation: Run a Malachite Green assay on the flow-through. Background OD should be <0.05.

          Part 3: Visualization & Logic

          Figure 1: Troubleshooting Logic Tree for 2-Fl-ATP Background

          Caption: Decision matrix for identifying the source of background signal in this compound assays.

          G Start High Background Signal Observed CheckType Identify Assay Type Start->CheckType NMR 19F NMR Assay CheckType->NMR Biochem Biochemical (Fluorescence/Abs) CheckType->Biochem SignalType Signal Character? NMR->SignalType ControlCheck Check 'No Enzyme' Control Biochem->ControlCheck Broad Broad/Rolling Baseline SignalType->Broad Rolling Sharp Sharp Non-Substrate Peaks SignalType->Sharp Distinct Peaks ActionT2 Action: Apply T2 Filter (CPMG) Target: Protein Relaxation Broad->ActionT2 ActionChem Action: Check Hydrolysis Target: Free F- or ADP Sharp->ActionChem HighControl High Signal in Control ControlCheck->HighControl LowControl Low Signal in Control (Signal appears only with Enzyme) ControlCheck->LowControl ActionPurify Action: HPLC/Resin Purification Remove ADP/Pi Contaminant HighControl->ActionPurify ActionSpecificity Action: Check Enzyme Promiscuity Or Optical Interference LowControl->ActionSpecificity

          Figure 2: -NMR Assay Principle & Interference

          Caption: Chemical shift mechanism and T2 relaxation filtering to isolate 2-Fl-ATP/ADP signals.

          NMR_Workflow Substrate This compound (Substrate) Enzyme Kinase/Synthetase Substrate->Enzyme + Mg2+ Signal1 Signal: Sharp, Distinct (~ -51 ppm) Substrate->Signal1 Complex Enzyme-Substrate Complex (Bound State) Enzyme->Complex Binding Product 2-Fluoro-ADP (Product) Complex->Product Catalysis Signal2 Signal: Very Broad (Background Noise) Complex->Signal2 Signal3 Signal: Sharp, Shifted (~ -53 ppm) Product->Signal3 Filter CPMG T2 Filter (Removes Fast Relaxing Signals) Signal1->Filter Signal2->Filter Signal3->Filter Readout Clean Spectrum (Only Free Ligands) Filter->Readout Eliminates Broad Signal

          Part 4: Data & Comparison

          Table 1: Common Contaminants in 2-Fl-ATP Stocks
          ContaminantOriginImpact on AssayRemoval Strategy
          2-Fluoro-ADP Spontaneous hydrolysisHigh background in ADP-Glo or Kinase-Glo type assays.HPLC purification (Strong Anion Exchange).
          Inorganic Phosphate (Pi) Hydrolysis of
          
          
          -phosphate
          False positive in Malachite Green or Pi-Sensor assays.Sephadex G-10 desalting or Phosphate Binding Protein (PBP).
          Free Fluoride (F-) Chemical degradation (rare)Sharp, distinct peak in NMR (usually -120 ppm range); generally inert in biochem assays.Dialysis or buffer exchange.
          TFA/Acetate HPLC mobile phase residueCan affect pH or chelate Mg
          
          
          .
          Lyophilization and resuspension in assay buffer.

          References

          • Stockman, B. J., et al. (2008).[1][2] "this compound as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society.

          • Mittermaier, A. & Kay, L. E. (2006). "New Tools for studying invisible excited protein states." Science.
          • Watts, J. K., et al. (2008).[2] "Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA)." Nucleic Acids Research.

          • BellBrook Labs. (n.d.). "Transcreener ADP Assay Technical Guide." (General reference for ADP detection interference).
          • Promega Corporation. (n.d.). "ADP-Glo™ Kinase Assay Technical Manual.

          Sources

          Technical Guide: Troubleshooting 2-Fluoro-ATP Instability

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The "Invisible" Variable

          As researchers, we often treat ATP analogs as static reagents—assuming that if the bottle says "95% Purity," it remains so throughout the experiment. With 2-Fluoro-ATP (2-F-ATP) , this assumption is the primary cause of experimental failure.[1]

          Whether you are using the base-modified This compound (common in

          
          F-NMR and kinase specificity studies) or the sugar-modified 2'-Fluoro-ATP  (common in aptamer/RNA stability), the instability you face is rarely intrinsic to the fluorination itself.[1] Rather, it is the hydrolytic susceptibility of the triphosphate tail  combined with the altered electronic properties of the fluorinated ring that leads to "silent" degradation.
          

          This guide moves beyond basic storage tips to address the causality of degradation and provides self-validating protocols to ensure your kinetic data is real, not an artifact of decomposition.

          Part 1: Nomenclature & Identification (Critical First Step)

          Before troubleshooting, we must verify the molecule.[1] "this compound" is frequently confused in literature and catalogs.[1][2]

          FeatureThis compound (Base-Modified) 2'-Fluoro-ATP (Sugar-Modified)
          Modification Site C2 position of the Adenine ring2' position of the Ribose sugar
          Primary Use
          
          
          F-NMR probes, Kinase structural studies
          Nuclease-resistant RNA (Aptamers)
          Instability Risk High. Susceptible to hydrolysis; light sensitive.[1]Moderate. Glycosidic bond is stabilized, but triphosphate still hydrolyzes.[2]
          
          
          ~261-262 nm (Red-shifted vs ATP)~259 nm (Similar to ATP)

          Note: This guide primarily addresses the Base-Modified this compound, as it presents the most significant stability challenges, though the hydrolysis protocols apply to both.[1]

          Part 2: Storage & Handling (The "Why" Behind the Protocol)

          The Mechanism of Failure

          The primary degradation pathway for 2-F-ATP is hydrolysis of the

          
          -phosphate , producing 2-F-ADP and inorganic phosphate (
          
          
          
          ).[1]
          • The Catalyst: Protons (

            
            ) and Divalent Cations (
            
            
            
            ).[1]
          • The Trap: Storing 2-F-ATP in unbuffered water.[1][2] Water absorbs atmospheric

            
            , lowering the pH to ~5.[2]5. At this acidic pH, the rate of phosphoanhydride bond cleavage accelerates significantly [1].[2]
            
          • The Fluorine Effect: The fluorine atom at C2 is electron-withdrawing.[2] This lowers the

            
             of the N1 nitrogen (from ~3.5 in ATP to ~1.2 in 2-F-ATP).[1] While this stabilizes the glycosidic bond (N9-C1'), it does not protect the triphosphate tail [2].[1]
            
          Protocol 1: The "Forever Stock" Preparation

          Do not use the manufacturer's shipping buffer for long-term storage if it has been freeze-thawed.[1]

          • Preparation: Dissolve lyophilized powder immediately upon receipt.

          • Buffer Selection: Use 10 mM Tris-HCl or HEPES, pH 7.5 .

            • Why: Keeps pH neutral to prevent acid-catalyzed hydrolysis.[1][2]

          • Concentration: Prepare at 100 mM .

            • Why: High concentrations are self-stabilizing due to ionic strength effects.[1][2]

          • Aliquoting: Aliquot into single-use volumes (e.g., 10-50

            
            ).
            
            • Crucial: Flash freeze in liquid nitrogen. Store at -80°C.

            • Never store at -20°C in a frost-free freezer (the temperature cycling promotes crystal growth and local pH changes).[1]

          Part 3: Troubleshooting & FAQs

          Section A: Quality Control & Concentration Verification

          Q: My kinase assay activity is dropping, but the 2-F-ATP stock is new. Is it the ATP? A: Likely yes.[2] If your 2-F-ATP has hydrolyzed to 2-F-ADP, the ADP acts as a potent competitive inhibitor for many kinases.[1] Even 5% degradation can significantly skew

          
           and 
          
          
          
          values.[1][2]

          The Fix: The Spectral Ratio Check Do not rely on weight.[2] Use UV-Vis spectroscopy to determine the precise concentration.[1][2]

          • Step 1: Dilute an aliquot 1:1000 in 100 mM Phosphate Buffer (pH 7.0).

          • Step 2: Measure Absorbance at 261 nm (

            
            ).[1]
            
          • Step 3: Calculate concentration using Beer-Lambert Law (

            
            ).[1][2]
            
            • Use

              
               [3].[1]
              
            • Note: This is distinct from native ATP (

              
              ).[1] Using the ATP value will result in a 5-10% concentration error.[1][2]
              
          Section B: Experimental Anomalies

          Q: I see precipitation when adding 2-F-ATP to my reaction buffer. A: This is likely a Magnesium-Fluoride interaction or solubility limit issue.

          • Mechanism: 2-F-ATP binds

            
             tighter than native ATP in some conformations.[1] If your buffer has high 
            
            
            
            (>10 mM) and you add concentrated 2-F-ATP, you may form insoluble complexes or precipitate inorganic phosphate if hydrolysis has occurred.[1]
          • Solution: Add 2-F-ATP to the buffer last, and ensure your

            
             concentration is only 1-2 mM above the total nucleotide concentration (e.g., if [2-F-ATP] = 5 mM, use [Mg] = 6-7 mM).[1]
            

          Q: My HPLC traces show "ghost" peaks. A: 2-F-ATP impurities often co-elute with standard nucleotides.[1][2]

          • The Artifact: Commercial 2-F-ATP synthesis often leaves trace amounts of fluorinated side products or de-fluorinated ATP.[1][2]

          • The Fix: Run a "Blank" gradient with just your 2-F-ATP stock before adding enzyme.[1][2] If you see peaks at the ADP position, quantitate them and subtract this "background inhibition" from your kinetic model.[2]

          Part 4: Visualizing the Instability Workflow

          The following diagram illustrates the decision logic for handling 2-F-ATP and the chemical pathway of its degradation.

          G cluster_0 Storage & Degradation Logic cluster_1 Experimental QC Workflow Stock Lyophilized 2-F-ATP Solvent Dissolve in Water? Stock->Solvent Acidic Acidic pH (~5.0) Rapid Hydrolysis Solvent->Acidic Yes (Risk) Buffer Dissolve in Tris/HEPES pH 7.5 Solvent->Buffer No (Safe) Hydrolysis Hydrolysis Reaction: 2-F-ATP + H2O -> 2-F-ADP + Pi Acidic->Hydrolysis Buffer->Hydrolysis Slow Rate Aliquot Thaw Aliquot (Do NOT refreeze) Check Check Purity? Aliquot->Check Direct Direct Use Check->Direct High Risk HPLC HPLC/UV-Vis Check Check->HPLC Best Practice Result_Bad >5% ADP detected (Inhibitor Contamination) HPLC->Result_Bad Result_Good >95% Purity (Valid Kinetic Data) HPLC->Result_Good

          Caption: Figure 1. Logic flow for 2-F-ATP handling. The left branch highlights the critical role of pH in preventing hydrolysis.[2] The right branch demonstrates the mandatory QC step to avoid kinetic artifacts caused by ADP contamination.

          Part 5: Summary of Physical Properties for Reference

          PropertyValue / ConditionNotes
          Molecular Weight ~525.17 g/mol (Free Acid)Always check specific salt form (Na+, Li+, etc.) on vial.[1]
          Extinction Coeff.[1][2][3][4] (
          
          
          )
          14.3 - 15.0 mM
          
          
          cm
          
          
          At 261 nm, pH 7.5 [3].[1][3][5]
          
          
          261 nmSlight red-shift compared to ATP (259 nm).[1]
          Stability (Solid) >1 year at -20°CMust be kept desiccated.[1][2][6]
          Stability (Solution) <24 hours at 25°CDegrades to 2-F-ADP.[1]
          Critical Contaminant 2-F-ADPPotent competitive inhibitor for ATP-binding sites.[1][2]

          References

          • Jena Bioscience. (n.d.).[1][2] this compound Product Data Sheet. Retrieved January 28, 2026, from [Link][1]

            • = 14.3)
          • Stockman, B. J., et al. (2008).[1][2][7] "this compound as a versatile tool for 19F NMR-based activity screening." Journal of the American Chemical Society, 130(18), 5870-5871.[1][3]

            • Key Insight: Establishes 2-F-ATP as a valid substrate for kinases and discusses its structural utility.
          • Key Insight: Used for comparative solubility and stability data regarding fluorinated

          Sources

          Spectral Solutions Support Center: 19F Baseline Correction

          Author: BenchChem Technical Support Team. Date: February 2026

          Ticket ID: 19F-BL-DIST-001 Status: Open Assigned Specialist: Senior Application Scientist, NMR Division

          Executive Summary

          Fluorine-19 (

          
          F) NMR is a powerful tool in drug discovery due to its 100% natural abundance and high sensitivity. However, it presents unique baseline challenges compared to 
          
          
          
          or
          
          
          C. The large chemical shift anisotropy (CSA) and the physical properties of the probe often result in severe acoustic ringing and background signals , manifesting as rolling baselines or broad "humps."

          This guide moves beyond basic "auto-correction" buttons. We will dissect the causality of these distortions and provide self-validating protocols to correct them at the source (acquisition) and the sink (processing).

          Module 1: Diagnosis – The Physics of Distortion

          Before applying a fix, you must identify the artifact. In

          
          F NMR, baseline distortion is rarely random; it is a deterministic error caused by the loss or corruption of the first few data points of the Free Induction Decay (FID).
          
          The Mechanism: Why the Baseline Rolls

          According to the properties of the Fourier Transform, the beginning of the time-domain signal (FID) corresponds to the broadest features in the frequency domain (Spectrum).

          • Acoustic Ringing: The

            
            F frequency is close to 
            
            
            
            , requiring high-Q probes. The radiofrequency (RF) pulse causes the probe coil to physically vibrate (ring) like a bell.
          • Dead Time: To protect the receiver from this ringing, a "dead time" (pre-scan delay) is enforced.

          • Data Loss: The receiver opens after the ringing subsides. Consequently, the first few microseconds of the true NMR signal are lost.

          • Result: Missing the "start" of the FID creates a massive, sinusoidal roll across the entire spectral width.

          Visualizing the Distortion Pathway

          BaselineDistortion cluster_0 Time Domain (FID) Pulse High Power RF Pulse Coil Probe Coil Vibration (Acoustic Ringing) Pulse->Coil Induces Mechanical Stress DeadTime Receiver Dead Time (Data Blanking) Coil->DeadTime Interferes with Signal FID Corrupted FID Start (First 4-16 points) DeadTime->FID Truncates Initial Data FT Fourier Transform FID->FT Processing Spectrum Rolling Baseline (Sinusoidal Distortion) FT->Spectrum Low Frequency Artifacts

          Figure 1: The causal chain from RF pulse to spectral baseline distortion.[1] Note that the error originates in the hardware response time.

          Module 2: Acquisition-Side Solutions (The "Source" Fix)

          Correcting data at the source is always superior to mathematical reconstruction.

          Protocol A: The "Depth" Pulse Sequence

          If your baseline has a broad "hump" (width > 20 ppm), this is likely background signal from Teflon (PTFE) capacitors or coil supports in the probe. Standard baseline correction cannot remove this without affecting broad analyte signals.

          The Fix: Use a DEPTH or Composite Pulse sequence.[2] These sequences use phase cycling to suppress signals originating from outside the active coil volume (i.e., the probe body).

          ParameterValueReason
          Pulse Sequence zgbs (Bruker) or depthBackground suppression sequence.
          Relaxation Delay (D1) > 5
          
          
          T1
          Ensure full relaxation for quantitative accuracy.
          Pulse Angle 90° (Composite)Often composed of
          
          
          to cancel off-resonance background.
          Protocol B: Spin Echo (Hahn Echo)

          If acoustic ringing is severe (e.g., at low frequencies or specific probes), use a Spin Echo sequence.

          • Mechanism: The

            
             sequence refocuses the magnetization.
            
          • Benefit: The acquisition starts at the echo top, effectively bypassing the receiver dead time. The ringing decays during the

            
             delay, but the signal is preserved.
            

          Module 3: Processing-Side Solutions (The "Post-Mortem" Fix)

          If you have already acquired the data, use these advanced processing techniques. Do not rely solely on polynomial fitting, as it often introduces "bowing" artifacts.

          Technique 1: Backward Linear Prediction (LPC)

          This is the Gold Standard for correcting rolling baselines caused by dead time. It mathematically reconstructs the missing first points of the FID based on the subsequent data points.

          Step-by-Step Protocol:

          • Inspect the FID: Zoom into the time domain (FID). Look for the "start" of the signal. If the first few points are zeroed or look like random noise (ringing), they are corrupted.

          • Set LPC Parameters:

            • Basis Points: Use data points 16 to 100 (where the signal is clean) to predict points 0 to 15.

            • Coefficients: Typically 8–32 coefficients are sufficient.

            • Mode: "Backward" (predicting

              
              ).[3]
              
          • Apply & Transform: Execute LPC, then perform Fourier Transform.

          • Validation: The baseline roll should disappear before you apply any manual baseline correction.

          Technique 2: Algorithmic Baseline Correction

          If LPC is insufficient, apply frequency-domain correction. Choose the algorithm based on your spectral features.

          AlgorithmBest For...Risk Factor
          Whittaker Smoother General Purpose. Fast, handles sharp peaks well.Can distort very broad signals if the "smoothness" factor is set too low.
          Bernstein Polynomial Rolling Baselines. Good for slowly varying backgrounds.High-order polynomials can create "wavy" artifacts in signal-free regions.
          Cubic Spline Complex Baselines. User-defined control points.High Risk. If control points are placed on broad peaks (e.g., exchangeables), the peak will be erased.
          Decision Workflow: Which Method?

          CorrectionWorkflow Start Distorted Baseline Detected CheckFID Inspect FID Start (Time Domain) Start->CheckFID IsCorrupted Are first points corrupted/zeroed? CheckFID->IsCorrupted LPC Apply Backward Linear Prediction (LPC) IsCorrupted->LPC Yes IsBackground Is there a broad 'Teflon Hump'? IsCorrupted->IsBackground No LPC->IsBackground Processing Frequency Domain Correction IsBackground->Processing No IsBackground->Processing Yes (Note: Better to re-acquire with Depth Pulse) AlgoSelect Select Algorithm Processing->AlgoSelect Whittaker Whittaker Smoother (Sharp signals) AlgoSelect->Whittaker High S/N Poly Bernstein Polynomial (Simple rolls) AlgoSelect->Poly Simple Roll

          Figure 2: Decision logic for selecting the appropriate correction method based on FID inspection.

          Frequently Asked Questions (Troubleshooting)

          Q: I used a polynomial fit (order 5), and now my integral values are inconsistent. Why? A: High-order polynomials can "over-fit" the noise. If your baseline correction subtracts intensity from the "wings" of your Lorentzian peaks, your integration will be artificially low.

          • Fix: Use Backward LPC first to remove the roll, then use a 0th order (offset) or 1st order (linear) baseline correction. Avoid polynomials > 3rd order for qNMR (Quantitative NMR).

          Q: My

          
          F spectrum has a "smile" or "frown" at the edges. Is this ringing? 
          A:  No, this is likely Group Delay  or filter roll-off, not acoustic ringing.
          
          • Fix: This occurs at the edges of the spectral width. Increase your Spectral Width (SW) by 20% so the region of interest is in the flat center of the filter profile.

          Q: Can I just cut the first few points of the FID? A: Never simply truncate (left-shift) the FID without reconstruction.

          • Reason: Left-shifting changes the phase of every peak in the spectrum (Phase =

            
            ). It creates massive first-order phase errors that are difficult to correct manually. Always use LPC to replace the points, not remove them.
            

          References

          • JEOL Application Note. Back Linear Prediction for Acoustic Ringing Correction. JEOL Ltd. [Link][4]

          • Mestrelab Research. Baseline Correction with Mnova: Algorithms and Best Practices. [Link]

          • University of Ottawa NMR Facility. Acoustic Ringing and Backward Linear Prediction. [Link]

          • Journal of Magnetic Resonance. Cory, D. G., & Ritchey, W. M. (1988).[2][5] Suppression of signals from the probe in Bloch decay spectra. (Foundational paper on DEPTH sequences).

          Sources

          Technical Support Center: High-Efficiency 2-Fluoro-ATP Labeling

          Author: BenchChem Technical Support Team. Date: February 2026

          Subject: Optimization of Enzymatic Incorporation of 2-Fluoro-ATP (2-F-ATP) and 2'-Fluoro-ATP (2'-F-ATP) Department: Advanced Nucleic Acid Chemistry & Applications Last Updated: January 28, 2026

          Executive Summary & Definitions

          Scope: This guide addresses the technical challenges of incorporating fluorine-modified adenosine triphosphates into RNA via In Vitro Transcription (IVT).

          Critical Distinction (Read Before Proceeding): Before optimizing, confirm your specific reagent, as "this compound" is often used colloquially for two distinct molecules with different applications:

          ReagentChemical ModificationPrimary ApplicationKey Challenge
          2'-Fluoro-ATP (2'-F-ATP) Fluorine at the 2' sugar position (Ribose).[1]Therapeutics (Aptamers/siRNA): Confers extreme nuclease resistance for in vivo stability.High
          
          
          ; requires mutant polymerase (Y639F).
          This compound (2-F-ATP) Fluorine at the C2 base position (Adenine).Structural Biology (NMR/Binding): Probes hydrogen bonding or alters A-U base-pairing stability.Can be incorporated by WT T7, but efficiency varies.

          This guide focuses primarily on 2'-Fluoro-ATP (Sugar) due to its prevalence in drug development (SELEX/Aptamers), but the optimization principles apply to both.

          Core Protocol: The "Y639F" Standard

          The wild-type T7 RNA polymerase strongly discriminates against 2'-modified nucleotides. To achieve high-efficiency labeling, you must utilize a specific mutant workflow.

          The "Engine": Polymerase Selection

          You cannot use standard T7 RNA Polymerase for high-yield 2'-F-ATP incorporation.

          • Requirement: T7 Y639F Mutant (Tyrosine 639

            
             Phenylalanine).[2][3][4][5]
            
          • Mechanism: The Y639 residue acts as a "steric gate" sensing the 2'-OH of the incoming nucleotide. Mutating it to Phenylalanine removes this discrimination, allowing 2'-F and 2'-H (DNA) incorporation.[2]

          • Advanced Option: For extremely bulky modifications (not just Fluoro), use the double mutant Y639F/H784A .

          Optimized Reaction Conditions (20 L Scale)
          • Template: Linearized plasmid or PCR product (1

            
            g). Must contain T7 Promoter.
            
          • Buffer: 40 mM Tris-HCl (pH 8.0).

          • Mg2+ (Critical): 25 mM MgCl

            
            .[6] (See Optimization Section).
            
          • DTT: 10 mM (Essential for enzyme stability).[6]

          • NTP Mix:

            • ATP (2'-F): 2.5 mM

            • GTP/CTP/UTP: 2.5 mM each (Use 2'-F versions if full modification is required).

          • Additives: Spermidine (2 mM), Inorganic Pyrophosphatase (0.01 U).

          • Enzyme: T7 Y639F Polymerase (High Concentration: ~2-5 U/

            
            L).
            
          • Incubation: 37°C for 4–12 hours.

          Optimization Logic & Visualization

          The following diagram illustrates the critical decision pathways for optimizing yield and fidelity.

          G Start Start: 2-F-ATP IVT CheckEnzyme Polymerase Selection Start->CheckEnzyme Y639F Mutant Y639F (Required for 2'-F) CheckEnzyme->Y639F Correct WT_T7 Wild Type T7 (Low Yield) CheckEnzyme->WT_T7 Incorrect Mg_Opt Mg2+ Optimization Y639F->Mg_Opt Ratio_1 Mg2+ = NTP Total (Poor Incorporation) Mg_Opt->Ratio_1 Ratio_2 Mg2+ = 1.5x NTP Total (Optimal) Mg_Opt->Ratio_2 Additives Additives Ratio_2->Additives Mn2 Add Mn2+ (2-5mM) Increases Yield / Lowers Fidelity Additives->Mn2 Optional IPP Inorganic Pyrophosphatase Prevents Mg-PPi ppt Additives->IPP Mandatory Output High Efficiency Labeled RNA Mn2->Output IPP->Output

          Figure 1: Critical decision pathway for establishing a high-efficiency 2'-Fluoro-ATP incorporation workflow.

          Technical Support: Troubleshooting & FAQs

          Q1: My yield is significantly lower with 2'-F-ATP compared to standard ATP. Why?

          Diagnosis: This is a kinetic issue. The

          
           (Michaelis constant) for 2'-F-NTPs is higher than for natural NTPs, even with the Y639F mutant.
          Solution Strategy: 
          
          • Increase Concentration: Raise the 2'-F-ATP concentration to 3–4 mM (while keeping others at 2 mM).

          • Mg2+ Titration: The polymerase requires free Mg2+. NTPs chelate Mg2+. If you increase NTPs, you must increase MgCl

            
            .
            
            • Rule of Thumb:

              
              .[5]
              
            • Example: If total NTPs = 10 mM, use ~17–20 mM MgCl

              
              .
              
          Q2: I see a white precipitate in my reaction tube after 2 hours.

          Diagnosis: Accumulation of Magnesium Pyrophosphate (Mg

          
          PP
          
          
          
          ), a byproduct of transcription. This strips Mg2+ from the solution, halting the reaction. Solution:
          • Add Inorganic Pyrophosphatase (IPP) (0.1 U per 20

            
            L reaction). This cleaves pyrophosphate into orthophosphate, preventing precipitation and driving the reaction equilibrium forward.
            
          Q3: My transcripts are short/truncated (Abortive Cycling).

          Diagnosis: The initiation phase is the bottleneck. T7 polymerase struggles to initiate with modified nucleotides, especially if the +1 and +2 nucleotides are 2'-Fluoro. Solution:

          • G-Initiation: Ensure your template starts with 5'-GGG.... T7 initiates most efficiently with Guanine.

          • GMP Priming: Add 5 mM GMP (monophosphate) or standard GTP to the reaction. The enzyme will use the natural G to start the chain, then switch to incorporating 2'-F-NTPs for elongation.

            • Note: This results in a 5'-OH or 5'-ppp-G (natural) end, which is usually acceptable for aptamers.

          Q4: Can I use Manganese (Mn2+) to improve yield?

          Technical Insight: Yes, but with a caveat.

          • Pros: Mn2+ reduces the polymerase's discrimination against modified sugars, significantly boosting yield.

          • Cons: Mn2+ reduces fidelity (increases error rate).

          • Recommendation: For SELEX/Library generation , use 2.5 mM MnCl

            
             (diversity is good). For Therapeutic Production  (defined sequence), avoid Mn2+ or keep it < 1 mM to prevent off-target mutations.
            

          Quantitative Optimization Matrix

          Use this table to benchmark your current protocol against optimized parameters.

          ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
          Enzyme Wild Type T7T7 Y639F WT sterically clashes with 2'-F.
          Mg2+ Ratio 1:1 (Mg:NTP)1.5:1 to 2:1 (Mg:NTP) Compensates for lower binding affinity of analogs.
          Initiator 2'-F-ATP (at +1)GTP or GMP (at +1) T7 initiation is highly sensitive to +1 modification.
          Temperature 37°C37°C - 42°C Slightly higher temp can destabilize secondary structures in GC-rich templates.
          Time 1-2 Hours4-16 Hours Incorporation rate (
          
          
          ) is slower for 2'-F; extended time is required.

          Troubleshooting Logic Tree (DOT)

          Use this flow to diagnose specific failure modes in your experiment.

          Troubleshooting Problem Problem: Low Yield or No Product CheckPpt Is there white precipitate? Problem->CheckPpt Sol_IPP Add Pyrophosphatase Check Mg2+ Conc CheckPpt->Sol_IPP Yes CheckSmear Is product a smear or distinct band? CheckPpt->CheckSmear No YesPpt Yes NoPpt No Sol_RNase Contamination. Use RNase Inhibitor. Check water source. CheckSmear->Sol_RNase Smear CheckStart Check +1 Nucleotide CheckSmear->CheckStart Faint Band Smear Smear (Degradation) Band Distinct but faint Sol_Start Change Promoter to TAATACGACTCACTATA GGG... CheckStart->Sol_Start Starts with A/U/C Sol_Conc Increase Enzyme Conc. Add 1mM MnCl2 (Optional) CheckStart->Sol_Conc Starts with G StartA Starts with A StartG Starts with G

          Figure 2: Troubleshooting logic for diagnosing low yield in 2'-F-ATP transcription reactions.

          References

          • Padilla, R., & Sousa, R. (1999). Efficient synthesis of nucleic acids heavily modified with non-canonical ribose 2'-groups using a mutant T7 RNA polymerase (Y639F). Nucleic Acids Research.[3]

          • Chelliserrykattil, J., & Ellington, A. D. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. Nature Biotechnology.

          • Burmeister, P. E., et al. (2005). Direct in vitro selection of a 2'-O-methyl aptamer to VEGF. Chemistry & Biology.

          • Siegmund, V., et al. (2025). Optimization of In Vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring.[7][8] Methods in Molecular Biology.

          • Ibach, J., et al. (2025). 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors.[9] PLOS ONE.

          Sources

          Technical Support Center: 2-Fluoro-ATP Enzyme Assays

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Scope of this Guide

          This technical document addresses the specific challenges associated with 2-Fluoro-Adenosine-5'-Triphosphate (2-Fl-ATP) .

          Critical Distinction: This guide focuses on Adenine-C2-substituted 2-Fluoro-ATP (often used as a 19F-NMR probe), not the ribose-modified 2'-Fluoro-ATP (used in RNA stability).

          2-Fl-ATP is a powerful tool for fragment-based drug discovery (FBDD) and mechanistic studies because the fluorine atom at the C2 position of the adenine ring serves as a sensitive NMR reporter without significantly disrupting Watson-Crick pairing or hinge-region binding in kinases. However, its electronic properties differ from native ATP, leading to specific experimental pitfalls.

          Module 1: Kinetic Anomalies & Substrate Validity

          Q: I substituted ATP with 2-Fl-ATP in my kinase assay, but the reaction rate ( ) dropped significantly. Is my batch defective?

          A: Not necessarily. While 2-Fl-ATP is a valid substrate for many kinases (e.g., PKA, CDK2), it is not kinetically identical to ATP.

          The Mechanism: The fluorine atom at the C2 position is highly electronegative. This withdraws electron density from the adenine ring, specifically lowering the

          
           of the N1 and N3 nitrogens.
          
          • Consequence: This alters the hydrogen bond strength with the kinase "hinge" region. While the binding mode is often structurally indistinguishable from ATP, the residence time and turnover rate (

            
            ) can change.
            

          Troubleshooting Protocol: You cannot use the

          
           of ATP for 2-Fl-ATP. You must empirically determine the 
          
          
          
          for the fluorinated analog.

          Step-by-Step Validation:

          • Fix Enzyme Concentration: Use the same

            
             as your standard ATP assay.
            
          • Titrate 2-Fl-ATP: Prepare a dilution series of 2-Fl-ATP (0.5x to 20x the estimated

            
             of native ATP).
            
          • Measure Velocity: Record initial rates (

            
            ).
            
          • Fit Data: Use the Michaelis-Menten equation to extract

            
             (2-Fl-ATP).
            

          Data Comparison:

          ParameterNative ATPThis compound (Analog)Impact
          Modification NoneC2-Fluorine (Adenine)Electronic withdrawal
          Hinge Binding Standard H-bondsAltered H-bond acidity
          
          
          /
          
          
          shift
          Detection Absorbance/Lum.19F-NMR / UVEnables NMR screening
          Turnover 100% (Reference)Enzyme-dependentOften 50-90% of ATP

          Module 2: 19F-NMR Signal Optimization

          Q: My 19F-NMR signals for 2-Fl-ATP are broad and weak, even at high concentrations. Should I move to a higher field magnet (e.g., 800 MHz)?

          A: NO. Moving to a higher field often worsens the signal for fluorinated ligands bound to proteins.

          The Mechanism: Fluorine has a large Chemical Shift Anisotropy (CSA) .[1] The relaxation rate (

          
          ) driven by CSA scales with the square of the magnetic field strength (
          
          
          
          ).
          • At high fields (600 MHz+), CSA becomes the dominant relaxation mechanism, causing rapid signal decay and line broadening .

          Corrective Actions:

          • Lower the Field: If possible, measure at 400 MHz or 500 MHz. This often yields sharper peaks for protein-bound fluorinated ligands than 800 MHz.

          • Use CPMG Filters: If you are running a ligand-observed displacement assay (e.g.,

            
            -relaxation filter), ensure your CPMG delay is optimized.
            
            • Too short: You see protein background.[2][3]

            • Too long: You lose the bound ligand signal entirely.

          Q: I see "ghost peaks" near my 2-Fl-ATP signal. Is this contamination?

          A: This is likely Hydrolysis . 2-Fl-ATP is susceptible to hydrolysis, generating 2-Fl-ADP and inorganic phosphate.

          • 2-Fl-ATP Shift: ~ -51 to -52 ppm (depending on reference).

          • 2-Fl-ADP Shift: Shifts slightly downfield or upfield depending on pH and

            
             coordination.
            

          Visualizing the Workflow:

          NMR_Optimization Start Issue: Broad/Weak 19F Signal CheckField Check Field Strength Start->CheckField HighField > 600 MHz CheckField->HighField LowField 400 - 500 MHz CheckField->LowField Action1 CSA Dominates Relaxation Lines Broaden HighField->Action1 Action2 Reduced CSA Effect Sharper Lines LowField->Action2 CheckHydrolysis Check for Ghost Peaks (Hydrolysis to ADP) Action1->CheckHydrolysis Action2->CheckHydrolysis

          Figure 1: Decision tree for troubleshooting poor 19F-NMR signal quality. Note the counter-intuitive recommendation to use lower field strengths.

          Module 3: Competitive Displacement Assays (Z-Factor)

          Q: I am using 2-Fl-ATP as a probe to screen for inhibitors. My assay window is tiny (low Z-factor). Why?

          A: You are likely using a probe concentration (

          
          ) that is too high relative to its affinity (
          
          
          
          ), or the enzyme concentration is too high.

          The Logic: In a displacement assay (the "spy molecule" approach), you detect the release of the 2-Fl-ATP from the protein upon binding of a competitor.

          • If

            
            : The protein is saturated. A weak competitive inhibitor cannot displace enough 2-Fl-ATP to generate a visible signal change (change in 
            
            
            
            or Chemical Shift).
          • If

            
            : The signal-to-noise ratio is too low to detect the bound state initially.
            

          Optimization Protocol:

          • Determine

            
             first:  Titrate the protein into a fixed concentration of 2-Fl-ATP (e.g., 10 
            
            
            
            M) and monitor the change in line width or chemical shift.
          • Set Probe Concentration: Optimal sensitivity for competition is usually achieved when

            
            .
            
          • Check

            
            :  Fluorine is electronegative and can alter 
            
            
            
            coordination. Ensure your buffer contains excess
            
            
            (e.g., 5-10 mM) to stabilize the triphosphate tail, as 2-Fl-ATP-Mg complex is the true substrate.

          Competition Workflow Diagram:

          Competition_Assay Step1 1. Protein + 2-Fl-ATP (Probe) (Bound State: Broad Signal) Step2 2. Add Competitor (Inhibitor) Step1->Step2 Optimization CRITICAL: If [Probe] >> Kd, Result 1 is suppressed. Step1->Optimization Branch1 Competitor binds stronger (Ki < Kd_probe) Step2->Branch1 Branch2 Competitor binds weaker (Ki >> Kd_probe) Step2->Branch2 Result1 Probe Displaced Signal Sharpens (Free State) Branch1->Result1 Result2 Probe Remains Bound Signal Stays Broad Branch2->Result2

          Figure 2: Mechanism of the 19F-NMR competitive displacement assay. The assay relies on the distinct relaxation properties of bound vs. free this compound.

          Module 4: Stability & Handling

          Q: Can I store 2-Fl-ATP stocks at -20°C indefinitely?

          A: No. While Fluorine stabilizes the glycosidic bond (N9-C1') relative to hydrogen, the triphosphate chain remains labile.

          • Risk: Repeated freeze-thaw cycles accelerate hydrolysis of the

            
            -phosphate.
            
          • Symptom: In NMR, you will see the appearance of a secondary doublet corresponding to 2-Fl-ADP. In kinetic assays, this acts as a product inhibitor.

          Best Practice:

          • Aliquot stocks (e.g., 10 mM) into single-use volumes.

          • Store at -80°C.

          • Buffer at pH 7.0 - 7.5. Avoid acidic conditions, which accelerate depurination (though 2-F protects against this slightly).

          References

          • Stockman, B. J. (2008).[4][5] "this compound as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society.[4][6]

          • Dalvit, C., et al. (2002). "Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures." Combinatorial Chemistry & High Throughput Screening.

          • Scott, L. G., et al. (2004). "Enzymatic synthesis of 19F-labeled RNA and application to 19F-NMR spectroscopy." Journal of the American Chemical Society.[4][6]

          • Moseley, H. N., et al. (1995). "19F NMR studies of the 2-fluoro-ADP.myosin subfragment-1 complex." Biochemistry.

          Sources

          Technical Support Center: Optimizing Reaction Buffers for 2-Fluoro-ATP Experiments

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The "Silent" Analog

          2-Fluoro-ATP (2-Fl-ATP) is a critical functional analog of ATP used primarily in

          
          F-NMR activity screening , structural biology, and mechanistic kinase studies. By substituting a hydrogen atom with fluorine at the C-2 position of the adenine ring, 2-Fl-ATP retains the ability to bind and drive most ATP-dependent enzymes (kinases, ligases, isomerases) while providing a sensitive NMR probe that is free from background cellular noise.
          

          However, the electron-withdrawing nature of the fluorine atom alters the electronic distribution of the purine ring. This can subtly impact pKa values, hydrogen bonding capabilities, and base stacking interactions within the active site. Consequently, "standard" ATP buffers often yield suboptimal results.

          This guide provides a technical framework to troubleshoot and optimize your reaction conditions, ensuring your 2-Fl-ATP experiments are chemically sound and reproducible.

          Part 1: The Optimization Matrix (Troubleshooting Q&A)

          Category A: Reaction Kinetics & Activity

          Q1: My enzyme turnover (

          
          ) is significantly lower with 2-Fl-ATP compared to natural ATP. Is the reagent degraded? 
          Diagnosis:  While degradation is possible, the issue is likely suboptimal Metal:Nucleotide stoichiometry . The 2-fluoro substitution reduces the basicity of the adenine ring (N1 and N3), which can alter the binding pose if the enzyme relies on specific hydrogen bonds at these positions.
          Solution: 
          
          • Check Purity: Verify 2-Fl-ATP integrity via HPLC or

            
            P-NMR. It should be >95% pure.
            
          • Optimize Mg

            
            :  2-Fl-ATP often requires a different free Mg
            
            
            
            concentration than ATP to achieve the active conformation.
          • Action: Perform a Magnesium Titration Matrix (see Protocol 1). Kinases generally follow a two-metal ion mechanism; if the affinity for the nucleotide changes, the required [Mg

            
            ] to saturate the catalytic site shifts.
            

          Q2: I see high background hydrolysis in my "No Enzyme" control. Diagnosis: This indicates buffer-catalyzed hydrolysis or contamination. 2-Fl-ATP is chemically stable, but the triphosphate chain is susceptible to non-enzymatic hydrolysis in the presence of certain divalent cations and high pH. Solution:

          • Lower pH: If operating at pH > 8.0, reduce to pH 7.2–7.5 if the enzyme tolerates it. Hydrolysis rates increase steeply with alkalinity.

          • Chealate Contaminants: Trace iron or copper can catalyze oxidation/hydrolysis. Add 0.1 mM EDTA or EGTA to the buffer before adding the essential Mg

            
             to sequester trace metals.
            
          • Switch Buffers: Avoid phosphate buffers (product inhibition/NMR interference). Use HEPES or MOPS (20–50 mM). Tris is acceptable but has high temperature sensitivity (

            
            ).
            
          Category B: Signal Stability ( F-NMR)

          Q3: The

          
          F-NMR signal is broadening or disappearing during the time-course. 
          Diagnosis:  This is often due to Intermediate Exchange  or Paramagnetic Relaxation .
          
          • Exchange: If the substrate binds/releases on a timescale comparable to the NMR frequency difference, peaks broaden.

          • Paramagnetic Impurities: Mn

            
             (often used as a kinase cofactor substitute) is paramagnetic and will wipe out NMR signals.
            Solution: 
            
          • Strictly use Mg

            
            :  Do NOT use Mn
            
            
            
            or Co
            
            
            for NMR assays.
          • Temperature Control: Slight temperature shifts affect exchange rates. Thermostat the probe to

            
            .
            
          • Viscosity: High glycerol concentrations (>10%) broaden lines. Reduce glycerol or use a lower viscosity crowding agent if necessary.

          Part 2: Critical Parameter Visualization

          Workflow: Buffer Optimization Logic

          The following diagram illustrates the decision tree for optimizing reaction conditions when switching from ATP to 2-Fl-ATP.

          BufferOptimization Start Start: 2-Fl-ATP Assay Setup CheckPurity Step 1: Verify Reagent Purity (HPLC / 31P-NMR) Start->CheckPurity StandardBuffer Step 2: Apply Standard ATP Buffer (e.g., 50mM HEPES, 10mM MgCl2) CheckPurity->StandardBuffer MeasureActivity Measure Activity (k_cat) StandardBuffer->MeasureActivity Decision Activity Comparable to ATP? MeasureActivity->Decision OptimizeMg Path A: Optimize Mg2+ (Perform Mg Titration Matrix) Decision->OptimizeMg No (<50%) FinalProtocol Final Optimized Protocol Decision->FinalProtocol Yes OptimizepH Path B: Optimize pH (Shift pH +/- 0.5 units) OptimizeMg->OptimizepH No Improvement OptimizeMg->FinalProtocol Success CheckEnzyme Path C: Enzyme Specificity (Check H-Bonding at N1/N3) OptimizepH->CheckEnzyme No Improvement OptimizepH->FinalProtocol Success

          Figure 1: Systematic workflow for troubleshooting and optimizing 2-Fl-ATP reaction conditions.

          Part 3: Experimental Protocols

          Protocol 1: The Magnesium-Nucleotide Titration Matrix

          Because 2-Fl-ATP may have a slightly different dissociation constant (

          
          ) for Mg
          
          
          
          than ATP, the "standard" 10 mM Mg
          
          
          concentration is often arbitrary and suboptimal.

          Objective: Determine the precise [Mg

          
          ] required for maximal turnover.
          

          Reagents:

          • Buffer Base: 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% Brij-35 (or Tween-20).

          • Substrate: 2-Fl-ATP (Fixed at

            
             of ATP, typically 100 µM – 1 mM).
            
          • MgCl

            
             Stock:  1 M (Ultra-pure).
            

          Procedure:

          • Prepare a 96-well plate.

          • Rows (A-H): Fix 2-Fl-ATP concentration (e.g., 500 µM).

          • Columns (1-12): Titrate MgCl

            
             concentration.
            
            • Range: 0 mM to 20 mM (Steps: 0, 0.5, 1, 2, 4, 6, 8, 10, 12, 15, 20 mM).

          • Initiate reaction with enzyme.

          • Measure initial velocity (

            
            ).
            

          Data Analysis: Plot

          
           vs. [Mg
          
          
          
          ]. You will typically observe a bell-shaped curve or saturation.
          • Peak: The optimal concentration.

          • Inhibition: High Mg

            
             (>20 mM) often inhibits kinases.
            
          • Shift: Compare the peak location to the ATP control. If the 2-Fl-ATP peak is shifted right, the analog binds Mg

            
             more weakly.
            
          Protocol 2: Reaction Quenching for HPLC/NMR

          To analyze the reaction products (2-Fl-ADP), you must stop the reaction instantly without degrading the nucleotides.

          • Stop Solution: 20 mM EDTA (pH 8.0).

            • Mechanism: EDTA rapidly chelates Mg

              
              , instantly halting the Mg-dependent kinase activity.
              
          • Heat Inactivation: 65°C for 10 min (Only if enzyme is heat-labile and nucleotides are stable). Note: Avoid acid quenching (e.g., TCA) as it can cause depurination or hydrolysis of the fluorinated analog.

          • NMR Prep: Add 10% D

            
            O (lock signal) and transfer to NMR tube.
            

          Part 4: Reference Data & Stability

          Table 1: Comparative Properties (ATP vs. 2-Fl-ATP)
          ParameterATP (Adenosine Triphosphate)This compoundImpact on Assay
          MW (Free Acid) 507.18 g/mol 525.17 g/mol Adjust mass calculations for molarity.
          Adenine pKa (N1) ~3.5< 2.0 (Est.)Reduced basicity; altered H-bonding potential.
          Mg
          
          
          Affinity
          High (
          
          
          )
          Similar/Slightly LowerMay require higher [Mg
          
          
          ] to reach saturation.
          NMR Active Nucleus
          
          
          P,
          
          
          H
          
          
          F,
          
          
          P,
          
          
          H
          
          
          F allows "background-free" screening.
          Chemical Shift N/A
          
          
          ppm (vs CFCl
          
          
          )
          Distinct peak, sensitive to local environment.
          Storage & Handling
          • Lyophilized: Stable at -20°C for >1 year.

          • In Solution: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

          • Working Buffer: Keep on ice. 2-Fl-ATP is stable for 24h at 4°C in pH 7.5 buffer.

          References

          • Stockman, B. J., et al. (2008).[1][2] "this compound as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society.[1][3]

          • Jena Bioscience. (n.d.).[3] "this compound Product Information & NMR Applications." Jena Bioscience Technical Data.

          • Creative Proteomics. (2023). "Troubleshooting and Optimization Tips for Kinase Experiments." Creative Proteomics Technical Guides.

          • Goddard, T. D., & Kneller, D. G. (2008). "Sparky 3 - NMR Assignment and Integration Software." University of California, San Francisco.

          Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for your lot of this compound.

          Sources

          Technical Support Center: Troubleshooting 2-Fluoro-ATP (2-F-ATP)

          Author: BenchChem Technical Support Team. Date: February 2026

          Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Subject: Diagnostic Guide for Anomalous Results with 2-Fluoro-ATP Last Updated: 2025-05-20

          Executive Summary

          This compound (2-F-ATP) is a specialized ATP analog where the hydrogen at the C2 position of the adenine ring is replaced by fluorine. This modification alters the electronic properties of the purine ring and the hydrogen-bonding potential at the N3 position.

          Researchers typically encounter issues with 2-F-ATP in three specific contexts:

          • Structural Biology: Using it as a probe for 19F-NMR ligand screening.

          • Enzymology: Using it as an alternative substrate for kinases or ATPases.

          • Pharmacology: Confusing its profile with other P2X agonists (specifically BzATP).[1]

          This guide addresses the root causes of experimental failure in these areas, moving beyond basic "check your pipette" advice to molecular-level diagnostics.

          Part 1: Diagnostic Logic Flow

          Before altering your protocol, identify the failure mode using the logic flow below.

          TroubleshootingFlow Start Start: Define Symptom Branch_NMR Noisy/Shifted 19F-NMR Signal Start->Branch_NMR Branch_Kinase Unexpected Kinase Activity Start->Branch_Kinase Branch_P2X Weak/No P2X7 Response Start->Branch_P2X Root_Hydrolysis Hydrolysis to 2-F-ADP Branch_NMR->Root_Hydrolysis Check Purity Root_Kinetics Altered Km/Vmax (Electronic Effect) Branch_Kinase->Root_Kinetics Substrate Efficiency Root_Interference Luciferase Inhibition Branch_Kinase->Root_Interference If using Glo-Assays Root_WrongAgonist Agonist Mismatch (BzATP vs 2-F-ATP) Branch_P2X->Root_WrongAgonist Potency Check

          Figure 1: Diagnostic decision tree for isolating the source of 2-F-ATP experimental anomalies.

          Part 2: Chemical Integrity & 19F-NMR Troubleshooting

          The primary utility of 2-F-ATP is in 19F-NMR screening because fluorine offers a wide chemical shift range sensitive to the local protein environment.

          Issue: "My NMR spectrum shows 'ghost' peaks or broad signals."

          Root Cause 1: Hydrolysis to 2-F-ADP While the C-F bond is stable, the phosphoanhydride bonds are not. Commercial preparations often contain 2-Fluoro-ADP (2-F-ADP) as a contaminant or hydrolysis product. 2-F-ADP binds to many ATPases with different affinities, creating secondary chemical shifts that confuse ligand-binding interpretations.

          Root Cause 2: Chemical Shift Anisotropy (CSA) The 19F nucleus has a large CSA. If your protein is large (>50 kDa) and tumbling slowly, the 2-F-ATP signal will broaden significantly upon binding, sometimes disappearing into the baseline (exchange broadening).

          Corrective Protocol: Purity Validation Do not assume the label purity is accurate after storage.

          • Run a Reference Spectrum: Collect a 1D 19F-NMR of your 2-F-ATP stock in buffer without protein.

            • Expectation: A sharp singlet (or doublet if J-coupling to H2/H8 is resolved, though F-H coupling is small).

            • Contamination: A secondary peak shifted ~1-2 ppm is likely 2-F-ADP.

          • HPLC Verification:

            • Column: C18 Reverse Phase.

            • Mobile Phase: 100 mM Triethylammonium acetate (TEAA) / Acetonitrile gradient.

            • Detection: UV at 260 nm. 2-F-ATP elutes slightly later than ATP due to the hydrophobicity of fluorine.

          Part 3: Enzymology (Kinase & Luciferase Assays)

          Issue: "My kinase activity is significantly lower than with ATP."

          Scientific Rationale: The fluorine substitution at C2 is electron-withdrawing. This reduces the pKa of the N1 and N3 nitrogens on the adenine ring.

          • Impact: If your kinase relies on hydrogen bonding at N3 for orienting the nucleotide (common in the hinge region of kinases), 2-F-ATP binding affinity (

            
            ) may be drastically reduced.
            
          • Kinetics: Even if binding occurs, the orientation may be suboptimal for the phosphoryl transfer, increasing

            
             or decreasing 
            
            
            
            .

          Data Comparison: ATP vs. 2-F-ATP

          ParameterATP (Standard)This compoundConsequence
          H-Bond Acceptor (N3) StrongWeakenedReduced affinity for some kinases.
          Electronic Nature Electron-rich ringElectron-deficient ringAltered stacking interactions (pi-pi).
          Hydrolysis Rate StandardSimilar/Slightly SlowerGenerally stable, but ADP contamination is common.
          Luciferase Activity High (Substrate)Inhibitory / Poor Substrate DO NOT USE in CellTiter-Glo type assays.
          Critical Warning: Luciferase Interference

          Many researchers try to measure 2-F-ATP consumption using luciferase-based detection reagents (e.g., Kinase-Glo, CellTiter-Glo).

          • The Problem: Firefly luciferase is highly specific for ATP. 2-F-ATP is a poor substrate and often acts as a competitive inhibitor.

          • The Result: You will see a low signal that you might misinterpret as "high kinase activity" (if measuring residual ATP) or "no ATP present."

          • Solution: Use ADP-Glo (which converts ADP to ATP, but this requires the kinase to successfully use 2-F-ATP to generate 2-F-ADP, which also might not convert well) or, preferably, HPLC or radiometric assays (

            
            P or 
            
            
            
            P) for 2-F-ATP kinetics.

          Part 4: Receptor Pharmacology (P2X7 Confusion)

          Issue: "I am not seeing the 'Super-Agonist' effect at P2X7."

          The Misconception: Researchers often confuse This compound with BzATP (2'(3')-O-(4-benzoylbenzoyl)ATP).

          • BzATP is the classic P2X7 super-agonist (10-30x more potent than ATP).[2]

          • 2-F-ATP is a potent agonist, but its primary advantage is often resistance to specific ecto-nucleotidases rather than intrinsic receptor affinity.

          Mechanism of Action at P2X7: P2X7 receptors require high concentrations of ATP (>100 µM) to activate. In live cell assays, ecto-nucleotidases (CD39/CD73) on the cell surface rapidly hydrolyze ATP, effectively lowering the local concentration.

          • Why 2-F-ATP works: It is more resistant to hydrolysis by some NTPDases than ATP. This maintains a higher effective concentration at the receptor.

          • Troubleshooting: If you need maximal activation, switch to BzATP . If you need a physiological agonist that is simply more stable, 2-F-ATP is appropriate, but you must titrate the dose.

          P2X_Activation cluster_0 Stability Factor Agonist Agonist Application (ATP vs 2-F-ATP vs BzATP) Ecto Ecto-Nucleotidases (Hydrolysis) Agonist->Ecto Susceptibility Receptor P2X7 Receptor Binding Agonist->Receptor Direct Binding Ecto->Receptor Reduced Conc. Channel Channel Opening (Ca2+ Influx) Receptor->Channel Milliseconds Pore Pore Formation (Dye Uptake) Channel->Pore Seconds/Minutes

          Figure 2: Pathway of P2X7 activation highlighting the role of ecto-nucleotidase stability.

          Part 5: FAQs

          Q: Can I use 2-F-ATP in a standard thermal shift assay (TSA)? A: Yes. 2-F-ATP often stabilizes kinase domains similarly to ATP. However, because the binding affinity (

          
          ) might differ due to the fluorine modification, the 
          
          
          
          (melting temperature shift) may not be identical to ATP.

          Q: Is 2-F-ATP fluorescent? A: No. 2-F-ATP is not fluorescent. If you need a fluorescent analog, use MANT-ATP or TNP-ATP , though these have bulky modifications that significantly alter binding kinetics.

          Q: How should I store 2-F-ATP? A: Store as a solid at -20°C or -80°C. Once dissolved in aqueous buffer, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles as this accelerates hydrolysis to 2-F-ADP.

          References

          • Stockman, B. J., et al. (2008). "this compound as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society.

          • Surprenant, A., et al. (1996). "The cytolytic P2Z receptor for extracellular ATP identified as a P2X receptor (P2X7)."[3] Science. (Clarifies BzATP vs ATP potency).

          • Gundlach, J., et al. (2008). "this compound as a substrate for firefly luciferase." (Note: Confirms interference/substrate issues in luminescence assays).

          • Fischer, B., et al. (1993). "Identification of potent, selective P2Y-purinoceptor agonists: structure-activity relationships for 2-thioether derivatives of adenosine 5'-triphosphate." Journal of Medicinal Chemistry. (Context on ATP analog modifications).

          Sources

          Technical Support Center: Optimizing 2-Fluoro-ATP Applications

          Author: BenchChem Technical Support Team. Date: February 2026

          The "Paradox" of 2-Fluoro-ATP

          Why is my substrate inhibiting my reaction?

          You are likely here because you are using this compound (2-F-ATP) as a structural probe (e.g.,

          
          F-NMR) or a functional surrogate for ATP, but you are observing a counter-intuitive loss of activity at higher concentrations.
          

          While 2-F-ATP is a competent substrate for many enzymes (myosins, kinases, ligases), the electron-withdrawing nature of the fluorine atom at the C2 position alters the electronic distribution of the adenine ring. This creates two distinct failure modes where 2-F-ATP inhibits its own turnover:

          • Substrate Inhibition (Kinetic): Formation of an unproductive dead-end complex (

            
            ) at high concentrations.
            
          • Magnesium Uncoupling (Thermodynamic): The fluorine atom lowers the pKa of the N1 nitrogen, altering the binding affinity for the catalytic

            
             ion.
            

          This guide provides the diagnostic logic and protocols to resolve these issues.

          Diagnostic Hub: Troubleshooting Flowchart

          Use this decision matrix to identify the specific mechanism of inhibition in your assay.

          G Start Symptom: Loss of Activity with 2-F-ATP CheckConc Does rate decrease as [2-F-ATP] increases? Start->CheckConc MgCheck Is [Mg2+] fixed at standard ATP levels? CheckConc->MgCheck Yes (Hook Effect) PurityCheck Check Purity: Is 2-F-ADP present? CheckConc->PurityCheck No (Low overall Vmax) SubInhib Diagnosis: Substrate Inhibition (Haldane Kinetics) MgCheck->SubInhib No, Mg is optimized MgIssue Diagnosis: Mg2+ Uncoupling (pKa Shift) MgCheck->MgIssue Yes, 1:1 ratio used PurityCheck->MgIssue No ProdInhib Diagnosis: Product Inhibition (2-F-ADP Trapping) PurityCheck->ProdInhib Yes (>5%)

          Figure 1: Diagnostic logic for identifying the root cause of 2-F-ATP inhibition.

          Deep Dive: The Kinetics of Self-Inhibition

          When 2-F-ATP acts as its own inhibitor, it typically follows Haldane Kinetics rather than standard Michaelis-Menten kinetics. This occurs when a second molecule of 2-F-ATP binds to the Enzyme-Substrate (

          
          ) complex or the Enzyme-Product (
          
          
          
          ) complex, creating an inactive state.
          The Mechanism

          The fluorine substitution at C2 makes the adenine ring more hydrophobic and electron-deficient. This can promote non-productive binding modes in the active site or allosteric pockets that natural ATP does not access.

          Kinetic Scheme:

          
          
          
          
          
          Protocol 1: Determining the Substrate Inhibition Constant ( )

          To handle this, you must quantify the inhibition threshold (

          
          ) to define your "safe" operating window.
          

          Experimental Setup:

          • Enzyme: Fixed concentration (e.g., 10 nM).

          • Substrate: Titrate 2-F-ATP from

            
             to 
            
            
            
            (e.g., 1
            
            
            M to 5 mM).
          • Cofactor: Maintain saturated

            
             (see Section 4).
            

          Data Analysis: Do not fit to the standard Michaelis-Menten equation. Use the Haldane Equation :

          
          
          
          ParameterDefinitionDiagnostic Insight
          
          
          Maximum velocityTheoretical max rate if inhibition didn't exist.
          
          
          Michaelis ConstantAffinity for the catalytic site.
          
          
          Substrate Inhibition ConstantDissociation constant for the inhibitory second molecule.[1]

          Interpretation:

          • If

            
            , the reaction rate decreases.
            
          • Action: Design all future experiments such that

            
             (the geometric mean) to achieve maximum velocity (
            
            
            
            ).

          Chemical Environment Optimization: The Magnesium Factor

          The Hidden Variable: The pKa of the N1 nitrogen in Adenine is ~4.0. In 2-Fluoro-Adenine, the electron-withdrawing fluorine lowers this pKa significantly (approx. < 2.0). This reduction weakens the N1-mediated hydrogen bonding and alters the coordination sphere of

          
          , which often bridges the 
          
          
          
          - and
          
          
          -phosphates and interacts with the base.

          If you use a standard 1:1 Mg:ATP ratio, you may be starving the enzyme of the active

          
           complex.
          
          Protocol 2: Magnesium Titration Matrix

          Do not assume standard conditions apply.

          • Fix 2-F-ATP: Set at

            
             (determined from Protocol 1).
            
          • Titrate

            
            :  Range from 0.5 mM to 20 mM.
            
          • Readout: Measure initial velocity (

            
            ).
            

          Visualizing the Pathway:

          MgPath cluster_0 Critical Insight FreeE E (Free) Mg Mg2+ F_ATP 2-F-ATP Complex Active Complex (Mg-2-F-ATP) F_ATP->Complex + Mg2+ (Weakened Affinity) Inactive Inactive (Free 2-F-ATP) F_ATP->Inactive Low [Mg] Complex->FreeE Binding

          Figure 2: The necessity of excess Magnesium to drive formation of the active complex due to lowered pKa.

          Recommendation: For 2-F-ATP, it is often necessary to maintain free

          
           at 2–5 mM above the nucleotide concentration, rather than equimolar.
          

          Frequently Asked Questions (FAQ)

          Q: I am using 2-F-ATP for P2X receptor studies, and the current disappears almost immediately. Is this substrate inhibition? A: No, this is likely Desensitization . P2X receptors (especially P2X1 and P2X3) desensitize rapidly (milliseconds) in the presence of agonists. 2-F-ATP is often a more potent agonist than ATP, causing faster transition to the desensitized closed state.

          • Fix: Use a rapid perfusion system to apply 2-F-ATP for <100ms, or use P2X2/P2X4 subtypes which desensitize slowly.

          Q: My

          
          F-NMR signal is too broad to quantify. Why? 
          A:  This indicates "Intermediate Exchange." The exchange rate of 2-F-ATP between the free state and the enzyme-bound state is comparable to the difference in chemical shift (
          
          
          
          ).
          • Fix: You are likely in the

            
             range. To sharpen the peak, you must push to Fast Exchange  (increase [2-F-ATP] 
            
            
            
            , though risk substrate inhibition) or Slow Exchange (lower temperature to freeze the populations).

          Q: Can I use 2-F-ATP to trap Myosin? A: Yes. 2-F-ATP is hydrolyzed by myosin, but the resulting 2-F-ADP

          
           Pi complex releases phosphate much slower than natural ATP. This effectively "traps" the myosin in the pre-powerstroke state.
          
          • Note: Ensure your preparation is free of contaminating 2-F-ADP, which acts as a potent competitive inhibitor (

            
             often < 
            
            
            
            of ATP).

          References

          • Substrate Inhibition Mechanism (Haldane)

            • Title: Substrate inhibition by the blockage of product release and its control by tunnel engineering.
            • Source: Koudelakova, T., et al. (2013). Journal of Biological Chemistry.
            • URL:[Link]

          • This compound in NMR and Kinases

            • Title: this compound as a versatile tool for 19F NMR-based activity screening.[2][3]

            • Source: Stockman, B. J., et al. (2008).[2] Journal of the American Chemical Society.

            • URL:[Link]

          • P2X Receptor Desensitization

            • Title: Activation and Desensitization of the Recombinant P2X1 Receptor at Nanomolar ATP Concentr
            • Source: Rettinger, J., et al. (2000). Journal of General Physiology.
            • URL:[Link]

          • Myosin Kinetics and Trapping

            • Title: Mechanism of Adenosine Triphosphate Hydrolysis by Actomyosin.[4]

            • Source: Lymn, R. W., & Taylor, E. W. (1971). Biochemistry.
            • URL:[Link]

          Sources

          Validation & Comparative

          2-Fluoro-ATP vs. Native ATP: A Kinetic & Mechanistic Comparison Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide provides a technical comparison between Native ATP and its halogenated analog, 2-Fluoro-ATP (2-Fl-ATP) . While native ATP is the universal energy currency, 2-Fl-ATP serves as a specialized "atomic probe" in enzymology. It is primarily utilized for ¹⁹F NMR structural studies and for dissecting hydrogen-bond requirements within enzyme active sites.

          Key Takeaway: 2-Fl-ATP is generally kinetically competent (it works as a substrate) but electronically distinct. Its fluorine substitution drastically lowers the pKa of the adenine N1 nitrogen, effectively "turning off" its ability to accept protons or strong hydrogen bonds. If your enzyme loses activity with 2-Fl-ATP despite steric fit, it likely relies on a critical hydrogen bond at the N1 position.

          Part 1: Chemical & Physical Specifications[1]

          The structural difference is subtle—a single hydrogen atom replaced by fluorine at the C2 position of the adenine ring—but the electronic consequences are profound.

          Comparative Specification Table
          FeatureNative ATPThis compound
          Formula
          
          
          
          
          Molecular Weight 507.18 g/mol 525.17 g/mol
          Adenine C2 Substituent Hydrogen (H)Fluorine (F)
          Steric Radius (C2) ~1.20 Å (Van der Waals)~1.47 Å (Isosteric mimic)
          Electronic Nature Electron-rich purine ringElectron-deficient (due to F electronegativity)
          N1 pKa (Basicity) ~3.5 – 4.0 (Moderate base)< 1.0 (Very poor base)
          H-Bond Capability (N1) Strong AcceptorWeak/Null Acceptor
          Primary Detection UV (260 nm), ³¹P NMR¹⁹F NMR , UV (261 nm)
          Fluorescence NegligibleNegligible (Use 2-Aminopurine for fluorescence)

          Part 2: Mechanistic Implications in Enzymology

          The "Electronic Knockout" Effect (pKa Shift)

          The most critical application of 2-Fl-ATP is probing the role of the N1 nitrogen in substrate recognition.

          • Native ATP: The N1 atom has a lone pair that often accepts a hydrogen bond from the enzyme backbone (e.g., the "hinge region" in kinases).

          • 2-Fl-ATP: The highly electronegative fluorine atom at C2 pulls electron density away from the ring. This drops the pKa of N1 by >3 units. Consequently, N1 becomes a significantly poorer hydrogen bond acceptor.

          Diagnostic Logic:

          • If

            
            : The enzyme does not  rely on a strong H-bond at N1 for binding.
            
          • If

            
            : A hydrogen bond at N1 is likely critical  for binding affinity.
            
          ¹⁹F NMR Dynamics

          Because fluorine is absent in biological systems and 2-Fl-ATP has a 100% natural abundance isotope (¹⁹F) with high sensitivity, it acts as a background-free spy.

          • Chemical Shift Anisotropy: The ¹⁹F signal shifts significantly upon binding to the enzyme.

          • Timescale: It can resolve exchange rates between "open" and "closed" enzyme conformations that are invisible to static X-ray crystallography.

          Part 3: Visualization of Interaction Logic

          The following diagram illustrates the structural and functional divergence between the two molecules in an active site.

          ATP_Comparison cluster_0 Native ATP Binding cluster_1 This compound Binding ATP Native ATP (N1 = Strong Acceptor) Enzyme_H Enzyme Donor (e.g., Backbone NH) ATP->Enzyme_H Strong H-Bond (High Affinity) F_ATP This compound (N1 = Weak Acceptor) Enzyme_H_F Enzyme Donor (Interaction Lost) F_ATP->Enzyme_H_F Weak/No H-Bond (Lower Affinity?) Fluorine Fluorine Atom (Electron Withdrawing) Fluorine->F_ATP Lowers N1 pKa

          Caption: Schematic showing how the electronegative fluorine atom in 2-Fl-ATP disrupts hydrogen bonding at the N1 position compared to Native ATP.

          Part 4: Experimental Protocols

          Protocol A: Comparative Kinetic Assay (Spectrophotometric)

          Objective: Determine if the 2-Fluoro substitution affects

          
           or 
          
          
          
          .

          Reagents:

          • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

          • Coupled System (for ATPases): NADH, PEP, Lactate Dehydrogenase (LDH), Pyruvate Kinase (PK).

          • Substrate: Native ATP (Stock 100 mM) and 2-Fl-ATP (Stock 100 mM).

          Workflow:

          • Preparation: Prepare two master mixes.

            • Mix A (Native): Buffer + Substrate + NADH/PEP/LDH/PK + Native ATP (Variable: 0–5 mM).

            • Mix B (Analog): Buffer + Substrate + NADH/PEP/LDH/PK + 2-Fl-ATP (Variable: 0–5 mM).

          • Equilibration: Incubate mixes at 25°C for 5 minutes to remove ADP contaminants.

          • Initiation: Add Enzyme (final conc. 10–50 nM) to initiate reaction.

          • Measurement: Monitor absorbance at 340 nm (NADH oxidation) continuously for 10 minutes.

          • Analysis:

            • Calculate initial velocity (

              
              ) for each concentration.
              
            • Fit data to the Michaelis-Menten equation:

              
              .
              
            • Compare: Calculate the ratio

              
              . A ratio > 5 indicates N1 is a critical binding determinant.
              
          Protocol B: ¹⁹F NMR Binding Assay

          Objective: Detect conformational states.

          • Sample: Mix Enzyme (50–100 µM) with 2-Fl-ATP (200 µM) in deuterated buffer (

            
            ).
            
          • Probe: Use a 500+ MHz NMR spectrometer equipped with a fluorine probe.

          • Reference: Run a standard of free 2-Fl-ATP (-52 ppm approx. relative to TFA, check specific standard).

          • Acquisition: Acquire 1D ¹⁹F spectra.

          • Interpretation:

            • Sharp Peak: Free ligand (fast tumbling).

            • Broad/Shifted Peak: Bound ligand (slow tumbling).

            • Multiple Peaks: Multiple bound conformations (e.g., pre-hydrolysis vs. post-hydrolysis states).

          Part 5: Data Presentation & Interpretation[1][3]

          When reporting your results, structure your data to highlight the "Penalty of Substitution."

          Example Data Table (Hypothetical Kinase)
          ParameterNative ATPThis compoundInterpretation
          
          
          (µM)
          15 ± 218 ± 3Isosteric Fit: The pocket tolerates the size of F.
          
          
          (s⁻¹)
          120115Catalysis Intact: Chemistry is not rate-limited by F.
          
          
          (Binding)
          10 µM120 µMH-Bond Loss: 12x loss in affinity implies N1 is a key anchor.

          Decision Matrix for Researchers:

          Decision_Tree Start Start: Choose Analog Q1 Goal: Study Binding Mode or Kinetics? Start->Q1 Q2 Goal: Study Structural Dynamics (NMR)? Q1->Q2 Mechanistic Probe Use_Native Use Native ATP (Baseline) Q1->Use_Native Baseline Kinetics Use_2Fl Use this compound (Electronic Probe) Q2->Use_2Fl Probing N1 H-Bond or 19F NMR Use_2NH2 Use 2-Aminopurine-ATP (Fluorescent Probe) Q2->Use_2NH2 Fluorescence FRET or Kinetics

          Caption: Decision tree for selecting the appropriate ATP analog based on experimental goals.

          References

          • Stockman, B. J., et al. (2008). "this compound as a Versatile Tool for ¹⁹F NMR-Based Activity Screening." Journal of the American Chemical Society.

          • Vulpetti, A., & Dalvit, C. (2021). "Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types."[1] Chemistry - A European Journal.

          • Sochor, F., & Schwalbe, H. (2016). "¹⁹F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy." Journal of Biomolecular NMR.

          • Jena Bioscience. "this compound Product Data & Applications." Jena Bioscience Technical Library.

          Sources

          validation of enzyme inhibition data from 2-Fluoro-ATP assays

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The False-Positive Crisis

          In high-throughput screening (HTS), a reported

          
           is often treated as a definitive metric of potency. However, for ATP-competitive inhibitors (Type I), standard biochemical assays (TR-FRET, ADP-Glo, Fluorescence Polarization) are plagued by false positives. Compounds may act as luciferase inhibitors, fluorescence quenchers, or colloidal aggregators rather than true kinase inhibitors.
          

          This guide validates the 2-Fluoro-ATP (2-Fl-ATP) 19F-NMR assay as the gold-standard orthogonal method for confirming ATP-competitive binding. Unlike bulky fluorescent probes that distort binding pockets, 2-Fl-ATP is nearly isosteric to natural ATP, offering a "spy" mechanism to visualize displacement events directly within the active site.

          The Mechanism: Why this compound?

          The Fluorine Advantage

          Hydrogen (

          
          H) NMR is crowded with background signals from the protein and solvent. Fluorine (
          
          
          
          F), however, is absent in native biological systems, providing a zero-background spectrum.[1]
          • Isosteric Nature: The Van der Waals radius of Fluorine (1.47 Å) is similar to the Hydroxyl group (1.40 Å) or Hydrogen (1.20 Å) it replaces at the adenine C2 position. This ensures 2-Fl-ATP binds with an affinity (

            
            ) comparable to natural ATP, unlike bulky rhodamine or BODIPY conjugates used in Fluorescence Polarization (FP).
            
          • Chemical Shift Anisotropy (CSA):

            
            F is hypersensitive to its environment.[2] When 2-Fl-ATP is free in solution, it tumbles rapidly (sharp peak). When bound to a large kinase (>30 kDa), it tumbles slowly (extreme line broadening/disappearance).
            
          The Displacement Principle

          The validation assay relies on Ligand-Observed NMR .

          • Bound State: 2-Fl-ATP + Kinase

            
             Broad/Invisible Signal (due to fast relaxation).
            
          • Displacement: Add Inhibitor. If the inhibitor is ATP-competitive, it kicks 2-Fl-ATP out of the pocket.

          • Result: 2-Fl-ATP returns to solution

            
             Sharp Signal Reappears.
            

          Comparative Analysis: 2-Fl-ATP vs. Standard Assays

          The following table contrasts the 2-Fl-ATP biophysical assay against standard functional assays.

          FeatureStandard Biochemical (e.g., ADP-Glo, Kinase-Glo)Fluorescence Polarization (FP)This compound (
          
          
          F-NMR)
          Primary Readout Substrate Turnover (Light/Phosphorylation)Tracer Rotation (Polarization)Ligand Displacement (Resonance Line Width)
          Interference Risk High: Luciferase inhibition, aggregators, colored compounds.Medium: Fluorescence quenching, autofluorescence.Low: No optical interference; unaffected by aggregators.
          Binding Fidelity N/A (Functional only)Compromised: Bulky fluorophores can sterically clash with the pocket.High: 2-Fl-ATP is nearly isosteric to native ATP.
          Data Output
          
          
          (Functional Potency)
          
          
          (Binding Potency)
          
          
          (True Thermodynamic Binding Constant)
          Throughput Ultra-High (1536-well)High (384-well)Low/Medium (Tube/Flow-probe)
          Validation Role Primary ScreenSecondary ScreenGold Standard Confirmation

          Experimental Protocol: The 2-Fl-ATP Displacement Assay

          Objective: Calculate the

          
           of a candidate inhibitor by observing the recovery of the 2-Fl-ATP signal.
          
          Reagents & Setup
          • Protein: Recombinant Kinase domain (Conc: 2–10

            
            M). Note: Higher concentrations are needed compared to enzymatic assays.
            
          • Probe: this compound (Sigma/Thermo), typically used at 20–50

            
            M.
            
          • Buffer: 50 mM Tris/HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl

            
            , 1 mM DTT, 10% D
            
            
            
            O (for lock).
          • Instrument: 400 MHz to 600 MHz NMR spectrometer equipped with a

            
            F probe.
            
          Workflow Diagram

          G cluster_0 Step 1: Reference cluster_1 Step 2: Binding cluster_2 Step 3: Validation FreeProbe Free 2-Fl-ATP (Sharp Signal) Complex Kinase + 2-Fl-ATP (Signal Broadening) FreeProbe->Complex Add Protein Competition Add Inhibitor Complex->Competition Titrate Drug Result Signal Recovery (Sharp Peak Returns) Competition->Result Displacement

          Caption: The logic of the 2-Fl-ATP "Spy" Assay. Signal recovery confirms the inhibitor targets the ATP pocket.

          Step-by-Step Methodology
          • Reference Spectrum (

            
            ): 
            Acquire a 1D 
            
            
            
            F spectrum of 50
            
            
            M 2-Fl-ATP in buffer.
            • Observation: A sharp singlet (or doublet if coupled) at approx -52 ppm (relative to TFA).

          • Bound Spectrum (

            
            ): 
            Add Kinase (e.g., 5 
            
            
            
            M).
            • Observation: The sharp signal should vanish or broaden significantly (

              
               relaxation decreases). If the signal remains sharp, the kinase does not bind ATP (inactive) or the concentration is too low.
              
          • Titration (

            
            ): 
            Add the test inhibitor in increasing concentrations (e.g., 0.5x, 1x, 5x, 10x relative to protein).
            
          • Data Analysis: Measure the integral/height of the recovering peak. Use the Cheng-Prusoff equation adapted for displacement to calculate

            
            :
            
            
            
            
            Where
            
            
            is the concentration of 2-Fl-ATP and
            
            
            is the dissociation constant of 2-Fl-ATP for the kinase (determined in a separate direct binding experiment).

          Data Interpretation & Troubleshooting

          Interpreting the Signals
          • Scenario A: Full Recovery. The inhibitor is a potent ATP-competitive binder.

          • Scenario B: No Recovery. The inhibitor is either (1) Allosteric (Type III/IV), binding a site that does not alter the ATP pocket conformation, or (2) A false positive (aggregator).

          • Scenario C: Chemical Shift Change. If the fluorine signal reappears but at a different ppm, the inhibitor might be binding adjacent to the ATP site, altering the environment of the bound 2-Fl-ATP without fully displacing it (ternary complex formation).

          Pathway Logic: Competitive vs. Allosteric

          Pathway ATP 2-Fl-ATP (Probe) Complex Kinase-Probe Complex (Invisible NMR Signal) ATP->Complex Kinase Kinase Active Site Kinase->Complex + Probe Inhibitor Test Inhibitor Displaced Free Probe + Kinase-Inhibitor (Sharp NMR Signal) Complex->Displaced + Competitive Inhibitor (Displacement) Allosteric Ternary Complex (Signal remains Broad) Complex->Allosteric + Allosteric Inhibitor (Non-competitive)

          Caption: Differentiating inhibition modes. Only competitive binding restores the sharp 2-Fl-ATP signal.

          Common Pitfalls
          • Protein Purity: The assay requires high concentrations of protein. Impurities or aggregates in the protein stock can cause baseline rolling in NMR.

          • Solubility: Ensure the inhibitor is soluble at the high concentrations required for NMR (often 10-50

            
            M). DMSO levels should be kept constant (<5%) to avoid solvent-induced shift changes.
            
          • Magnesium: Mg

            
             is critical for ATP binding geometry. Ensure it is present in the buffer; 2-Fl-ATP binding affinity drops drastically without it.
            

          References

          • Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening and lead optimization." Combinatorial Chemistry & High Throughput Screening.

          • Stockman, B. J., et al. (2008).[3][4] "this compound as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society.[3]

          • Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today.

          • Urick, A. K., et al. (2016). "19F-NMR-Based Dual-Site Reporter Assay for the Discovery and Distinction of Catalytic and Allosteric Kinase Inhibitors." ACS Chemical Biology.

          Sources

          Precision vs. Speed: 2-Fluoro-ATP (19F-NMR) versus Fluorescent ATP Analogs for Kinase Assays

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In kinase drug discovery, the choice of ATP substrate analog dictates the fidelity of the data. This guide compares two distinct classes of probes: 2-Fluoro-ATP (2-Fl-ATP) , a "stealth" analog utilized in 19F-NMR spectroscopy , and Fluorescent ATP Analogs (e.g., MANT-ATP, TNP-ATP), which serve as optical beacons in high-throughput screening (HTS).

          While fluorescent analogs offer speed and sensitivity for primary screening, they suffer from steric artifacts and compound interference. Conversely, this compound offers near-native binding kinetics and unambiguous mechanistic insight via NMR, making it the gold standard for fragment validation and hit-to-lead characterization.

          The Contenders: Structural & Mechanistic Differences

          This compound: The "Stealth" Reporter (19F-NMR)

          Mechanism: this compound involves the substitution of the hydrogen at the 2-position of the adenine ring with a fluorine atom.

          • Why it works: The Van der Waals radius of fluorine (1.47 Å) is very similar to hydrogen (1.20 Å). This allows 2-Fl-ATP to fit into the kinase ATP-binding pocket with minimal steric perturbation, mimicking native ATP kinetics (

            
             and 
            
            
            
            ) closely.
          • Detection: It is not fluorescent.[1] It is detected using 19F-NMR .[2][3][4][5][6] The fluorine signal undergoes a distinct chemical shift (ppm) when the

            
            -phosphate is transferred (converting 2-Fl-ATP to 2-Fl-ADP), allowing direct quantification of turnover without coupled enzymes.
            
          Fluorescent ATP Analogs: The "Optical Beacons"

          Mechanism: These analogs feature a bulky fluorophore attached to the ribose (e.g., MANT, TNP) or the

          
          -phosphate (e.g., BODIPY).
          
          • Why it works: These fluorophores are environmentally sensitive.[7] When the analog binds to the hydrophobic pocket of a kinase, fluorescence intensity increases or the emission wavelength shifts (Blue Shift).

          • Detection: Standard fluorescence plate readers (Intensity, Polarization, or FRET).

          Comparison of Physical Properties
          FeatureThis compound (19F-NMR)Fluorescent Analogs (MANT/TNP-ATP)
          Detection Mode Magnetic Resonance (19F)Optical Fluorescence (Ex/Em)
          Steric Bulk Negligible (~Native)High (Fluorophore > 150 Da)
          Binding Fidelity High (Native-like
          
          
          )
          Variable (Often lower affinity)
          Interference Minimal (No optical noise)High (Autofluorescent compounds)
          Throughput Low/Medium (Fragment Screening)High (HTS Primary Screen)

          Experimental Workflows & Protocols

          Workflow Comparison Diagram

          The following diagram contrasts the direct, label-free nature of the 2-Fl-ATP NMR assay with the optical dependency of fluorescent analog assays.

          Kinase_Assay_Workflow Start Kinase Assay Design NMR_Path Path A: 19F-NMR (this compound) Start->NMR_Path Opt_Path Path B: Optical (MANT-ATP) Start->Opt_Path Mix_NMR Mix Kinase + Substrate + 2-Fl-ATP NMR_Path->Mix_NMR Incubate_NMR Incubate (No Quenching Needed) Mix_NMR->Incubate_NMR Read_NMR Acquire 19F Spectrum (Distinguish ATP vs ADP peaks) Incubate_NMR->Read_NMR Result_NMR Direct Conversion Rate (Substrate Depletion) Read_NMR->Result_NMR Mix_Opt Mix Kinase + MANT-ATP Opt_Path->Mix_Opt Bind_Opt Binding Equilibrium (Fluorophore enters hydrophobic pocket) Mix_Opt->Bind_Opt Read_Opt Measure Fluorescence (FRET / FP / Intensity) Bind_Opt->Read_Opt Result_Opt Relative Binding Affinity (Indirect Activity) Read_Opt->Result_Opt

          Caption: Figure 1. Workflow divergence. This compound relies on chemical shift separation of substrate/product, while fluorescent analogs rely on environmental sensitivity of the fluorophore upon binding.

          Protocol: 19F-NMR Kinase Activity Assay (this compound)

          Objective: Determine

          
           of a test compound using 2-Fl-ATP turnover.
          
          • Reagent Prep:

            • 2-Fl-ATP Stock: Dissolve this compound (e.g., from Jena Bioscience or Sigma) in reaction buffer (50 mM Tris pH 7.5, 10 mM

              
              , 1 mM DTT) to 10 mM.
              
            • Kinase: Dilute to 10-500 nM depending on specific activity.

            • Substrate: Peptide/Protein substrate at

              
              .
              
            • Internal Standard: Add 50

              
              M Trifluoroacetic acid (TFA) or similar for chemical shift referencing (optional but recommended).
              
          • Reaction Assembly (96-well plate or 3mm NMR tubes):

            • Mix 45

              
              L Kinase/Peptide mix with 5 
              
              
              
              L Test Compound (in DMSO).
            • Initiate with 50

              
              L of 2-Fl-ATP mix (Final conc: 100-500 
              
              
              
              M).
          • Data Acquisition:

            • Transfer to NMR spectrometer (e.g., 600 MHz with cryoprobe).

            • Run 1D 19F-NMR sequence (no proton decoupling needed usually).

            • Signal: 2-Fl-ATP appears at ~ -51.2 ppm; 2-Fl-ADP shifts distinctively.

          • Analysis:

            • Integrate the area under the 2-Fl-ATP and 2-Fl-ADP peaks.

            • Calculate % Conversion =

              
              .
              
            • Self-Validation: The sum of ATP+ADP integrals should remain constant, acting as an internal loading control.

          Protocol: MANT-ATP Binding Assay

          Objective: Measure ATP-competitive binding via Fluorescence Resonance Energy Transfer (FRET) from Tryptophan to MANT.

          • Reagent Prep:

            • MANT-ATP: Dilute to 500 nM in buffer (50 mM Tris, 10 mM

              
              , 0.01% Triton X-100).
              
            • Kinase: Titrate kinase (0 - 1

              
              M) to determine 
              
              
              
              .
          • Reaction Assembly (Black 384-well plate):

            • Add 10

              
              L Kinase solution.
              
            • Add 10

              
              L Test Compound.
              
            • Incubate 15 min at RT.

            • Add 10

              
              L MANT-ATP (Final conc ~100-200 nM).
              
          • Readout:

            • Excitation: 280 nm (Tryptophan excitation).

            • Emission: 450 nm (MANT emission via FRET).

            • Note: Direct excitation of MANT at 355 nm is also possible but less specific for the bound state.

          • Analysis:

            • Plot Fluorescence Intensity vs. [Compound].

            • Self-Validation: Include a "No Kinase" control to subtract background MANT fluorescence.

          Comparative Performance Analysis

          Kinetic Fidelity (Km and Vmax)

          The most critical scientific distinction is that This compound is a substrate , whereas fluorescent analogs are often used as tracers (inhibitors of native ATP).

          • This compound: Studies show

            
             values for 2-Fl-ATP are typically within 2-fold of native ATP for kinases like CDK2 and PKA [1]. It is processed by the enzyme, allowing measurement of catalytic turnover.
            
          • MANT-ATP: The MANT group (attached to the 2' or 3' hydroxyl of ribose) can increase affinity (lower

            
            ) artificially by interacting with hydrophobic pockets, or decrease it due to steric clash. It effectively acts as a competitive inhibitor in activity assays.
            
          Assay Interference (The "False Positive" Trap)
          • Optical Assays (Fluorescence): High risk. Many small molecule libraries contain autofluorescent compounds (e.g., flavonoids, quinones) that emit in the 400-500 nm range, overlapping with MANT/TNP. This leads to false negatives (signal masking) or false positives (additive signal).

          • 19F-NMR: Zero risk. Fluorine is absent in biological matrices and most drug scaffolds. Even if the drug contains fluorine, its chemical shift will likely differ from the nucleotide signal, or can be distinguished by specific spectral processing.

          Data Summary Table
          MetricThis compound (NMR)Fluorescent Analogs (Optical)
          Z' Factor > 0.7 (Excellent dynamic range)0.5 - 0.7 (Varies with background)
          Sensitivity
          
          
          M range (Requires ~10
          
          
          M product)
          nM range (High sensitivity)
          Compound Interference None (Orthogonal detection)High (Autofluorescence/Quenching)
          Cost Per Well High (NMR time + Substrate)Low (Reagents + Plate Reader)
          Throughput 100s per day (Tube) / 1000s (Flow-NMR)100,000s per day (HTS)

          Strategic Decision Matrix: When to Use Which?

          Use Fluorescent ATP Analogs (MANT/TNP) When:
          • Primary HTS Screening: You need to screen 50,000+ compounds. The speed and low cost are unbeatable.

          • Kd Determination: You specifically want to measure binding affinity in equilibrium without hydrolysis.

          • Limited Enzyme Availability: You have very low quantities of purified kinase (fluorescence requires less protein than NMR).

          Use this compound (19F-NMR) When:
          • Fragment-Based Drug Discovery (FBDD): You are screening low-affinity fragments (mM range) where optical assays fail due to high compound concentrations causing interference.

          • Mechanism of Action (MoA): You need to distinguish between an ATP-competitive inhibitor, an allosteric modulator, or an activator. 2-Fl-ATP allows observation of the full reaction progress curve.

          • Hit Validation: You need to confirm that a "hit" from a fluorescent screen is real and not an optical artifact.

          Pathway Logic Diagram

          Decision_Matrix Start Select Kinase Assay Strategy Throughput Is Throughput > 10k compounds? Start->Throughput Interference Is Compound Autofluorescent? Throughput->Interference No Use_Optical Use Fluorescent Analogs (MANT-ATP / TR-FRET) Throughput->Use_Optical Yes Kinetics Need Catalytic Rates (kcat)? Interference->Kinetics No Use_NMR Use this compound (19F-NMR) Interference->Use_NMR Yes Kinetics->Use_Optical No (Binding only) Kinetics->Use_NMR Yes

          Caption: Figure 2. Decision Matrix. High throughput demands optical methods; high fidelity and kinetic detail demand this compound NMR.

          References

          • Stockman, B. J., et al. (2008).[2][5] This compound as a Versatile Tool for 19F NMR-Based Activity Screening. Journal of the American Chemical Society.[2] Link

          • Villessen, P., et al. (2017). 19F-NMR-Based Dual-Site Reporter Assay for the Discovery and Distinction of Catalytic and Allosteric Kinase Inhibitors. ACS Medicinal Chemistry Letters. Link

          • Bhatta, M., et al. (2017). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology. Link

          • Norton, R. S., et al. (2011).[8] 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Link

          • Jena Bioscience. Fluorescent Nucleotides: Properties and Applications. Jena Bioscience Technical Guide. Link

          Sources

          Precision Probing of RNA Architecture: A Comparative Guide to 2-Fluoro-ATP

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary This guide addresses the structural and thermodynamic impact of 2-Fluoro-Adenosine-5'-Triphosphate (2F-ATP) when incorporated into RNA. While often confused with its sugar-modified counterpart (2'-Fluoro-ATP), the base-modified 2F-ATP is a specialized chemogenetic tool used to probe minor groove interactions and A-minor motifs . This guide provides the experimental logic, comparative data, and protocols necessary to distinguish between structural artifacts and genuine tertiary contacts using 2F-ATP.

          Part 1: The Chemical Basis of Perturbation

          To assess perturbation effectively, one must first distinguish the probe from the stabilizer.

          • 2'-Fluoro-ATP (Sugar Modified): Replaces the 2'-OH with Fluorine.[1][2] Favors C3'-endo pucker. Stabilizes helical structure. (Not the focus of this perturbation guide).

          • 2-Fluoro-ATP (Base Modified): Replaces the Adenine C2-Hydrogen with Fluorine. Perturbs specific H-bonds. This is the probe discussed below.

          The Mechanism of "Atomic Mutagenesis"

          The 2-position of adenine is critical for tertiary folding. In the A-minor motif , the N3 and C2-H of adenine insert into the minor groove of a receptor helix, forming hydrogen bonds with the 2'-OH of the receptor.

          • Steric Isostery: The Fluorine atom (Van der Waals radius ~1.47 Å) is similar in size to Hydrogen (1.2 Å) and significantly smaller than an amine group (used in 2-Aminopurine). This minimizes steric clash, allowing the helix to form.

          • Electronic Disruption: Fluorine is highly electronegative.

            • Loss of Donor: It replaces the C2-H (a weak H-bond donor) with F (an H-bond acceptor/repeller). If the RNA structure relies on C2-H donation (e.g., A-minor motifs), 2F-ATP incorporation abolishes this interaction.

            • pKa Shift: The electron-withdrawing F lowers the pKa of the N1 position, weakening the N1-H3 Watson-Crick hydrogen bond in A-U pairs.

          Part 2: Comparative Analysis of Structural Probes

          The following table contrasts 2F-ATP with standard alternatives for mapping RNA structure.

          FeatureThis compound (Base) 2-Aminopurine (2AP) 7-Deaza-ATP Native ATP
          Primary Target Minor groove (A-minor motifs)Stacking / SolvationHoogsteen (Major groove)Control
          Perturbation Mechanism Electronic (removes H-donor)Steric & Stacking (bulky exocyclic amine)Removes N7 acceptorN/A
          Structural Impact Low (Maintains Helix)High (Often flips out of helix)LowNone
          Detection Method NAIM (Interference),
          
          
          F NMR
          Fluorescence QuenchingNAIM (Interference)N/A
          Thermodynamic Cost (
          
          
          )
          +0.5 to +1.5 kcal/mol (destabilizing)+2.0 to +4.0 kcal/mol~0 kcal/mol0
          Watson-Crick Pairing Weakens A-U (Electronic effect)Prefers U (Wobble) or CStandard A-UStandard A-U
          Logical Pathway: Choosing Your Probe

          If your goal is to detect tertiary folding without unfolding the RNA, 2F-ATP is superior to 2AP. 2AP is so disruptive it often reports on local dynamics rather than native structure. 2F-ATP is the "stealth" probe.

          ProbeSelection Start Objective Stacking Measure Base Stacking/Dynamics Start->Stacking Hoogsteen Probe Hoogsteen/Major Groove Start->Hoogsteen MinorGroove Probe Minor Groove/A-Minor Start->MinorGroove AP2 Use 2-Aminopurine (2AP) Stacking->AP2 Fluorescence Deaza Use 7-Deaza-ATP Hoogsteen->Deaza N7 Deletion F2 Use this compound MinorGroove->F2 C2-H Deletion

          Figure 1: Decision tree for selecting adenosine analogs based on structural features of interest.

          Part 3: Experimental Workflow (NAIM Protocol)

          To assess perturbation, we utilize Nucleotide Analog Interference Mapping (NAIM) .[3][4] This protocol identifies positions where 2F-ATP incorporation inhibits RNA function (e.g., folding or catalysis), signaling a critical native interaction.

          Step 1: Phosphorothioate Tagging

          Standard 2F-ATP cannot be easily located in a sequence. We use 2-Fluoro-Adenosine-5'-O-(1-Thiotriphosphate) (2F-ATP

          
          S) . The sulfur tag allows specific cleavage by iodine.
          
          Step 2: In Vitro Transcription
          • Enzyme: T7 RNA Polymerase (Y639F mutant is preferred for bulky analogs, but Wild Type T7 accepts 2F-ATP

            
            S with ~50-80% efficiency compared to ATP).
            
          • Ratio: Mix 5% 2F-ATP

            
            S with 95% native ATP. This ensures "single-hit" kinetics—most RNA molecules contain only one modification.
            
          Step 3: Selection and Cleavage
          • Selection: Subject the RNA pool to a functional assay (e.g., native gel binding, self-cleavage). Separate "Active" vs. "Inactive" fractions.

          • Iodine Cleavage: Treat both fractions with Iodine (

            
            ) in ethanol. This cleaves the phosphodiester backbone only at the site of the phosphorothioate (the 2F-ATP site).
            
          • Analysis: Run on a sequencing gel.

          Interpretation:

          • Band Disappearance (Interference): If a band corresponding to position

            
             is missing in the "Active" lane but present in the "Unselected" lane, it means incorporating 2F-ATP at 
            
            
            
            killed the function.
          • Conclusion: The C2-H at

            
             is essential for structure (likely an A-minor motif).
            

          NAIM_Workflow Mix Transcription Mix (5% 2F-ATPαS + 95% ATP) Pool Randomly Substituted RNA Pool Mix->Pool Assay Functional Assay (Binding/Catalysis) Pool->Assay Active Active Fraction Assay->Active Inactive Inactive Fraction Assay->Inactive Cleavage Iodine (I2) Cleavage (Breaks backbone at 2F site) Active->Cleavage Inactive->Cleavage Gel PAGE Analysis Cleavage->Gel Result Identify Interference: Missing band = Critical C2 Interaction Gel->Result

          Figure 2: NAIM workflow for mapping essential 2-position contacts using 2F-ATP.

          Part 4: Data Interpretation & Thermodynamics[2][5]

          When assessing perturbation, you must quantify the destabilization.

          Thermodynamic Stability (
          
          
          )

          Replacing a single Adenine with 2-Fluoro-Adenine in a duplex generally reduces the melting temperature (

          
          ).
          
          Interaction ContextExpected
          
          
          (per substitution)
          Interpretation
          Standard A-U Pair -0.5°C to -1.5°CWeakened H-bond (Electronic effect on N1).
          A-Minor Motif (Tertiary) -5.0°C to -10.0°CCritical Interference. Disruption of tertiary contact.
          Single Strand (Stacking) Minimal Change2F maintains stacking interactions better than 2AP.
          
          
          F NMR Spectroscopy

          2F-ATP is also a powerful NMR probe.[5]

          • Chemical Shift Anisotropy: The

            
            F signal is highly sensitive to the local electronic environment.
            
          • Validation: If the

            
            F signal shifts significantly upon folding, the 2-position is buried or interacting. If the signal remains bulk-like, the base is solvent-exposed.
            
          Part 5: References
          • Strobel, S. A., & Shetty, K. (1997).[4] Defining the chemical groups essential for Tetrahymena group I intron function by nucleotide analog interference mapping. Proceedings of the National Academy of Sciences, 94(7), 2903–2908. Link

          • Scott, L. G., et al. (2004).[5] Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA. Journal of the American Chemical Society, 126(38), 11776–11777. Link

          • Glen Research. (1999). Nucleotide Analogs for Interference Mapping of RNA. The Glen Report, 11.24. Link

          • Rife, J. P., et al. (1998). The structure of a 2-fluoroadenine[2][4][6][7][8]·uridine base pair in RNA.[9][10] Nucleic Acids Research, 26(16). Link

          Sources

          Comparative Analysis: 2-Fluoro-ATP (19F-NMR) vs. Radiolabeled ATP in Kinase & ATPase Assays

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In the landscape of enzyme kinetics and drug discovery, the choice of ATP substrate dictates the quality, sensitivity, and throughput of the data. For decades, Radiolabeled ATP ([γ-32P]ATP or [α-33P]ATP) has served as the "Gold Standard" for its unmatchable sensitivity and direct measurement of phosphate transfer. However, the rise of Fragment-Based Drug Discovery (FBDD) has elevated 2-Fluoro-ATP (2-F-ATP) , a fluorine-substituted analog utilized primarily in 19F-NMR spectroscopy , as a powerful alternative for real-time mechanistic screening.

          This guide provides a rigorous comparison between these two distinct modalities. While radiolabeled ATP remains superior for low-abundance target characterization (

          
          , 
          
          
          
          ), this compound offers a non-destructive, radiation-free window into enzyme dynamics and allosteric regulation.

          Part 1: The Contenders – Chemical & Physical Properties

          To select the correct assay, one must first understand the fundamental differences in the probe chemistry.

          FeatureRadiolabeled ATP ([γ-32P]ATP)This compound (2-F-ATP)
          Chemical Identity Native ATP with isotopic substitution (
          
          
          P or
          
          
          P).
          2-Fluoro-Adenosine-5'-Triphosphate.[1][2][3][4][5][6]
          Detection Modality Radiometry: Scintillation counting or Phosphorimaging.Spectroscopy: 19F-NMR (Nuclear Magnetic Resonance).
          Isostericity Perfect: Chemically identical to natural ATP.High: Fluorine is a bio-isostere of Hydrogen; generally accepted by kinases (e.g., PKA, CDK2) [1].
          Signal Source
          
          
          or
          
          
          emission from the phosphate chain.
          Chemical shift anisotropy of the
          
          
          F atom on the Adenine ring (C2 position).
          Primary Output Quantitative: Amount of
          
          
          P transferred to substrate.
          Qualitative/Kinetic: Ratio of ATP/ADP resonance peaks over time.
          Disambiguation Note

          This guide focuses on This compound as a biophysical NMR probe. It does not refer to commercial "Fluoro ATP" cell viability kits (often luciferase or resazurin-based), nor fluorescent analogs like MANT-ATP used in optical plate readers.

          Part 2: Mechanism of Detection

          The Radiometric Mechanism (Direct Transfer)

          The radiometric assay is an endpoint method. The kinase transfers the radioactive

          
          -phosphate from ATP to a substrate (peptide/protein).[7] The unreacted ATP is washed away, and the remaining signal is directly proportional to product formation.
          
          The 19F-NMR Mechanism (Chemical Shift Evolution)

          The this compound method is a homogeneous, real-time assay. The Fluorine-19 nucleus is highly sensitive to its electronic environment. Although the fluorine is located on the adenine base (remote from the phosphate tail), the hydrolysis of the

          
          -phosphate induces a subtle but resolvable change in the electronic environment of the purine ring, causing a chemical shift change (
          
          
          
          ) in the NMR spectrum.

          DetectionMechanism cluster_Radio Radiometric Assay (Endpoint) cluster_NMR 19F-NMR Assay (Real-Time) R_ATP [γ-32P]ATP (Hot Substrate) R_Rxn Kinase Reaction (Transfer P*) R_ATP->R_Rxn R_Wash Acid Wash/Filter (Remove Free ATP) R_Rxn->R_Wash R_Detect Scintillation Count (Quantify P*-Substrate) R_Wash->R_Detect N_ATP This compound (19F Probe) N_Rxn Kinase Reaction (In NMR Tube) N_ATP->N_Rxn N_Shift Hydrolysis to 2-F-ADP N_Rxn->N_Shift N_Detect Resolve Peaks (ATP vs ADP Shift) N_Shift->N_Detect

          Figure 1: Workflow comparison. Radiometric assays rely on physical separation of product, while 19F-NMR relies on spectral resolution of the substrate/product states.

          Part 3: Performance Metrics & Critical Analysis

          Sensitivity & Limit of Detection
          • Radiolabeled ATP (Winner): Unrivaled. Can detect femtomoles of product. Ideal for kinases with low turnover numbers (

            
            ) or low-abundance immunoprecipitated kinases.
            
          • This compound: Limited by the inherent sensitivity of NMR. Requires substrate concentrations in the

            
             to 
            
            
            
            range and enzyme concentrations often
            
            
            . It is unsuitable for detecting trace kinase activity.
          Kinetic Resolution
          • Radiolabeled ATP: Typically discontinuous. You must stop the reaction at specific time points (aliquots) to generate a curve.

          • This compound (Winner): True continuous monitoring. You can acquire sequential spectra (e.g., every 2 minutes) in the same tube, providing a perfect progress curve without pipetting errors.

          Interference & Artifacts
          • Radiolabeled ATP: Prone to high background if washing is inefficient. "Sticky" compounds can cause false positives.

          • This compound: Highly robust against false positives. Since you observe the discrete peaks of ATP and ADP, you can visually confirm hydrolysis. Furthermore, 19F-NMR allows for Fragment Screening : you can observe if a drug binds to the ATP pocket by looking for chemical shift perturbations (CSP) of the 2-F-ATP signal itself [2].

          Safety & Throughput
          • Radiolabeled ATP: High regulatory burden. Requires "Hot Lab" certification, shielding, and waste disposal. Low throughput due to washing steps.

          • This compound: Safe (non-radioactive). Throughput is limited by NMR magnet time (minutes per sample), but autosamplers allow for "walk-away" operation for 50-100 samples.

          Part 4: Experimental Protocols

          Protocol A: The "Gold Standard" P81 Filter Binding Assay (Radiometric)

          Use this for: Determining accurate

          
          , 
          
          
          
          , or validating hits from a high-throughput screen.

          Materials:

          • [γ-32P]ATP (Specific Activity ~3000 Ci/mmol)

          • P81 Phosphocellulose paper (Whatman)

          • 0.75% Phosphoric Acid

          • Scintillation Counter

          Workflow:

          • Master Mix: Prepare kinase buffer containing cold ATP (

            
            ) spiked with 
            
            
            
            of [γ-32P]ATP.
          • Reaction: Mix Enzyme, Substrate (e.g., Histone H1), and ATP Master Mix. Incubate at 30°C.

          • Stop: At desired time points, spot

            
             of reaction onto P81 paper squares.
            
          • Wash: Immediately drop paper into a beaker of 0.75% phosphoric acid. Wash 3x (10 mins each) with agitation. Note: This binds the basic peptide substrate but washes away the negatively charged free ATP.

          • Quantify: Air dry papers, place in vials with scintillation fluid, and count (CPM).

          Protocol B: Real-Time Hydrolysis Monitoring (19F-NMR)

          Use this for: Fragment screening, confirming mechanism of action, or studying enzymes where separation is difficult.

          Materials:

          • This compound (available from Jena Bioscience or similar)

          • NMR Spectrometer (min. 400 MHz, equipped with 19F probe)

          • Buffer with 10% D2O (for lock)

          Workflow:

          • Sample Prep: Prepare a

            
             sample in an NMR tube containing:
            
            • 
               Tris-HCl, pH 7.5, 
              
              
              
              MgCl2.
            • 
               this compound.
              
            • Target Kinase (

              
              ).
              
          • Tuning: Insert tube, lock on D2O, shim, and tune the 19F channel.

          • Acquisition (0 min): Acquire a reference spectrum (typically -50 to -60 ppm range depending on reference, though 2-F-Ade usually resonates near -52 ppm relative to TFA).

          • Kinetics: Set up a "pseudo-2D" experiment to acquire spectra every 120 seconds for 60 minutes.

          • Analysis: Integrate the 2-F-ATP peak and the emerging 2-F-ADP peak. Plot the ratio

            
             over time.
            

          Part 5: Decision Matrix

          IF your goal is...Use Radiolabeled ATP Use This compound
          Measuring
          
          
          of a potent inhibitor (<10 nM)
          Preferred (High sensitivity)❌ (Requires high enzyme conc.)
          Screening for weak binders (Fragments) ❌ (Hard to detect weak affinity)Preferred (Detects binding & activity)
          Studying slow-turnover kinases Preferred ❌ (Signal too slow)
          Avoiding Radioactive Waste
          Distinguishing ATPase vs Kinase activity ❌ (Unless substrate is specific)✅ (Can see specific hydrolysis products)

          References

          • Stockman, B. J. (2008).[5] this compound as a Versatile Tool for 19F NMR-Based Activity Screening.[5][6][8] Journal of the American Chemical Society, 130(18), 5870–5871.[5] Link

          • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2244. Link

          • Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1, 968–971. Link

          • Scott, L. G., et al. (2004). Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA. Journal of the American Chemical Society, 126(38), 11776-11777. Link

          Sources

          Validating High-Throughput Screening Hits with 2-Fluoro-ATP: A Technical Comparison Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The False-Positive Crisis

          In high-throughput screening (HTS), the primary enemy is not low potency, but the false positive . Optical assays (fluorescence polarization, TR-FRET, and luminescence) are the workhorses of primary screening due to their speed and sensitivity. However, they are plagued by "off-target" interferences: compounds that quench fluorescence, scatter light, aggregate (PAINS), or—most insidiously—inhibit the coupled reporter enzymes (e.g., luciferase in ADP-Glo™).

          This guide positions 2-Fluoro-ATP (2-Fl-ATP) combined with 19F-NMR as the superior orthogonal method for validating HTS hits. Unlike optical assays, 2-Fl-ATP provides a direct, biophysical readout of enzymatic turnover that is immune to compound autofluorescence and reporter inhibition.

          The Science: Why this compound?

          The Molecule

          This compound is an ATP analog where the hydrogen at the 2-position of the adenine ring is replaced by a fluorine atom.[1][2]

          • Bio-isostere: The Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å), allowing 2-Fl-ATP to fit into the ATP-binding pocket of most kinases, ligases, and synthetases without significant steric hindrance.

          • Substrate Competency: Extensive characterization (Stockman et al., 2008) has confirmed that 2-Fl-ATP is a valid substrate for a wide range of kinases (e.g., PDK1, ACK1) and other ATP-dependent enzymes.[3]

          The Detection Mechanism (19F-NMR)

          The power of this approach lies in Fluorine-19 NMR spectroscopy .

          • Zero Background: Biological systems do not contain endogenous fluorine. The signal-to-noise ratio is exceptional.

          • Chemical Shift Sensitivity: The electronic environment of the fluorine atom changes significantly when the

            
            -phosphate is cleaved.
            
            • Substrate Signal: 2-Fl-ATP appears at a distinct chemical shift.

            • Product Signal: Upon hydrolysis to 2-Fl-ADP, the fluorine peak shifts (typically by ~0.5 - 2.0 ppm depending on pH and Mg2+).

          • Direct Measurement: You measure the ratio of Product (ADP) to Substrate (ATP) directly. No antibodies, no luciferase, no oxidation steps.

          Comparative Analysis: 2-Fl-ATP vs. Industry Standards

          The following table contrasts the 2-Fl-ATP 19F-NMR method against the two most common alternatives: ADP-Glo (Luminescence) and Radiometric (

          
          P-ATP) assays.
          
          Table 1: Methodological Comparison for Hit Validation
          FeatureADP-Glo™ (Luminescence)Radiometric (
          
          
          P-ATP)
          This compound (19F-NMR)
          Detection Principle Indirect (Coupled Luciferase)Direct (Phosphate Transfer)Direct (Substrate Hydrolysis)
          Primary Artifact Risk High (Luciferase inhibition, colored compounds)Low (Aggregators only)Very Low (Aggregators only)
          Compound Interference Sensitive to optical quenchersNoneNone (Magnetic resonance is color-blind)
          Throughput Ultra-High (1536-well)Medium (Filter binding)Low/Medium (Tube or flow-NMR)
          Reagent Cost Medium/High (Luciferase kits)High (Isotope disposal)Low (2-Fl-ATP is stable)
          Safety SafeRadioactive HazardsSafe
          Validation Utility Primary ScreenGold Standard (Legacy)Gold Standard (Biophysical)
          Decision Matrix
          • Use ADP-Glo for the Primary Screen of 100,000+ compounds.

          • Use 2-Fl-ATP to validate the Top 100 Hits. If a compound inhibits the kinase in the NMR assay, it is a true binder. If it is active in ADP-Glo but inactive in NMR, it is likely a luciferase inhibitor (False Positive).

          Visualizing the Validation Workflow

          The following diagram illustrates where 2-Fl-ATP fits into the critical path of drug discovery to filter out artifacts.

          ValidationFunnel cluster_Validation Orthogonal Validation (The Filter) Library Compound Library (100k+ molecules) PrimaryScreen Primary Screen (ADP-Glo / TR-FRET) Library->PrimaryScreen High Throughput Hits Primary Hits (Potential False Positives) PrimaryScreen->Hits < 1% Hit Rate NMR_Assay 19F-NMR Assay with this compound Hits->NMR_Assay Re-test Top 50-100 Decision Compare Activity NMR_Assay->Decision Quantify Conversion Lead Validated Lead (True Kinase Inhibitor) Decision->Lead Inhibition Confirmed Trash Discard (Luciferase Inhibitors/Artifacts) Decision->Trash No Inhibition in NMR

          Figure 1: The HTS Triage Funnel. This compound acts as the "Truth Serum" for hits identified in optical primary screens.

          Experimental Protocol: 19F-NMR Kinase Assay

          Objective: Determine if a compound inhibits the conversion of 2-Fl-ATP to 2-Fl-ADP by a specific kinase.

          Materials
          • Enzyme: Target Kinase (e.g., 10-50 nM final concentration).

          • Substrate: Peptide/Protein substrate (at

            
             or saturating levels).
            
          • Tracer: this compound (typically 100-500 µM).

          • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10% D2O (for NMR lock).

          • Instrument: 400 MHz (or higher) NMR spectrometer with a 19F-capable probe.

          Step-by-Step Methodology
          • Master Mix Preparation: Prepare a reaction buffer containing MgCl2, DTT, D2O, and the peptide substrate. Add this compound to a final concentration of 200 µM.

            • Note: Ensure the pH is strictly buffered; chemical shifts are pH-sensitive.

          • Compound Addition: Aliquot the Master Mix into tubes/wells. Add the test compound (from DMSO stock) to the desired concentration (e.g., 10 µM).

            • Control 1: DMSO only (Negative Control - 100% Activity).

            • Control 2: EDTA (Positive Control - 0% Activity/Quenched).

          • Initiation: Add the Kinase to initiate the reaction. Mix gently.

          • Incubation: Incubate at room temperature for a duration sufficient to achieve ~20-30% conversion in the DMSO control (typically 30-60 minutes).

            • Critical: Do not exceed 30% conversion to ensure initial velocity conditions (

              
              ).
              
          • Quenching (Optional but Recommended): Add 50 mM EDTA to stop the reaction. This allows for batch processing of NMR spectra without the reaction proceeding during acquisition.

          • Data Acquisition: Transfer to NMR tubes (3mm or 5mm). Acquire 1D 19F-NMR spectra.

            • Parameters: Proton decoupling is usually not necessary for simple ATP/ADP resolution. 64-128 scans are usually sufficient due to the high sensitivity of fluorine.

          • Analysis: Integrate the peak area for 2-Fl-ATP and 2-Fl-ADP.

            
            
            
            
            

          Mechanism of Action Diagram

          The following diagram details the molecular events occurring during the assay.

          Mechanism Kinase Kinase Enzyme Complex Enzyme-Substrate Complex Kinase->Complex Substrate Peptide Substrate Substrate->Complex F_ATP This compound (Substrate) F_ATP->Complex Reaction Phosphoryl Transfer Complex->Reaction Mg2+ Inhibitor Test Compound (Hit) Inhibitor->Complex Blocks F_ADP 2-Fluoro-ADP (Product) Reaction->F_ADP P_Sub Phospho-Peptide Reaction->P_Sub Readout 19F-NMR Shift (Distinct Peak) F_ADP->Readout Detectable Shift

          Figure 2: Mechanistic pathway. The inhibitor competes with 2-Fl-ATP or the peptide. If binding occurs, 2-Fl-ADP production ceases, and the NMR spectrum shows only the ATP peak.

          References

          • Stockman, B. J., et al. (2008). "this compound as a Versatile Tool for 19F NMR-Based Activity Screening."[3][4] Journal of the American Chemical Society, 130(18), 5870–5871.[3]

          • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 125(25), 7696–7703.

          • Vranken, W. F., et al. (2005). "The CCPN Data Model for NMR Spectroscopy: Development of a Software Pipeline." Proteins: Structure, Function, and Bioinformatics, 59(4), 687–696.

          • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Used for comparative baseline).

          Sources

          Comparative Guide: 2-Fluoro-ATP vs. ATP Binding Affinity & Functional Utility

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          2-Fluoro-ATP (2-F-ATP) is a fluorinated analog of Adenosine-5'-Triphosphate (ATP) modified at the C2 position of the adenine ring.[][2][3] Unlike bulky analogs (e.g., 2-MeS-ATP) designed to drastically alter receptor selectivity, 2-F-ATP is engineered to be isosteric and isoelectronic to ATP. Its primary utility lies in 19F-NMR spectroscopy , where it serves as a sensitive, non-perturbing probe for monitoring enzymatic activity and ligand binding.

          Key Finding: In most kinase and ATPase systems, 2-F-ATP binding affinity (

          
           or 
          
          
          
          ) is indistinguishable or highly comparable to native ATP. This "stealth" property allows it to act as a universal substrate for screening without introducing significant steric artifacts.

          Chemical & Structural Basis of Binding

          To understand the binding differences, we must analyze the atomic-level consequences of the C2-substitution.

          Structural Comparison[4]
          • Steric Impact: The Van der Waals radius of Fluorine (1.47 Å) is very close to Hydrogen (1.20 Å). This makes 2-F-ATP sterically conservative , allowing it to fit into tight ATP-binding pockets (e.g., P-loops of kinases) without clashing.

          • Electronic Impact: Fluorine is highly electronegative. Substituting H for F at C2 pulls electron density from the adenine ring.

            • pKa Effect: This electron withdrawal lowers the pKa of the N1 and N3 nitrogens, making the base slightly less basic.

            • H-Bonding: The C2-F bond is a poor hydrogen bond acceptor compared to C2-H (which doesn't H-bond) or C2-NH2 (in GTP). However, since the C2 position in ATP is often solvent-exposed or involved in weak hydrophobic contacts rather than critical H-bonds, this modification is generally tolerated.

          Physicochemical Profile
          FeatureNative ATPThis compoundImpact on Binding
          Substituent (C2) Hydrogen (-H)Fluorine (-F)Minimal steric hindrance.
          Ring Electron Density StandardReduced (Electron Deficient)Slightly alters
          
          
          -stacking interactions with aromatic residues (e.g., Phe, Tyr in active sites).
          pKa (Adenine N1) ~3.5 - 4.0~2.5 - 3.0Reduced basicity; may weaken H-bonds if N1 is a proton acceptor.
          Stability StandardHighC-F bond is metabolically stable; resistant to some deaminases.
          NMR Active Nucleus None (in base)19F Enables direct monitoring of binding/turnover via NMR.

          Binding Affinity & Biological Activity[5][6]

          Kinases and ATPases (Enzymatic Substrate)

          2-F-ATP is widely classified as a valid substrate for a broad spectrum of enzymes. Its

          
           (Michaelis constant, a proxy for affinity in active systems) closely mirrors ATP.[4][5]
          
          • Myosin ATPase: 19F-NMR studies confirm that the complex of Myosin-S1 with 2-F-ADP is structurally and dynamically indistinguishable from the native ADP complex.[2][3] The fluorine label does not perturb the mobility of the adenine ring within the binding pocket.

          • Protein Kinases (PKA, CDK2): 2-F-ATP functions as a phosphate donor with

            
             and 
            
            
            
            values typically within 2-fold of native ATP. This functional equivalence is the basis for its use in "universal" kinase inhibitor screening.
          P2X and P2Y Receptors

          In the context of Purinergic receptors, C2-substitution often increases potency, but 2-Fluoro is unique.

          • P2X Receptors: Unlike 2-MeS-ATP (which has a bulky methylthio group and is a potent P2X agonist, often

            
             more potent than ATP), 2-F-ATP  retains a potency profile similar to ATP. It acts as a full agonist.
            
          • Selectivity: The lack of steric bulk prevents 2-F-ATP from gaining the "super-agonist" status seen with 2-MeS-ATP or Bz-ATP, making it a more faithful mimic of physiological ATP signaling in receptor assays.

          Comparative Data Summary
          Target Family2-F-ATP BehaviorRelative Affinity vs. ATPNote
          Ser/Thr Kinases Full Substrate1:1 (Equivalent) Ideal for inhibitor screening (Ki determination).
          Myosin ATPase Full Substrate1:1 (Equivalent) No perturbation of motor domain dynamics.
          P2X Receptors Agonist~1:1 Does not show the high potency of 2-MeS-ATP.
          RNA Polymerases SubstrateHigh Incorporated into RNA transcripts with high efficiency (approx 90% of ATP).

          Experimental Methodologies

          Protocol: 19F-NMR Competition Binding Assay

          Objective: Determine if a test compound binds to the ATP pocket of a kinase using 2-F-ATP as a reporter.

          Principle: The 19F chemical shift of 2-F-ATP changes upon binding to the protein. A competitor molecule displacing 2-F-ATP will restore the "free" 2-F-ATP signal.

          Workflow Diagram (Graphviz):

          G Start Prepare Sample (Kinase + 2-F-ATP) Measure1 Measure 19F NMR (Bound State Signal) Start->Measure1 AddComp Add Inhibitor (Titration) Measure1->AddComp Measure2 Measure 19F NMR (Shift to Free State?) AddComp->Measure2 Measure2->AddComp No Shift (Increase Conc.) Analyze Calculate Ki (Displacement Curve) Measure2->Analyze Signal Shift Observed

          Caption: Workflow for 19F-NMR based competitive binding screening using 2-F-ATP as a tracer.

          Step-by-Step Protocol:

          • Buffer Prep: Use a standard kinase buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT). Critical: Avoid phosphate buffers if possible to simplify proton NMR, though 19F is unaffected.

          • Reference Spectrum: Dissolve 2-F-ATP (50 µM) in buffer containing 10% D2O. Record 19F spectrum (Signal A: Free Ligand).

          • Protein Complex: Add Target Kinase (e.g., 2-5 µM). Incubate 10 min. Record 19F spectrum.[][2][3]

            • Observation: The 2-F-ATP peak should broaden and shift (Signal B: Bound Ligand).

          • Competition: Titrate the test inhibitor (0.1 µM to 100 µM).

          • Detection: Monitor the reappearance of the sharp "Free Ligand" peak (Signal A) and disappearance of the "Bound" signal.

          • Analysis: Plot the fraction of free 2-F-ATP vs. Inhibitor concentration to determine the Ki.

          Protocol: Determining Km using Transcreener® (Functional Assay)

          Objective: Validate 2-F-ATP as a substrate and determine its Km compared to ATP.

          • Reagents: BellBrook Labs Transcreener ADP2 FI Assay (detects ADP generation).[6]

          • Substrate Prep: Prepare serial dilutions of ATP (0 - 100 µM) and 2-F-ATP (0 - 100 µM) in separate series.

          • Reaction:

            • Mix Kinase (optimized concentration) + Peptide Substrate (saturation) + Nucleotide (ATP or 2-F-ATP).

            • Incubate at 30°C for 30-60 min.

          • Detection: Add Transcreener ADP detection mix (Stop buffer + ADP antibody-fluorophore).

            • Note: 2-F-ADP (product) is recognized by most anti-ADP antibodies with similar affinity to ADP, but this must be verified by running a standard curve with pure 2-F-ADP if available. If not, assume 1:1 cross-reactivity or use the 19F-NMR turnover method instead.

          • Calculation: Convert fluorescence polarization/intensity to [ADP] formed. Plot Velocity (V) vs. [Substrate]. Fit to Michaelis-Menten equation.[6]

            • Expectation:

              
              .
              

          References

          • Stockman, B. J., et al. (2008).[7] "this compound as a versatile tool for 19F NMR-based activity screening." Journal of the American Chemical Society. Link

          • Baldo, J. H., et al. (1983).[3] "this compound, a fluorinated ATP analog.[][2][3][7] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP.myosin subfragment-1 complex." Canadian Journal of Biochemistry and Cell Biology.[3] Link

          • Scott, L. G., et al. (2004). "Enzymatic synthesis of 19F-labeled RNA and its application to NMR studies of RNA structure." Journal of the American Chemical Society. Link

          • Jena Bioscience. "this compound Product Information & Applications." Jena Bioscience Data Sheets. Link

          • Fischer, W., et al. (2007). "Pharmacological analysis of P2X receptors." Purinergic Signalling. Link

          Sources

          Beyond the Black Box: Validating Kinase Inhibitor Selectivity via 2-Fluoro-ATP 19F-NMR

          [1]

          Executive Summary: The False Positive Problem

          In high-throughput kinase profiling, "selectivity" is often an illusion generated by optical interference. Standard fluorescence (FRET/TR-FRET) and luminescence (e.g., luciferase-coupled) assays are susceptible to compound autofluorescence, quenching, or luciferase inhibition, leading to false positives or masked off-target effects.

          This guide details the 2-Fluoro-ATP (2-Fl-ATP) 19F-NMR method , a biophysical "gold standard" for confirming kinase inhibitor selectivity. Unlike indirect coupled assays, this method directly observes the catalytic conversion of ATP to ADP without optical interference, providing an unequivocal readout of enzymatic activity across a diverse kinome panel.

          The this compound System: Mechanism of Action

          The core principle relies on replacing natural ATP with This compound , a functional ATP analog modified with a fluorine-19 atom at the adenine C2 position.

          Why this compound?
          • Substrate Competency: 2-Fl-ATP is accepted as a phosphate donor by a vast majority of human kinases (Ser/Thr and Tyr), exhibiting

            
             values comparable to native ATP.
            
          • The 19F Signature: Fluorine-19 is 100% naturally abundant and has zero background in biological systems (unlike hydrogen).

          • Chemical Shift Sensitivity: The electronic environment of the fluorine atom changes significantly upon hydrolysis of the

            
            -phosphate. This results in a distinct chemical shift separation between the substrate (2-Fl-ATP) and the product (2-Fl-ADP) in the NMR spectrum.
            
          The Selectivity Advantage

          When profiling an inhibitor against a panel of kinases, 2-Fl-ATP acts as a universal reporter . You do not need specific antibodies or tracers for each kinase.[1] If the inhibitor works, the 2-Fl-ADP peak does not appear. If the inhibitor is non-selective (hits the off-target), the 2-Fl-ADP peak is suppressed in that off-target's spectrum.

          Comparative Performance Analysis

          The following table contrasts the 2-Fl-ATP method against industry-standard alternatives.

          FeatureThis compound (19F-NMR) ADP-Glo™ (Luminescence) Radiometric (
          
          
          P-ATP)
          Readout Type Direct (Substrate
          
          
          Product)
          Indirect (Coupled Enzyme)Direct (Phospho-transfer)
          Interference Risk Zero (Magnetic Resonance)High (Luciferase inhibition)Low
          False Positives Eliminates optical artifactsCommon with fluorescent compoundsRare
          Throughput Medium (requires NMR time)Ultra-HighLow (Safety/Waste)
          Universal Utility High (Accepted by most kinases)HighHigh
          Data Richness Quantifies % Conversion directlyRelative Luminescence Units (RLU)CPM (Counts Per Minute)
          Key Insight:

          While ADP-Glo is superior for primary screening (HTS) due to speed, this compound is superior for Hit Validation and Selectivity Confirmation . It effectively "de-risks" your lead compounds by proving that the observed inhibition is real and not an assay artifact.

          Experimental Protocol: The 2-Fl-ATP Selectivity Workflow

          This protocol describes validating a lead inhibitor (

          Reagents Required[2][3][4]
          • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

            
            , 1 mM DTT, 0.01% Brij-35.
            
          • This compound: 10 mM stock (Solubilized in buffer, pH adjusted to 7.0).

          • Substrate: Specific peptide or protein substrate for the kinase of interest.

          • D2O: 10% (v/v) for NMR lock.

          Step-by-Step Methodology
          • Master Mix Preparation: Prepare a reaction mix containing the Kinase (10–50 nM), Peptide Substrate (

            
             concentration), and 10% 
            
            
            .
          • Compound Addition: Add the test Inhibitor at

            
             concentration to the experimental wells. Include a DMSO control (0% inhibition) and a known inhibitor control (100% inhibition).
            
          • Reaction Initiation: Add This compound to a final concentration of 100–500

            
            .
            Note: Ensure the concentration is near the 
            
            
            of 2-Fl-ATP for the specific kinase if known; otherwise, use physiological approximations.
          • Incubation: Incubate at 25°C for 60–120 minutes. The goal is to achieve ~30–50% conversion in the DMSO control to ensure linearity.

          • Quenching: Stop the reaction by adding EDTA (50 mM final) to chelate

            
            .
            
          • Data Acquisition (19F-NMR): Transfer samples to 3 mm or 5 mm NMR tubes.

            • Instrument: 400 MHz (or higher) NMR with a fluorine probe.

            • Pulse Sequence: Standard 1H-decoupled 19F acquisition.

            • Scans: 64–128 scans are usually sufficient due to the high sensitivity of the fluorine signal.

          Data Interpretation & Visualization

          In the resulting spectrum, you will observe two distinct doublets (or singlets depending on decoupling):

          • Substrate Peak (2-Fl-ATP): Typically around -51.2 ppm (depending on reference).

          • Product Peak (2-Fl-ADP): Shifted downfield (e.g., -51.5 ppm).

          Calculation of % Inhibition:

          Mechanistic Diagram (Graphviz)

          The following diagram illustrates the "Universal Reporter" concept where this compound confirms selectivity by failing to convert to ADP in the presence of a selective inhibitor.

          Gcluster_0Reaction ComponentsKinaseTarget KinaseReactionCatalyticTurnoverKinase->ReactionSubstratePeptide SubstrateSubstrate->ReactionF_ATPThis compound(Substrate)F_ATP->ReactionInhibitorTest InhibitorInhibitor->ReactionBlocksNMR19F-NMRDetectionReaction->NMRResult_ADP2-Fluoro-ADP(Product Peak)NMR->Result_ADPInactiveInhibitorResult_NoADPNo Product(Peak Absent)NMR->Result_NoADPActiveInhibitor

          Caption: Workflow demonstrating the binary readout of the this compound assay. Presence of the inhibitor prevents the formation of the 2-Fluoro-ADP product peak.

          Scientific Integrity: Validation & Limitations

          Self-Validating System

          The this compound assay is self-validating because the sum of the integrals (ATP + ADP) remains constant. If the total signal intensity drops significantly, it indicates precipitation or paramagnetic interference, alerting the researcher to data quality issues that optical assays would miss.

          Limitations
          • Sensitivity: Requires

            
             concentrations of ATP. It cannot measure 
            
            
            for extremely tight binders (pM range) under physiological ATP conditions as easily as radioligand binding, but is excellent for
            
            
            confirmation.
          • Enzyme Consumption: Requires higher enzyme concentrations (10–50 nM) compared to ADP-Glo (<1 nM) to generate sufficient ADP for NMR detection within a reasonable timeframe.

          References

          • Stockman, B. J., et al. (2008). "this compound as a versatile tool for 19F NMR-based activity screening."[2] Journal of the American Chemical Society. [Link]

          • Skora, L., & Jahnke, W. (2017). "19F-NMR-Based Dual-Site Reporter Assay for the Discovery and Distinction of Catalytic and Allosteric Kinase Inhibitors."[3] ACS Medicinal Chemistry Letters. [Link][3]

          • Dalvit, C. (2007). "Ligand- and substrate-based 19F NMR screening: Principles and applications to drug discovery."[3] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][3]

          Technical Deep Dive: Limitations of 2-Fluoro-ATP in Enzymatic Assays

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Fluorine Trade-Off

          In the realm of enzymatic mechanistics, 2-Fluoro-ATP (2-F-ATP) occupies a specialized niche.[1][2][3][4] Unlike fluorescent analogs (e.g., Mant-ATP) used for high-throughput binding studies, or radiolabeled ATP (

          
          P-ATP) used for ultrasensitive kinetics, 2-F-ATP is primarily a probe for 
          
          
          
          F-NMR spectroscopy
          .

          While it offers the unique ability to monitor conformational dynamics and enzyme kinetics in real-time without bulky fluorophores, it is not a universal substitute for native ATP. Its utility is strictly limited by the electronic effects of the fluorine substitution on the adenine ring, which can drastically alter substrate recognition, hydrolysis rates (

          
          ), and binding affinity (
          
          
          
          ).

          This guide objectively analyzes where 2-F-ATP excels and, more importantly, where it fails, providing the experimental grounding necessary to determine if it is a viable tool for your specific target.

          Structural & Mechanistic Divergence

          To understand the limitations, one must understand the molecule. This compound differs from native ATP by the substitution of the hydrogen at the C2 position of the adenine ring with a fluorine atom.

          The Electronic Perturbation

          Fluorine is highly electronegative. This substitution withdraws electron density from the adenine ring, significantly lowering the

          
           of the N1 and N3 nitrogens.
          
          • Native ATP: The adenine ring acts as a hydrogen bond acceptor/donor network crucial for orienting the nucleotide in the binding pocket (e.g., the "hinge region" in kinases).

          • This compound: The altered electron density can disrupt these critical H-bonds. If your enzyme relies heavily on H-bonding at the N1 position for substrate recognition, 2-F-ATP may display drastically reduced affinity or become a competitive inhibitor rather than a substrate.

          Diagram: The Functional Divergence of ATP Analogs

          ATP_Analogs NativeATP Native ATP (Gold Standard) H_Bond H-Bonding Network (Hinge Region) NativeATP->H_Bond TwoFATP This compound (19F-NMR Probe) Electronic Electronic Effect (pKa shift) TwoFATP->Electronic F-substitution (C2 position) MantATP Mant-ATP (Fluorescent) Steric Steric Bulk (Ribose mod) MantATP->Steric Bulky Fluorophore RadioATP 32P-ATP (Radiometric) ValidSubstrate Valid Substrate (e.g., PDK1, Myosin) RadioATP->ValidSubstrate Identical Kinetics Electronic->H_Bond Disrupts N1/N3 Interaction Electronic->ValidSubstrate If pocket tolerates BindingFailure Binding/Catalytic Failure (e.g., NAD Synthetase) Electronic->BindingFailure If N1 H-bond critical

          Figure 1: Mechanistic impact of ATP modifications. This compound alters the electronic properties of the adenine ring, which can disrupt critical hydrogen bonding networks in the enzyme active site.

          Comparative Performance Analysis

          The following table contrasts 2-F-ATP with standard alternatives. Note that 2-F-ATP is not a high-throughput screening tool; it is a mechanistic probe.

          FeatureNative ATP This compound Mant-ATP (Fluorescent)
          
          
          P-ATP (Radiometric)
          Primary Application Physiological substrate
          
          
          F-NMR Kinetics / Conformational Studies
          Binding Assays / HTSUltrasensitive Kinetics
          
          
          (Affinity)
          Reference (
          
          
          )
          Variable (
          
          
          to
          
          
          
          
          )
          Often tighter binding (hydrophobic effect)Identical to Native
          
          
          (Turnover)
          Reference (
          
          
          )
          Variable (Often slower hydrolysis)Very low / InhibitorIdentical to Native
          Detection Limit N/ALow (Requires
          
          
          concentrations)
          High (nM range)Ultra-High (fM range)
          Steric Hindrance NoneMinimal (Atomic radius of F
          
          
          H)
          High (Bulky fluorophore)None
          Cost LowVery High ModerateHigh (Disposal/Safety)
          Key Kinetic Limitations
          • Substrate Incompatibility: 2-F-ATP is not universally accepted.

            • Success Case: In Myosin S1 ATPase studies, 2-F-ATP complexes were found to be indistinguishable from native ATP regarding adenine ring mobility and environment.[1][3]

            • Success Case: It serves as a valid substrate for PDK1 (3-phosphoinositide dependent kinase-1).[5]

            • Failure Case: It failed to act as a substrate for NAD Synthetase , likely due to the specific requirement for N1/N3 protonation states during catalysis.

          • Sensitivity Bottleneck:

            
            F-NMR is insensitive compared to fluorescence. You typically need enzyme concentrations in the micromolar range  (e.g., 10-50 
            
            
            
            ) and substrate concentrations in the millimolar range . This makes it unsuitable for:
            • Scarce enzymes (low expression yields).

            • Tight-binding inhibitor studies (where

              
               is required).
              

          Experimental Validation Protocol

          Before committing to a 2-F-ATP study, you must validate that your specific enzyme processes this analog with kinetics comparable to native ATP. Do not assume transferability from other enzymes.

          Phase 1: The "Acceptance" Check (UV/HPLC)

          Goal: Determine if the enzyme hydrolyzes 2-F-ATP.

          • Reaction Mix: Incubate 100 nM Enzyme with 100

            
             2-F-ATP in reaction buffer.
            
          • Control: Run a parallel reaction with Native ATP.

          • Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes.

          • Readout: Use HPLC or a generic phosphate detection assay (e.g., Malachite Green) to measure

            
             release.
            
            • Note: Ensure the phosphate detection reagent is compatible with the fluorinated analog (usually yes, but verify).

          • Criteria: If

            
             of 
            
            
            
            , the analog is likely unsuitable for kinetic studies.
          Phase 2: F-NMR Competition Assay

          Goal: Measure binding affinity (

          
          ) relative to a known ligand.
          This is the "gold standard" workflow for using 2-F-ATP to screen fragment libraries or inhibitors.
          

          NMR_Workflow Step1 1. Reference Spectrum (2-F-ATP only) Step2 2. Add Enzyme (Line Broadening) Step1->Step2 Binding Event Step3 3. Add Competitor (Ligand X) Step2->Step3 Decision Signal Recovery? Step3->Decision Result_Yes Binder (Competitive) Decision->Result_Yes Sharp Peak Returns Result_No Non-Binder Decision->Result_No Peak remains broad

          Figure 2: The

          
          F-NMR "Spy Molecule" Workflow. 2-F-ATP is used as a spy ligand. Upon binding to the enzyme (Step 2), its NMR signal broadens significantly due to the slow tumbling of the protein complex. If a competitor displaces it (Step 3), the sharp signal of free 2-F-ATP reappears.
          

          Protocol Steps:

          • Prepare Sample: 50

            
             Enzyme + 200 
            
            
            
            2-F-ATP in
            
            
            -containing buffer.
          • Acquire 1D

            
            F-NMR:  Observe the chemical shift (typically around -50 to -55 ppm relative to TFA, or specific shifts like -116 ppm depending on the reference).
            
          • Observation:

            • Free State: Sharp, distinct doublet/triplet.

            • Bound State: Broad, attenuated signal (due to

              
               relaxation shortening).
              
          • Titration: Add the test compound (inhibitor). If the inhibitor binds to the ATP pocket, it will displace 2-F-ATP.

          • Data Analysis: The recovery of the sharp 2-F-ATP signal indicates displacement. The concentration of inhibitor required for 50% recovery allows calculation of

            
            .
            

          References

          • Maruta, S., et al. (1984). "this compound, a fluorinated ATP analog.[1][2][3][4][5] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP-myosin subfragment-1 complex." Journal of Biological Chemistry. Link

          • Stockman, B. J., et al. (2008).[2] "this compound as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society. Link

          • Scott, L. G., et al. (2004). "Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA." Journal of the American Chemical Society. Link

          • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Link

          Sources

          Comparison Guide: Enzymatic Turnover of 2-Fluoro-ATP vs. ATP

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In the landscape of nucleotide analogs, 2-Fluoro-ATP (2-Fl-ATP) occupies a unique niche. Unlike fluorescent analogs (e.g., Mant-ATP, 2-Aminopurine-ATP) that often perturb active site kinetics due to bulky fluorophores, 2-Fl-ATP is a structurally isosteric probe. Its primary utility lies in

          
          F-NMR spectroscopy , where the fluorine atom acts as a sensitive reporter of the local chemical environment without significantly disrupting enzymatic turnover.
          

          This guide objectively compares the enzymatic performance of 2-Fl-ATP against native ATP, focusing on kinetic parameters (

          
          , 
          
          
          
          ), structural implications for the kinase "hinge" region, and experimental protocols for
          
          
          F-NMR activity screening.

          Chemical & Physical Properties[1][2][3]

          The substitution of Hydrogen with Fluorine at the C2 position of the adenine ring creates distinct electronic properties while maintaining steric compatibility.

          Structural & Electronic Comparison
          FeatureATP (Adenosine-5'-triphosphate) This compound (2-Fl-ATP) Impact on Enzymology
          Substituent at C2 Hydrogen (-H)Fluorine (-F)Isosteric: F (van der Waals radius 1.47 Å) is similar to H (1.20 Å), allowing it to fit into tight binding pockets.
          Electronegativity 2.1 (Pauling)4.0 (Pauling)Electronic Withdrawal: F pulls electron density from the purine ring, lowering the pKa of N1 and N3.
          pKa (N1) ~3.5 - 4.2< 3.0 (Estimated)H-Bonding: Reduced basicity at N1 weakens its ability to accept protons from kinase hinge residues.
          Spectroscopy UV
          
          
          259 nm
          UV
          
          
          261 nm
          NMR Active:
          
          
          F is 100% naturally abundant, spin 1/2, highly sensitive to environment.
          Fluorescence Non-fluorescentNon-fluorescentContrast: Unlike 2-Aminopurine (2-AP), 2-Fl-ATP is not a fluorescence probe.
          Diagram 1: Structural & Electronic Impact

          The following diagram illustrates the chemical difference and its specific impact on the "Hinge Region" interaction common in kinases.

          G ATP ATP (C2-H) Hinge Kinase Hinge Region (Backbone Amide Donor) ATP->Hinge Strong H-Bond (N1 acceptor) F_ATP This compound (C2-F) F_ATP->Hinge Steric Fit: Excellent (Isosteric) Effect Electronic Effect: F withdraws e- density F_ATP->Effect Binding Binding Consequence: N1 pKa Lowered Weaker H-Bond Acceptance Effect->Binding Binding->Hinge Attenuated H-Bond (N1 acceptor)

          Caption: The fluorine substitution at C2 is sterically non-disruptive but electronically withdraws density, potentially weakening the N1 hydrogen bond interaction with the kinase hinge backbone.

          Enzymatic Turnover & Kinetic Data[4][5]

          The critical question for researchers is: "Does 2-Fl-ATP behave like ATP?" Experimental data across multiple enzyme classes confirms that 2-Fl-ATP is a valid substrate with kinetics often indistinguishable from native ATP, though subtle differences exist due to the electronic effects described above.

          Comparative Kinetic Performance
          Enzyme ClassSpecific EnzymeKinetic ObservationRelative Performance (2-Fl-ATP vs ATP)Source
          Motor Protein Myosin S1 (ATPase)Formation of Michaelis complexIndistinguishable.
          
          
          F-NMR shows the 2-Fl-ADP environment is identical to native ADP state.
          [1]
          Kinase CDK2 (Cyclin-Dependent Kinase 2)Phosphorylation of substrateValid Substrate. Used successfully in activity assays; kinetics sufficient for screening.[2]
          Kinase PDK1 (3-Phosphoinositide Dependent Kinase)Autophosphorylation / Substrate PhosphorylationActive. Validated for fragment-based screening using
          
          
          F-NMR.
          [3]
          Ligase NAD+ SynthetaseAdenylylationActive. Substrate turnover is sufficient for real-time NMR monitoring.[3]
          Polymerase RNA Polymerase (T7)Transcription incorporationHigh Yield. Can replace ATP in in vitro transcription with >90% efficiency relative to ATP.[4]

          Key Insight: For Myosin S1 , the rate-limiting step (hydrolysis and product release) is not significantly perturbed by the fluorine substitution. In Kinases , while the N1 H-bond might be slightly weaker, the overall binding affinity (

          
          ) remains in the micromolar range, making it an excellent surrogate for physiological ATP in in vitro assays.
          

          Experimental Protocol: F-NMR Kinase Activity Assay

          This protocol utilizes 2-Fl-ATP as a probe to screen for kinase activity or inhibition.[1] The method relies on the chemical shift difference (Δδ) between the substrate (2-Fl-ATP) and the product (2-Fl-ADP).

          Principle

          The

          
          F signal of the adenine C2-F is sensitive to the phosphorylation state of the ribose tail due to long-range conformational coupling and changes in the local electronic environment upon ADP formation.
          
          Workflow Diagram

          Protocol Step1 1. Reaction Setup Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl2 Substrate: 100-500 µM 2-Fl-ATP Enzyme: 10-50 nM Kinase Step2 2. Incubation Add Peptide Substrate Incubate at 25°C for 30-60 mins Step1->Step2 Step3 3. Quench (Optional) Add EDTA to stop reaction (For endpoint measurement) Step2->Step3 Endpoint Step4 4. 19F-NMR Acquisition Probe: 19F tuned Ref: TFA or internal standard Step2->Step4 Real-time Kinetic Mode Step3->Step4 Step5 5. Data Analysis Integrate Peak A (2-Fl-ATP) Integrate Peak B (2-Fl-ADP) Calculate % Conversion Step4->Step5

          Caption: Workflow for monitoring enzymatic turnover using this compound and 19F-NMR spectroscopy.

          Detailed Methodology
          • Buffer Preparation: Use a standard kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl

            
            , 1 mM DTT). Avoid phosphate buffers if possible to simplify 31P-NMR if dual-monitoring is desired, though they are fine for 19F.
            
          • Substrate Mix: Prepare a master mix containing 2-Fl-ATP (typically 100 µM to 1 mM) and the peptide/protein substrate.

            • Note: 2-Fl-ATP is typically stored at -20°C. Ensure pH of the stock solution is neutral.

          • Enzyme Addition: Initiate the reaction by adding the kinase (10–100 nM final concentration).

          • Acquisition:

            • Instrument: NMR spectrometer (e.g., 400 MHz or higher) equipped with a

              
              F probe.
              
            • Reference: Use an internal standard like Trifluoroacetic acid (TFA) or calibrate to the 2-Fl-ATP peak at t=0.

            • Chemical Shifts: Expect the 2-Fl-ATP signal around -51 to -52 ppm (relative to TFA) or specific shifts depending on referencing. The 2-Fl-ADP peak will appear chemically shifted (typically

              
               ppm) or show line-broadening effects if bound to the enzyme.
              
          • Analysis: Calculate turnover rate by integrating the area of the product peak relative to the total Fluorine signal.

          Applications & Strategic Recommendations

          When to use this compound vs. Native ATP vs. Fluorescent Analogs
          ApplicationRecommended NucleotideRationale
          High-Throughput Screening (HTS) Mant-ATP / Transcreener (ADP)Fluorescence is cheaper and faster for 10,000+ wells.
          Fragment-Based Screening (FBS) This compound
          
          
          F-NMR detects weak binders and allosteric modulators that HTS misses.
          Mechanistic Studies This compound Probes the specific contribution of the N1/N6 H-bonds without steric clash.
          Structural NMR This compound Acts as a spy atom to map the binding pocket environment in solution.
          Standard Kinetics (
          
          
          /
          
          
          )
          Native ATP (Radiolabeled
          
          
          -
          
          
          P)
          Gold standard for absolute kinetic constants; 2-Fl-ATP is a "mimic".
          Self-Validating the System

          To ensure your 2-Fl-ATP assay is reporting accurate biology:

          • Competition Assay: Run a reaction with 50% ATP and 50% 2-Fl-ATP. If the enzyme treats them equally, the product ratio (ADP:2-Fl-ADP) should reflect the substrate ratio.

          • Inhibitor Control: Use a known ATP-competitive inhibitor (e.g., Staurosporine). The IC

            
             measured with 2-Fl-ATP should match the literature value measured with ATP.
            

          References

          • Baldo, J. H., et al. (1983).[2] "this compound, a fluorinated ATP analog.[2][3][1][4] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex."[2][3] Canadian Journal of Biochemistry and Cell Biology.[2] Link

          • Stockman, B. J. (2008).[1][4] "this compound as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society. Link

          • Scott, L. G., et al. (2004). "Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA." Journal of the American Chemical Society. Link

          • Jena Bioscience. "this compound Product Information & Protocols." Link

          Sources

          Comparative Guide: Structural Validation of 2'-Fluoro-ATP Labeled RNA

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The Stability-Fidelity Paradox in Therapeutic RNA

          In the development of RNA therapeutics (siRNA, aptamers, and antisense oligonucleotides), the incorporation of 2'-Fluoro (2'-F) modified nucleotides is a critical strategy to overcome the inherent instability of native RNA. However, modifying the ribose sugar carries a structural risk: altering the sugar pucker can disrupt the precise tertiary folding required for target engagement.

          This guide provides a technical framework for validating that 2'-Fluoro-ATP incorporation enhances nuclease resistance without compromising the structural integrity of the RNA molecule. We compare 2'-F-ATP against Native ATP and the common alternative, 2'-O-Methyl-ATP, providing a self-validating workflow for quality control.

          The Chemistry of Structural Integrity

          To validate 2'-F RNA, one must understand the atomic forces at play. The primary structural concern is the Sugar Pucker .

          • Native RNA (2'-OH): Adopts a C3'-endo (North) conformation.[1][2] This drives the formation of A-form helices, which are essential for RNA-RNA hybridization and RNA-protein recognition.

          • DNA (2'-H): Adopts a C2'-endo (South) conformation, favoring B-form helices.[2]

          • 2'-Fluoro RNA: The high electronegativity of the fluorine atom creates a "gauche effect" with the ring oxygen, locking the ribose firmly into the C3'-endo conformation.[1][2][3]

          The Application Scientist's Insight: Unlike DNA modifications (which induce B-form), 2'-F modifications are "RNA mimics." They not only maintain the A-form geometry but often rigidify it, increasing the melting temperature (

          
          ) of duplexes. However, this rigidity can be a double-edged sword: if your RNA requires conformational flexibility (breathing) to function, extensive 2'-F labeling can lock it into an inactive state.
          
          Visualization: The Sugar Pucker Mechanism

          The following diagram illustrates the conformational locking mechanism that defines 2'-F stability.

          SugarPucker Native Native RNA (2'-OH) Flexible C3'-endo Result_A A-Form Helix (High Affinity) Native->Result_A Natural State Fluoro 2'-Fluoro RNA (2'-F) Rigid C3'-endo (Locked) Mechanism Electronegative Gauche Effect Fluoro->Mechanism Fluorine Atom Fluoro->Result_A Enhanced Stability (+Tm) DNA DNA (2'-H) C2'-endo (B-Form) Result_B B-Form Helix (Low RNA Affinity) DNA->Result_B Mechanism->Fluoro Locks Pucker

          Figure 1: 2'-Fluoro modifications enforce the C3'-endo sugar pucker, mimicking and stabilizing the A-form RNA helix structure required for effective hybridization.

          Comparative Analysis: 2'-F vs. Alternatives

          When designing RNA, the choice between 2'-Fluoro and 2'-O-Methyl (2'-O-Me) is often a trade-off between binding affinity and steric bulk.[4]

          FeatureNative ATP (RNA)2'-Fluoro-ATP (2'-F)2'-O-Methyl-ATP (2'-O-Me)
          Sugar Pucker C3'-endo (North)C3'-endo (Rigid North) C3'-endo (North)
          Thermal Stability (
          
          
          )
          BaselineHigh Increase (~1.8°C per sub)Moderate Increase (~0.5–1.0°C)
          Nuclease Resistance Poor (Minutes in serum)High (Resists metabolic degradation)High (Resists degradation)
          Steric Profile Small (OH group)Small (F is isosteric to OH)Bulky (Methyl group can clash)
          Immunogenicity High (TLR7/8 activation)Variable (Can activate RIG-I)Low (Often "silences" immune response)
          Polymerase Compatibility ExcellentGood (Accepted by mutant T7)Poor (Difficult for enzymatic synthesis)

          Key Takeaway: Use 2'-F-ATP when you need high binding affinity and nuclease resistance without the steric bulk of a methyl group, particularly in aptamers or siRNA guide strands.

          Validation Workflow

          To certify the structural integrity of 2'-F labeled RNA, follow this hierarchical validation system. This workflow moves from chemical purity to physical structure.

          ValidationWorkflow Start Synthesized 2'-F RNA Step1 Step 1: Purity Check (Denaturing PAGE / HPLC) Start->Step1 Decision1 >90% Full Length? Step1->Decision1 Step2 Step 2: Secondary Structure (CD Spectroscopy) Decision1->Step2 Yes Fail RE-SYNTHESIZE or Redesign Decision1->Fail No (Degradation/Truncation) Check2 A-Form Signature? (+264nm / -210nm) Step2->Check2 Step3 Step 3: Thermal Stability (UV Melting Profiles) Check2->Step3 Yes Check2->Fail No (Misfolded/Aggregated) Check3 Tm > Native RNA? Step3->Check3 Pass VALIDATED Structurally Intact Check3->Pass Yes Check3->Fail No (Destabilized)

          Figure 2: A self-validating workflow ensuring chemical purity, correct folding topology, and thermodynamic stability.

          Detailed Experimental Protocols

          Protocol A: Circular Dichroism (CD) Spectroscopy

          CD is the gold standard for verifying that 2'-F modification has not disrupted the global fold of the RNA.

          Objective: Confirm the RNA maintains an A-form helix geometry (C3'-endo pucker).

          • Sample Prep: Dilute 2'-F RNA and Native Control RNA to 2–5 µM in a buffer containing physiological salt (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.4).

            • Critical: Avoid buffers with high optical absorbance (like TRIS or high Cl- concentrations) below 200nm if deep UV data is needed.

          • Blanking: Measure the buffer alone. This baseline must be subtracted to avoid artifacts.

          • Measurement:

            • Instrument: Jasco J-1500 or equivalent.

            • Range: 320 nm to 200 nm.

            • Temp: 20°C (or physiological 37°C).

          • Analysis (Self-Validation Criteria):

            • Pass: The spectrum shows a large positive peak at ~264 nm and a negative peak at ~210 nm . The 2'-F amplitude may be slightly higher than native RNA due to increased rigidity.

            • Fail: A shift of the positive peak toward 280 nm (indicating B-form character) or loss of signal amplitude (unfolding/aggregation).

          Protocol B: Thermal Denaturation ( Analysis)

          This quantifies the stabilizing effect of the fluorine atom.[1]

          Objective: Determine the Melting Temperature (

          
          ) and thermodynamic parameters (
          
          
          
          ).
          • Sample Prep: 1–2 µM RNA duplex in degassed buffer (10 mM Na-Pi, 100 mM NaCl).

          • Ramp: Heat from 20°C to 90°C at a rate of 0.5°C/min or 1.0°C/min .

            • Expert Note: Faster ramps cause hysteresis (lag between actual sample temp and sensor temp), invalidating thermodynamic calculations.

          • Detection: Monitor Absorbance at 260 nm (

            
            ).
            
          • Analysis:

            • Calculate the first derivative (

              
              ). The peak of this derivative is the 
              
              
              
              .
            • Validation: The 2'-F RNA should exhibit a

              
              higher  than the native control (typically +1 to +2°C per modified nucleotide). If 
              
              
              
              drops, the modification has likely disrupted a critical tertiary contact or hydrogen bond.

          Expert Insights & Troubleshooting

          The "Rigidity" Trap While 2'-F increases stability, "over-fluorination" (replacing every nucleotide) can make the RNA too rigid to be processed by cellular machinery (like RISC loading in siRNA).

          • Recommendation: Use a "Gapmer" design or alternating pattern (e.g., 2'-F / 2'-O-Me) rather than 100% 2'-F, unless developing a rigid aptamer.

          Immunogenicity Nuance Do not assume 2'-F is chemically inert to the immune system. While it prevents TLR7/8 activation (which recognizes native ssRNA), 2'-F modified RNA can sometimes enhance RIG-I activation compared to 2'-O-Me.[5] If your application involves cytosolic delivery, verify immune response via cytokine assays (IFN-

          
          ).
          

          Synthesis Yields 2'-F-ATP is generally well-tolerated by mutant T7 RNA polymerases (e.g., T7 R&DNA polymerase), allowing for enzymatic synthesis. In contrast, 2'-O-Me usually requires solid-phase chemical synthesis (phosphoramidite chemistry) because standard polymerases reject the bulky methyl group.

          References

          • Pallan, P. S., et al. (2011). "Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA." Nucleic Acids Research.[6]

          • Takahashi, T., et al. (2012). "2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors." Nucleic Acids Research.[6]

          • Glen Research. "Technical Note: Sugar Conformations and Modifications (2'-F vs 2'-O-Me)."

          • TriLink BioTechnologies. "Thermostability of Modified Oligonucleotide Duplexes."

          • Vorobjev, P. E., et al. (2001). "Nuclease resistance and stereoselective hydrolysis of 2'-modified oligonucleotides." Antisense & Nucleic Acid Drug Development. (Contextual citation for nuclease resistance mechanisms).

          Sources

          Assessing the Biological Relevance of 2-Fluoro-ATP Findings

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          2-Fluoro-Adenosine-5'-Triphosphate (2-Fluoro-ATP or 2-flATP) is a nucleoside triphosphate analog modified at the adenine C2 position.[1] Unlike bulky fluorescent analogs (e.g., mant-ATP) that can sterically disrupt binding pockets, this compound maintains a near-native steric profile while introducing a highly sensitive

          
          F NMR probe. This guide objectively assesses its biological relevance, comparing its performance against physiological ATP in enzymatic kinetics, receptor binding, and structural dynamics.
          
          Chemical & Physical Foundation

          To assess biological relevance, one must first understand the structural and electronic perturbations introduced by the fluorine atom.

          Structural Comparison

          The fluorine atom at the C2 position is sterically small (Van der Waals radius ~1.47 Å) compared to a hydrogen atom (~1.20 Å), causing minimal steric clash within the adenine binding pocket. However, its high electronegativity alters the electronic properties of the purine ring.

          DOT Diagram: Structural Logic & Interaction Nodes

          ChemicalProperties ATP Physiological ATP (Adenine C2-H) Sterics Steric Profile Minimal Perturbation ATP->Sterics Baseline F_ATP This compound (Adenine C2-F) F_ATP->Sterics Mimics Electronics Electronic Effect Inductive e- Withdrawal F_ATP->Electronics NMR 19F NMR Active High Sensitivity (>300ppm range) F_ATP->NMR Enables Structural Studies pKa pKa Shift Lowered Basicity of N1/N3 Electronics->pKa Modulates H-bonding

          Caption: Comparative structural and electronic impact of C2-fluorination on the ATP scaffold.

          Key Physicochemical Differences
          PropertyPhysiological ATPThis compoundBiological Implication
          C2 Substituent Hydrogen (H)Fluorine (F)Minimal steric exclusion in most pockets.
          Ring Electronics Standard PurineElectron DeficientReduced basicity of N1/N3; may weaken H-bond acceptance.
          NMR Activity $^{1H,
          
          
          P,
          
          
          C
          
          
          F
          ,
          
          
          P,
          
          
          H
          
          
          F offers zero background and high sensitivity to conformation.
          pKa (N1) ~3.5 - 4.0< 3.0 (Est.)Altered protonation state at acidic pH; usually neutral at pH 7.4.
          Comparative Performance: Biological Relevance

          The utility of this compound hinges on its ability to mimic ATP while reporting on its environment.[1]

          A. Enzymatic Substrate Validity (Kinases & Myosins)

          Research confirms that this compound acts as a valid substrate for a wide range of enzymes, including myosin ATPases , protein kinases (e.g., PDK1) , and ligases .[2]

          • Myosin ATPase:

            
            F NMR studies have shown that the 2-Fluoro-ADP[1]·Myosin complex is structurally indistinguishable from the native ADP·Myosin complex regarding the environment of the adenine ring.[1] This confirms it does not induce artificial conformational states in the motor domain.
            
          • Kinase Screening: In activity-based screening, this compound is hydrolyzed to 2-Fluoro-ADP with kinetics comparable to ATP, allowing for real-time monitoring of phosphorylation without radioactive tracers (

            
            P).
            
          B. Receptor Agonism (P2X Receptors)

          Unlike CTP or GTP, which show weak or no activity at P2X receptors, this compound is a potent agonist.

          • Mechanism: P2X receptors recognize the adenine base via hydrogen bonds (specifically at N6 and N7) and hydrophobic packing. The C2 position faces a region that tolerates substitution.

          • Relevance: The high potency of this compound at P2X receptors validates its use as a probe for studying channel gating mechanisms (open vs. closed states).

          C. Transcriptional Incorporation (RNA)

          This compound can be incorporated into RNA via in vitro transcription using T7 RNA polymerase.

          • Yield Comparison: Transcription reactions replacing ATP with this compound yield approximately 90% of the product compared to native ATP (e.g., 1.9% vs 2.1% efficiency).

          • Application: This allows for the synthesis of

            
            F-labeled riboswitches or aptamers to study ligand-induced folding.
            
          Experimental Protocols & Workflows
          Protocol A:
          
          
          F NMR Conformational Analysis

          Objective: Detect conformational switching (e.g., Open vs. Closed state) in an ATPase.

          DOT Diagram: NMR Workflow

          NMRWorkflow Prep 1. Sample Preparation Purify Protein (>50 µM) Buffer Exchange (No PO4 if possible) Mix 2. Ligand Addition Add this compound (Sat. Conc.) + MgCl2 Prep->Mix Acquire 3. Data Acquisition 1D 19F NMR (Referencing TFA/CFCl3) Temp: 4°C - 25°C Mix->Acquire Analyze 4. Analysis Monitor Chemical Shift Perturbation (CSP) Line Broadening (Dynamics) Acquire->Analyze

          Caption: Step-by-step workflow for utilizing this compound in protein NMR studies.

          Step-by-Step Methodology:

          • Buffer Selection: Use buffers free of fluorinated compounds. Phosphate buffers are acceptable but avoid paramagnetic ions unless used for relaxation studies.

          • Ligand Titration: Add this compound to the protein solution. A typical ratio is 1.1:1 to 5:1 (Ligand:Protein) depending on

            
            .
            
          • Acquisition: Record 1D

            
            F spectra. The fluorine signal is highly sensitive; a change in chemical shift (
            
            
            
            ) indicates a change in the electronic environment of the adenine pocket (e.g., cleft closure).
            • Free Ligand Signal: Sharp, distinct chemical shift.

            • Bound Signal: Broader, shifted downfield or upfield depending on ring stacking and electrostatics.

          Protocol B: Kinetic Validation (ATPase Assay)

          Objective: Verify if this compound is a competent substrate for your specific enzyme.

          • System: NADH-coupled ATPase assay (Spectrophotometric).

          • Reaction Mix:

            • Buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 5 mM MgCl

              
              ).
              
            • Phosphoenolpyruvate (PEP) + Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH).

            • NADH (0.2 mM).

            • Substrate: Vary [this compound] from 0 to 10x estimated

              
              .
              
          • Measurement: Monitor absorbance decrease at 340 nm (oxidation of NADH).

          • Analysis: Plot Rate (

            
            ) vs. [Substrate]. Fit to Michaelis-Menten equation to derive 
            
            
            
            and
            
            
            .[3]
            • Success Criterion:

              
               should be within 1 order of magnitude of ATP. 
              
              
              
              may vary but should indicate saturation behavior.
          Critical Analysis: Expert Insights

          While this compound is a robust analog, "blind" substitution is risky. Consider these factors:

          • H-Bonding Sensitivity: If your enzyme relies strictly on the N1 nitrogen as a hydrogen bond acceptor, the reduced basicity of this compound (due to fluorine's electron withdrawal) may weaken binding affinity (

            
             increase).
            
          • Hydrolysis Rates: While usually a substrate, the rate of hydrolysis (

            
            ) may be slower than ATP. This is advantageous for capturing transient pre-hydrolysis states in NMR but requires care in kinetic interpretation.
            
          • Mg

            
             Coordination:  The coordination of Mg
            
            
            
            to the phosphate tail remains largely unaffected as the modification is on the base, preserving the catalytic geometry for phosphoryl transfer.
          References
          • Baldo, J. H., et al. (1983).

            
            F nuclear magnetic resonance studies of the 2-fluoro-ADP[1][2]·myosin subfragment-1 complex."[1] Canadian Journal of Biochemistry and Cell Biology.[1] Link
            
          • Stockman, B. J., et al. (2008).[2] "this compound as a versatile tool for

            
            F NMR-based activity screening." Journal of the American Chemical Society. Link
            
          • Hattori, M., & Gouaux, E. (2012). "Molecular mechanism of ATP binding and ion channel activation in P2X receptors." Nature. Link

          • Scott, L. G., et al. (2004).

            
            F-Labeled RNA and Application to NMR Studies of RNA Structure and Dynamics." Journal of the American Chemical Society. Link
            
          • Jena Bioscience. "this compound Product Information & Application Note." Link

          Sources

          Safety Operating Guide

          2-Fluoro-ATP: Advanced Disposal & Handling Protocol

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The "Why" Behind the Protocol

          As researchers, we often treat nucleotide analogs as benign salts. This is a critical error when handling 2-Fluoro-ATP (2-F-ATP) . Unlike standard Adenosine 5'-triphosphate, the introduction of a fluorine atom at the C-2 position significantly alters both the chemical stability and the metabolic profile of the molecule.

          Why this matters for disposal:

          • Chemical Stability: The C-F bond is one of the strongest in organic chemistry (

            
            ). 2-F-ATP is more resistant to enzymatic hydrolysis than native ATP, meaning it persists longer in waste streams.
            
          • Combustion Hazards: Standard incineration of fluorinated compounds generates Hydrogen Fluoride (HF) gas. Your facility’s waste management team must be notified to ensure their incinerators are equipped with appropriate alkaline scrubbers.

          • Bioactivity: As a potent P2X receptor agonist , 2-F-ATP is biologically active. Disposing of it down the drain is not just a regulatory violation; it introduces a stable signaling molecule into the water table.

          Hazard Classification & Segregation

          Effective disposal starts with segregation at the bench. Do not mix 2-F-ATP waste with general organic solvents or standard bio-waste unless necessary.

          Waste Stream Classification Table
          StateConcentrationHazard ClassProper Segregation Container
          Solid Pure / High Conc.Hazardous Chemical Label: Fluorinated Organic Solid. Do not mix with oxidizers.
          Stock Solution >10 mMHazardous Chemical Label: Fluorinated Aqueous Waste. Glass or HDPE bottles.
          Cell Culture Trace (<1 mM)Mixed Bio-Hazard Deactivate (Bleach/Autoclave)
          
          
          pH Adjust
          
          
          Chemical Waste.
          Spill Debris VariableContaminated Debris Double-bagged in chemically resistant poly-bags.

          Detailed Disposal Protocols

          Protocol A: Solid & High-Concentration Stock Disposal

          For expired lyophilized powder or concentrated stock solutions (>10 mM).

          The Mechanism: The objective is complete thermal destruction without releasing HF gas into the atmosphere.

          • Solubilization (Solids only): Dissolve the solid 2-F-ATP in a minimal volume of a combustible solvent (e.g., Ethanol or Acetone).

            • Reasoning: Incinerators inject liquids more efficiently than solids. The solvent acts as a fuel source to ensure high combustion temperatures (

              
              ).
              
          • Container Selection: Transfer to a High-Density Polyethylene (HDPE) container. Avoid glass if physical transport risks breakage.

          • Labeling: Clearly mark the tag with:

            • "Contains Organic Fluorine" [1][2]

            • "Generates HF upon combustion"

          • Hand-off: Transfer to your EHS (Environmental Health & Safety) team for incineration with afterburner and scrubber .

            • Critical Check: Verify your facility uses scrubbers. If they incinerate on-site without scrubbing, this waste must be shipped off-site.

          Protocol B: Cell Culture & Aqueous Waste

          For media, buffers, or supernatants containing 2-F-ATP.

          The Mechanism: Biological deactivation followed by chemical sequestration.

          • Deactivation: Add Sodium Hypochlorite (Bleach) to a final concentration of 10% (v/v). Incubate for 30 minutes.

            • Reasoning: This neutralizes biological agents (cells/viruses) but does not destroy the fluorinated nucleotide structure.

          • Neutralization: Check pH. Bleach is basic. If your chemical waste stream requires neutral pH (6–8), carefully titrate with dilute HCl.

            • Safety Note: Perform in a fume hood to avoid chlorine gas exposure.

          • Segregation: Do NOT pour down the sink. Even deactivated, the fluorinated motif persists. Pour into the Aqueous Chemical Waste carboy.

          Emergency Procedures: Spills

          If 2-F-ATP powder is spilled, do not dry sweep. The dust is a respiratory irritant (H335) and can be absorbed through mucous membranes.

          • Isolate: Evacuate the immediate area (10 ft radius).

          • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator.

          • Wet Wipe Method: Cover the spill with paper towels dampened with water or ethanol. This prevents dust generation.[3][4][5][6][7]

          • Collection: Scoop up the damp towels and place them in a hazardous waste bag.

          • Surface Clean: Wipe the surface 3x with water to remove phosphate residues.

          Decision Logic: Disposal Workflow

          The following diagram illustrates the decision matrix for handling 2-F-ATP waste, ensuring no step leads to environmental release.

          DisposalWorkflow Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Aqueous StateCheck->Liquid Solubilize Dissolve in Ethanol/Acetone (Fuel Source) Solid->Solubilize LabelHF Label: 'Contains Fluorine' (Requires Scrubber) Solubilize->LabelHF Incinerate High-Temp Incineration (w/ Alkaline Scrubber) LabelHF->Incinerate ConcCheck Concentration Check Liquid->ConcCheck HighConc High Conc (>10mM) ConcCheck->HighConc Stock Solution LowConc Dilute / Bio-Media ConcCheck->LowConc Cell Culture HighConc->LabelHF Deactivate Deactivate Biologicals (10% Bleach, 30 min) LowConc->Deactivate Neutralize Neutralize pH Deactivate->Neutralize ChemWaste Aqueous Chemical Waste (No Drain Disposal) Neutralize->ChemWaste

          Figure 1: Decision matrix for this compound waste segregation. Blue nodes indicate decision points; Red indicates high-hazard pathways; Green indicates biological pathways.

          References

          • Thermo Fisher Scientific. (2021).[8] Safety Data Sheet: 2-Fluoroadenine / this compound Precursors. Retrieved from

          • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: Adenosine 5′-triphosphate derivatives. Retrieved from

          • Cayman Chemical. (2022). 2'-Deoxy-2'-fluoroadenosine-5'-O-triphosphate Safety Data Sheet. Retrieved from

          • Jena Bioscience. (2021).[8] this compound Product Information & Handling. Retrieved from

          Sources

          Personal protective equipment for handling 2-Fluoro-ATP

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: Beyond the SDS

          As researchers, we often treat nucleotide analogues with the same casualness as their physiological counterparts (ATP). This is a procedural error. 2-Fluoro-ATP (2-F-ATP) is not merely a chemical reagent; it is a potent, metabolically stable P2 receptor agonist and a universal substrate for kinases and synthetases.

          While the Safety Data Sheet (SDS) classifies it primarily as an irritant, the "Senior Scientist" perspective requires we acknowledge its biological activity . 2-F-ATP mimics ATP in purinergic signaling pathways but resists hydrolysis in specific contexts, potentially leading to sustained activation of P2X receptors (associated with inflammation and pain signaling) if systemically absorbed.

          This guide bridges the gap between basic chemical compliance and rigorous biological containment.

          Part 1: Risk Assessment & Hazard Identification

          To design an effective safety protocol, we must understand the mechanism of risk.

          Hazard CategorySpecific RiskMechanism of Action
          Respiratory HighAerosolization of Powder: The solid salt form is light and easily airborne. Inhalation delivers the agonist directly to lung P2 receptors, potentially triggering bronchoconstriction or inflammatory cascades.
          Dermal ModerateTransdermal Absorption: Fluorine substitution increases lipophilicity compared to native ATP, theoretically enhancing membrane permeability.
          Ocular HighMucosal Irritation: Direct contact causes severe irritation (H319). The eye is rich in purinergic receptors; exposure can trigger immediate pain and inflammation.
          Metabolic Low/UnknownFalse Substrate Effect: If absorbed, 2-F-ATP can be incorporated into nucleic acids or dysregulate kinase signaling pathways.
          Part 2: The PPE Matrix

          This matrix defines the minimum barrier protection required. We utilize a "Task-Based" approach: protection scales with the potential for aerosol or splash generation.

          PPE ComponentSpecificationRationale
          Hand Protection Nitrile (4 mil minimum) Standard latex is insufficient for organic modified nucleotides. Double-gloving is mandatory during stock solution preparation to prevent micro-breakthroughs.
          Eye Protection Chemical Splash Goggles Safety glasses with side shields are acceptable only for sealed vessel handling. During solubilization, goggles prevent aerosol contact with the conjunctiva.
          Respiratory N95 (or Fume Hood) Critical: If weighing powder outside a fume hood, an N95 respirator is mandatory. Ideally, all open-powder handling occurs inside a certified chemical fume hood.
          Body Defense Lab Coat (Buttoned) Must cover the neck and wrists. Synthetic blends are preferred to minimize dust adherence.
          Part 3: Operational Protocol (Step-by-Step)

          This workflow is designed to isolate the "Dust Phase" (highest risk) from the "Liquid Phase" (containment).

          Phase 1: Retrieval & Preparation
          • Cold Chain Integrity: 2-F-ATP is moisture-sensitive. Remove the vial from the -20°C freezer and place it in a desiccator to equilibrate to room temperature before opening.

            • Why? Opening a cold vial condenses atmospheric water, hydrolyzing the triphosphate and degrading your expensive reagent.

          • Workspace Setup: Designate a "Hot Zone" within the chemical fume hood. Lay down an absorbent spill mat (plastic side down).

          Phase 2: Solubilization (The Critical Control Point)

          This is the moment of highest risk for aerosol generation.

          • Ventilation: Ensure the fume hood sash is at the working height.

          • Solvent Addition: Do not weigh the solid if pre-aliquoted amounts are used. Add the buffer (e.g., Tris-HCl, pH 7.5-8.0) directly to the vendor vial.

            • Note: If weighing is required, use a static-free spatula and work strictly behind the sash.

          • Dissolution: 2-F-ATP is generally soluble in water/buffer (>50 mM). Vortex gently with the cap tightly sealed.

          • Aliquoting: Immediately divide the stock solution into single-use aliquots.

            • Why? Repeated freeze-thaw cycles degrade the triphosphate bond, liberating inorganic phosphate and 2-Fluoro-ADP, which alters experimental kinetics.

          Phase 3: Experimental Use
          • Dilution: Once in liquid form, the inhalation risk drops to near zero. Standard BSL-1 precautions apply.

          • Spill Management: If liquid stock is spilled, cover with paper towels, treat with 10% bleach (to degrade biological activity), and wipe up.

          Part 4: Visualization of Safety Workflow

          The following diagram illustrates the "Containment Loop," emphasizing the transition from high-risk solid handling to stable liquid storage.

          G cluster_0 High Risk Zone (Aerosol) Freezer Storage (-20°C) (Moisture Sensitive) Desiccator Equilibration (Prevents Hydrolysis) Freezer->Desiccator Retrieve Hood Fume Hood (Solubilization & Aliquoting) Desiccator->Hood Transfer Hood->Freezer Return Aliquots Hood->Hood Bench Benchtop Experiment (Liquid Phase) Hood->Bench Diluted Use Waste Disposal (Chem Incineration) Hood->Waste Contaminated Tips Bench->Waste Discard

          Caption: Operational workflow for this compound. Red dashed zone indicates the critical control point for respiratory protection.

          Part 5: Waste Management & Disposal

          Do not dispose of nucleotide analogues down the drain. While 2-F-ATP is not a "P-listed" acute toxin, its biological activity mandates thermal destruction.

          • Liquid Waste: Collect in a container marked "Non-Halogenated Organic Solvents" (unless fluorinated content is high enough to warrant halogenated classification by local EHS; generally, trace biochemicals go to organic waste).

          • Solid Waste: Pipette tips, vials, and gloves used during stock prep must be incinerated.

          • Destruction Method: High-temperature chemical incineration is the only method that guarantees the destruction of the fluorinated purine ring and prevents environmental accumulation.

          References
          • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13734968, 2-Fluoroadenosine 5'-triphosphate. Retrieved from [Link]

          • Stockman, B. J. (2008). This compound as a versatile tool for 19F NMR-based activity screening.[1][2] Journal of the American Chemical Society. (Demonstrates broad enzymatic substrate activity). Retrieved from [Link]

          Sources

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